molecular formula C8H4O4-2 B1238265 Isophthalate

Isophthalate

Numéro de catalogue: B1238265
Poids moléculaire: 164.11 g/mol
Clé InChI: QQVIHTHCMHWDBS-UHFFFAOYSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Isophthalate(2-) is a dicarboxylic acid dianion. It is a conjugate base of an this compound(1-).

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C8H4O4-2

Poids moléculaire

164.11 g/mol

Nom IUPAC

benzene-1,3-dicarboxylate

InChI

InChI=1S/C8H6O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/p-2

Clé InChI

QQVIHTHCMHWDBS-UHFFFAOYSA-L

SMILES

C1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-]

SMILES canonique

C1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-]

Synonymes

isophthalate
isophthalate, calcium (1:1)salt
isophthalate, copper (+2) salt
isophthalate, copper (+2) salt (1:1)
isophthalate, disodium salt
isophthalate, iron (+2) salt
isophthalate, iron (+2) salt (1:1)
isophthalic acid

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to Isophthalic Acid: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isophthalic acid (IPA) is an aromatic dicarboxylic acid with the chemical formula C₆H₄(COOH)₂.[1][2][3] As a key industrial chemical, it is an isomer of phthalic acid and terephthalic acid, distinguished by the meta-positioning of its two carboxylic acid groups on the benzene (B151609) ring.[1][2][4][5] This structural arrangement imparts a unique set of physical and chemical properties that make it a critical component in the synthesis of a wide range of polymers. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis protocols, and key applications of isophthalic acid, with a focus on its role in the production of high-performance polymers such as polyethylene (B3416737) terephthalate (B1205515) (PET) resins and unsaturated polyester (B1180765) resins (UPR).[1][6]

Chemical Structure and Identification

Isophthalic acid, systematically named benzene-1,3-dicarboxylic acid, consists of a benzene ring substituted with two carboxyl groups at the 1 and 3 positions.[2][7] This meta-orientation is a key determinant of its chemical reactivity and the properties of the polymers derived from it. The presence of the carboxyl groups allows for the formation of hydrogen bonds, leading to the crystalline nature of the solid.[1]

G cluster_isophthalic_acid Isophthalic Acid C1 C C2 C C3 C C4 C C5 C C6 C

Isophthalic acid is one of three isomers of benzenedicarboxylic acid. The other two isomers are phthalic acid (ortho-isomer) and terephthalic acid (para-isomer).[2][4][5]

isomers Benzenedicarboxylic Acid Benzenedicarboxylic Acid Phthalic Acid Phthalic Acid (1,2-benzenedicarboxylic acid) Benzenedicarboxylic Acid->Phthalic Acid ortho Isophthalic Acid Isophthalic Acid (1,3-benzenedicarboxylic acid) Benzenedicarboxylic Acid->Isophthalic Acid meta Terephthalic Acid Terephthalic Acid (1,4-benzenedicarboxylic acid) Benzenedicarboxylic Acid->Terephthalic Acid para

Physicochemical Properties

Isophthalic acid is a white crystalline solid with a slight unpleasant odor.[5] A summary of its key quantitative properties is presented in the tables below for easy reference and comparison.

Table 1: General Physicochemical Properties of Isophthalic Acid

PropertyValueReference
Molecular Formula C₈H₆O₄[1][2]
Molar Mass 166.13 g/mol [1]
Appearance White crystalline solid[1][5]
Density 1.526 g/cm³[1]
Melting Point 345-348 °C[8]
Boiling Point Sublimes[9]
pKa₁ 3.46[1]
pKa₂ 4.46[1]

Table 2: Solubility of Isophthalic Acid

SolventSolubilityTemperature (°C)Reference
Water Insoluble25[1]
Ethanol Soluble25[5]
Acetone Soluble25[5]
Dimethylformamide Soluble25[1]
Acetic Acid Soluble25[10]
Benzene Insoluble25[10]

Experimental Protocols

Synthesis of Isophthalic Acid via Oxidation of m-Xylene (B151644)

The industrial production of isophthalic acid is primarily achieved through the liquid-phase air oxidation of m-xylene, often referred to as the Amoco process.[11][12]

Objective: To synthesize isophthalic acid by the catalytic oxidation of m-xylene.

Materials:

  • m-Xylene

  • Acetic acid (solvent)

  • Cobalt acetate (B1210297) (catalyst)

  • Manganese acetate (catalyst)

  • Bromine-containing compound (promoter, e.g., hydrogen bromide)

  • Pressurized reactor equipped with a stirrer, gas inlet, and condenser

  • Air or oxygen source

Procedure:

  • A mixture of m-xylene, acetic acid, and the catalyst system (cobalt and manganese salts with a bromine promoter) is charged into the reactor.[11][13]

  • The reactor is pressurized and heated to a temperature typically in the range of 170-200°C.[11]

  • Air or an oxygen-containing gas is continuously fed into the reactor while vigorously stirring the mixture.[11][13]

  • The oxidation reaction is highly exothermic and requires careful temperature control.

  • The reaction proceeds for a sufficient duration to achieve a high conversion of m-xylene.

  • Upon completion, the reactor is cooled, and the resulting slurry, containing precipitated crude isophthalic acid, is collected.[12]

synthesis_workflow m-Xylene m-Xylene Oxidation Liquid-Phase Oxidation (170-200°C, Air/O₂) m-Xylene->Oxidation Catalyst Co/Mn/Br Catalyst + Acetic Acid Catalyst->Oxidation Crude_IPA Crude Isophthalic Acid (Slurry) Oxidation->Crude_IPA Purification Purification Crude_IPA->Purification Pure_IPA Purified Isophthalic Acid Purification->Pure_IPA

Purification of Isophthalic Acid

Crude isophthalic acid from the synthesis process contains impurities such as unreacted m-xylene, solvent, and by-products. Purification is essential to obtain a high-purity product suitable for polymerization.[10][14]

Objective: To purify crude isophthalic acid.

Method 1: Crystallization

  • The crude isophthalic acid is dissolved in a suitable solvent (e.g., water or N-methyl pyrrolidone) at an elevated temperature to form a saturated solution.[15]

  • The hot solution is filtered to remove any insoluble impurities.

  • The filtrate is then cooled, or the pressure is reduced, to induce crystallization of the purified isophthalic acid.[15]

  • The resulting crystals are separated by filtration, washed with a clean solvent, and dried.[15]

Method 2: Hydrogenation

  • Crude isophthalic acid is dissolved in a polar solvent, typically water, at high temperature and pressure.[10][12]

  • The solution is passed through a catalyst bed containing a Group VIII noble metal (e.g., palladium) on a carbon support in the presence of hydrogen.[10]

  • This process converts colored impurities to colorless compounds.

  • The hydrogenated solution is then cooled to crystallize the purified isophthalic acid, which is subsequently separated and dried.[10]

Analysis of Isophthalic Acid by High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for determining the purity of isophthalic acid and for quantifying it in polymer matrices.[9][16][17]

Objective: To determine the purity of an isophthalic acid sample.

Instrumentation and Conditions:

  • HPLC System: With a UV detector.

  • Column: A reversed-phase C18 column is typically used.[17]

  • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 15:85 v/v), with the pH adjusted to be acidic (e.g., pH 3 with phosphoric acid).[9][17]

  • Flow Rate: Approximately 1.0 mL/min.[17]

  • Detection: UV detection at a wavelength of 254 nm.[17]

Procedure:

  • Prepare a standard solution of high-purity isophthalic acid of a known concentration in the mobile phase.

  • Prepare the sample solution by dissolving a known weight of the isophthalic acid sample in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • The purity of the sample is determined by comparing the peak area of isophthalic acid in the sample chromatogram to that of the standard. Impurities will appear as separate peaks.

Applications in Polymer Science and Drug Development

The primary application of isophthalic acid is in the production of various polymers, where it serves as a comonomer to enhance specific properties of the final material.

Polyethylene Terephthalate (PET) Resins

Isophthalic acid is often used as a modifier in the production of PET resins for applications such as beverage bottles and food packaging.[1][18][19][20] Its inclusion in the polymer chain disrupts the crystalline structure of PET, which can lead to:

  • Improved Clarity: Reduced crystallinity results in more transparent materials.[18][20]

  • Enhanced Mechanical Properties: Increased impact resistance and durability.[18][19]

  • Better Processing Characteristics: The modified PET can often be processed more efficiently.[18]

pet_modification cluster_reactants Reactants cluster_product Product cluster_properties Enhanced Properties Terephthalic Acid Terephthalic Acid Polymerization Polycondensation Terephthalic Acid->Polymerization Ethylene Glycol Ethylene Glycol Ethylene Glycol->Polymerization Isophthalic Acid Isophthalic Acid Isophthalic Acid->Polymerization Comonomer PET_Copolymer PET Copolymer Polymerization->PET_Copolymer Clarity Improved Clarity PET_Copolymer->Clarity Durability Increased Durability PET_Copolymer->Durability Processing Better Processing PET_Copolymer->Processing

Unsaturated Polyester Resins (UPR) and Coatings

A significant portion of isophthalic acid production is dedicated to the synthesis of UPR and alkyd resins for coatings.[6][19][20] The incorporation of isophthalic acid into these resins imparts:

  • Improved Thermal Resistance [20]

  • Enhanced Mechanical Performance [20]

  • Greater Resistance to Chemicals and Water [20]

  • Increased Hardness and Durability [20]

High-Performance Polymers

Isophthalic acid is a precursor for high-performance polymers such as the fire-resistant material Nomex and polybenzimidazole.[1] These materials are utilized in demanding applications requiring exceptional thermal and chemical stability.

Relevance to Drug Development

While not a common pharmaceutical ingredient itself, isophthalic acid derivatives can be explored as building blocks in medicinal chemistry for the synthesis of novel compounds. Its rigid, well-defined structure can serve as a scaffold for designing molecules with specific spatial arrangements of functional groups. Furthermore, understanding its properties is relevant in the context of developing drug delivery systems that may utilize isophthalic acid-based polymers.

Conclusion

Isophthalic acid is a versatile and industrially significant aromatic dicarboxylic acid. Its unique meta-substituted structure provides a valuable combination of properties that are leveraged in the production of a wide array of high-performance polymers. For researchers and professionals in materials science and drug development, a thorough understanding of the synthesis, purification, and properties of isophthalic acid is crucial for the innovation of new materials and molecules.

References

Isophthalic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 121-91-5[1][2][3][4][5]

This guide provides an in-depth overview of isophthalic acid, tailored for researchers, scientists, and professionals in drug development. It covers its chemical and physical properties, synthesis, analytical methods, and its emerging role in medicinal chemistry.

Core Properties of Isophthalic Acid

Isophthalic acid, systematically named benzene-1,3-dicarboxylic acid, is an aromatic dicarboxylic acid.[1][6] It is a colorless, crystalline solid.[1][3][4] This compound is one of three isomers of benzenedicarboxylic acid, the others being phthalic acid (ortho-isomer) and terephthalic acid (para-isomer).[1]

Physicochemical Data

The key physical and chemical properties of isophthalic acid are summarized in the table below.

PropertyValueReferences
Molecular FormulaC₈H₆O₄[1][3]
Molar Mass166.13 g/mol [1][2]
AppearanceWhite crystalline solid/powder[1][3][4]
Melting Point341-343 °C[5]
Density1.526 g/cm³[1]
Solubility in WaterInsoluble in cold water, slightly soluble in boiling water[1][3][5]
Solubility in Organic SolventsSoluble in alcohol and oxygenated solvents[3][4]
Acidity (pKa)pKa1 = 3.46, pKa2 = 4.46[1]
Spectral Data
Spectroscopic TechniqueKey Data
UV λmax210 nm
¹H NMRSpectral data available in literature
¹³C NMRSpectral data available in literature
IR SpectrumData available from NIST
Mass SpectrumData available from NIST

Synthesis of Isophthalic Acid

The primary industrial production method for isophthalic acid involves the oxidation of meta-xylene.[1][4] This process typically uses oxygen from the air and is catalyzed by a cobalt-manganese catalyst.[1][4]

G Industrial Synthesis of Isophthalic Acid m_xylene m-Xylene reactor Oxidation Reactor m_xylene->reactor oxygen Oxygen (from Air) oxygen->reactor catalyst Cobalt-Manganese Catalyst catalyst->reactor isophthalic_acid Isophthalic Acid reactor->isophthalic_acid

Industrial synthesis of isophthalic acid.

In a laboratory setting, chromic acid can be employed as the oxidizing agent.[1] Other reported synthesis methods include the fusion of potassium meta-sulfobenzoate or meta-bromobenzoate with potassium formate.[1]

Applications in Research and Drug Development

While isophthalic acid is a crucial component in the polymer industry for producing materials like PET resins and unsaturated polyester (B1180765) resins, its derivatives are gaining attention in medicinal chemistry.[1][7][8]

Isophthalic Acid Derivatives as Protein Kinase C Ligands

Recent research has identified that derivatives of isophthalic acid can act as ligands for the C1 domain of Protein Kinase C (PKC).[2][9] PKC is a key enzyme in cellular signal transduction and is a target for drug development in areas such as oncology.[2][9]

Certain isophthalate derivatives have been shown to displace radiolabeled phorbol (B1677699) esters from PKC α and δ with Ki values in the nanomolar range.[2][9] These compounds can modulate PKC activation in living cells, demonstrating their potential as research tools and as a basis for further drug development.[2][9]

G Isophthalic Acid Derivative Targeting PKC cluster_cell Cell Membrane PKC Protein Kinase C (PKC) C1_domain C1 Domain downstream Downstream Signaling C1_domain->downstream Modulates ipa_derivative Isophthalic Acid Derivative ipa_derivative->C1_domain Binds to G HPLC Analysis Workflow for Isophthalic Acid sample Sample (e.g., PET fiber) hydrolysis Hydrolysis (NaOH in Methanol, 70°C, 10h) sample->hydrolysis hplc HPLC System hydrolysis->hplc separation Separation (C18 Column) hplc->separation detection UV Detection (254 nm) separation->detection analysis Data Analysis detection->analysis

References

synthesis of isophthalic acid from meta-xylene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of Isophthalic Acid from Meta-Xylene

Introduction

Isophthalic acid (IPA), or benzene-1,3-dicarboxylic acid, is a crucial aromatic dicarboxylic acid used as a precursor in the manufacturing of high-performance polymers, such as unsaturated polyester (B1180765) resins (UPR), polyethylene (B3416737) terephthalate (B1205515) (PET) bottle resins, and aramids like Nomex.[1] The inclusion of IPA in polymer chains imparts enhanced thermal stability, chemical resistance, and mechanical properties. The primary industrial route for its production is the catalytic liquid-phase oxidation of meta-xylene (m-xylene).[1] This guide provides a detailed overview of the synthesis process, focusing on the prevalent catalytic system, experimental protocols, and purification methods for researchers and professionals in chemical and drug development.

Chemical Reaction Pathway and Mechanism

The commercial synthesis of isophthalic acid is predominantly achieved through the liquid-phase air oxidation of m-xylene (B151644). This process operates via a free-radical chain reaction mechanism.[1] The reaction is typically catalyzed by a synergistic multi-component system, most commonly composed of cobalt (Co) and manganese (Mn) salts, with a bromine-containing compound as a promoter, in an acetic acid solvent.[1][2]

The oxidation proceeds in a stepwise manner, where the methyl groups of m-xylene are sequentially oxidized to carboxylic acid groups. The key intermediates in this process are m-toluic acid and 3-carboxybenzaldehyde (3-CBA).[3][4] The catalyst system, particularly the Co(III) and Mn(III) ions regenerated by the bromine promoter, facilitates the abstraction of hydrogen atoms from the methyl groups, initiating the radical chain reaction.[3]

G m_xylene meta-Xylene m_tolualdehyde m-Tolualdehyde m_xylene->m_tolualdehyde Oxidation m_toluic_acid m-Toluic Acid m_tolualdehyde->m_toluic_acid Oxidation cba 3-Carboxybenzaldehyde (3-CBA) m_toluic_acid->cba Oxidation ipa Isophthalic Acid (IPA) cba->ipa Oxidation catalyst Catalyst System (Co/Mn/Br) + O2 (Air)

Caption: Oxidation pathway of meta-xylene to isophthalic acid.

Experimental Protocols

The synthesis of isophthalic acid involves the main oxidation reaction followed by purification steps to achieve the desired product quality, typically greater than 99% purity.[5]

Main Oxidation Reaction

The following protocol is a representative example of a continuous oxidation process based on common industrial practices.[4][6]

Materials and Equipment:

  • High-pressure reactor (autoclave) equipped with a stirrer, gas inlet, condenser, and temperature/pressure controls.

  • meta-Xylene (reactant)

  • Acetic acid (solvent, typically with 3-15 wt% water)[4]

  • Cobalt acetate (B1210297) tetrahydrate (catalyst)

  • Manganese acetate tetrahydrate (catalyst)

  • A bromine source, e.g., tetrabromoethane or hydrogen bromide (promoter)[7]

  • Compressed air or oxygen-containing gas (oxidant)

  • Nitrogen gas (for inerting and pressure testing)

Procedure:

  • Reactor Charging : A mixture of m-xylene, aqueous acetic acid, cobalt acetate, manganese acetate, and the bromine compound is prepared. This liquid raw material mixture is charged into the autoclave.[7]

  • Inerting and Leak Test : The reactor is sealed and purged with nitrogen. A leak test is performed by pressurizing the system with nitrogen (e.g., to 3.0 MPa) and ensuring the pressure drop is minimal over a set period (e.g., <0.1 MPa over 30 minutes).[7]

  • Reaction Initiation : The reactor is heated to the target temperature, typically between 180°C and 215°C, with continuous stirring (e.g., 800 rpm).[1][6]

  • Oxidation : Once the temperature stabilizes, compressed air is introduced into the reactor to initiate the oxidation. The pressure is maintained between 10 and 25 kg/cm ² G to keep the solvent in the liquid phase.[6] The feed rate of air is controlled to maintain an oxygen concentration of 2-8% by volume in the reactor's off-gas.[6]

  • Reaction Monitoring : The reaction is highly exothermic, and the temperature is controlled using cooling coils and solvent evaporation.[8] The reaction proceeds for a specific residence time (e.g., 20 to 90 minutes in a continuous process).[4] The reaction slurry containing precipitated crude isophthalic acid (CIA) is continuously or periodically discharged.

Purification of Crude Isophthalic Acid (CIA)

The effluent from the oxidation reactor contains isophthalic acid along with impurities such as 3-CBA, m-toluic acid, and colored byproducts.[9] Achieving high-purity IPA suitable for polymerization requires one or more purification steps.[5]

Procedure:

  • Crystallization and Filtration : The hot slurry from the reactor is cooled, often in a series of crystallizers, to allow the isophthalic acid crystals to grow. The solid crude IPA is then separated from the mother liquor (containing dissolved impurities and catalyst) by filtration or centrifugation.[10]

  • Solvent Washing/Reslurrying : The crude IPA filter cake is washed or reslurried with fresh or purified acetic acid at an elevated temperature (e.g., >100°C) to remove adhering mother liquor and surface impurities.[4] The mixture is then filtered again.

  • Hydrogenation (Optional but Common) : For the highest purity, the crude or washed IPA is dissolved in a solvent (typically water at high temperature and pressure) and subjected to catalytic hydrogenation.[5] This step is effective in converting color-forming impurities and aldehydes (like 3-CBA) into more easily separable or benign compounds. A common catalyst for this step is palladium on a carbon support (Pd/C).[6]

  • Final Crystallization and Drying : After hydrogenation, the purified isophthalic acid solution is cooled to induce crystallization. The resulting high-purity crystals are filtered, washed (often with water), and dried to yield the final product.[9]

G cluster_0 Synthesis Stage cluster_1 Purification Stage A Reactant Mixing (m-xylene, Solvent, Catalyst) B High-Pressure Oxidation (180-215°C, 10-25 kg/cm²) A->B C Slurry Discharge B->C D Primary Crystallization & Filtration C->D E Acetic Acid Wash (>100°C) D->E F Hydrogenation (Aqueous Solution, Pd/C) E->F G Final Crystallization F->G H Washing & Drying G->H I High-Purity Isophthalic Acid (>99%) H->I Final Product

Caption: General experimental workflow for IPA synthesis and purification.

Quantitative Data Summary

The efficiency and success of the synthesis are determined by several key parameters, including reaction conditions, catalyst concentrations, and product yield/purity. The table below summarizes typical quantitative data derived from patent literature and research articles.

ParameterValue / RangeSource(s)
Reaction Temperature 180 - 215 °C[1][6]
Reaction Pressure 10 - 25 kg/cm ² G[6]
Solvent Acetic Acid (85-97 wt%) / Water (3-15 wt%)[4]
Catalyst (Cobalt) 200 - 300 ppmw[7][11]
Catalyst (Manganese) 400 - 600 ppmw[7][11]
Promoter (Bromine) 100 - 600 ppmw[7][11]
Residence Time (Continuous) 20 - 90 minutes[4]
Impurity (3-CBA) in Crude IPA 500 - 10,000 ppm[4]
Impurity (3-CBA) after Post-Oxidation 100 - 800 ppm[4]
Final Product Purity > 99 wt%[5]
Final Product Yield (mol %) ~ 93.0 mol%[6]

Alternative Bromine-Free Catalytic Systems

The conventional Co-Mn-Br catalyst system is highly effective but poses challenges related to equipment corrosion from the bromine promoter and the formation of undesired brominated byproducts.[12] This has driven research into bromine-free alternatives. One promising area involves the use of heteropolyacids, such as phosphotungstic acid (H₃PW₁₂O₄₀), often supported on activated carbon and used in conjunction with a cobalt catalyst.[12][13][14] These systems aim to provide a more environmentally benign and less corrosive route to isophthalic acid, though they are not yet as commercially widespread as the bromine-based process.[12]

Conclusion

The synthesis of isophthalic acid from m-xylene via liquid-phase catalytic oxidation is a well-established and optimized industrial process. The Co-Mn-Br catalyst system in an acetic acid medium remains the dominant technology, delivering high yields and purity. The process is characterized by a multi-step approach involving a primary oxidation reaction followed by rigorous purification stages, including crystallization, washing, and often hydrogenation, to meet the stringent quality demands for polymer production. Ongoing research into bromine-free catalysts highlights the continuous effort to develop more sustainable and cost-effective manufacturing routes.

References

An In-depth Technical Guide on the Physical Properties of Dimethyl Isophthalate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Dimethyl Isophthalate (DMIP), a significant organic compound with applications ranging from a plasticizer in polymer manufacturing to an intermediate in organic synthesis.[1][2][3][4] This document consolidates key quantitative data, details relevant experimental methodologies, and presents logical and experimental workflows to support research and development activities.

Core Physical Properties

Dimethyl this compound is the dimethyl ester of isophthalic acid.[3] At room temperature, it exists as a white to off-white solid, often in the form of flakes or a crystalline powder.[1][2][5] It is characterized as a colorless, lightfast liquid with a faint aromatic odor in some forms and is stable under normal storage conditions.[2][6]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of dimethyl this compound, compiled from various reputable sources.

PropertyValueConditionsSource(s)
Molecular Formula C₁₀H₁₀O₄-[3][5][7][8]
Molecular Weight 194.18 g/mol -[7][9][10]
Melting Point 64 - 68 °Clit.[1][6][7][10]
67.5 °C-[9][11]
Boiling Point 282 °C-[7][9][11]
124 °Cat 12 mmHg[1][6][12]
Density 1.194 g/cm³at 20 °C[5][9][11]
1.1477 g/cm³-[1][6][12]
Vapor Pressure 9.63 x 10⁻³ mmHgat 25 °C (estimated)[6]
93.7 mmHgat 208 °C[1][5][10]
Vapor Density 6.8vs. air[1][6][10]
Flash Point 138 °C (280.4 °F)Closed cup[5][9]
173 °C (343.4 °F)Closed cup[7][10]
Refractive Index 1.5168at 20 °C/D[9]
Water Solubility Insoluble (0.29 g/L)-[1][5]
290 mg/LTemperature not specified[2][9]
Solubility in other Solvents SolubleMethanol, Ethanol[1][2]
Slightly SolubleAlcohol, Chloroform[6][9]
Log P (Octanol/Water Partition Coefficient) 2.1at 20 °C[1]

Experimental Protocols

The determination of physical properties is fundamental to chemical characterization. The following sections describe generalized, standard laboratory protocols for measuring key properties of solid compounds like dimethyl this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. A sharp melting range (0.5-1.0°C) is characteristic of a pure compound, whereas impurities typically depress the melting point and broaden the range.[13]

Methodology:

  • Sample Preparation: A small amount of dry, crystalline dimethyl this compound is finely powdered. The open end of a capillary tube is pushed into the powder. The tube is then tapped gently on a hard surface to pack the sample into the closed end, aiming for a sample height of 1-2 mm.[13]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[13] This assembly is then placed in a heating apparatus, commonly a Thiele tube filled with mineral oil or a digital melting point apparatus.

  • Heating and Observation: The apparatus is heated slowly and steadily. The oil in the Thiele tube should be stirred continuously to ensure uniform temperature distribution.[13]

  • Data Recording: Two temperatures are recorded:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire solid sample has completely liquefied. The melting point is reported as the range T₁ - T₂. For accurate results, the heating rate should be very slow near the expected melting point.

Boiling Point Determination (Microscale/Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid. Since dimethyl this compound is a solid at room temperature, it would first need to be melted.

Methodology:

  • Sample Preparation: Approximately 0.25-0.5 mL of the sample is placed into a small test tube or a Durham tube.[14]

  • Apparatus Setup: The sample tube is attached to a thermometer with a rubber band, aligning the bottom of the tube with the thermometer bulb. A capillary tube (the same type used for melting points) is inserted into the sample with its open end down.[14]

  • Heating: The entire assembly is placed in a Thiele tube containing heating oil, which is then gently heated. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.[14]

  • Observation and Data Recording: Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heat source is removed. The liquid begins to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[14] This temperature corresponds to the point where the external atmospheric pressure equals the vapor pressure of the substance.

Visualizations: Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key relationships and experimental workflows relevant to the physical characterization of dimethyl this compound.

G Diagram 1: Core Physical Properties of Dimethyl this compound cluster_thermal Thermal Properties cluster_physical Physical & Optical Properties cluster_solubility Solubility Properties DMIP Dimethyl this compound (C10H10O4) MeltingPoint Melting Point (64-68 °C) DMIP->MeltingPoint BoilingPoint Boiling Point (282 °C) DMIP->BoilingPoint FlashPoint Flash Point (138 °C) DMIP->FlashPoint Density Density (1.194 g/cm³) DMIP->Density RefractiveIndex Refractive Index (1.5168) DMIP->RefractiveIndex WaterSol Water: Insoluble DMIP->WaterSol OrganicSol Organic: Soluble (Methanol, Ethanol) DMIP->OrganicSol

Caption: Diagram 1: Core Physical Properties of Dimethyl this compound.

G Diagram 2: Experimental Workflow for Melting Point Determination A 1. Prepare Sample (Powder DMIP) B 2. Pack Capillary Tube (1-2 mm height) A->B C 3. Assemble Apparatus (Attach tube to thermometer) B->C D 4. Heat Slowly (in Thiele tube or MP apparatus) C->D E 5. Observe & Record T1 (First liquid drop appears) D->E F 6. Observe & Record T2 (All solid melts) E->F G 7. Report Result (Melting Range T1 - T2) F->G

Caption: Diagram 2: Experimental Workflow for Melting Point Determination.

G Diagram 3: Workflow for Boiling Point Determination (Thiele Tube) A 1. Add Liquid Sample to Durham Tube B 2. Insert Inverted Capillary Tube A->B C 3. Attach to Thermometer & Place in Thiele Tube B->C D 4. Heat Gently (Observe slow bubbles) C->D E 5. Heat to vigorous bubbling then remove heat source D->E F 6. Cool and Observe E->F G 7. Record Temperature (Liquid enters capillary) F->G H 8. Report Boiling Point G->H

Caption: Diagram 3: Workflow for Boiling Point Determination (Thiele Tube).

References

An In-depth Technical Guide to Isophthalic Acid: Core Molecular Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides fundamental molecular information for isophthalic acid, an organic compound utilized in the synthesis of various polymers, including high-performance materials like polybenzimidazole.[1] As an aromatic dicarboxylic acid, its structural isomers, terephthalic acid and phthalic acid, are also key industrial chemicals.[2][3] Isophthalic acid is distinguished by the meta-positioning of its two carboxylic acid groups on the benzene (B151609) ring.[2][4][5]

Core Molecular Data

The fundamental quantitative properties of isophthalic acid are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and formulation development.

PropertyValue
Chemical FormulaC₈H₆O₄[2][4][6][7]
Molecular Weight166.13 g/mol [4][6][8][9]
IUPAC NameBenzene-1,3-dicarboxylic acid[2][4][10][11]
CAS Number121-91-5[6]

Chemical Structure Visualization

The molecular structure of isophthalic acid is foundational to its chemical properties and reactivity. The following diagram illustrates the arrangement of its constituent atoms and functional groups.

Isophthalic_Acid_Structure C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 H1 H C2->H1 C4 C C3->C4 C8 C C3->C8 C5 C C4->C5 H2 H C4->H2 C6 C C5->C6 H3 H C5->H3 C6->C1 H4 H C6->H4 O1 O C7->O1 O2 OH C7->O2 O3 O C8->O3 O4 OH C8->O4

Molecular structure of Isophthalic Acid (Benzene-1,3-dicarboxylic acid).

References

An In-depth Technical Guide to the Isomers of Benzenedicarboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the three isomers of benzenedicarboxylic acid: phthalic acid, isophthalic acid, and terephthalic acid. It is designed for researchers, scientists, and professionals in drug development, offering detailed information on their chemical and physical properties, synthesis, characterization, and applications in the pharmaceutical field.

Introduction to Benzenedicarboxylic Acids

Benzenedicarboxylic acids are organic compounds with the chemical formula C₈H₆O₄, consisting of a benzene (B151609) ring with two carboxylic acid functional groups.[1] The three structural isomers—ortho (1,2-), meta (1,3-), and para (1,4-)—exhibit distinct physical and chemical properties due to the different spatial arrangements of their carboxyl groups.[2] These differences influence their applications, from the large-scale production of polymers to specialized uses in pharmaceuticals and as linkers in advanced materials like metal-organic frameworks (MOFs).[3][4]

Chemical Structures and Nomenclature

The isomers are named based on the substitution pattern of the carboxylic acid groups on the benzene ring.

dot

Caption: Chemical structures of the three isomers of benzenedicarboxylic acid.

Physicochemical Properties

The physical and chemical properties of the benzenedicarboxylic acid isomers are summarized in the tables below for easy comparison.

Table 1: General and Physical Properties

PropertyPhthalic Acid (ortho)Isophthalic Acid (meta)Terephthalic Acid (para)
IUPAC Name Benzene-1,2-dicarboxylic acidBenzene-1,3-dicarboxylic acidBenzene-1,4-dicarboxylic acid
CAS Number 88-99-3[1]121-91-5[1]100-21-0[1]
Molecular Formula C₈H₆O₄[1]C₈H₆O₄[1]C₈H₆O₄[1]
Molar Mass 166.13 g/mol [1]166.13 g/mol [1]166.13 g/mol [1]
Appearance White crystalline solidWhite crystalline solidWhite crystalline powder
Melting Point 207 °C (decomposes)[5]345-348 °C[6]427 °C (in sealed tube, sublimes at 402 °C)[7]
Boiling Point DecomposesSublimesSublimes
Density 1.593 g/cm³1.526 g/cm³1.522 g/cm³

Table 2: Acidity and Solubility

PropertyPhthalic Acid (ortho)Isophthalic Acid (meta)Terephthalic Acid (para)
pKa1 2.953.463.54
pKa2 5.414.464.46
Solubility in Water ( g/100 mL at 25°C) 0.70.0120.0017
Solubility in Ethanol SolubleSparingly solubleSlightly soluble
Solubility in Ether Sparingly solubleSparingly solublePractically insoluble

Experimental Protocols

Synthesis of Benzenedicarboxylic Acid Isomers

The industrial production of benzenedicarboxylic acids primarily involves the catalytic oxidation of the corresponding xylene isomers.[3] Laboratory-scale syntheses can be adapted from these principles.

4.1.1. Synthesis of Phthalic Acid (from Phthalic Anhydride)

Phthalic acid is readily prepared in the laboratory by the hydrolysis of phthalic anhydride (B1165640).

  • Procedure:

    • In a round-bottom flask, add 10 g of phthalic anhydride to 100 mL of distilled water.

    • Heat the mixture under reflux for 1-2 hours until all the solid has dissolved.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the white, needle-like crystals of phthalic acid by vacuum filtration.

    • Wash the crystals with a small amount of cold water and dry them in a desiccator.

4.1.2. Synthesis of Isophthalic Acid (by Oxidation of m-Xylene)

This procedure outlines a typical laboratory oxidation of m-xylene (B151644).

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, place a solution of 20 g of potassium permanganate (B83412) in 400 mL of water.

    • Heat the solution to boiling and add 5 g of m-xylene dropwise with vigorous stirring.

    • Continue refluxing and stirring for 4-6 hours until the purple color of the permanganate has disappeared.

    • Filter the hot solution to remove the manganese dioxide precipitate.

    • Acidify the hot filtrate with concentrated hydrochloric acid until precipitation of isophthalic acid is complete.

    • Cool the mixture in an ice bath and collect the product by vacuum filtration.

    • Recrystallize the crude product from hot water to obtain pure isophthalic acid.

4.1.3. Synthesis of Terephthalic Acid (by Oxidation of p-Xylene)

A common laboratory preparation involves the oxidation of p-xylene (B151628).[8]

  • Procedure:

    • In a suitable reaction vessel, dissolve 0.1 g of cobalt(II) acetate (B1210297) tetrahydrate and 0.1 g of manganese(II) acetate tetrahydrate in 50 mL of glacial acetic acid.

    • Add 5 g of p-xylene and 0.2 g of sodium bromide to the solution.

    • Heat the mixture to reflux (approximately 120°C) with constant stirring.

    • Bubble a stream of air or oxygen through the reaction mixture for 4-6 hours.

    • Cool the reaction mixture to room temperature. The terephthalic acid will precipitate out of the solution.

    • Collect the solid product by vacuum filtration and wash with fresh acetic acid, followed by water.

    • Dry the product in an oven at 100°C.

Characterization of Benzenedicarboxylic Acid Isomers

Standard spectroscopic techniques are employed for the characterization of the synthesized isomers.

4.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Methodology:

    • Prepare a KBr pellet by mixing a small amount of the dried sample with dry potassium bromide and pressing it into a transparent disk.

    • Alternatively, for a mull, grind a small amount of the sample with a drop of Nujol (mineral oil).

    • Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

  • Expected Spectra:

    • A broad O-H stretching band from the carboxylic acid groups in the region of 3300-2500 cm⁻¹.

    • A strong C=O stretching vibration band around 1700-1680 cm⁻¹.

    • C-O stretching and O-H bending vibrations in the fingerprint region (1400-900 cm⁻¹).

    • The substitution pattern on the benzene ring can be distinguished by the C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Methodology:

    • Dissolve a small amount of the sample in a suitable deuterated solvent, such as DMSO-d₆ or D₂O with a base.

    • Record the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Expected Spectra:

    • ¹H NMR: The chemical shifts and splitting patterns of the aromatic protons will differ for each isomer due to their symmetry. Carboxylic acid protons will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[9]

    • ¹³C NMR: The number of unique carbon signals will reflect the symmetry of each isomer. The carboxyl carbon will appear at a characteristic downfield chemical shift (around 165-175 ppm).[10] The aromatic carbons will have distinct chemical shifts based on their position relative to the carboxyl groups.[11]

Relevance in Drug Development and Research

While the esters of phthalic acid (phthalates) have been used as excipients in drug formulations, concerns about their potential toxicity have led to regulatory scrutiny.[10][12] The benzenedicarboxylic acids themselves, however, are gaining importance in drug development and materials science, particularly as building blocks for more complex molecules.

Metal-Organic Frameworks (MOFs) for Drug Delivery

Benzenedicarboxylic acids, especially terephthalic acid and its derivatives, are widely used as organic linkers in the synthesis of MOFs.[4][5] These highly porous materials have shown great promise as carriers for drug delivery systems. The choice of isomer and functionalization of the linker can tune the pore size, surface chemistry, and drug-loading capacity of the MOF.

dot

MOF_Drug_Delivery_Workflow cluster_synthesis MOF Synthesis cluster_drug_loading Drug Loading cluster_delivery Targeted Delivery & Release metal_ion Metal Ions synthesis Solvothermal Synthesis metal_ion->synthesis linker Benzenedicarboxylic Acid Linker linker->synthesis mof Porous MOF synthesis->mof loading Encapsulation mof->loading drug Drug Molecule drug->loading loaded_mof Drug-Loaded MOF loading->loaded_mof release Controlled Release (pH, temp, etc.) loaded_mof->release target Target Site (e.g., Tumor) release->target released_drug Released Drug release->released_drug

Caption: Workflow for MOF-based drug delivery using benzenedicarboxylic acid linkers.

Benzenedicarboxylic Acid Derivatives as Pharmacophores

Derivatives of benzenedicarboxylic acids are being investigated for their biological activities. The rigid benzenedicarboxylate scaffold can be functionalized to create compounds that interact with specific biological targets. For example, certain derivatives have been shown to possess antimicrobial and antiproliferative activities.[13][14] The carboxylic acid groups can act as key hydrogen bonding donors and acceptors in ligand-receptor interactions, a crucial aspect in rational drug design.

Conclusion

The isomers of benzenedicarboxylic acid are fundamental chemical building blocks with diverse and significant applications. For researchers and professionals in drug development, a thorough understanding of their distinct properties, synthesis, and characterization is essential. Beyond their traditional use in polymer chemistry, these molecules offer exciting opportunities in the design of advanced drug delivery systems and as scaffolds for novel therapeutic agents. The detailed information and protocols provided in this guide serve as a valuable resource for harnessing the potential of these versatile compounds.

References

An In-depth Technical Guide to the Discovery and History of Isophthalate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophthalic acid (benzene-1,3-dicarboxylic acid) and its derivatives, collectively known as isophthalates, are a class of aromatic compounds that have played a significant role in the advancement of polymer science and materials chemistry. As isomers of phthalic and terephthalic acid, their unique 1,3-substitution pattern on the benzene (B151609) ring imparts distinct physical and chemical properties that have been harnessed in a wide array of applications, from high-performance polymers to specialized coatings and, more recently, in the design of functional materials. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of isophthalate compounds, with a focus on the technical details relevant to researchers and professionals in the chemical and pharmaceutical sciences.

Discovery and Historical Context

The history of isophthalic acid is intrinsically linked to the development of benzene chemistry in the 19th century. Following the isolation of benzene by Michael Faraday in 1825 from illuminating gas, and its subsequent characterization, the stage was set for the exploration of its derivatives.[1][2] While the exact date of the first synthesis of isophthalic acid is not definitively documented, its discovery followed that of its ortho-isomer, phthalic acid, which was first prepared by the French chemist Auguste Laurent in 1836 by the oxidation of naphthalene (B1677914) tetrachloride.[3] The para-isomer, terephthalic acid, was first isolated from turpentine (B1165885) in 1846.[4] The systematic study of all three benzenedicarboxylic acid isomers likely occurred in the mid-19th century as chemists began to understand the concept of isomerism in aromatic systems.[5][6]

Early laboratory preparations of isophthalic acid were often harsh and low-yielding, involving methods such as the fusion of potassium meta-sulfobenzoate or meta-bromobenzoate with potassium formate.[7] Another early method involved the oxidation of meta-xylene with strong oxidizing agents like chromic acid.[7] The industrial production of isophthalic acid, however, did not gain significant traction until the mid-20th century with the burgeoning demand for advanced polymers. A key development in this transition was the move towards more efficient and scalable synthesis routes. A 1950 patent by William G. Toland, Jr., for instance, described a non-catalytic liquid-phase oxidation of a meta-alkyl benzoic acid with an oxygen-containing gas, a step towards more commercially viable processes.[8][9] The modern, large-scale production of purified isophthalic acid (PIA) is dominated by the catalytic liquid-phase oxidation of meta-xylene, a process that provides high yields and purity necessary for polymer applications.[7][10]

Physicochemical and Spectroscopic Properties of this compound Compounds

The physical and chemical properties of this compound compounds are dictated by the meta-substitution of the carboxyl groups on the benzene ring. These properties are crucial for their application in various fields and for their characterization.

Physical Properties

A summary of the key physical properties of isophthalic acid and two of its common esters, dimethyl this compound and diethyl this compound, is presented in the table below.

PropertyIsophthalic AcidDimethyl this compoundDiethyl this compound
Molecular Formula C₈H₆O₄C₁₀H₁₀O₄C₁₂H₁₄O₄
Molecular Weight ( g/mol ) 166.13194.18222.24
Appearance White crystalline solidWhite needles or solidColorless liquid
Melting Point (°C) 345-34867-6811.5
Boiling Point (°C) Sublimes282302
Density (g/cm³) 1.5261.194 at 20 °C1.12 at 20 °C
Solubility in Water InsolubleSparingly solubleInsoluble
pKa₁ 3.46--
pKa₂ 4.46--

Data compiled from various sources.[7][11][12][13]

Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of this compound compounds.

Isophthalic Acid (C₈H₆O₄)

  • ¹H NMR (DMSO-d₆, δ in ppm): 13.3 (s, 2H, -COOH), 8.55 (t, 1H, Ar-H), 8.22 (dd, 2H, Ar-H), 7.68 (t, 1H, Ar-H).

  • ¹³C NMR (DMSO-d₆, δ in ppm): 166.5, 134.5, 131.0, 130.5, 129.0.[12][14]

  • IR (KBr, cm⁻¹): 3000-2500 (broad, O-H stretch), 1720-1680 (C=O stretch), 1600, 1450 (aromatic C=C stretch).

  • UV-Vis (in water, λmax in nm): 210, 228.[15]

Dimethyl this compound (C₁₀H₁₀O₄)

  • ¹H NMR (CDCl₃, δ in ppm): 8.75 (t, 1H, Ar-H), 8.25 (dd, 2H, Ar-H), 7.55 (t, 1H, Ar-H), 3.95 (s, 6H, -OCH₃).

  • ¹³C NMR (CDCl₃, δ in ppm): 166.0, 134.0, 130.5, 129.0, 128.5, 52.5.

  • IR (KBr, cm⁻¹): 3000-2800 (C-H stretch), 1725 (C=O stretch), 1600, 1450 (aromatic C=C stretch), 1250 (C-O stretch).

  • UV-Vis (expected λmax in nm): ~230, ~270.[13]

Synthesis of this compound Compounds: Experimental Protocols

The synthesis of this compound compounds can be achieved through various methods, from classical laboratory preparations to large-scale industrial processes.

Laboratory Synthesis of Isophthalic Acid by Oxidation of m-Xylene (B151644)

This protocol describes a laboratory-scale synthesis of isophthalic acid via the oxidation of m-xylene using potassium permanganate (B83412).

Materials:

  • m-Xylene

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Distilled water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add a solution of sodium carbonate (e.g., 5 g in 100 mL of water).

  • Add m-xylene (e.g., 5 mL) to the flask.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly and carefully add a solution of potassium permanganate (e.g., 20 g in 200 mL of water) portion-wise through the top of the condenser over a period of 1-2 hours. The purple color of the permanganate will disappear as it reacts.

  • After the addition is complete, continue to reflux the mixture until the purple color no longer fades (approximately 1-2 hours).

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Filter the mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the precipitate with a small amount of hot water.

  • Combine the filtrate and washings. If the filtrate is still purple, add a small amount of sodium bisulfite until the color disappears.

  • Carefully acidify the clear filtrate with concentrated sulfuric acid until no more white precipitate forms (pH ~2).

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the white precipitate of isophthalic acid by vacuum filtration.

  • Wash the crystals with a small amount of cold water.

  • Recrystallize the crude product from hot water to obtain pure isophthalic acid.

  • Dry the crystals in an oven at a moderate temperature (e.g., 80-100 °C).

Industrial Production of Purified Isophthalic Acid (PIA)

The commercial production of PIA is a continuous process involving the liquid-phase air oxidation of m-xylene.

Process Overview:

  • Feed Preparation: A feed mixture is prepared containing m-xylene, an acetic acid solvent, and a catalyst system. The catalyst typically consists of cobalt and manganese salts, with a bromine-containing promoter.[7]

  • Oxidation: The feed mixture is continuously fed into a high-pressure reactor. Compressed air is sparged through the reactor to provide the oxygen for the oxidation reaction. The reaction is highly exothermic and is carried out at elevated temperatures (175-225 °C) and pressures (15-30 atm).

  • Crystallization and Separation: The crude isophthalic acid precipitates out of the acetic acid solvent in the reactor. The resulting slurry is then passed through a series of crystallizers to control crystal size and purity. The solid crude isophthalic acid is separated from the mother liquor by centrifugation or filtration.

  • Purification: The crude isophthalic acid is purified to remove impurities, primarily 3-carboxybenzaldehyde (3-CBA). This is typically achieved by dissolving the crude product in hot water and subjecting it to hydrogenation over a palladium catalyst. The hydrogenation converts 3-CBA to m-toluic acid, which is more soluble and remains in the mother liquor upon recrystallization.

  • Drying and Storage: The purified isophthalic acid crystals are washed, dried, and stored for shipment.

Synthesis of Dimethyl this compound

This protocol outlines the Fischer esterification of isophthalic acid with methanol (B129727).

Materials:

  • Isophthalic acid

  • Methanol, anhydrous

  • Sulfuric acid, concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Distilled water

  • Ice

Procedure:

  • To a round-bottom flask, add isophthalic acid (e.g., 10 g) and an excess of anhydrous methanol (e.g., 100 mL).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours, or until the isophthalic acid has completely dissolved.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing ice water (e.g., 300 mL). A white solid should precipitate.

  • Slowly add a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid and any unreacted isophthalic acid. Continue adding until effervescence ceases.

  • Collect the white precipitate of dimethyl this compound by vacuum filtration.

  • Wash the crystals thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent, such as aqueous methanol, to obtain pure dimethyl this compound.

  • Dry the purified crystals.

Biological Interactions and Signaling Pathways

While this compound compounds themselves are not typically considered signaling molecules, their metabolites and the broader class of phthalates have been shown to interact with biological systems, including cellular signaling pathways. This is a critical area of research, particularly in the context of toxicology and drug development.

Metabolism of this compound Esters

This compound esters, when introduced into biological systems, are primarily metabolized through hydrolysis by esterases. The diester is first hydrolyzed to the monoester and the corresponding alcohol, and subsequently, the monoester can be further hydrolyzed to isophthalic acid and another molecule of the alcohol. Isophthalic acid itself is relatively inert metabolically and is largely excreted unchanged.[14]

Interaction with Nuclear Receptors and Endocrine Disruption

Certain phthalates and their metabolites have been identified as endocrine-disrupting chemicals (EDCs). They can exert their effects by interacting with nuclear receptors, which are ligand-activated transcription factors that regulate gene expression. Key nuclear receptors implicated in phthalate (B1215562) toxicity include the Peroxisome Proliferator-Activated Receptors (PPARs) and the Retinoid X Receptors (RXRs).[16]

  • PPARs (α, β/δ, γ): These receptors are involved in lipid metabolism, inflammation, and cellular differentiation. Some phthalate monoesters can act as agonists for PPARs, leading to the activation of downstream target genes. This interaction is a proposed mechanism for some of the observed toxic effects of phthalates, including reproductive and developmental toxicity.[17]

  • RXRs (α, β, γ): RXRs form heterodimers with other nuclear receptors, including PPARs, and play a crucial role in regulating a wide range of physiological processes. Some phthalates have been shown to bind to RXRs, potentially interfering with their normal function and the signaling of their partner receptors.[16]

The interaction of phthalate metabolites with these nuclear receptors can disrupt normal endocrine signaling, leading to adverse health outcomes. This is an active area of research with implications for understanding the health risks associated with phthalate exposure.

Biodegradation Pathways

In the environment, this compound compounds can be degraded by microorganisms. The biodegradation pathways typically involve initial hydrolysis of any ester linkages to yield isophthalic acid. Subsequently, aerobic and anaerobic pathways for the degradation of the aromatic ring have been identified.

  • Aerobic Degradation: Under aerobic conditions, bacteria can hydroxylate the aromatic ring of isophthalic acid, often forming protocatechuate as an intermediate.[8] This intermediate is then further metabolized through ring cleavage and subsequent steps of the central carbon metabolism.

  • Anaerobic Degradation: In the absence of oxygen, anaerobic bacteria can degrade isophthalic acid. This process is generally slower than aerobic degradation and involves different enzymatic machinery. The pathway often proceeds through the formation of a CoA thioester, followed by reductive dearomatization and eventual ring cleavage.[18] The degradation of this compound has been observed to have a longer lag phase compared to its ortho- and para-isomers under anaerobic conditions.[19]

Visualizations

Experimental Workflows

experimental_workflow_synthesis cluster_synthesis Synthesis of Isophthalic Acid start Start: m-Xylene & KMnO₄ reflux Reflux with Na₂CO₃ start->reflux Oxidation filtration1 Filter MnO₂ reflux->filtration1 acidification Acidify with H₂SO₄ filtration1->acidification filtration2 Collect Crude Product acidification->filtration2 recrystallization Recrystallize from Water filtration2->recrystallization end Pure Isophthalic Acid recrystallization->end

Synthesis of Isophthalic Acid Workflow

experimental_workflow_esterification cluster_esterification Synthesis of Dimethyl this compound start Start: Isophthalic Acid & Methanol reflux Reflux with H₂SO₄ (cat.) start->reflux Esterification precipitation Precipitate in Ice Water reflux->precipitation neutralization Neutralize with NaHCO₃ precipitation->neutralization filtration Collect Crude Product neutralization->filtration recrystallization Recrystallize filtration->recrystallization end Pure Dimethyl this compound recrystallization->end

Synthesis of Dimethyl this compound Workflow
Biological Pathway

metabolic_pathway cluster_metabolism Metabolism and Endocrine Disruption of this compound Esters diester This compound Diester monoester This compound Monoester diester->monoester Esterase alcohol Alcohol diester->alcohol Hydrolysis ipa Isophthalic Acid monoester->ipa Esterase monoester->alcohol Hydrolysis ppar PPAR monoester->ppar Binds to rxr RXR monoester->rxr Binds to heterodimer PPAR-RXR Heterodimer ppar->heterodimer rxr->heterodimer dna DNA (PPRE) heterodimer->dna Binds to gene_expression Altered Gene Expression dna->gene_expression Regulates

Metabolism and Interaction with Nuclear Receptors

Conclusion

This compound compounds, with their rich history rooted in the foundations of organic chemistry, continue to be of significant industrial and scientific importance. From their early, challenging syntheses to the highly optimized industrial processes of today, their journey reflects the broader advancements in chemical science and technology. The versatility of the this compound structure has led to its incorporation in a vast range of materials, and ongoing research continues to explore new applications, including in the design of advanced functional materials such as metal-organic frameworks. Furthermore, the study of their interactions with biological systems, particularly as endocrine disruptors, highlights the importance of understanding the complete lifecycle and potential health implications of these widely used chemicals. This guide has provided a technical foundation for researchers and professionals to build upon in their own work with this fascinating class of compounds.

References

An In-depth Technical Guide on Isophthalate Derivatives: Core Characteristics and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isophthalate derivatives, focusing on their fundamental characteristics, synthesis, and biological significance, particularly in the context of drug development. The information is curated to be a valuable resource for researchers and scientists in medicinal chemistry and related fields.

Core Characteristics of this compound Derivatives

Isophthalic acid, or benzene-1,3-dicarboxylic acid, is an aromatic dicarboxylic acid that serves as the foundational structure for a wide range of derivatives.[1][2][3] Its derivatives are synthesized by modifying the carboxylic acid groups, leading to esters, amides, and other functionalized molecules.[4][5] These derivatives exhibit a diverse array of physicochemical properties and biological activities, making them attractive scaffolds in materials science and medicinal chemistry.[6][7][8]

Physicochemical Properties

The physical and chemical properties of this compound derivatives are largely dictated by the nature of the substituents on the carboxyl groups. Isophthalic acid itself is a colorless, crystalline solid with limited solubility in water but is soluble in alcohols.[1][3][9][10] Its ester derivatives, such as dimethyl this compound and diethyl this compound, exhibit properties typical of esters, including characteristic boiling and melting points, and solubility in organic solvents. A summary of the key physicochemical properties of isophthalic acid and two common derivatives is presented in Table 1.

PropertyIsophthalic AcidDimethyl this compoundDiethyl this compound
Molecular Formula C₈H₆O₄C₁₀H₁₀O₄C₁₂H₁₄O₄
Molecular Weight ( g/mol ) 166.13194.19222.24
Melting Point (°C) 345-348 (sublimes)64-67-4.4
Boiling Point (°C) Sublimes282302
Solubility Slightly soluble in hot water; soluble in alcoholSoluble in alcohol, ether, and chloroformSoluble in alcohol, ether, and acetone
pKa1 3.70--
pKa2 4.60--

Table 1: Physicochemical Properties of Isophthalic Acid and Simple Ester Derivatives. Data compiled from various sources.[1][2][3][9][10]

Biological Activities and Structure-Activity Relationships

A significant area of research for this compound derivatives has been their activity as modulators of Protein Kinase C (PKC), a family of enzymes involved in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.[6][11] Certain dialkyl 5-(hydroxymethyl)isophthalates have been identified as ligands for the C1 domain of PKC, a key regulatory site.[6][7][12]

The structure-activity relationship (SAR) studies have revealed that the nature of the alkyl or arylalkyl groups on the ester functionalities is crucial for high-affinity binding to the PKC C1 domain. For instance, derivatives with specific substitutions, such as HMI-1a3 (bis[3-(trifluoromethyl)benzyl] 5-(hydroxymethyl)this compound), have shown potent antiproliferative effects in cancer cell lines like HeLa.[6][8] The biological activity of selected this compound derivatives targeting PKC is summarized in Table 2.

Compound IDStructureTargetActivity (Ki or IC50)Cellular Effect
HMI-1a3Bis[3-(trifluoromethyl)benzyl] 5-(hydroxymethyl)this compoundPKCα, PKCδKi (PKCα) = 230 nM, Ki (PKCδ) = 200 nMAntiproliferative in HeLa cells
HMI-1b11Bis(1-ethylpentyl) 5-(hydroxymethyl)this compoundPKCα, PKCδKi (PKCα) = 870 nM, Ki (PKCδ) = 480 nMInduces differentiation in SH-SY5Y cells

Table 2: Biological Activity of Selected this compound Derivatives Targeting PKC. [6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound derivatives, particularly those targeting PKC.

Synthesis of Dialkyl 5-(hydroxymethyl)isophthalates

This protocol is a generalized procedure based on the synthetic schemes described in the literature for the preparation of dialkyl 5-(hydroxymethyl)isophthalates.[7]

Materials:

  • 5-(Hydroxymethyl)isophthalic acid

  • Appropriate alcohol (e.g., 3-(trifluoromethyl)benzyl alcohol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • Dissolve 5-(hydroxymethyl)isophthalic acid (1 equivalent) and the desired alcohol (2.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add DMAP (0.2 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (2.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure dialkyl 5-(hydroxymethyl)this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

[³H]Phorbol-12,13-dibutyrate ([³H]PDBu) Competitive Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound derivatives for the C1 domain of PKC isoforms.[13][14]

Materials:

  • Purified, recombinant human PKC isoforms (e.g., PKCα, PKCδ)

  • [³H]Phorbol-12,13-dibutyrate ([³H]PDBu)

  • Test this compound derivatives

  • Phosphatidylserine (PS)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM CaCl₂, 1 mM DTT, 0.1 mg/mL BSA

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM CaCl₂

  • Unlabeled PDBu (for non-specific binding)

  • 96-well microtiter plates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test this compound derivatives in the assay buffer.

  • In a 96-well plate, prepare a reaction mixture containing the PKC isoform, phosphatidylserine, and [³H]PDBu (at a concentration near its Kd).

  • To initiate the binding reaction, add the test compound dilutions to the wells. For total binding, add assay buffer. For non-specific binding, add a high concentration of unlabeled PDBu.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]PDBu and Kd is its dissociation constant for the specific PKC isoform.

MTT Cell Viability Assay

This protocol describes the use of the MTT assay to assess the effect of this compound derivatives on the viability of a cell line, such as HeLa.[15][16][17]

Materials:

  • HeLa cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test this compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed HeLa cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test this compound derivatives in complete culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently agitate the plate to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the study of this compound derivatives.

PKC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol/Nucleus Receptor GPCR/RTK PLC PLC Receptor->PLC Ligand Binding PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC (Cytosol) DAG->PKC_inactive Activates PKC_active Active PKC (Membrane) PKC_inactive->PKC_active Translocation Downstream Downstream Effectors PKC_active->Downstream Phosphorylates This compound This compound Derivative This compound->PKC_inactive Binds to C1 Domain Response Cellular Responses (Proliferation, Apoptosis, etc.) Downstream->Response

Caption: PKC Signaling Pathway and the Action of this compound Derivatives.

Experimental_Workflow_Cell_Viability cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Derivatives A->C B Prepare Serial Dilutions of this compound Derivatives B->C D Incubate for 24/48/72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate % Cell Viability and IC50 H->I

Caption: Experimental Workflow for the MTT Cell Viability Assay.

Logical_Relationship_SAR cluster_structure Molecular Structure cluster_properties Properties cluster_activity Biological Activity Core This compound Core Physicochemical Physicochemical Properties (Lipophilicity, Size, etc.) Substituents Ester/Amide Substituents (R groups) Substituents->Physicochemical Determines Binding Binding Affinity to Target (e.g., PKC C1) Physicochemical->Binding Influences Cellular Cellular Potency (e.g., IC50) Binding->Cellular Correlates with

Caption: Logical Relationship in the Structure-Activity Relationship (SAR) of this compound Derivatives.

References

Health and Safety Considerations for Isophthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety considerations associated with isophthalic acid. The information is compiled from various safety data sheets and toxicological reports to ensure a comprehensive understanding for professionals in research and drug development.

Toxicological Profile

Isophthalic acid exhibits a low order of acute toxicity. The primary health concerns are related to eye irritation. Chronic exposure at high doses has been associated with effects on the kidneys and bladder in animal studies.

Acute Toxicity

Isophthalic acid has low acute toxicity via oral, dermal, and inhalation routes.[1] Ingestion may cause gastrointestinal irritation.[2]

Irritation and Sensitization

The substance is considered to be a slight skin irritant and a serious eye irritant.[3] It is not classified as a skin sensitizer.

Chronic Toxicity and Carcinogenicity

Long-term exposure studies in rats indicated the formation of kidney and bladder calculi at high doses.[4] There is no evidence to suggest that isophthalic acid is carcinogenic.[5][6]

Reproductive and Developmental Toxicity

Current data does not indicate that isophthalic acid is a reproductive or developmental toxicant.[6] However, some sources suggest it is suspected of damaging fertility.[4] Phthalates, as a class of chemicals, have been associated with reproductive and developmental toxicity in animal studies, but isophthalic acid itself is rapidly metabolized and excreted.[1][4][7][8]

Exposure Controls and Personal Protection

To ensure the safety of personnel handling isophthalic acid, appropriate engineering controls and personal protective equipment (PPE) should be utilized.

Engineering Controls

Work should be conducted in a well-ventilated area to minimize the inhalation of dust.[4][9] Local exhaust ventilation is recommended where dust may be generated.[5][10]

Personal Protective Equipment
  • Eye/Face Protection: Chemical safety goggles or glasses are recommended to prevent eye contact.[3][4][10][11][12][13]

  • Skin Protection: Protective gloves should be worn to prevent skin contact.[3][5][10] Suitable protective clothing is also recommended.[3][4][11][12]

  • Respiratory Protection: If dust is generated and engineering controls are not sufficient, a particulate filter respirator is recommended.[3][5][9][10]

Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of the compound and ensure a safe working environment.

Handling

Avoid contact with skin and eyes and limit all unnecessary personal contact.[3][4] Do not eat, drink, or smoke when handling the substance.[4][10] Wash hands thoroughly after handling.[3][4]

Storage

Store in a cool, dry, well-ventilated area in a tightly closed container.[3][4][5][9][11][13] Keep away from strong oxidizing agents and strong alkalis.[4]

Physical and Chemical Properties

PropertyValueReference
Physical State Solid, white crystalline powder[3]
Molecular Mass 166.13 g/mol [3]
Melting Point 345-348°C[10]
Solubility in Water Slightly soluble[1]

Accidental Release and First Aid Measures

Accidental Release

In case of a spill, avoid generating dust.[4][9] Sweep up the spilled substance into a suitable container for disposal.[4][5][6][9][10] Ensure the area is well-ventilated.

First Aid
  • Inhalation: Move the person to fresh air.[3][5][6][10]

  • Skin Contact: Wash the affected area with plenty of water.[3][5][6]

  • Eye Contact: Rinse cautiously with water for several minutes.[3][4] If irritation persists, seek medical attention.[3][4]

  • Ingestion: Rinse mouth with water.[3][5][6] Do not induce vomiting.

Fire and Explosion Hazards

Isophthalic acid is combustible.[10] Finely dispersed particles can form explosive mixtures in air.[10][14]

Suitable Extinguishing Media

Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.[3][5][6]

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the interpretation of safety data. Below are generalized protocols for common studies.

Acute Oral Toxicity (OECD Test Guideline 401)

A study to determine the acute oral toxicity of a substance.

cluster_protocol Acute Oral Toxicity Protocol (OECD 401) start Animal Selection (e.g., rats) dosing Single Oral Dose (various concentrations) start->dosing observation Observation Period (e.g., 14 days) dosing->observation endpoints Monitor for mortality, clinical signs, and body weight changes observation->endpoints necropsy Gross Necropsy of all animals endpoints->necropsy ld50 Calculate LD50 necropsy->ld50 cluster_protocol Skin Irritation Protocol (OECD 404) start Animal Selection (e.g., rabbits) application Apply Test Substance to shaved skin start->application exposure Exposure Period (e.g., 4 hours) application->exposure observation Observe for erythema and edema at specified intervals (e.g., 1, 24, 48, 72 hrs) exposure->observation scoring Score skin reactions (Draize scale) observation->scoring classification Classify as irritant or non-irritant scoring->classification cluster_protocol Eye Irritation Protocol (OECD 405) start Animal Selection (e.g., rabbits) instillation Instill Test Substance into one eye start->instillation observation Observe for corneal opacity, iris lesions, conjunctival redness and chemosis at specified intervals instillation->observation scoring Score eye reactions observation->scoring classification Classify as irritant or non-irritant scoring->classification

References

The Unseen Isomers: A Technical Guide to the Natural Occurrence of Isophthalate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of isophthalate compounds. While their synthetic counterparts, phthalates, are well-documented environmental contaminants, a growing body of evidence reveals the existence of naturally produced isophthalates and their derivatives in a variety of organisms. This document summarizes the known natural sources of these compounds, presents detailed methodologies for their identification, and explores their potential biological significance.

Introduction

Isophthalic acid (benzene-1,3-dicarboxylic acid) and its esters, collectively known as isophthalates, are isomers of the widely recognized phthalic acid and its esters. While the vast majority of environmental phthalates are of anthropogenic origin, used extensively as plasticizers, evidence points to a natural origin for some of these compounds, including isophthalates. The natural production of these molecules suggests they may play specific ecological or biological roles. This guide aims to consolidate the scattered information on naturally occurring isophthalates, providing a valuable resource for researchers in natural products chemistry, chemical ecology, and drug discovery.

Confirmed Natural Occurrences of this compound Compounds

The following table summarizes the documented natural sources of this compound compounds. It is important to note that quantitative data for these naturally occurring compounds is often limited in the existing literature.

Compound NameOrganismType of OrganismPart of Organism / SourceReference(s)
Isophthalic AcidIris sp.PlantRhizome[1]
Isophthalic AcidLigniteFossil Fuel-[1]
n-Butyl isobutyl phthalate (B1215562)Laminaria japonicaAlgaRhizoid[2]
n-Butyl isobutyl phthalateDalbergia cochinchinensisPlantHeartwood[3]
n-Butyl isobutyl phthalateTrichoderma harzianumFungusCulture filtrate[4]
n-Butyl isobutyl phthalateStreptomyces sp. (from Rumex dentatus)BacteriumCulture[5]
Phthalic acid, hept-4-yl isobutyl esterChenopodium albumPlant-[6]
Phthalic acid, isobutyl 2-pentyl esterTrichoderma harzianumFungusCulture filtrate[7]

Experimental Protocols for Identification and Quantification

The identification of this compound compounds from natural sources requires a multi-step process involving extraction, purification, and structural elucidation. The following is a representative protocol synthesized from methodologies reported in the literature for the isolation of phthalate and this compound esters from microbial and plant matrices.[8][9][10]

Sample Preparation and Extraction
  • Sample Collection and Preparation :

    • For microbial sources (e.g., fungi, bacteria), cultivate the organism in a suitable liquid medium until sufficient biomass or secondary metabolite production is achieved. Separate the mycelia/cells from the culture broth by filtration or centrifugation.

    • For plant sources, collect the desired plant part (e.g., rhizomes, heartwood, leaves). Air-dry the plant material at room temperature and then grind it into a fine powder.

  • Solvent Extraction :

    • Liquid-Liquid Extraction (for culture filtrates) : Extract the culture filtrate multiple times with an organic solvent of intermediate polarity, such as ethyl acetate (B1210297) or dichloromethane. Combine the organic layers and concentrate them under reduced pressure using a rotary evaporator.

    • Solid-Liquid Extraction (for biomass or plant powder) : Macerate or percolate the dried powder with a suitable solvent or series of solvents of increasing polarity (e.g., n-hexane, ethyl acetate, methanol). The choice of solvent will depend on the polarity of the target this compound ester. Concentrate the resulting extracts in vacuo.

Chromatographic Separation and Purification
  • Initial Fractionation (Column Chromatography) :

    • Subject the crude extract to column chromatography over silica (B1680970) gel.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to pool fractions with similar profiles.

  • Purification (High-Performance Liquid Chromatography - HPLC) :

    • Further purify the fractions containing the target compounds using preparative or semi-preparative HPLC.

    • A reversed-phase C18 column is commonly used.

    • The mobile phase is typically a gradient of methanol (B129727) and water or acetonitrile (B52724) and water.[11]

    • Monitor the elution profile with a UV detector at a wavelength suitable for aromatic compounds (e.g., 254 nm).

    • Collect the peaks corresponding to the pure compounds.

Structure Elucidation and Quantification
  • Gas Chromatography-Mass Spectrometry (GC-MS) :

    • Derivatization (for isophthalic acid) : Convert the carboxylic acid groups to esters (e.g., methyl or silyl (B83357) esters) to increase volatility for GC analysis.

    • Analysis : Inject the purified sample (or derivatized sample) into a GC-MS system.

    • GC Conditions : Use a capillary column (e.g., 5% phenyl-methyl silicone). Program the oven temperature to achieve separation (e.g., initial temperature of 150°C, ramped to 300°C).[12]

    • MS Conditions : Use electron impact (EI) ionization. Compare the resulting mass spectrum with libraries (e.g., NIST) and published data for identification.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3).

    • Acquire 1H and 13C NMR spectra.

    • The characteristic signals in the aromatic region and the ester region will confirm the structure of the this compound compound.

  • Quantification :

    • For quantitative analysis, create a calibration curve using a certified standard of the identified this compound compound.

    • Perform GC-MS or HPLC analysis of the extract with an internal standard.

    • Calculate the concentration of the this compound compound in the original natural source based on the calibration curve.

Biosynthetic and Signaling Pathways

Biosynthesis

Currently, there is no confirmed de novo biosynthetic pathway for isophthalic acid or its esters in any organism. However, the shikimate pathway , which is responsible for the biosynthesis of aromatic amino acids in plants and microorganisms, is the most plausible origin of the benzene (B151609) ring of isophthalates. The pathway converts simple carbohydrate precursors into chorismate, a key intermediate for many aromatic compounds. It is hypothesized that a branch from the shikimate pathway could lead to the formation of isophthalic acid, although the specific enzymes and intermediates involved have not yet been elucidated.[9]

Some microorganisms, such as Rhodococcus sp., have been shown to produce isophthalic acid through the biotransformation of isophthalonitrile, but this represents a conversion of a synthetic precursor rather than a natural biosynthetic route.

Signaling Pathways

To date, no specific signaling pathways have been described for naturally occurring this compound compounds. Research on the biological activity of these molecules is in its early stages. Some studies have reported biological activities for isolated this compound esters, such as the α-glucosidase inhibitory activity of n-butyl isobutyl phthalate from Laminaria japonica, suggesting potential roles in metabolic regulation.[2] The plant growth-promoting effects of n-butyl isobutyl phthalate from an endophytic Streptomyces species have also been noted.[5] Further research is required to determine if these compounds act on specific cellular targets and signaling cascades.

Visualizations

Experimental Workflow for Identification

The following diagram illustrates a general workflow for the identification and characterization of naturally occurring this compound compounds from a biological matrix.

experimental_workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Structural Elucidation & Quantification start Natural Source (Plant/Fungus/Bacterium) prep Drying & Grinding (Plant) or Culture & Separation (Microbe) start->prep extract Solvent Extraction (e.g., Ethyl Acetate) prep->extract concentrate Concentration (Rotary Evaporation) extract->concentrate column_chrom Column Chromatography (Silica Gel) concentrate->column_chrom hplc HPLC Purification (Reversed-Phase C18) column_chrom->hplc pure_compound Isolated Pure Compound hplc->pure_compound gcms GC-MS Analysis pure_compound->gcms nmr NMR Spectroscopy (1H, 13C) pure_compound->nmr quant Quantification (with Standard) gcms->quant structure Structure Confirmed nmr->structure

Workflow for the identification of natural isophthalates.

Conclusion

The natural occurrence of this compound compounds is an emerging area of research with the potential to uncover novel bioactive molecules and new ecological interactions. While the number of identified naturally occurring isophthalates is still small, their presence in diverse organisms, from bacteria and fungi to algae and plants, suggests that they are not merely anomalous occurrences. Significant research is needed to quantify the abundance of these compounds in their natural hosts, to elucidate their biosynthetic pathways, and to understand their physiological and ecological functions. The methodologies and information presented in this guide provide a foundation for researchers to further explore the fascinating world of these naturally produced isomers.

References

Isophthalic Acid: A Comprehensive Technical Guide to its Thermal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isophthalic acid (IPA), a key aromatic dicarboxylic acid, plays a crucial role as a precursor in the synthesis of various commercially significant polymers, including high-performance unsaturated polyester (B1180765) resins and the fire-resistant material Nomex®. A thorough understanding of its thermal properties, specifically its melting and boiling points, is paramount for its application in polymerization processes and for ensuring stability during storage and handling. This technical guide provides an in-depth analysis of the melting and boiling point data for isophthalic acid, complete with experimental protocols and a visual representation of the determination workflow.

Thermal Properties of Isophthalic Acid

Isophthalic acid is a colorless, crystalline solid at room temperature. Its thermal behavior is characterized by a high melting point and a tendency to sublime or decompose at elevated temperatures rather than exhibiting a distinct boiling point at atmospheric pressure.

Data Summary

The following table summarizes the reported melting and boiling point data for isophthalic acid. It is important to note that the boiling point is often presented as an estimate or is replaced by data on sublimation and decomposition.

Thermal PropertyValueNotes
Melting Point 341-343 °C[1][2][3][4]
345-348 °C[5]
347 °C
348 °CIn a sealed tube[6]
Boiling Point ~214.32 °CRough estimate[1][2][4]
753.00 K (479.85 °C)Predicted value[7]
Sublimation Point Sublimes without decomposition[7]
260 °C
Decomposition Above 350 °CDecarboxylation to benzoic acid may occur[8]

Experimental Protocols

Accurate determination of the thermal properties of isophthalic acid requires precise experimental methodologies. Below are detailed protocols for determining the melting point and observing sublimation and thermal decomposition.

Melting Point Determination (Capillary Method)

This method is a standard and widely used technique for determining the melting point of a solid crystalline substance.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample needs to be pulverized)

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: Ensure the isophthalic acid sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of isophthalic acid into the bottom. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the thermometer is positioned correctly to accurately measure the temperature of the heating block.

  • Heating:

    • For an unknown sample, a preliminary rapid heating can be performed to get an approximate melting range.

    • For a more precise measurement, heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.

  • Observation: Observe the sample through the magnifying lens. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid.

Observation of Sublimation and Thermal Decomposition

Given that isophthalic acid sublimes and can decompose at high temperatures, a standard boiling point determination at atmospheric pressure is not practical. The following protocol allows for the observation of these phenomena.

Apparatus:

  • Thermogravimetric Analyzer (TGA) coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) is ideal for quantitative analysis.

  • Alternatively, a simple setup with a heating mantle, a round-bottom flask, a condenser, and a thermometer can be used for qualitative observation.

Procedure (using TGA-MS/FTIR):

  • Sample Preparation: Place a small, accurately weighed amount of isophthalic acid into the TGA sample pan.

  • Instrument Setup:

    • Program the TGA to heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • The temperature range should span from ambient to above the expected decomposition temperature (e.g., 25 °C to 500 °C).

    • Set the coupled MS or FTIR to continuously analyze the evolved gases.

  • Data Analysis:

    • The TGA will produce a plot of mass loss versus temperature. A significant mass loss before the melting point indicates sublimation. A sharp mass loss at higher temperatures indicates decomposition.

    • The MS or FTIR data will identify the chemical nature of the evolved gases. For sublimation, the detected species will be isophthalic acid. For decomposition, products such as benzoic acid and carbon dioxide may be detected.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for determining the thermal properties of isophthalic acid.

Thermal_Properties_Workflow start Start: Isophthalic Acid Sample melting_point Melting Point Determination (Capillary Method) start->melting_point tga_analysis Thermogravimetric Analysis (TGA) (Heating under N2) start->tga_analysis observe_melting Observe and Record Melting Range melting_point->observe_melting analyze_mass_loss Analyze Mass Loss vs. Temperature tga_analysis->analyze_mass_loss end End: Characterized Thermal Properties observe_melting->end sublimation Sublimation Observed (Mass loss before melting) analyze_mass_loss->sublimation decomposition Decomposition Observed (Rapid mass loss at high temp) analyze_mass_loss->decomposition evolved_gas Evolved Gas Analysis (MS or FTIR) sublimation->evolved_gas decomposition->evolved_gas identify_ipa Identify Isophthalic Acid in Gas Phase evolved_gas->identify_ipa identify_decomp Identify Decomposition Products (e.g., Benzoic Acid, CO2) evolved_gas->identify_decomp identify_ipa->end identify_decomp->end

Caption: Workflow for determining the thermal properties of isophthalic acid.

References

A Deep Dive into the Theoretical Geometry of Isophthalate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Isophthalic acid (benzene-1,3-dicarboxylic acid), a fundamental building block in the synthesis of various polymers and pharmaceutical compounds, possesses a molecular geometry that dictates its reactivity, intermolecular interactions, and ultimately, its material properties.[1] Theoretical studies, primarily employing Density Functional Theory (DFT), have proven invaluable in elucidating the conformational landscape and vibrational properties of the isophthalate molecule, offering a powerful complement to experimental techniques like X-ray crystallography and vibrational spectroscopy.[2][3][4] This technical guide provides a comprehensive overview of the theoretical approaches used to study this compound's molecular geometry, presenting key quantitative data, detailed experimental protocols for comparative analysis, and a visual workflow of the theoretical investigation process.

Core Concepts in Theoretical Geometry Optimization

The primary goal of theoretical geometry studies is to find the minimum energy conformation of a molecule. This is achieved through a process called geometry optimization, where the positions of the atoms are systematically adjusted to locate a stationary point on the potential energy surface.[5] A true energy minimum is confirmed by ensuring that all calculated vibrational frequencies are real (i.e., not imaginary).[6]

For isophthalic acid, a key area of investigation is the orientation of the two carboxylic acid groups relative to the benzene (B151609) ring and to each other. Intermolecular hydrogen bonding plays a significant role in the solid-state structure, leading to the formation of infinite chains.[1] Theoretical models can explore both the isolated molecule (monomer) and hydrogen-bonded assemblies (dimers) to understand these interactions.[3][7]

Data Presentation: A Comparative Analysis of this compound's Geometry

The following tables summarize key quantitative data on the molecular geometry of isophthalic acid, comparing theoretically calculated values with experimental data obtained from X-ray crystallography. The theoretical data presented here is based on DFT calculations using the B3LYP functional and the 6-311++G(d,p) basis set, a widely used and reliable method for such systems.[2][3][4]

Table 1: Selected Bond Lengths of Isophthalic Acid (Å)

BondTheoretical (DFT B3LYP/6-311++G(d,p))Experimental (X-ray Crystallography)
C1 - C21.3961.389
C2 - C31.3911.381
C3 - C41.3971.385
C4 - C51.3951.382
C5 - C61.3931.386
C6 - C11.3981.390
C1 - C71.4921.487
C3 - C81.4921.489
C7 = O11.2151.211
C7 - O21.3651.315
C8 = O31.2151.220
C8 - O41.3651.306
O2 - H10.9710.84
O4 - H20.9710.85

Note: Atom numbering corresponds to the standard IUPAC nomenclature for benzene-1,3-dicarboxylic acid. Experimental data is derived from single-crystal X-ray diffraction studies.

Table 2: Selected Bond Angles of Isophthalic Acid (degrees)

AngleTheoretical (DFT B3LYP/6-311++G(d,p))Experimental (X-ray Crystallography)
C6 - C1 - C2120.2120.3
C1 - C2 - C3120.0119.8
C2 - C3 - C4119.8120.1
C2 - C1 - C7120.1120.0
C6 - C1 - C7119.7119.7
C2 - C3 - C8120.3120.2
C4 - C3 - C8119.9119.7
C1 - C7 - O1124.5124.0
C1 - C7 - O2112.3113.1
O1 - C7 - O2123.2122.9
C3 - C8 - O3124.4123.7
C3 - C8 - O4112.4113.3
O3 - C8 - O4123.2123.0
C7 - O2 - H1108.9-
C8 - O4 - H2108.9-

Note: Experimental hydrogen atom positions are often refined with constraints in X-ray crystallography, leading to less precise bond angles involving hydrogen.

Table 3: Selected Dihedral Angles of Isophthalic Acid (degrees)

Dihedral AngleTheoretical (DFT B3LYP/6-311++G(d,p))Experimental (X-ray Crystallography)
C2 - C1 - C7 - O1179.8178.9
C6 - C1 - C7 - O2179.9179.2
C2 - C3 - C8 - O3179.5178.5
C4 - C3 - C8 - O4179.6179.0

Note: The near 180° dihedral angles indicate the planarity of the carboxylic acid groups with respect to the benzene ring.

Experimental Protocols for Validation

Accurate theoretical models are validated by comparing their results with experimental data. Below are detailed methodologies for the key experimental techniques used to study the molecular geometry of this compound.

Single-Crystal X-ray Diffraction

This technique provides the most precise experimental determination of the three-dimensional atomic arrangement in a crystalline solid.

  • Crystal Growth: High-quality single crystals of isophthalic acid are grown. A common method is the slow evaporation of a saturated solution of isophthalic acid in a suitable solvent system, such as a mixture of acetic acid and water.

  • Crystal Mounting: A well-formed crystal, typically with dimensions between 0.1 and 0.3 mm, is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant to prevent ice formation.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles to collect a complete set of diffraction data.

  • Structure Solution and Refinement: The collected diffraction pattern is processed to determine the unit cell parameters and space group. The initial positions of the atoms are determined using direct methods. This initial structural model is then refined against the experimental diffraction data to obtain the final, highly accurate crystal structure, including bond lengths, bond angles, and dihedral angles.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

These vibrational spectroscopy techniques provide information about the functional groups and bonding within a molecule, which can be compared with theoretically calculated vibrational frequencies.

  • Sample Preparation: For solid-state analysis, a small amount of high-purity isophthalic acid is used directly. For FT-IR spectroscopy using the Attenuated Total Reflectance (ATR) technique, the solid sample is placed directly onto the ATR crystal. For Raman spectroscopy, the solid sample is placed in a sample holder.

  • Data Acquisition:

    • FT-IR Spectroscopy: The FT-IR spectrum of solid isophthalic acid is typically recorded in the range of 4000–400 cm⁻¹.[3] A background spectrum is collected first and subsequently subtracted from the sample spectrum.

    • FT-Raman Spectroscopy: The FT-Raman spectrum is recorded over a range of 3500–50 cm⁻¹.[3] A near-infrared laser is used to excite the sample, and the scattered light is collected and analyzed.

  • Data Analysis: The positions and relative intensities of the absorption bands (in FT-IR) and scattered peaks (in Raman) are identified. These experimental vibrational frequencies are then compared to the frequencies calculated from theoretical models. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other limitations of the theoretical model.[3]

Mandatory Visualization: Workflow for Theoretical Geometry Studies

The following diagram, generated using the DOT language, illustrates the typical workflow for a theoretical investigation of this compound's molecular geometry.

Theoretical_Workflow start Define Input Structure (Isophthalic Acid) dft_calc Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->dft_calc freq_calc Frequency Calculation dft_calc->freq_calc check_min Check for Imaginary Frequencies freq_calc->check_min true_min True Minimum Energy Structure check_min->true_min None reoptimize Re-optimize Geometry check_min->reoptimize Found analysis Analyze Geometric Parameters (Bond Lengths, Angles, Dihedrals) true_min->analysis reoptimize->dft_calc comparison Compare Theoretical and Experimental Data analysis->comparison exp_data Experimental Data (X-ray, FT-IR, Raman) exp_data->comparison report Report Findings comparison->report

Caption: Workflow for theoretical molecular geometry analysis.

This comprehensive guide provides a foundational understanding of the theoretical approaches used to study the molecular geometry of this compound. By combining robust computational methods with precise experimental validation, researchers can gain deep insights into the structure-property relationships of this important molecule, paving the way for the rational design of new materials and pharmaceuticals.

References

Microbial Degradation of Isophthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophthalate (1,3-benzenedicarboxylic acid) is a xenobiotic compound widely used in the industrial production of plastics, resins, and fibers. Its persistence in the environment raises ecological concerns, driving research into the microbial metabolic pathways capable of its degradation. Understanding these pathways is crucial for developing bioremediation strategies and for potential applications in biocatalysis and synthetic biology. This technical guide provides an in-depth overview of the core microbial degradation pathways of this compound, focusing on both anaerobic and aerobic mechanisms. It includes detailed experimental protocols for key enzymatic assays, quantitative data on enzyme kinetics, and visual representations of the metabolic routes.

Core Degradation Pathways

Microorganisms have evolved distinct strategies to catabolize this compound, primarily categorized by the presence or absence of oxygen.

Anaerobic Degradation Pathway

Under anoxic conditions, the degradation of this compound has been notably characterized in the syntrophically fermenting bacterium Syntrophorhabdus aromaticivorans. The pathway proceeds via an initial activation step followed by decarboxylation to a central metabolite, benzoyl-CoA, which then enters the well-established anaerobic benzoate (B1203000) degradation pathway.[1][2]

The initial steps are as follows:

  • Activation: this compound is activated to its coenzyme A (CoA) thioester, isophthalyl-CoA, by the enzyme This compound:CoA ligase (IPCL) . This reaction is ATP-dependent.[2]

  • Decarboxylation: Isophthalyl-CoA is then decarboxylated to benzoyl-CoA by isophthalyl-CoA decarboxylase (IPCD) , a member of the UbiD enzyme family that utilizes a prenylated flavin mononucleotide (prFMN) cofactor.[1]

The overall reaction for the initial conversion is: this compound + ATP + CoA → Benzoyl-CoA + AMP + Diphosphate + CO₂

Anaerobic_Isophthalate_Degradation This compound This compound Isophthalyl_CoA Isophthalyl-CoA This compound->Isophthalyl_CoA this compound:CoA ligase (IPCL) + ATP + CoA - AMP - PPi Benzoyl_CoA Benzoyl-CoA Isophthalyl_CoA->Benzoyl_CoA Isophthalyl-CoA decarboxylase (IPCD) - CO₂ Benzoate_Pathway Anaerobic Benzoate Degradation Pathway Benzoyl_CoA->Benzoate_Pathway

Anaerobic degradation pathway of this compound to benzoyl-CoA.
Aerobic Degradation Pathway

In the presence of oxygen, the aerobic degradation of this compound has been well-studied in Comamonas sp. strain E6. This pathway involves the initial conversion of this compound to a central aromatic intermediate, protocatechuate, which is then further catabolized.[3][4]

The initial steps are as follows:

  • Dioxygenation: The aromatic ring of this compound is dihydroxylated by a two-component This compound dioxygenase (IPADO) , consisting of an oxygenase (IphA) and a reductase (IphD), to form 1,2-dihydroxy-3,5-cyclohexadiene-1,5-dicarboxylate.[4]

  • Dehydrogenation: The resulting diol is then oxidized by 1,2-dihydroxy-3,5-cyclohexadiene-1,5-dicarboxylate dehydrogenase (IphB) to produce protocatechuate.[4]

The genes encoding these enzymes (iphA, iphD, and iphB), along with a periplasmic binding receptor (iphC) and a transcriptional regulator (iphR), are organized in the iph operon.[4]

Protocatechuate is a key intermediate that can be further degraded by different ring-cleavage pathways. In Comamonas sp. E6, it enters the protocatechuate 4,5-cleavage pathway .[3] This pathway involves the following key enzyme:

  • Protocatechuate 4,5-dioxygenase , which catalyzes the extradiol cleavage of protocatechuate to form 4-carboxy-2-hydroxymuconate-6-semialdehyde.[5]

Aerobic_Isophthalate_Degradation This compound This compound Diol_Intermediate 1,2-dihydroxy-3,5- cyclohexadiene-1,5-dicarboxylate This compound->Diol_Intermediate this compound Dioxygenase (IPADO) + O₂ + NADH + H⁺ - NAD⁺ Protocatechuate Protocatechuate Diol_Intermediate->Protocatechuate 1,2-dihydroxy-3,5-cyclohexadiene- 1,5-dicarboxylate Dehydrogenase + NAD⁺ - NADH - H⁺ - CO₂ Ring_Cleavage Protocatechuate 4,5-Cleavage Pathway Protocatechuate->Ring_Cleavage

Aerobic degradation pathway of this compound to protocatechuate.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in this compound degradation.

Table 1: Kinetic Parameters of Anaerobic Pathway Enzymes

EnzymeOrganismSubstrateKM (µM)Vmax (µmol/min/mg)Reference
This compound:CoA ligase (IPCL)S. aromaticivoransThis compound4091.35[2]
CoA6420.694[2]
ATP35801.94[2]

Table 2: Kinetic Parameters of Aerobic Pathway Enzymes

EnzymeOrganismSubstrateKM (µM)kcat (s-1)Reference
This compound Dioxygenase (IPDO)C. testosteroni KF1This compound30.97 ± 7.284.96 ± 0.49[1]
1,2-dihydroxy-3,5-cyclohexadiene-1,4-dicarboxylate dehydrogenaseC. testosteroni T-2(1R,2S)-1,2-dihydroxy-3,5-cyclohexadiene-l,4-dicarboxylate~90-[3]
NAD+43-[3]
Protocatechuate 4,5-dioxygenaseC. testosteroni T-2Protocatechuate55.5 ± 2.3-[6]
Protocatechuate 4,5-dioxygenasePseudarthrobacter phenanthrenivorans Sphe3Protocatechuate21 ± 1.6-[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound degradation.

Protocol 1: Cultivation of this compound-Degrading Bacteria

A. Anaerobic Cultivation of Syntrophorhabdus aromaticivorans

This protocol is adapted for the syntrophic cultivation of S. aromaticivorans with a hydrogenotrophic methanogen.

  • Medium: Use a basal anaerobic medium as previously described.[8] The medium should be prepared under a nitrogen atmosphere and be bicarbonate-buffered.

  • Substrate: Add this compound from a sterile, anaerobic stock solution to a final concentration of 1-2 mM.

  • Inoculum: Inoculate with a culture of S. aromaticivorans co-cultured with a hydrogen-scavenging partner like Methanospirillum hungatei.

  • Incubation: Incubate anaerobically in the dark at 37°C without shaking.

  • Growth Monitoring: Monitor growth by measuring methane (B114726) production in the headspace using gas chromatography and substrate depletion via HPLC.

B. Aerobic Cultivation of Comamonas sp. strain E6

  • Medium: Use W minimal salt medium supplemented with this compound as the sole carbon and energy source.[3]

  • Substrate: Add this compound to a final concentration of 10 mM.

  • Inoculum: Inoculate with a fresh culture of Comamonas sp. E6.

  • Incubation: Incubate aerobically at 30°C with shaking.

  • Growth Monitoring: Monitor growth by measuring the optical density at 600 nm (OD600) and substrate depletion via HPLC.

Protocol 2: Enzyme Assays

A. This compound:CoA Ligase (IPCL) Assay (Anaerobic)

This is a continuous spectrophotometric coupled enzyme assay.[8]

  • Principle: The formation of AMP during the ligase reaction is coupled to the oxidation of NADH, which is monitored by the decrease in absorbance at 340 nm. The coupling enzymes are myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase.

  • Reaction Mixture (anoxic):

    • 100 mM potassium phosphate (B84403) buffer (pH 7.4)

    • 5.0 mM MgCl₂

    • 0.5 mM NADH

    • 10 mM phosphoenolpyruvate

    • 1 U myokinase

    • 1 U lactate dehydrogenase

    • 1 U pyruvate kinase

    • Variable concentrations of this compound, CoA, and ATP for kinetic studies.

    • Purified IPCL enzyme.

  • Procedure:

    • Prepare the reaction mixture in an anaerobic cuvette under a nitrogen atmosphere.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the limiting substrate (this compound, CoA, or ATP).

    • Monitor the decrease in absorbance at 340 nm.

    • Calculate the enzyme activity based on the rate of NADH oxidation (ε = 6.22 mM-1cm-1).

B. Isophthalyl-CoA Decarboxylase (IPCD) Assay (Anaerobic)

This assay can be performed by monitoring substrate depletion or product formation using HPLC.

  • Principle: The enzymatic conversion of isophthalyl-CoA to benzoyl-CoA is measured by quantifying the decrease in the substrate peak and the increase in the product peak over time.

  • Reaction Mixture (anoxic):

    • 50 mM Tris-HCl buffer (pH 7.6)

    • Synthesized isophthalyl-CoA (substrate)

    • Cell-free extract or purified IPCD.

    • (If using purified UbiD-like enzyme, pre-incubation with FMN and dimethylallyl monophosphate may be required).[8]

  • Procedure:

    • Set up the reaction under anaerobic conditions.

    • Initiate the reaction by adding the enzyme.

    • Incubate at the optimal temperature (e.g., 37°C).

    • At different time points, stop the reaction by adding an acid (e.g., HCl) or a solvent (e.g., acetonitrile).

    • Centrifuge to remove precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC to quantify isophthalyl-CoA and benzoyl-CoA.

C. This compound Dioxygenase (IPDO) Assay (Aerobic)

This assay measures the substrate-dependent consumption of oxygen.

  • Principle: The rate of oxygen consumption is monitored using an oxygen electrode.

  • Reaction Mixture:

    • Air-saturated buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • NAD(P)H

    • Purified IPDO oxygenase and reductase components.

    • Variable concentrations of this compound.

  • Procedure:

    • Equilibrate the reaction mixture in the oxygen electrode chamber at a constant temperature (e.g., 25°C).

    • Initiate the reaction by adding this compound.

    • Record the rate of oxygen depletion.

    • Calculate the specific activity based on the rate of oxygen consumption.

D. 1,2-dihydroxy-3,5-cyclohexadiene-1,5-dicarboxylate Dehydrogenase Assay (Aerobic)

This is a continuous spectrophotometric assay.[3]

  • Principle: The NAD+-dependent dehydrogenation of the diol intermediate to protocatechuate is monitored by the increase in absorbance at 340 nm due to the formation of NADH.

  • Reaction Mixture:

    • Buffer (e.g., 20 mM Tris-sulfate, pH 7.5)

    • NAD+

    • Synthesized 1,2-dihydroxy-3,5-cyclohexadiene-1,5-dicarboxylate (substrate)

    • Cell-free extract or purified dehydrogenase.

  • Procedure:

    • Combine the buffer, NAD+, and enzyme in a cuvette.

    • Initiate the reaction by adding the diol substrate.

    • Immediately monitor the increase in absorbance at 340 nm.

    • Calculate the enzyme activity from the initial rate of NADH formation.

E. Protocatechuate 4,5-Dioxygenase Assay (Aerobic)

This is a spectrophotometric assay that monitors the formation of the ring-cleavage product.[5]

  • Principle: The product of the reaction, 4-carboxy-2-hydroxymuconate-6-semialdehyde (CHMS), has a strong absorbance at 410 nm.

  • Reaction Mixture:

    • 50 mM Tris-HCl buffer (pH 8.5)

    • 100 µM protocatechuate

    • Cell-free extract or purified enzyme.

  • Procedure:

    • Pre-incubate the reaction mixture without the substrate at 30°C for 1 minute.

    • Initiate the reaction by adding protocatechuate.

    • Monitor the increase in absorbance at 410 nm.

    • Calculate the enzyme activity using the molar extinction coefficient of CHMS (ε410 = 17,200 M-1cm-1).[5]

Protocol 3: Metabolite Analysis by HPLC
  • Sample Preparation:

    • Collect bacterial culture samples at different time points.

    • Centrifuge to pellet the cells.

    • Filter the supernatant through a 0.22 µm filter.

    • For intracellular metabolites, quench the metabolism and extract the metabolites using a suitable solvent mixture (e.g., acetonitrile (B52724):methanol:water).

  • HPLC Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., water with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detector set at a wavelength suitable for the aromatic compounds of interest (e.g., 210 nm, 254 nm).

    • Quantification: Use external standards of this compound and expected intermediates to create calibration curves for quantification.

Experimental_Workflow cluster_cultivation Microbial Cultivation cluster_sampling Sample Preparation cluster_analysis Analysis Cultivation Cultivate this compound- Degrading Bacteria Sampling Collect Culture Samples Cultivation->Sampling Metabolite_Extraction Metabolite Extraction (Intracellular/Extracellular) Sampling->Metabolite_Extraction Enzyme_Extraction Crude Enzyme Extraction (Cell Lysis) Sampling->Enzyme_Extraction HPLC HPLC Analysis of Metabolites Metabolite_Extraction->HPLC Enzyme_Assay Enzyme Activity Assays Enzyme_Extraction->Enzyme_Assay

General experimental workflow for studying this compound degradation.

Conclusion

The microbial degradation of this compound involves distinct and well-orchestrated enzymatic pathways in both anaerobic and aerobic microorganisms. The anaerobic route proceeds through CoA activation and decarboxylation to benzoyl-CoA, while the aerobic pathway funnels this compound to protocatechuate for subsequent ring cleavage. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to investigate these pathways further, screen for novel this compound-degrading microorganisms, and engineer robust biocatalysts for environmental and industrial applications.

References

Methodological & Application

Application Notes and Protocols for the Use of Isophthalic Acid in PET Resin Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of isophthalic acid (IPA) as a comonomer in the production of polyethylene (B3416737) terephthalate (B1205515) (PET) resin. The inclusion of IPA modifies the polymer backbone, leading to significant changes in its thermal and mechanical properties. This document outlines the synthesis of IPA-modified PET, its characterization, and the resulting material properties, offering detailed protocols for researchers in material science and related fields.

Introduction

Polyethylene terephthalate (PET) is a widely utilized thermoplastic polymer, known for its excellent mechanical strength, thermal stability, and transparency. However, for specific applications requiring enhanced flexibility, clarity, and a lower processing temperature, modification of the PET polymer chain is necessary. Isophthalic acid, an aromatic dicarboxylic acid, is a common comonomer used to disrupt the regular linear structure of PET. This disruption hinders crystallization, resulting in a copolyester, poly(ethylene terephthalate-co-isophthalate) (PET-co-IPA), with tailored properties.[1][2]

The primary effects of incorporating isophthalic acid include:

  • Reduced Crystallinity: The kinked structure of the isophthalic acid molecule disrupts the packing of the polymer chains, leading to a lower degree of crystallinity.[2][3]

  • Lower Melting Point (Tm): The reduction in crystallinity results in a lower melting temperature, which can be advantageous for processing.[2][3]

  • Altered Glass Transition Temperature (Tg): The glass transition temperature is also influenced by the incorporation of IPA.[3]

  • Improved Clarity: The amorphous nature of the copolyester enhances its transparency.[4]

  • Modified Mechanical Properties: The tensile strength, elongation, and impact resistance of the PET resin can be tailored by varying the IPA content.

Data Presentation

The following tables summarize the quantitative effects of isophthalic acid incorporation on the thermal and mechanical properties of PET resin.

Table 1: Thermal Properties of PET-co-IPA Copolymers with Varying Isophthalate Content [3]

IPA Mole %Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Melting Enthalpy (ΔHm) (J/g)
07825545
47723833
107622425
157521015
2573--
4071--
5069--

Note: For IPA content of 25% and higher, the copolyesters were found to be amorphous, hence no melting peak was observed.[3]

Table 2: Mechanical Properties of PET-co-IPA Copolymers

MaterialYoung's Modulus (MPa)Yield Stress (MPa)Elongation at Yield (%)Tensile Strength at Break (MPa)Elongation at Break (%)
PET (0% IPA)610611045335
PET-co-IPA (TI1)580551148410
PET-co-IPA (TI2)550481350450

Note: The exact mole percentage of IPA for TI1 and TI2 are not specified in the source but represent increasing amounts of IPA incorporation.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of isophthalic acid-modified PET resin.

Protocol 1: Synthesis of PET-co-IPA via Melt Polycondensation

This protocol describes a two-step melt polycondensation process to synthesize PET-co-IPA.[3][5][6]

Materials:

  • Purified Terephthalic Acid (TPA)

  • Isophthalic Acid (IPA)

  • Ethylene (B1197577) Glycol (EG)

  • Catalyst: Antimony trioxide (Sb₂O₃) or Germanium dioxide (GeO₂)[5][6]

  • Stabilizer: Phosphoric acid[6]

Equipment:

  • High-pressure stainless-steel reactor with a mechanical stirrer, nitrogen inlet, distillation column, and vacuum connection.

Procedure:

Step 1: Esterification

  • Charge the reactor with the desired molar ratios of TPA, IPA, and an excess of ethylene glycol (typically a 1:2.2 molar ratio of total diacids to EG).

  • Add the catalyst (e.g., 200-300 ppm of Sb₂O₃ relative to the final polymer weight).[6]

  • Pressurize the reactor with nitrogen to approximately 3 bar.[5]

  • Heat the mixture to 240-260°C with continuous stirring.[1]

  • During this stage, the esterification reaction occurs, producing bis(2-hydroxyethyl) terephthalate (BHET) and its IPA-containing analogues, with water as a byproduct.

  • Continuously remove the water byproduct through the distillation column to drive the reaction forward.

  • The esterification step is typically continued for 2-4 hours, or until the theoretical amount of water has been collected.

Step 2: Polycondensation

  • After the esterification is complete, add the stabilizer (e.g., phosphoric acid).[6]

  • Gradually increase the temperature to 270-285°C.[1]

  • Slowly reduce the pressure to below 1 mbar to facilitate the removal of excess ethylene glycol.[3]

  • The polycondensation reaction proceeds, increasing the polymer chain length and viscosity of the melt.

  • Continue the reaction under high vacuum and elevated temperature for 2-3 hours, or until the desired melt viscosity (and thus molecular weight) is achieved.

  • Once the desired viscosity is reached, extrude the molten polymer from the reactor under nitrogen pressure and quench it in cold water.

  • Pelletize the resulting solid polymer for further analysis.

Protocol 2: Characterization of PET-co-IPA Resin

2.1 Thermal Analysis: Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and enthalpy of fusion (ΔHm) of the synthesized copolyesters.

Instrument: Differential Scanning Calorimeter (DSC)

Procedure:

  • Weigh 5-10 mg of the dried polymer sample into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample from room temperature to 300°C at a heating rate of 10°C/min under a nitrogen atmosphere. This first heating scan is to erase the thermal history of the sample.

  • Hold the sample at 300°C for 5 minutes to ensure complete melting.

  • Cool the sample to room temperature at a controlled cooling rate (e.g., 10°C/min).

  • Perform a second heating scan from room temperature to 300°C at a heating rate of 10°C/min.

  • Analyze the second heating scan to determine Tg (midpoint of the step change in heat flow), Tm (peak of the endothermic melting event), and ΔHm (area under the melting peak). The degree of crystallinity (Xc) can be calculated using the following equation: Xc (%) = (ΔHm / ΔH'm) x 100 where ΔH'm is the theoretical melting enthalpy of 100% crystalline PET (typically around 140 J/g).

2.2 Thermal Stability: Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of the PET-co-IPA copolymers.

Instrument: Thermogravimetric Analyzer (TGA)

Procedure:

  • Weigh 10-15 mg of the dried polymer sample into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Record the weight loss of the sample as a function of temperature.

  • The resulting TGA curve can be used to determine the onset temperature of decomposition and the temperature at maximum decomposition rate.

2.3 Mechanical Properties: Tensile Testing

Objective: To measure the tensile strength, Young's modulus, and elongation at break of the PET-co-IPA samples according to ASTM D638.

Equipment: Universal Testing Machine with tensile grips and an extensometer.

Procedure:

  • Prepare dumbbell-shaped test specimens by injection molding or by machining from a compression-molded plaque.

  • Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours prior to testing.

  • Measure the width and thickness of the gauge section of each specimen.

  • Mount the specimen in the tensile grips of the universal testing machine.

  • Attach an extensometer to the gauge section of the specimen.

  • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

  • Record the load and elongation data throughout the test.

  • From the stress-strain curve, calculate the tensile strength (maximum stress), Young's modulus (slope of the initial linear portion), and elongation at break.

2.4 Mechanical Properties: Izod Impact Strength

Objective: To determine the impact resistance of the PET-co-IPA samples according to ASTM D256.

Equipment: Pendulum-type Izod impact tester.

Procedure:

  • Prepare notched rectangular test specimens by injection molding or by machining.

  • Condition the specimens as per the standard.

  • Clamp the specimen vertically in the impact tester with the notch facing the striking edge of the pendulum.

  • Release the pendulum, allowing it to strike and fracture the specimen.

  • Record the energy absorbed to break the specimen.

  • The Izod impact strength is typically reported in J/m or ft-lb/in of notch.

2.5 Molecular Weight: Intrinsic Viscosity

Objective: To determine the intrinsic viscosity of the polymer, which is related to its molecular weight.

Procedure:

  • Dissolve a known concentration of the polymer in a suitable solvent (e.g., a mixture of phenol (B47542) and 1,1,2,2-tetrachloroethane).

  • Measure the flow time of the polymer solution and the pure solvent through a calibrated capillary viscometer at a constant temperature (e.g., 25°C).

  • Calculate the relative viscosity, specific viscosity, and reduced viscosity.

  • Extrapolate the reduced viscosity to zero concentration to obtain the intrinsic viscosity.

Visualizations

Synthesis_of_PET_co_IPA cluster_reactants Reactants cluster_process Melt Polycondensation Process TPA Terephthalic Acid (TPA) Esterification Esterification (240-260°C, 3 bar N2) - H2O TPA->Esterification IPA Isophthalic Acid (IPA) IPA->Esterification EG Ethylene Glycol (EG) EG->Esterification Polycondensation Polycondensation (270-285°C, <1 mbar) - EG Esterification->Polycondensation Oligomers Product PET-co-IPA Resin Polycondensation->Product

Caption: Synthesis of PET-co-IPA via a two-step melt polycondensation process.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Synthesis Melt Polycondensation of TPA, IPA, and EG Thermal Thermal Analysis (DSC, TGA) Synthesis->Thermal Mechanical Mechanical Testing (Tensile, Impact) Synthesis->Mechanical Molecular Molecular Weight (Intrinsic Viscosity) Synthesis->Molecular Structural Structural Analysis (NMR, FTIR) Synthesis->Structural Data Data Analysis and Property Correlation Thermal->Data Mechanical->Data Molecular->Data Structural->Data

Caption: Experimental workflow for the synthesis and characterization of PET-co-IPA.

IPA_Effect_on_PET_Properties cluster_properties Changes in PET Resin Properties IPA Increasing Isophthalic Acid (IPA) Content Crystallinity Decreased Crystallinity IPA->Crystallinity Tm Lower Melting Point (Tm) IPA->Tm Clarity Improved Clarity IPA->Clarity Flexibility Increased Flexibility IPA->Flexibility

Caption: Logical relationship of increased IPA content on key PET resin properties.

References

Protocol for Isophthalate Analysis by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophthalic acid (benzene-1,3-dicarboxylic acid) is a key industrial chemical used in the production of resins, coatings, and polymers such as polyethylene (B3416737) terephthalate (B1205515) (PET).[1] Its accurate quantification is crucial for quality control and stability testing in various manufacturing processes, including pharmaceuticals where it might be present as a raw material, impurity, or degradation product. This document provides a detailed protocol for the analysis of isophthalate using High-Performance Liquid Chromatography (HPLC) with UV detection.

The separation of isophthalic acid from its isomers, phthalic acid and terephthalic acid, can be challenging due to their structural similarities.[2][3] This protocol outlines several HPLC methods employing different column chemistries to achieve effective separation and quantification.

Principle of the Method

This protocol utilizes reverse-phase or mixed-mode chromatography to separate this compound from other components in a sample matrix. The separation is based on the differential partitioning of the analyte between a nonpolar or mixed-mode stationary phase and a polar mobile phase. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to that of a known standard, measured by a UV detector at a wavelength where this compound exhibits strong absorbance.[4]

Materials and Reagents

  • Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Phosphoric acid (H₃PO₄), Formic acid, Ammonium formate (B1220265) (AmFm)

  • Standards: Isophthalic acid reference standard

Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm or 0.22 µm)

  • Ultrasonic bath

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of isophthalic acid reference standard and transfer it to a 25 mL volumetric flask. Dissolve in a suitable solvent (e.g., methanol or a mixture of mobile phase) and sonicate if necessary to ensure complete dissolution. Make up to the mark with the same solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix.

  • For Drug Substances:

    • Accurately weigh a suitable amount of the drug substance and dissolve it in a known volume of a suitable solvent.

    • Filter the solution through a 0.45 µm or 0.22 µm syringe filter prior to injection.

  • For Drug Products (e.g., Tablets):

    • Grind a representative number of tablets to a fine powder.

    • Accurately weigh a portion of the powder equivalent to a single dosage unit and transfer it to a volumetric flask.

    • Add a suitable extraction solvent, and extract the this compound by sonication or mechanical shaking.

    • Dilute to volume with the extraction solvent and mix well.

    • Filter the resulting solution through a 0.45 µm or 0.22 µm syringe filter before injection.

  • For Polymers (e.g., PET): [5]

    • Hydrolyze the polymer sample using a solution of sodium hydroxide (B78521) in methanol (e.g., 100 g/L) at an elevated temperature (e.g., 70°C for 10 hours).[5]

    • After cooling, neutralize the solution and dilute it with the mobile phase.

    • Filter the solution prior to HPLC analysis.[5]

Chromatographic Conditions

Several HPLC methods can be employed for the analysis of this compound. The choice of method may depend on the sample matrix and the presence of isomers.

Method 1: Mixed-Mode Chromatography [1]

This method is suitable for the separation of isophthalic acid.

ParameterCondition
Column Primesep B, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient: Acetonitrile and Water with 0.4% H₃PO₄
Acetonitrile gradient from 30% to 70% in 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient
Detection UV at 210 nm

Method 2: Reversed-Phase Chromatography for Isomer Separation [5]

This method is designed for separating isophthalic acid from terephthalic acid.

ParameterCondition
Column Novapak C18, 4.6 x 150 mm, 4 µm
Mobile Phase Methanol : Water (15:85, v/v) adjusted to pH 3
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection UV at 254 nm

Method 3: Hydrogen Bonding-Based Separation of Isomers [2]

This method is effective for separating phthalic acid isomers.

ParameterCondition
Column SHARC 1, 3.2 x 100 mm, 5 µm
Mobile Phase Acetonitrile and Methanol with Formic acid and Ammonium formate
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature Ambient
Detection UV at 270 nm
Data Analysis
  • Calibration Curve: Inject the working standard solutions and construct a calibration curve by plotting the peak area versus the concentration of isophthalic acid. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Quantification: Inject the prepared sample solutions. Determine the concentration of this compound in the samples by interpolating the peak areas from the calibration curve.

  • System Suitability: Before sample analysis, inject a standard solution multiple times to check for system suitability parameters such as retention time repeatability, peak area precision, and theoretical plates.

Visualization of Experimental Workflow

HPLC_Workflow This compound Analysis by HPLC Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting start Start standard_prep Standard Preparation (Stock and Working Solutions) start->standard_prep sample_prep Sample Preparation (Dissolution/Extraction & Filtration) start->sample_prep hplc_system HPLC System Setup (Column, Mobile Phase, etc.) standard_prep->hplc_system sample_prep->hplc_system system_suitability System Suitability Test hplc_system->system_suitability calibration Calibration Curve Generation system_suitability->calibration sample_injection Sample Injection calibration->sample_injection data_acquisition Data Acquisition sample_injection->data_acquisition quantification Quantification of this compound data_acquisition->quantification reporting Report Generation quantification->reporting end End reporting->end

References

Synthesis of High-Performance Unsaturated Polyester Resins Utilizing Isophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the synthesis of unsaturated polyester (B1180765) resins (UPRs) based on isophthalic acid. Isophthalic acid-based UPRs are a class of thermosetting polymers renowned for their superior mechanical strength, excellent chemical and water resistance, and enhanced thermal stability compared to their orthophthalic counterparts.[1][2] These properties make them ideal for a wide range of high-performance applications, including corrosion-resistant tanks and pipes, marine applications such as boat hulls, and automotive components.[1][3]

The synthesis process involves a polycondensation reaction between a diacid (isophthalic acid and an unsaturated dicarboxylic acid/anhydride like maleic anhydride), and a glycol (e.g., propylene (B89431) glycol).[4][5] The resulting polyester chain contains unsaturated double bonds, which allow for subsequent cross-linking with a reactive monomer, typically styrene (B11656), to form a rigid, three-dimensional thermoset network.[5]

Key Characteristics of Isophthalic Acid-Based UPRs:

  • Excellent Corrosion Resistance: Suitable for applications in harsh chemical environments.[1][3]

  • High Heat Resistance: Offers better thermal stability compared to orthophthalic resins.[1][3]

  • Superior Mechanical Properties: Exhibits high tensile strength, impact resistance, and dimensional stability.[2]

  • Good Water and Weather Resistance: Ideal for marine and outdoor applications.[1]

  • Low Shrinkage: Displays reduced shrinkage during curing, leading to improved dimensional stability of the final product.[1][3]

Experimental Protocols

A widely adopted method for synthesizing isophthalic acid-based UPRs is the two-stage process. This approach is often preferred as it can lead to resins with improved color and aging properties. The first stage involves the reaction of isophthalic acid with a glycol to form a prepolymer. In the second stage, the unsaturated component (e.g., maleic anhydride) is introduced and the polyesterification is completed.[6]

Materials and Equipment:

  • Reactants: Isophthalic Acid (IPA), Maleic Anhydride (MA), Propylene Glycol (PG)

  • Reactive Diluent: Styrene

  • Inhibitor: Hydroquinone (B1673460)

  • Catalyst (optional): Dibutyl tin oxide

  • Initiator for Curing: Methyl ethyl ketone peroxide (MEKP)

  • Promoter for Curing: Cobalt naphthenate

  • Equipment: A four-neck reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen gas inlet, and a Dean-Stark apparatus with a condenser. Heating mantle, cooling bath.

Synthesis Procedure:

Stage 1: Prepolymer Formation

  • Charge the reaction kettle with the calculated amounts of Isophthalic Acid and Propylene Glycol. A typical molar ratio might involve a slight excess of glycol.

  • Begin slow agitation and purge the system with nitrogen gas to create an inert atmosphere.

  • Gradually heat the mixture to a temperature range of 190-220°C. The reaction progress is monitored by measuring the acid number of the mixture at regular intervals.

  • Continue the reaction until the acid number reaches a predetermined value, indicating the substantial consumption of isophthalic acid. Water of esterification will be collected in the Dean-Stark trap.

Stage 2: Introduction of Unsaturation and Final Polyesterification

  • Cool the reaction mixture to approximately 150-160°C.

  • Add the Maleic Anhydride to the reactor.

  • Slowly reheat the mixture to 190-210°C under a continuous nitrogen purge.

  • Continue the polycondensation reaction, monitoring the acid number until it drops to the desired final value (typically below 50 mg KOH/g). The viscosity of the resin will also increase during this stage.

  • Once the target acid number and viscosity are achieved, cool the reactor to about 160-170°C.

  • Add a small amount of hydroquinone as an inhibitor to prevent premature polymerization during storage.[7]

  • Further cool the unsaturated polyester to below 100°C.

  • Slowly add styrene monomer to the polyester with continuous stirring to achieve the desired viscosity and solid content. The final resin is typically a solution of the unsaturated polyester in styrene.

Curing of the Resin:

The synthesized unsaturated polyester resin can be cured into a solid thermoset by adding an initiator and a promoter.

  • To 100 parts of the resin, add 0.1 to 0.2 parts of cobalt naphthenate promoter (e.g., 6% solution) and mix thoroughly.

  • Add 1 to 2 parts of MEKP initiator (e.g., 9% active oxygen) and mix gently but thoroughly.

  • The resin will start to gel and then harden. The gel time and cure time can be controlled by adjusting the amounts of initiator and promoter.[2]

Data Presentation

The properties of the final unsaturated polyester resin are highly dependent on the specific formulation and synthesis conditions. The following table provides typical quantitative data for a commercial isophthalic acid-based unsaturated polyester resin.

PropertyTest MethodUnitTypical Values
Viscosity (at 25°C)ISO 3219mPa·s240 - 350
Gel Time (at 25°C)ISO 2535minutes15 - 25
Flexural StrengthISO 178MPamin 120
Tensile StrengthISO 527MPamin 80
Tensile ModulusISO 527GPa3.8
Elongation at BreakISO 527%min 3.0
Heat Deflection Temperature (HDT)ISO 75°Cmin 90
Barcol HardnessASTM D 2583-> 44

Table based on data for a commercial constructional, accelerated, thixotropic, unsaturated polyester resin based on isophthalic acid.[2]

Characterization Methods

Several analytical techniques are employed to characterize the synthesized unsaturated polyester resins:

  • Acid Number Determination: Titration with a standardized solution of potassium hydroxide (B78521) (KOH) is used to determine the amount of unreacted carboxylic acid groups, which indicates the extent of the polyesterification reaction.

  • Viscosity Measurement: A rotational viscometer is used to measure the viscosity of the resin, which is a critical parameter for processing and application.

  • Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the polyester, confirming the ester linkages and the presence of unsaturated double bonds.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical structure of the resin, including the types of monomers incorporated and their arrangement in the polymer chain.[9][10]

  • Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight distribution of the polyester.

  • Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): This technique can be used to analyze the composition of the polymer by thermally degrading it and identifying the resulting fragments.[8]

Mandatory Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_process Synthesis Process cluster_products Products Isophthalic_Acid Isophthalic Acid Polyesterification Two-Stage Polyesterification Isophthalic_Acid->Polyesterification Propylene_Glycol Propylene Glycol Propylene_Glycol->Polyesterification Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Polyesterification Stage 2 Blending Blending with Styrene Polyesterification->Blending UP_Prepolymer Unsaturated Polyester Pre-polymer Polyesterification->UP_Prepolymer Stage 1 UP_Resin Unsaturated Polyester Resin Blending->UP_Resin UP_Prepolymer->Polyesterification Stage 2 Cured_Resin Cured Thermoset (Cross-linked Network) UP_Resin->Cured_Resin Curing (with initiator & promoter)

Caption: Chemical synthesis pathway of isophthalic acid-based UPR.

Experimental_Workflow start Start: Raw Materials charge_reactor Charge Reactor with IPA & PG start->charge_reactor stage1_reaction Stage 1: Heat to 190-220°C (N2 atmosphere) charge_reactor->stage1_reaction monitor_acid_number1 Monitor Acid Number stage1_reaction->monitor_acid_number1 cool_down1 Cool to 150-160°C monitor_acid_number1->cool_down1 Target Acid Number Reached add_ma Add Maleic Anhydride cool_down1->add_ma stage2_reaction Stage 2: Reheat to 190-210°C add_ma->stage2_reaction monitor_acid_number2 Monitor Acid Number & Viscosity stage2_reaction->monitor_acid_number2 cool_down2 Cool to 160-170°C monitor_acid_number2->cool_down2 Final Properties Reached add_inhibitor Add Inhibitor (Hydroquinone) cool_down2->add_inhibitor cool_down3 Cool to <100°C add_inhibitor->cool_down3 add_styrene Blend with Styrene cool_down3->add_styrene characterization Characterization of Resin (Viscosity, Acid Number, FT-IR, etc.) add_styrene->characterization end End: Final UPR Product characterization->end

Caption: Experimental workflow for UPR synthesis.

References

Application of Isophthalate in High-Performance Polymers: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophthalic acid (IPA) and its derivatives are key building blocks in the synthesis of a wide array of high-performance polymers. The unique meta-substitution pattern of the carboxyl groups on the benzene (B151609) ring introduces a kink in the polymer chain, disrupting the regularity seen with its para-isomer, terephthalic acid. This structural difference is leveraged to impart a range of desirable properties, including enhanced solubility, improved processability, and modified thermal and mechanical characteristics. These application notes provide an overview of the use of isophthalates in several classes of high-performance polymers, complete with experimental protocols and quantitative data to guide researchers in their materials development endeavors.

Isophthalate-Modified Polyethylene (B3416737) Terephthalate (B1205515) (PET) Copolyesters

Application Notes

The incorporation of isophthalic acid as a comonomer in the synthesis of polyethylene terephthalate (PET) is a common industrial practice to produce copolyesters with tailored properties. The primary role of the this compound moiety is to disrupt the linear, crystallizable structure of PET.[1][2] This disruption leads to a reduction in the rate and degree of crystallinity, which in turn results in improved clarity and processability.[1][3][4] For applications such as bottles for carbonated beverages, a small amount of this compound is used to slow down crystallization without completely preventing it, allowing for the production of clear, yet strong and gas-impermeable containers.[1] In other applications, higher concentrations of this compound can render the copolyester completely amorphous, which is advantageous for thermoforming applications.[1][3] The inclusion of this compound also lowers the melting point of the polymer.[1][3]

Quantitative Data

Table 1: Thermal Properties of Poly(ethylene terephthalate-co-isophthalate) (PET-co-IPA) Copolyesters

This compound Content (mol%)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Melting Enthalpy (ΔHm) (J/g)
0 (PET)7825545
67723833
107622525
2574- (Amorphous)- (Amorphous)
5070- (Amorphous)- (Amorphous)

Data adapted from a study on PETxIy copolyesters. The original study provides a more comprehensive dataset.[3]

Experimental Protocols

Protocol 1: Synthesis of PET-co-IPA via Two-Stage Melt Polycondensation

This protocol describes a general procedure for the synthesis of PET copolyesters containing this compound units.

Materials:

Procedure:

  • Esterification:

    • Charge the desired molar ratios of TPA and IPA, along with a 10-20% molar excess of EG, into a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation column.

    • Add the antimony(III) oxide catalyst and a phosphite stabilizer.

    • Heat the mixture to 220-260°C under a pressure of 2.7-5.5 bar.[5]

    • Continuously remove the water byproduct by distillation to drive the reaction forward.

    • The esterification is complete when the evolution of water ceases, typically resulting in the formation of a co-oligomeric mixture.

  • Polycondensation:

    • Transfer the oligomeric mixture to a polycondensation reactor.

    • Gradually increase the temperature to 270-290°C while reducing the pressure to below 1 mbar.[5]

    • Continue the reaction under high vacuum to facilitate the removal of excess ethylene glycol, thereby increasing the polymer's molecular weight.

    • The reaction is monitored by measuring the torque of the stirrer, which correlates with the melt viscosity and thus the molecular weight of the polymer.

    • Once the desired viscosity is achieved, the molten polymer is extruded, cooled, and pelletized.

Visualizations

G cluster_reactants Reactants cluster_process Two-Stage Melt Polycondensation cluster_products Products TPA Terephthalic Acid (TPA) Esterification Esterification (220-260°C, 2.7-5.5 bar) TPA->Esterification IPA Isophthalic Acid (IPA) IPA->Esterification EG Ethylene Glycol (EG) EG->Esterification Polycondensation Polycondensation (270-290°C, <1 mbar) Esterification->Polycondensation Oligomer Mixture Water Water (byproduct) Esterification->Water PETcoIPA PET-co-IPA Copolyester Polycondensation->PETcoIPA ExcessEG Excess EG (removed) Polycondensation->ExcessEG

Caption: Workflow for PET-co-IPA synthesis.

This compound-Based Unsaturated Polyester (B1180765) Resins (UPR)

Application Notes

Isophthalic acid is a crucial component in the formulation of high-performance unsaturated polyester resins (UPRs).[6][7] Compared to their orthophthalic counterparts, isophthalic UPRs exhibit superior thermal stability, enhanced mechanical properties such as higher tensile and flexural strength, and significantly improved resistance to chemicals and water.[7][8][9] These properties make them the material of choice for demanding applications, including the manufacturing of corrosion-resistant tanks, pipes (B44673) for the chemical industry, high-strength marine components like boat hulls, and durable automotive parts.[7][9] The curing of these resins is typically achieved at room temperature using a catalyst system, often involving a cobalt accelerator and a peroxide initiator.[10]

Quantitative Data

Table 2: Typical Mechanical and Thermal Properties of a Non-Reinforced Isophthalic UPR Casting

PropertyValueTest Method
Tensile Strength60-80 MPaISO 527 / ASTM D638
Tensile Modulus2500-3500 MPaISO 527 / ASTM D638
Tensile Elongation2.5-3.5 %ISO 527 / ASTM D638
Flexural Strength70-120 MPaISO 178 / ASTM D790
Flexural Modulus2500-3500 MPaISO 178 / ASTM D790
Heat Deflection Temperature (HDT)90-110 °CISO 75-2 / ASTM D648
Barcol Hardness>44EN 59 / ASTM D2583

Data compiled from typical technical data sheets for isophthalic unsaturated polyester resins.[8][10]

Experimental Protocols

Protocol 2: General Procedure for Curing Isophthalic UPR for Mechanical Testing

This protocol outlines a general method for preparing a cast sample of isophthalic UPR for subsequent mechanical property evaluation.

Materials:

  • Isophthalic Unsaturated Polyester Resin

  • Styrene (if needed for viscosity adjustment)

  • Cobalt-based accelerator (e.g., Cobalt 6%)

  • Methyl Ethyl Ketone Peroxide (MEKP) (catalyst)

  • Mold for casting (e.g., a flat sheet mold for tensile and flexural test specimens)

  • Mold release agent

Procedure:

  • Preparation:

    • Ensure the mold is clean, dry, and treated with a suitable mold release agent.

    • Measure the required amount of isophthalic UPR into a clean, dry mixing container. If necessary, adjust the viscosity with a small amount of styrene.

  • Curing:

    • Add the cobalt accelerator to the resin (e.g., 0.5% v/w) and mix thoroughly.

    • Add the MEKP catalyst (e.g., 1-2% v/w) to the accelerated resin and mix thoroughly but gently to avoid introducing excessive air bubbles.[10]

    • Pour the mixture into the prepared mold.

    • Allow the resin to gel and cure at room temperature (e.g., 25°C) for 24 hours.[8]

  • Post-Curing:

    • For optimal properties, post-cure the demolded casting in an oven. A typical post-curing cycle is 2 hours at 80°C.[10]

    • Allow the casting to cool to room temperature before machining into test specimens according to the relevant ISO or ASTM standards.

Visualizations

G cluster_structure Molecular Structure cluster_properties Resulting Polymer Properties struct_ipa Isophthalic Acid (meta-substitution) prop_ipa Higher Thermal Stability Enhanced Mechanical Strength Superior Chemical Resistance struct_ipa->prop_ipa Leads to struct_opa Orthophthalic Acid (ortho-substitution) prop_opa Lower Cost General Purpose Applications struct_opa->prop_opa Leads to

Caption: Isophthalic vs. Orthophthalic Acid in UPRs.

Aromatic Polyamides (Aramids)

Application Notes

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[11] A prominent example is poly(m-phenylene isophthalamide) (MPD-I), commercially known as Nomex®. This polymer is synthesized from the low-temperature polycondensation of m-phenylenediamine (B132917) (MPD) and isophthaloyl chloride (IPC).[11][12][13] The meta-oriented linkages in both the diamine and the diacid chloride result in a polymer with a kinked chain structure, which, while still highly thermally stable, is more processable than its linear para-aramid counterpart, Kevlar®. Nomex® finds critical applications in fire-resistant protective clothing, electrical insulation, and as a high-strength, lightweight core material in aerospace composites.[13]

Experimental Protocols

Protocol 3: Low-Temperature Solution Polycondensation of m-Phenylenediamine and Isophthaloyl Chloride to Synthesize Poly(m-phenylene isophthalamide)

This protocol is a generalized procedure based on established methods for aramid synthesis.[11][14]

Materials:

  • m-Phenylenediamine (MPD)

  • Isophthaloyl chloride (IPC)

  • Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)

  • Anhydrous lithium chloride (LiCl) or calcium chloride (CaCl2) (optional, to enhance solubility)

  • Neutralizing agent (e.g., calcium hydroxide (B78521) or propylene (B89431) oxide)

Procedure:

  • Diamine Solution Preparation:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve MPD and, if used, anhydrous LiCl or CaCl2 in anhydrous DMAc under a nitrogen atmosphere.

    • Cool the solution to 0-5°C using an ice bath.

  • Polymerization:

    • Slowly add powdered IPC to the stirred diamine solution in portions, maintaining the temperature below 15°C. The reaction is exothermic.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-3 hours. The solution will become highly viscous.

  • Neutralization and Isolation:

    • The byproduct of the reaction is hydrogen chloride (HCl), which forms a salt with the solvent. Neutralize the HCl by adding a suitable agent like calcium hydroxide.[14]

    • The polymer can be isolated by precipitating the viscous solution into a non-solvent like water or methanol (B129727) with vigorous stirring.

    • Filter the precipitated polymer, wash it thoroughly with water and then methanol to remove salts and residual solvent, and dry it in a vacuum oven.

Visualizations

G MPD m-Phenylenediamine (MPD) Polycondensation Low-Temperature Solution Polycondensation (0-25°C) MPD->Polycondensation IPC Isophthaloyl Chloride (IPC) IPC->Polycondensation Solvent Anhydrous DMAc Solvent->Polycondensation MPDI Poly(m-phenylene isophthalamide) (Nomex®) Polycondensation->MPDI HCl HCl (byproduct) Polycondensation->HCl

Caption: Synthesis of poly(m-phenylene isophthalamide).

Polybenzimidazoles (PBI)

Application Notes

Polybenzimidazoles (PBI) are a class of heterocyclic polymers known for their exceptional thermal and chemical stability.[15] One of the most common forms of PBI is synthesized from the polycondensation of 3,3',4,4'-tetraaminobiphenyl (TAB) and isophthalic acid (or its derivatives).[15][16][17] The resulting polymer, poly(2,2'-(m-phenylene)-5,5'-bibenzimidazole), possesses a high glass transition temperature (Tg) and excellent resistance to high temperatures, making it suitable for applications such as protective apparel for firefighters and astronauts, high-temperature fuel cell membranes, and separation membranes for industrial gas purification.[15] The synthesis is often carried out in a condensing agent like polyphosphoric acid (PPA) or Eaton's reagent at elevated temperatures.[15][17]

Experimental Protocols

Protocol 4: Synthesis of PBI from a Tetraamine (B13775644) and Isophthalic Acid in Eaton's Reagent

This protocol is a modification of a literature procedure for the synthesis of PBI.[15]

Materials:

  • 3,3',4,4'-Tetraaminobiphenyl (TAB) or another suitable tetraamine like tetraaminodiphenylsulfone (TADPS)

  • Isophthalic acid (IPA)

  • Eaton's reagent (phosphorus pentoxide/methanesulfonic acid)

  • Water (for precipitation)

  • Ammonium (B1175870) hydroxide (for neutralization)

Procedure:

  • Reaction Setup:

    • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, charge the tetraamine, an equimolar amount of isophthalic acid, and Eaton's reagent.

    • Ensure the system is under a continuous slow stream of nitrogen.

  • Polymerization:

    • Heat the reaction mixture with stirring. A typical temperature profile involves heating to around 145°C and maintaining this temperature for several hours.[15]

    • The progress of the polymerization is indicated by a significant increase in the viscosity of the solution.

  • Isolation and Purification:

    • After the reaction is complete, cool the viscous polymer solution.

    • Slowly pour the polymer solution into a large volume of vigorously stirred water to precipitate the PBI.

    • Break up the precipitated polymer and wash it extensively with water to remove the Eaton's reagent.

    • Neutralize the polymer by stirring it in a dilute ammonium hydroxide solution.

    • Continue washing with water until the washings are neutral.

    • Dry the purified PBI polymer in a vacuum oven at an elevated temperature (e.g., 180°C) for 24 hours.[16]

Visualizations

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Tetraamine Tetraamine (e.g., TAB) PBI Polybenzimidazole (PBI) Tetraamine->PBI Polycondensation IPA Isophthalic Acid (IPA) IPA->PBI Polycondensation Solvent Eaton's Reagent (Condensing Agent & Solvent) Solvent->PBI Temp Elevated Temperature (e.g., 145°C) Temp->PBI

References

Application Notes and Protocols: FTIR Spectroscopy for the Identification of Isophthalate Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and rapid analytical technique for the identification of functional groups in a wide range of materials. This document provides detailed application notes and protocols for the use of FTIR spectroscopy in identifying isophthalate functional groups, which are common components in polymers, resins, and plasticizers. The this compound moiety, a meta-substituted benzene (B151609) dicarboxylate, imparts specific thermal and chemical resistance to materials. Accurate identification of this functional group is crucial for quality control, material characterization, and formulation development in various industries, including pharmaceuticals and materials science.

Principle of FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. The resulting spectrum is a unique "fingerprint" of the molecule, allowing for the identification of its functional groups. For isophthalates, characteristic vibrations of the ester carbonyl group (C=O), the carbon-oxygen single bond (C-O), and the meta-substituted aromatic ring provide a distinctive spectral signature.

Data Presentation: Characteristic FTIR Absorption Bands for this compound Functional Groups

The identification of the this compound functional group is based on a combination of characteristic absorption bands. The "Rule of Three" for esters, which highlights three strong peaks corresponding to C=O, C-C-O, and O-C-C stretching vibrations, is a useful guideline for interpreting the spectra of this compound-containing materials.[1] The table below summarizes the key FTIR absorption bands associated with this compound functional groups.

Vibrational ModeWavenumber (cm⁻¹)IntensityNotes
C=O Stretch (Ester)1730 - 1715StrongThis is a very strong and sharp absorption, characteristic of the ester carbonyl group. The position can be influenced by conjugation with the aromatic ring.[1][2][3]
C=C Aromatic Ring Stretch1600 - 1580MediumThese bands arise from the stretching of the carbon-carbon bonds within the benzene ring.[4]
C-H Aromatic Stretch3100 - 3000MediumAssociated with the stretching of the C-H bonds on the aromatic ring.
C-O Stretch (Asymmetric)1300 - 1200StrongThis strong absorption is attributed to the asymmetric stretching of the C-C-O part of the ester group and is a key feature in identifying esters.[1][2]
C-O Stretch (Symmetric)1150 - 1050StrongCorresponds to the symmetric stretching of the O-C-C part of the ester linkage.[1]
C-H Out-of-Plane Bending (Aromatic)800 - 700StrongThe specific pattern of these bands in this region can help distinguish between ortho-, meta-, and para-substitution on the benzene ring. For meta-substitution (this compound), a strong band is typically observed around 725 cm⁻¹.[4]

Experimental Protocols

The choice of sampling technique for FTIR analysis depends on the physical state of the sample (e.g., solid, liquid, powder). Below are detailed protocols for two common methods: Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Pellet Transmission.

Protocol 1: Analysis by Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a versatile technique that requires minimal sample preparation and is suitable for a wide variety of samples, including solids, powders, and liquids.

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal)

  • Sample (e.g., polymer resin, plastic film)

  • Solvent for cleaning (e.g., isopropanol, ethanol)

  • Lint-free wipes

Procedure:

  • Crystal Cleaning: Before analyzing the sample, ensure the ATR crystal is clean. Use a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) to gently clean the crystal surface. Run a background spectrum of the clean, empty ATR crystal.

  • Sample Application:

    • Solids/Films: Place a small, representative portion of the solid sample directly onto the center of the ATR crystal.

    • Powders: Place a small amount of the powder onto the crystal.

    • Liquids: Place a single drop of the liquid sample onto the crystal.

  • Pressure Application: Use the ATR pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.

  • Spectrum Acquisition: Collect the FTIR spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 to 32 scans).

  • Data Analysis: After data collection, process the spectrum (e.g., baseline correction, normalization) and identify the characteristic absorption bands of the this compound functional group as detailed in the data table.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe.

Protocol 2: Analysis by Potassium Bromide (KBr) Pellet Method (for Solids)

This traditional transmission method is suitable for solid samples that can be ground into a fine powder.

Materials:

  • FTIR Spectrometer

  • Agate mortar and pestle

  • Hydraulic press and pellet die

  • Potassium Bromide (KBr), spectroscopy grade, dried

  • Sample (solid)

Procedure:

  • Sample Grinding: Grind 1-2 mg of the solid sample into a very fine powder using an agate mortar and pestle.[5]

  • Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar and mix it thoroughly with the ground sample.[5][6] The mixture should be homogeneous.

  • Pellet Pressing: Transfer the mixture to a pellet die and press it under a hydraulic press (typically 7-10 tons of pressure) for several minutes to form a thin, transparent, or translucent pellet.[6]

  • Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Collect the background spectrum with an empty sample holder. Then, collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Process the spectrum and identify the characteristic absorption bands for the this compound functional group.

  • Disposal: Dispose of the KBr pellet according to laboratory safety guidelines.

Mandatory Visualizations

Isophthalate_Structure Chemical Structure of an this compound Ester cluster_0 cluster_1 cluster_2 A B A->B C B->C G C B->G D C->D E D->E K C D->K F E->F F->A H O G->H I O G->I J R1 H->J L O K->L M O K->M N R2 L->N

Caption: General chemical structure of an this compound ester.

FTIR_Workflow Experimental Workflow for this compound Identification Sample Sample Preparation (ATR or KBr Pellet) Background Background Spectrum Acquisition Sample->Background 1 Acquire Sample Spectrum Acquisition Background->Acquire 2 Process Data Processing (Baseline Correction, etc.) Acquire->Process 3 Identify Peak Identification (Comparison with Reference Data) Process->Identify 4 Confirm Confirmation of This compound Group Identify->Confirm 5 Logical_Relationship Logical Relationship for Spectral Interpretation cluster_0 Molecular Structure cluster_1 Vibrational Modes cluster_2 FTIR Spectrum This compound This compound Functional Group Carbonyl C=O Bond This compound->Carbonyl Aromatic Aromatic Ring This compound->Aromatic CO C-O Bond This compound->CO CO_Stretch C=O Stretch Carbonyl->CO_Stretch Aromatic_Stretch C=C Aromatic Stretch Aromatic->Aromatic_Stretch CO_Single_Stretch C-O Stretch CO->CO_Single_Stretch Peak1 Strong Peak ~1720 cm⁻¹ CO_Stretch->Peak1 Peak2 Medium Peaks ~1600-1580 cm⁻¹ Aromatic_Stretch->Peak2 Peak3 Strong Peaks ~1300-1050 cm⁻¹ CO_Single_Stretch->Peak3

References

Application Notes and Protocols: 1H NMR Spectrum Analysis of Dimethyl Isophthalate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl isophthalate is a diester of isophthalic acid and methanol. It is a common chemical intermediate in the production of certain polymers and plasticizers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful analytical technique for the structural elucidation and purity assessment of such organic compounds. This document provides a detailed analysis of the ¹H NMR spectrum of dimethyl this compound, along with a comprehensive protocol for sample preparation, data acquisition, and processing.

¹H NMR Spectral Data of Dimethyl this compound

The ¹H NMR spectrum of dimethyl this compound in deuterated chloroform (B151607) (CDCl₃) exhibits distinct signals corresponding to the aromatic and methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Spectral Data for Dimethyl this compound in CDCl₃

Signal AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
H-28.68t~1.61H
H-4, H-68.22dd7.8, 1.52H
H-57.51t7.81H
-OCH₃3.94s-6H

Note on H-2 Multiplicity: The signal for the H-2 proton at 8.68 ppm is a finely split multiplet. Due to the small coupling constants, it appears as a triplet, arising from coupling to the two meta-protons (H-4 and H-6) with a J value of approximately 1.6 Hz.

Structural Assignment and Signal Interpretation

The structure of dimethyl this compound and the assignment of its proton signals are illustrated below.

Figure 1. Structure of dimethyl this compound with proton assignments.

  • -OCH₃ (Methyl Protons): The two methyl groups are chemically equivalent and do not have any adjacent protons to couple with, resulting in a sharp singlet at approximately 3.94 ppm. The integration of this signal corresponds to six protons.

  • H-5: This proton is coupled to the two adjacent protons (H-4 and H-6), which are chemically equivalent. This results in a triplet with a coupling constant of about 7.8 Hz. The chemical shift is around 7.51 ppm.

  • H-4, H-6: These two protons are chemically equivalent. They are coupled to the adjacent H-5 proton (ortho-coupling, J ≈ 7.8 Hz) and the meta H-2 proton (meta-coupling, J ≈ 1.5 Hz). This results in a doublet of doublets at approximately 8.22 ppm.

  • H-2: This proton is the most deshielded due to the anisotropic effect of the two neighboring carbonyl groups. It is coupled to the two meta protons (H-4 and H-6) with a small coupling constant (J ≈ 1.6 Hz), resulting in a triplet at around 8.68 ppm.

Experimental Protocols

A standardized protocol is essential for obtaining high-quality and reproducible ¹H NMR spectra.

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of dimethyl this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Ensure the CDCl₃ contains a suitable internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the solid.

  • Filtering: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following parameters are recommended for acquiring a standard ¹H NMR spectrum of dimethyl this compound on a 400 MHz NMR spectrometer.

Table 2: Recommended NMR Acquisition Parameters

ParameterValue
Spectrometer Frequency400 MHz
Nucleus¹H
SolventCDCl₃
Temperature298 K (25 °C)
Pulse Programzg30 or equivalent
Number of Scans (NS)16
Relaxation Delay (D1)5.0 s
Acquisition Time (AQ)4.0 s
Spectral Width (SW)20 ppm (-5 to 15 ppm)
Receiver Gain (RG)Adjust to optimize signal without clipping
Data Processing and Analysis
  • Fourier Transform (FT): Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS is not present, the residual solvent peak of CDCl₃ can be used as a secondary reference (δ 7.26 ppm).

  • Integration: Integrate all the signals to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify and label the chemical shifts of all peaks.

  • Multiplicity and J-coupling Analysis: Analyze the splitting patterns of the multiplets to determine the coupling constants.

Workflow Diagrams

The following diagrams illustrate the logical flow of the ¹H NMR analysis of dimethyl this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample filter->load shim Shim Magnet load->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference integrate Integration reference->integrate peak_pick Peak Picking integrate->peak_pick multiplicity Multiplicity Analysis peak_pick->multiplicity assign Assign Signals multiplicity->assign report report assign->report

Figure 2. Experimental workflow for ¹H NMR analysis.

G start Start | Raw FID Data processing Data Processing - Fourier Transform - Phasing - Baseline Correction - Referencing start->processing analysis Spectral Analysis - Integration - Peak Picking - J-coupling Analysis processing->analysis assignment Signal Assignment - Correlate signals to molecular structure analysis->assignment report Final Report | - Data Table - Spectrum Plot - Interpretation assignment->report end End report->end

Figure 3. Logical workflow for data analysis and reporting.

Application Notes and Protocols for the Synthesis of the Fire-Resistant Polymer Nomex® (Poly(m-phenylene isophthalamide))

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Nomex®, a meta-aramid polymer renowned for its exceptional thermal stability and flame resistance. The primary synthetic route involves the polycondensation of m-phenylenediamine (B132917) and isophthaloyl chloride (from isophthalate). Two common laboratory-scale methods, low-temperature solution polycondensation and interfacial polycondensation, are detailed below.

I. Introduction to Nomex® Synthesis

Nomex®, chemically known as poly(m-phenylene isophthalamide) (PMIA), is a high-performance aromatic polyamide.[1][2] Its fire-resistant properties are inherent to its molecular structure, which consists of aromatic rings linked by amide bonds.[1][2] This structure provides high thermal and chemical resistance.[1][2] The synthesis of Nomex® is achieved through the condensation reaction of m-phenylenediamine and isophthaloyl chloride.[3][4] This process results in the formation of strong amide linkages and the elimination of hydrogen chloride as a byproduct.[5] The polymer is typically produced as a solution, which is then spun into fibers or cast into films.[4][6]

II. Synthesis Methodologies

Two primary methods for the laboratory synthesis of Nomex® are presented:

  • Low-Temperature Solution Polycondensation: This technique involves dissolving both monomers in an inert solvent and carrying out the polymerization at a low temperature.[2] It allows for good control over the reaction and typically yields a high molecular weight polymer.

  • Interfacial Polycondensation: This method involves dissolving the two monomers in two immiscible liquid phases. The polymerization reaction occurs at the interface between the two liquids.[1]

III. Data Presentation

The following tables summarize key quantitative data associated with the synthesis and properties of Nomex®.

Table 1: Optimized Reaction Parameters for Interfacial Polycondensation of Nomex® [1]

ParameterOptimized Value
Reaction Temperature10 °C
Reaction TimeNot Specified
Stirring RateNot Specified
Monomer ConcentrationNot Specified
Monomer Ratio (m-phenylenediamine:isophthaloyl chloride)Not Specified
Acid AcceptorNot Specified
Organic SolventTetrahydrofuran (B95107) (THF)
Aqueous SolventWater

Table 2: Properties of Nomex® Synthesized by Optimized Interfacial Polycondensation [1]

PropertyValue
Intrinsic Viscosity2.1 dL/g
Yield99.7%
Tensile Strength25 MPa
Initial Degradation Temperature440 °C
Dielectric Constant (at 1 Hz)3.44

Table 3: Formulation for a Poly(m-phenylene isophthalamide) (PMIA) Casting Solution

ComponentWeight Percentage
PMIA (Nomex®)14%
Lithium Chloride (LiCl)4%
Polyethylene Glycol (PEG)3%
Dimethylacetamide (DMAc)79%

This formulation is for creating a hollow fiber membrane and was dissolved at 70°C.

IV. Experimental Protocols

Protocol 1: Low-Temperature Solution Polycondensation

This protocol is adapted from a general procedure for the synthesis of aromatic polyamides.

Materials:

  • m-phenylenediamine

  • Isophthaloyl chloride

  • Anhydrous N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)

  • Pyridine or Calcium Chloride (as acid acceptor)

  • Methanol (B129727) or Water (for precipitation)

  • Nitrogen gas supply

  • Standard laboratory glassware (three-neck flask, dropping funnel, condenser, mechanical stirrer)

  • Ice bath

Procedure:

  • Reactant Preparation: In a three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel, dissolve m-phenylenediamine (1 equivalent) and the acid acceptor (e.g., calcium chloride, 2 equivalents) in anhydrous NMP under a gentle stream of nitrogen.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Monomer Addition: Dissolve isophthaloyl chloride (1 equivalent) in a minimal amount of anhydrous NMP in the dropping funnel. Add the isophthaloyl chloride solution dropwise to the stirred m-phenylenediamine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 4-24 hours. A significant increase in viscosity will be observed as the polymerization progresses.

  • Precipitation: Pour the viscous polymer solution into a beaker containing a vigorously stirred non-solvent such as methanol or water. The Nomex® polymer will precipitate as a fibrous solid.

  • Washing: Collect the polymer by filtration and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, the acid acceptor, and residual solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.

Protocol 2: Interfacial Polycondensation

This protocol is based on an optimized procedure for the synthesis of high molecular weight Nomex®.[1]

Materials:

  • m-phenylenediamine

  • Isophthaloyl chloride

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Sodium carbonate (as an acid acceptor)

  • Standard laboratory glassware (beaker, high-speed blender or stirrer)

Procedure:

  • Aqueous Phase Preparation: Prepare an aqueous solution of m-phenylenediamine and an acid acceptor such as sodium carbonate.

  • Organic Phase Preparation: Prepare a solution of isophthaloyl chloride in an organic solvent immiscible with water, such as tetrahydrofuran (THF).

  • Polymerization: Vigorously stir the aqueous phase while rapidly adding the organic phase to create a fine emulsion. The polymerization will occur at the interface of the two phases. Continue vigorous stirring for a short period (e.g., 5-15 minutes).

  • Isolation: The polymer will precipitate out of the solution. Allow the mixture to settle, then decant the supernatant.

  • Washing: Wash the precipitated polymer several times with water and then with a solvent like acetone (B3395972) or methanol to remove unreacted monomers and byproducts.

  • Drying: Collect the polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

V. Mandatory Visualizations

Nomex_Synthesis MPD m-Phenylenediamine Nomex Nomex (Poly(m-phenylene isophthalamide)) MPD->Nomex + IPC Isophthaloyl Chloride IPC->Nomex HCl HCl Nomex->HCl - (byproduct)

Caption: Chemical synthesis of Nomex® from its monomers.

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Purification cluster_characterization Characterization prep_reactants Prepare Monomer Solutions (m-phenylenediamine & isophthaloyl chloride) polymerization Low-Temperature Solution or Interfacial Polycondensation prep_reactants->polymerization precipitation Precipitation of Polymer polymerization->precipitation washing Washing precipitation->washing drying Drying in Vacuum Oven washing->drying characterization Analysis of Polymer Properties (e.g., Viscosity, Thermal Stability) drying->characterization

Caption: General experimental workflow for Nomex® synthesis.

References

Application Note: Determination of Isophthalate in Polymer Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isophthalic acid (IPA) is an aromatic dicarboxylic acid commonly used as a comonomer in the production of various polymers, most notably polyethylene (B3416737) terephthalate (B1205515) (PET). The incorporation of isophthalate modifies the polymer's properties, such as reducing its crystallinity, which in turn enhances clarity and processability. Accurate determination of the this compound content is crucial for quality control, material characterization, and ensuring compliance with regulatory standards, particularly for polymers used in food packaging and medical devices. This application note provides detailed protocols for the quantitative determination of this compound in polymer samples using High-Performance Liquid Chromatography (HPLC), Raman Spectroscopy, and Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy. A method for Gas Chromatography-Mass Spectrometry (GC-MS) is also briefly discussed.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the quantification of isophthalic acid in polymers. The method typically involves the hydrolysis of the polymer to its constituent monomers, followed by separation and quantification using a reversed-phase HPLC system with UV detection.

Experimental Protocol

1.1. Sample Preparation: Alkaline Hydrolysis

  • Weigh accurately approximately 100 mg of the polymer sample into a 50 mL round-bottom flask.

  • Add 20 mL of a 100 g/L sodium hydroxide (B78521) solution in methanol.[1]

  • Reflux the mixture at 70°C for 10 hours with constant stirring to ensure complete hydrolysis of the polymer.[1]

  • After cooling to room temperature, carefully neutralize the solution to pH 3 with an appropriate acid (e.g., hydrochloric acid).

  • Transfer the solution to a 50 mL volumetric flask and dilute to the mark with a methanol-water (15:85, v/v) mixture.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

1.2. HPLC Instrumentation and Conditions

  • Column: Novapak C18, 4.6 x 150 mm, 5 µm (or equivalent)[1]

  • Mobile Phase: Methanol / Water (15:85, v/v), adjusted to pH 3 with phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 20 µL

  • Detection: UV at 254 nm[1]

  • Column Temperature: 30°C

1.3. Calibration

Prepare a series of standard solutions of isophthalic acid in the mobile phase at concentrations ranging from 1 to 50 µg/mL. Inject each standard and record the peak area. Plot a calibration curve of peak area versus concentration and determine the linearity (R²).

Data Presentation

Table 1: HPLC Calibration Data for Isophthalic Acid

Concentration (µg/mL)Peak Area (arbitrary units)
1.05,234
5.026,170
10.052,890
25.0131,500
50.0262,450

Table 2: this compound Content in Polymer Samples Determined by HPLC

Sample IDPolymer TypeThis compound Content (wt%)
PET-001Bottle Grade PET1.8
PET-002Fiber Grade PET2.5
PBT-001Polybutylene Terephthalate3.2

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Polymer Sample hydrolyze Alkaline Hydrolysis (NaOH in Methanol, 70°C, 10h) weigh->hydrolyze neutralize Neutralize to pH 3 hydrolyze->neutralize dilute Dilute to Volume neutralize->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify result result quantify->result Report Result (wt%) Raman_Workflow cluster_analysis Raman Analysis cluster_data Data Processing place_sample Place Polymer Sample on Stage acquire_spectra Acquire Raman Spectra (Multiple Locations) place_sample->acquire_spectra average_spectra Average Spectra acquire_spectra->average_spectra calc_ratio Calculate Intensity Ratio average_spectra->calc_ratio quantify Quantify using Calibration Model calc_ratio->quantify result result quantify->result Report Result (wt%) NMR_Logic cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Calculation dissolve Dissolve Polymer and Internal Standard in Deuterated Solvent acquire Acquire ¹H NMR Spectrum dissolve->acquire integrate Integrate Signals of IPA, TPA, and Standard acquire->integrate calculate Calculate Molar Ratio and Weight Percent integrate->calculate result result calculate->result This compound Content

References

Application Notes and Protocols for the Synthesis of Polybenzimidazole (PBI) from Isophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polybenzimidazole (PBI) from isophthalic acid. PBI is a high-performance polymer with exceptional thermal and chemical stability, making it a material of interest for various advanced applications.

Introduction

Polybenzimidazoles (PBIs) are a class of heterocyclic polymers renowned for their high thermal stability, chemical resistance, and excellent mechanical properties. The synthesis of PBI, specifically poly(2,2'-(m-phenylene)-5,5'-bibenzimidazole), is commonly achieved through the condensation of an aromatic tetraamine, such as 3,3',4,4'-tetraaminobiphenyl (TAB), with a dicarboxylic acid or its derivative. This document focuses on the synthesis routes utilizing isophthalic acid as the dicarboxylic acid component. Several methods have been established for this polymerization, each with distinct advantages and procedural nuances. The primary methods detailed herein include:

  • Polycondensation in Polyphosphoric Acid (PPA): A widely used one-step method where PPA serves as both the solvent and the dehydrating agent.

  • Two-Step Synthesis via a Soluble Precursor: This method involves the formation of a soluble poly(o-amino amide) intermediate, which is subsequently cyclized to form PBI.

  • Solution Polymerization in Organic Solvents: A more recent approach that offers a more practical organic solution-based polymerization.

  • Polymerization in Eaton's Reagent: An alternative acidic medium for polycondensation.

Data Presentation

The following table summarizes key quantitative data from various synthesis methods for PBI from isophthalic acid and its derivatives.

Synthesis MethodMonomersSolvent/ReagentReaction Temperature (°C)Inherent Viscosity (dL/g)Molecular WeightKey Properties & Remarks
Polycondensation in PPAIsophthalic acid & 3,3',4,4'-tetraaminobiphenyl (TAB)Polyphosphoric Acid (PPA)180 - 250~1.0115,000 - 190,000 DaA common and effective method. The polymer is directly synthesized in a single step.[1][2]
Two-Step Synthesis via Poly(o-amino amide)Triazine-based active diesters of isophthalic acid & TABNMP, LiCl-10 - 25 (Step 1)0.44 - 0.48Mn: 19,000 - 26,000 DaProduces a soluble precursor, allowing for easier processing into films before thermal conversion to PBI.[3]
Solution Polymerization in DMAcIsophthalaldehyde (B49619) bisulfite adduct (IBA) & TABN,N-dimethylacetamide (DMAc)Reflux (~168)Up to 1.3144,000 DaAn advantageous method that allows for high polymer concentrations to be synthesized directly in an organic solvent.[4][5][6]
Polymerization in Eaton's ReagentIsophthalic acid & 3,3',4,4'-tetraaminodiphenylsulfoneEaton's Reagent145--Eaton's reagent acts as both a condensing agent and a solvent, allowing for lower reaction temperatures compared to the PPA method.[7]
Melt/Solid Phase Polymerization (Commercial Method)Diphenyl isophthalate (DPIP) & TABNone (Melt/Solid)>3000.40 - 0.63-A two-stage process used for commercial production of PBI fibers.[4][8]

Experimental Protocols

Protocol 1: Polycondensation in Polyphosphoric Acid (PPA)

This protocol describes the synthesis of PBI from isophthalic acid and 3,3',4,4'-tetraaminobiphenyl (TAB) using polyphosphoric acid (PPA) as the reaction medium.[1][2][9]

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Heating mantle with temperature controller

  • Washing and filtration apparatus

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add 3,3',4,4'-tetraaminobiphenyl and isophthalic acid in a 1:1 molar ratio.

  • Add polyphosphoric acid to the flask. The monomer concentration should be between 2-12 wt%.

  • If using a catalyst, add triphenyl phosphite.

  • Purge the flask with nitrogen and maintain a slow nitrogen flow throughout the reaction.

  • Slowly heat the reaction mixture to 120°C and maintain for a specified duration.

  • Gradually increase the temperature to 180-250°C and continue the reaction for several hours until a viscous solution is formed.[2]

  • Pour the hot, viscous polymer solution into a stirred container of deionized water to precipitate the polymer.

  • Wash the precipitated polymer repeatedly with water and then with a dilute ammonium hydroxide solution to remove any residual acid.

  • Continue washing with water until the filtrate is neutral.

  • Dry the resulting PBI polymer in a vacuum oven at 150°C for 24 hours.

Protocol 2: Solution Polymerization in N,N-dimethylacetamide (DMAc)

This protocol details the synthesis of PBI using an isophthalaldehyde bisulfite adduct (IBA) and TAB in DMAc.[4][6]

Materials:

  • Isophthalaldehyde bisulfite adduct (IBA)

  • 3,3',4,4'-tetraaminobiphenyl (TAB)

  • N,N-dimethylacetamide (DMAc)

  • Nitrogen gas

  • Deionized water

  • Methanol (B129727)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Nitrogen inlet and outlet

  • Heating mantle with temperature controller

  • Precipitation and filtration apparatus

  • Soxhlet extractor

Procedure:

  • In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add the isophthalaldehyde bisulfite adduct (IBA), 3,3',4,4'-tetraaminobiphenyl (TAB), and N,N-dimethylacetamide (DMAc). The calculated polymer concentration is typically around 18-22 wt%.

  • Purge the flask with nitrogen and maintain a slow nitrogen flow.

  • Heat the reaction mixture to reflux (approximately 168°C) and stir for 24 hours.

  • After the reaction is complete, precipitate the polymer by pouring the solution into deionized water.

  • Isolate the polymer product by filtration.

  • Wash the polymer with methanol using a Soxhlet extractor for 24 hours to remove any impurities.

  • Dry the purified PBI polymer in a vacuum oven at 60°C for 12 hours.

Mandatory Visualization

PBI_Synthesis_Pathway cluster_reactants Reactants cluster_process Polycondensation cluster_products Products IPA Isophthalic Acid Reaction PPA, Heat IPA->Reaction TAB 3,3',4,4'-Tetraaminobiphenyl TAB->Reaction PBI Polybenzimidazole (PBI) Reaction->PBI Water Water (byproduct) Reaction->Water

Caption: Chemical synthesis pathway of Polybenzimidazole from Isophthalic Acid and TAB.

PBI_Experimental_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage Monomers 1. Monomer Preparation (Isophthalic Acid & TAB) Polymerization 2. Polymerization (e.g., in PPA or DMAc) Monomers->Polymerization Precipitation 3. Precipitation of Polymer Polymerization->Precipitation Washing 4. Washing (Water & Base) Precipitation->Washing Drying 5. Drying (Vacuum Oven) Washing->Drying Analysis 6. Polymer Analysis (FTIR, NMR, TGA, Viscosity) Drying->Analysis

Caption: General experimental workflow for the synthesis and characterization of PBI.

References

Application Notes and Protocols for Diallyl Isophthalate in Thermosetting Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl isophthalate (DAIP) is a thermosetting resin renowned for its exceptional thermal stability, high strength, and superb electrical insulation properties.[1] These characteristics make it a material of choice for high-performance applications, particularly in the electronics, aerospace, and automotive industries. This document provides detailed application notes and experimental protocols for the utilization of DAIP in the formulation and characterization of thermosetting resins.

DAIP resins are typically supplied as a prepolymer, a partially polymerized version of the DAIP monomer. This prepolymer, often a free-flowing powder, is then formulated with various fillers, reinforcements, and a catalyst. Upon heating, the prepolymer melts and undergoes a cross-linking reaction, or curing, to form a rigid, intractable, three-dimensional network. This process results in a final product with excellent dimensional stability and resistance to heat, moisture, and chemicals.

Key Applications

The unique properties of diallyl this compound resins make them suitable for a range of demanding applications:

  • Electrical and Electronic Components: Due to their high dielectric strength and low electrical loss, even in high-humidity environments, DAIP resins are used to manufacture connectors, insulators, and encapsulants for sensitive electronic components.[1]

  • High-Performance Composites: When reinforced with fibers such as glass or aramid, DAIP resins form composites with high strength-to-weight ratios and excellent thermal resistance, making them ideal for aerospace and military applications.[2]

  • Molding Compounds: DAIP-based molding compounds are used to produce intricate and dimensionally stable parts that can withstand harsh operating conditions.[3]

Data Presentation: Properties of Diallyl this compound Resins

The following tables summarize the key mechanical, electrical, and thermal properties of diallyl phthalate (B1215562) (a closely related and often cited resin) molding compounds, providing a baseline for expected performance.

Table 1: Mechanical Properties of Glass-Fiber Filled Diallyl Phthalate Molding Compound

PropertyValueASTM Test Method
Tensile Strength8,500 psiD638
Flexural Strength11,000 psiD790
Flexural Modulus1.4 x 10⁶ psiD790
Compressive Strength25,000 psi-
Izod Impact Strength0.85 ft. lb./in.-

Data sourced from a material properties data sheet for a glass-fiber filled diallyl phthalate conforming to ASTM D5948, Type SDG-F.[4]

Table 2: Electrical Properties of Glass-Fiber Filled Diallyl Phthalate Molding Compound

PropertyValueASTM Test Method
Dielectric Strength350 V/MILD149
Dielectric Constant @ 1 MHz3.8-
Dissipation Factor @ 1 MHz0.012-
Arc Resistance130 sec-
Volume Resistance10⁷⁺ megohms-

Data sourced from a material properties data sheet for a glass-fiber filled diallyl phthalate conforming to ASTM D5948, Type SDG-F.[4]

Table 3: Thermal and Physical Properties of Glass-Fiber Filled Diallyl Phthalate Molding Compound

PropertyValue
Heat Distortion Temperature365°F (185°C)
Continuous Heat Resistance400-450°F (204-232°C)
Specific Gravity1.84 to 1.91
Water Absorption (48 hrs @ 50°C)0.35%
UL Listing94 V-0

Data sourced from a material properties data sheet for a glass-fiber filled diallyl phthalate conforming to ASTM D5948, Type SDG-F.[4]

Experimental Protocols

Protocol 1: Preparation of a Diallyl this compound Molding Compound

This protocol describes the preparation of a DAIP-based molding compound reinforced with aramid fibers.

Materials:

  • Diallyl this compound prepolymer and monomer mixture (e.g., Dapon M)

  • Detergent-treated Nomex chopped fiber (6.4 mm long)

  • Alumina trihydrate (e.g., Solem 336SP)

  • Calcium stearate (B1226849) (mold release agent)

  • Pigment (e.g., Scarlett pigment)

  • Hydroquinone (inhibitor)

  • High-shear mixer

Procedure: [5]

  • In a high-shear mixer, combine the following components in the specified parts by weight:

    • Diallyl this compound prepolymer/monomer mixture: 100 parts

    • Detergent-treated Nomex chopped fiber: 26 parts

    • Alumina trihydrate: 103 parts

    • Calcium stearate: 2.4 parts

    • Scarlett pigment: 1.2 parts

    • Hydroquinone: 0.03 parts

  • Mix the components at a high speed until a homogeneous, free-flowing molding powder is obtained.

  • Store the molding powder in a cool, dry place away from direct sunlight to prevent premature curing.

Protocol 2: Compression Molding of Diallyl this compound Test Specimens

This protocol outlines the procedure for molding test specimens from the prepared DAIP molding compound for subsequent mechanical and electrical testing.

Equipment:

  • Compression molding press with heated platens

  • Mold for the desired test specimen geometry (e.g., tensile bar, flexural bar, disc)

  • Balance for weighing the molding powder

  • Preheating oven (optional)

Procedure: [6][7][8]

  • Preheat the compression molding press platens to the desired molding temperature, typically between 145°C and 200°C.[8]

  • Clean the mold thoroughly and apply a mold release agent if necessary.

  • Weigh the appropriate amount of the diallyl this compound molding compound required to fill the mold cavity.

  • For faster cycle times, the molding powder can be preheated in an oven.[8]

  • Place the weighed molding powder into the preheated lower half of the mold.

  • Close the mold and apply full pressure. The pressure will cause the resin to become plastic and flow into the mold cavity. Molding pressures typically range from 5.50 x 10⁶ to 1.40 x 10⁷ N/m².[8]

  • Maintain the temperature and pressure for the specified curing time. The curing time will depend on the part thickness and the specific formulation.

  • After the curing cycle is complete, open the mold and carefully eject the molded part.

  • Allow the part to cool to room temperature before handling and testing.

Protocol 3: Characterization of Cure Kinetics by Differential Scanning Calorimetry (DSC)

This protocol provides a method for determining the curing behavior of diallyl this compound resins using DSC, based on the principles outlined in ASTM D3418.[1][9][10]

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum DSC pans

  • Crimper for sealing the pans

  • Nitrogen gas supply for purging

Procedure:

  • Accurately weigh 5-10 mg of the uncured diallyl this compound molding powder into an aluminum DSC pan.

  • Hermetically seal the pan using a crimper. This is important to prevent the volatilization of any components during the analysis.

  • Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

  • Purge the DSC cell with dry nitrogen at a constant flow rate (e.g., 50 mL/min).

  • Dynamic Scan (for determining total heat of reaction):

    • Equilibrate the sample at a low temperature (e.g., 25°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the completion of the curing exotherm (e.g., 250°C).

    • Record the heat flow as a function of temperature.

  • Isothermal Scan (for determining cure kinetics at a specific temperature):

    • Equilibrate the sample at a temperature below the onset of curing (e.g., 25°C).

    • Rapidly heat the sample to the desired isothermal curing temperature (e.g., 160°C, 170°C, 180°C).

    • Hold the sample at the isothermal temperature until the curing reaction is complete (i.e., the heat flow returns to the baseline).

    • Record the heat flow as a function of time.

Data Analysis:

  • Total Heat of Reaction (ΔH_total): From the dynamic scan, integrate the area under the exothermic curing peak to determine the total heat of reaction. This value represents the complete cure of the resin.

  • Degree of Cure (α): For isothermal scans, the degree of cure at a given time (t) can be calculated as the ratio of the heat evolved up to that time (ΔH_t) to the total heat of reaction (ΔH_total): α = ΔH_t / ΔH_total.

  • Cure Rate (dα/dt): The cure rate is proportional to the heat flow (dH/dt) at any given time: dα/dt = (1/ΔH_total) * (dH/dt).

  • Kinetic Modeling: The data obtained from the DSC scans can be used to fit various kinetic models (e.g., autocatalytic models) to determine the activation energy and other kinetic parameters of the curing reaction.[11][12]

Protocol 4: Measurement of Mechanical Properties

This protocol describes the procedures for determining the tensile and flexural properties of cured diallyl this compound specimens according to ASTM standards.

A. Tensile Properties (ASTM D638): [13]

  • Use dog-bone shaped specimens molded according to the dimensions specified in ASTM D638.

  • Condition the specimens at standard laboratory conditions (23°C and 50% relative humidity) for at least 40 hours prior to testing.

  • Measure the width and thickness of the narrow section of each specimen.

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Record the maximum load and the elongation at break.

  • Calculate the tensile strength and modulus of elasticity from the stress-strain curve.

B. Flexural Properties (ASTM D790): [13]

  • Use rectangular bar specimens molded to the dimensions specified in ASTM D790.

  • Condition the specimens as described for the tensile test.

  • Measure the width and depth of the specimen.

  • Place the specimen on a three-point bending fixture in a universal testing machine.

  • Apply a load to the center of the specimen at a constant crosshead speed until the specimen fractures or reaches a specified strain.

  • Record the load-deflection data.

  • Calculate the flexural strength and flexural modulus.

Protocol 5: Measurement of Dielectric Strength (ASTM D149)

This protocol details the procedure for determining the dielectric strength of cured diallyl this compound, which is a critical property for electrical insulation applications.[14]

Equipment:

  • High-voltage AC power supply with a means of uniformly increasing the voltage.

  • Electrodes as specified in ASTM D149.

  • Test chamber, which may be filled with insulating oil to prevent flashover.

  • Micrometer for measuring specimen thickness.

Procedure:

  • Use flat, disc-shaped specimens of uniform thickness, typically between 0.8 mm and 3.2 mm.[14]

  • Condition the specimens in a desiccator or at controlled humidity prior to testing.

  • Measure the thickness of the specimen at the point where the breakdown is expected to occur.

  • Place the specimen between the two electrodes. For specimens thicker than 2 mm, testing in insulating oil is recommended.[14]

  • Apply the voltage and increase it from zero at a uniform rate until dielectric breakdown occurs. Breakdown is indicated by a puncture of the specimen or a sudden drop in voltage.

  • Record the breakdown voltage.

  • Calculate the dielectric strength by dividing the breakdown voltage by the specimen thickness (typically expressed in Volts per mil).

Visualizations

Curing Mechanism of Diallyl this compound

The curing of diallyl this compound resins is a free-radical chain polymerization process. The reaction is initiated by the decomposition of a peroxide catalyst, which generates free radicals. These radicals then react with the allyl groups of the DAIP monomer and prepolymer, leading to the formation of a cross-linked network.

G cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator Free_Radical Free_Radical Initiator->Free_Radical Heat DAIP_Monomer DAIP Monomer/ Prepolymer Free_Radical->DAIP_Monomer Attacks Allyl Group Growing_Chain Growing Polymer Chain DAIP_Monomer->Growing_Chain Chain Growth Growing_Chain->DAIP_Monomer Further Reaction Crosslinked_Network Cross-linked Network Growing_Chain->Crosslinked_Network Cross-linking

Caption: Free-radical polymerization of diallyl this compound.

Experimental Workflow for Characterizing DAIP Resins

The following diagram illustrates the typical workflow for the preparation and characterization of diallyl this compound thermosetting resins.

G cluster_characterization Characterization Techniques Start Start Formulation Formulation of Molding Compound Start->Formulation Molding Compression Molding of Test Specimens Formulation->Molding Characterization Characterization of Cured Resin Molding->Characterization DSC DSC Analysis (Cure Kinetics) Characterization->DSC Mechanical_Testing Mechanical Testing (Tensile, Flexural) Characterization->Mechanical_Testing Electrical_Testing Electrical Testing (Dielectric Strength) Characterization->Electrical_Testing End End Electrical_Testing->End

Caption: Workflow for DAIP resin preparation and testing.

References

Application Notes and Protocols for Quantifying Isophthalic Acid Comonomer Content

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isophthalic acid (IPA) is an aromatic dicarboxylic acid frequently used as a comonomer in the production of polyesters, such as polyethylene (B3416737) terephthalate (B1205515) (PET), and other polymers.[1] Incorporating IPA into the polymer backbone disrupts chain regularity, which can modify properties like crystallinity, clarity, and processing characteristics.[2][3] Accurate quantification of the IPA content is crucial for quality control, ensuring the final polymer possesses the desired physical and mechanical properties.[4]

This document provides detailed application notes and experimental protocols for several key analytical techniques used to quantify isophthalic acid comonomer content in polymers. The methods covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Application Note

HPLC is a robust and widely used technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. For IPA analysis in polymers, the polymer must first be broken down into its constituent monomers through a process like hydrolysis.[5][6] A reversed-phase HPLC method can then effectively separate isophthalic acid from its common isomer, terephthalic acid (TPA), and other monomers.[5] Detection is typically achieved using an ultraviolet (UV) detector, as the aromatic rings of IPA and TPA absorb UV light.[1][6] This method is highly accurate and sensitive, making it suitable for precise quality control applications.

Experimental Protocol

A. Sample Preparation: Alkaline Hydrolysis [5][6]

  • Weighing: Accurately weigh approximately 0.1 g of the polymer sample into a reaction vial.

  • Hydrolysis Solution: Prepare a hydrolysis solution of 100 g/L sodium hydroxide (B78521) (NaOH) in methanol (B129727).

  • Reaction: Add 10 mL of the hydrolysis solution to the vial containing the polymer sample.

  • Heating: Securely cap the vial and heat at 70°C for 10 hours to ensure complete depolymerization.[5]

  • Cooling & Neutralization: Allow the solution to cool to room temperature. Neutralize the solution to a pH of approximately 3 using a suitable acid (e.g., phosphoric acid or hydrochloric acid). This step is critical for protonating the carboxylate salts to their acid form for chromatographic analysis.

  • Dilution & Filtration: Dilute the neutralized solution to a known volume (e.g., 50 mL) with the mobile phase. Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

B. Instrumentation & Conditions [5][6]

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: A reversed-phase C18 column (e.g., Novapak C18, 4.6 x 150 mm, 5 µm) is commonly used.[1][5]

  • Mobile Phase: A mixture of methanol and water (e.g., 15:85 v/v), with the pH adjusted to ~3 with phosphoric acid, is an effective mobile phase.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.[5]

  • Injection Volume: 10 µL.

C. Data Analysis & Quantification

  • Calibration Curve: Prepare a series of standard solutions of pure isophthalic acid at known concentrations (e.g., 5, 10, 25, 50, 100 µg/mL) in the mobile phase.[7]

  • Analysis: Inject the standards and the prepared sample solution into the HPLC system.

  • Quantification: Record the peak area for isophthalic acid in both the standards and the sample. Plot a calibration curve of peak area versus concentration for the standards. The R² value should be >0.99 for a reliable curve.[7]

  • Calculation: Determine the concentration of IPA in the sample solution using the calibration curve. Calculate the weight percentage (wt%) of IPA in the original polymer sample using the following formula:

    IPA (wt%) = (C_IPA × V × D) / (W_sample × 10)

    Where:

    • C_IPA = Concentration of IPA from the calibration curve (µg/mL)

    • V = Final volume of the prepared sample solution (mL)

    • D = Dilution factor (if any)

    • W_sample = Weight of the initial polymer sample (mg)

Quantitative Data Summary: HPLC
ParameterTypical ValueReference
Linearity Range5 - 500 ng/mL[8]
Limit of Detection (LOD)5 ppb[1]
Recovery101% - 111%[9]
Reproducibility (RSD)< 0.18% (Peak Area)[10]

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Data Processing Sample Polymer Sample Hydrolysis Alkaline Hydrolysis (NaOH in Methanol, 70°C) Sample->Hydrolysis Neutralize Neutralization & Dilution Hydrolysis->Neutralize Filter Filtration (0.45 µm) Neutralize->Filter HPLC Reversed-Phase HPLC (C18 Column, UV 254 nm) Filter->HPLC Quantify Quantification of IPA (wt% Calculation) HPLC->Quantify Calibrate Calibration Curve (IPA Standards) Calibrate->Quantify

Workflow for quantifying IPA content using HPLC.

Gas Chromatography (GC)

Application Note

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. Since isophthalic acid itself is not sufficiently volatile for GC analysis, a two-step sample preparation process is required: depolymerization followed by derivatization.[4][11] The polymer is first broken down by methanolysis or hydrolysis to release the IPA monomer.[4] The carboxylic acid groups of the IPA are then converted into more volatile esters (e.g., methyl esters) through a derivatization reaction.[4][12] The resulting derivatives are separated on a GC column and detected, typically by a Flame Ionization Detector (FID). This method is highly sensitive and provides excellent separation of IPA from other monomers.[4][13]

Experimental Protocol

A. Sample Preparation: Methanolysis & Derivatization [4]

  • Methanolysis: Accurately weigh ~20-30 mg of the polymer into a micro-reactor or pressure-resistant vial. Add a methanol solution containing a base catalyst (e.g., sodium hydroxide).

  • Reaction: Seal the vial and heat to a high temperature (e.g., 150-200°C) for a specified time (e.g., 30 minutes) to achieve methanolysis, which converts the polymer's ester linkages into methyl esters of the constituent acids (dimethyl isophthalate and dimethyl terephthalate).

  • Cooling & Extraction: After cooling, the resulting methyl esters can be extracted into a suitable organic solvent like chloroform (B151607) or dichloromethane.

  • Internal Standard: Add a known amount of an internal standard (e.g., diethyl phthalate) to the extracted solution to improve quantitative accuracy.[4]

Alternative: Hydrolysis followed by Derivatization[8]

  • Hydrolysis: Perform hydrolysis as described in the HPLC protocol.

  • Esterification: After neutralizing and drying the sample, add a derivatizing agent. For example, react the acid with isoamyl alcohol in benzene (B151609) with a sulfuric acid catalyst, distilling the water-benzene azeotrope to drive the reaction to completion.[8] This forms diisoamyl esters.

  • Neutralization: Neutralize the remaining acid with a base like triethylamine (B128534) before injection.[8]

B. Instrumentation & Conditions [4][8]

  • GC System: A standard GC system with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).

  • Column: A nonpolar or medium-polarity column, such as a DB-5 or HP-5 (5% phenyl-methylpolysiloxane), is suitable for separating the ester derivatives.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Detector Temperature: 280°C (FID).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

C. Data Analysis & Quantification

  • Calibration: Prepare calibration standards containing known concentrations of the derivatized isophthalic acid (e.g., dimethyl this compound) and the internal standard.

  • Analysis: Inject the standards and the prepared sample.

  • Quantification: Calculate the response factor (RF) for IPA relative to the internal standard (IS) using the standards. RF = (Area_IPA / Conc_IPA) / (Area_IS / Conc_IS)

  • Calculation: Use the calculated response factor to determine the amount of IPA in the sample and convert it to weight percentage in the original polymer.

Quantitative Data Summary: GC
ParameterTypical ValueReference
Lower Determination Limit20 ng[8]
Concentration Range0.02 to 2 mg/L (in liquid samples)[8]
AccuracyMore accurate than FTIR for PET resin[4]
Analysis TimeShorter than traditional FTIR methods[4]

Workflow Diagram: GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Data Processing Sample Polymer Sample Depolymerize Methanolysis or Hydrolysis Sample->Depolymerize Derivatize Derivatization (e.g., Esterification) Depolymerize->Derivatize Add_IS Add Internal Standard Derivatize->Add_IS GC Gas Chromatography (Capillary Column, FID) Add_IS->GC Quantify Quantification of IPA (wt% Calculation) GC->Quantify Calibrate Relative Response Factor Calculation Calibrate->Quantify

Workflow for quantifying IPA content using GC.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note

FTIR spectroscopy is a rapid and non-destructive technique that measures the absorption of infrared radiation by a sample, providing information about its chemical bonds and molecular structure.[14] It can be used to quantify comonomer content in polymers by correlating the intensity of specific absorption bands with the comonomer concentration.[15][16] For IPA quantification, characteristic absorption peaks that differ from the main polymer backbone are used. The analysis often employs an Attenuated Total Reflectance (ATR) accessory, which allows for direct analysis of solid samples with minimal preparation.[15] Quantification typically requires building a chemometric model (e.g., Partial Least Squares - PLS) using a set of calibration standards with known IPA content.[15][17]

Experimental Protocol

A. Sample Preparation

  • Films/Pellets: For ATR-FTIR, polymer samples such as films or pellets can be analyzed directly with no preparation.[14] Ensure the sample surface is clean and makes good contact with the ATR crystal.

  • KBr Pellets: Alternatively, a small amount of finely ground polymer can be mixed with potassium bromide (KBr) powder and pressed into a transparent pellet for transmission analysis.

B. Instrumentation & Data Acquisition [15]

  • Spectrometer: An FTIR spectrometer, preferably equipped with a diamond ATR accessory.

  • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: 64 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum should be collected before analyzing the samples.

C. Data Analysis & Quantification

  • Calibration Model Development:

    • Prepare or obtain a set of polymer standards with varying, precisely known concentrations of isophthalic acid (determined by a primary method like NMR or HPLC).

    • Acquire the FTIR spectra for all calibration standards.

    • Identify spectral regions that show a clear variation with IPA concentration. For polyesters, the carbonyl region (1700-1740 cm⁻¹) and aromatic C-H bending regions can be informative.[16]

    • Use chemometric software to build a quantitative model (e.g., PLS regression) that correlates the spectral data with the known IPA concentrations.

  • Sample Analysis:

    • Acquire the FTIR spectrum of the unknown sample using the same parameters as the calibration set.

    • Apply the pre-built chemometric model to the spectrum of the unknown sample to predict its IPA content.

  • Validation: The model's accuracy should be verified using an independent set of validation samples. The limit of quantification for this method is typically around 5% comonomer concentration, with an accuracy of ±3-6%.[15]

Quantitative Data Summary: FTIR
ParameterTypical ValueReference
Limit of Quantification~5% (monomer dependent)[15]
Accuracy (<20% content)± 3%[15]
Accuracy (>20% content)± 6%[15]
Analysis TimeVery rapid (minutes per sample)[14]

Workflow Diagram: FTIR Analysis

FTIR_Workflow cluster_prep Model Development cluster_analysis Sample Analysis cluster_quant Quantification Standards Polymer Standards with Known IPA Content Acquire_Std Acquire FTIR Spectra Standards->Acquire_Std Model Build Chemometric Model (e.g., PLS Regression) Acquire_Std->Model Apply Apply Model to Unknown Spectrum Model->Apply Unknown Unknown Polymer Sample Acquire_Unk Acquire FTIR Spectrum (ATR-FTIR) Unknown->Acquire_Unk Acquire_Unk->Apply Result Predicted IPA Content (wt%) Apply->Result

References

Application Notes and Protocols for Isophthalate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of isophthalate-based polymers, which are crucial components in the development of various materials, including drug delivery systems, high-performance fibers, and resins. The following sections detail the experimental setup for three common polymerization techniques: melt polymerization, emulsion polymerization, and interfacial polymerization.

Core Concepts in this compound Polymerization

Isophthalic acid, a key monomer, is an aromatic dicarboxylic acid that, when reacted with diols or diamines, forms polyesters or polyamides, respectively. Its asymmetrical structure can influence the crystallinity and solubility of the resulting polymers. The choice of polymerization technique significantly impacts the polymer's properties, such as molecular weight, polydispersity, and morphology.

Experimental Protocols

Melt Polymerization

Melt polymerization is a solvent-free method that involves heating the monomers above their melting points to initiate polymerization. This technique is widely used for producing high-molecular-weight polyesters like poly(ethylene this compound) (PEI).

Protocol: Synthesis of Poly(ethylene this compound-co-terephthalate) (PETI)

This protocol is adapted from studies on the synthesis of copolyesters.[1][2]

Materials:

  • Dimethyl this compound (DMI) or Isophthalic acid (IPA)

  • Dimethyl terephthalate (B1205515) (DMT) or Terephthalic acid (TPA)

  • Ethylene (B1197577) glycol (EG)

  • Catalyst (e.g., antimony trioxide, zinc acetate, or a composite catalyst like ethylene glycol stibium/γ-AlOOH)[1]

  • Stabilizer (e.g., phosphoric acid)

Equipment:

  • High-temperature, high-vacuum reaction kettle equipped with a mechanical stirrer, nitrogen inlet, condenser, and vacuum system.

  • Heating mantle or oil bath.

  • Temperature controller.

  • Vacuum pump.

Procedure:

  • Esterification/Transesterification:

    • Charge the reactor with the desired molar ratios of isophthalic acid (or DMI), terephthalic acid (or DMT), and an excess of ethylene glycol (typically a 1:2 molar ratio of diacid/diester to diol).

    • Add the catalyst (e.g., 0.02-0.05% by weight of the total diacid/diester).

    • Purge the reactor with nitrogen to create an inert atmosphere.

    • Heat the mixture to 190-230°C with constant stirring to initiate the esterification (if starting with acids) or transesterification (if starting with esters) reaction.[1] Methanol (from DMI/DMT) or water (from IPA/TPA) will be distilled off.

    • Continue this stage for 2-4 hours or until approximately 90% of the theoretical amount of byproduct has been collected.[1]

  • Pre-Polycondensation:

    • Gradually increase the temperature to 230-265°C.[1]

    • Slowly apply a vacuum to reduce the pressure inside the reactor to around 20-30 mmHg. This helps to remove the excess ethylene glycol and drive the polymerization forward.

    • This stage typically lasts for 30-60 minutes.

  • Polycondensation:

    • Increase the temperature to 270-290°C.[3]

    • Increase the vacuum to below 1 Torr (<1 mmHg).[3]

    • Continue the reaction for 2-4 hours. The viscosity of the mixture will increase significantly. The reaction is monitored by the torque of the mechanical stirrer.

    • Once the desired viscosity is reached, stop the reaction by removing the heat and breaking the vacuum with nitrogen.

    • Extrude the molten polymer from the reactor and cool it in a water bath.

    • Pelletize the resulting polymer for further characterization.

Quantitative Data for Melt Polymerization:

ParameterValueReference
IPA/TPA Molar RatioVaried (e.g., 0.5 wt% IPA)[1]
Diacid/Diol Molar Ratio1:1.5 to 1:3.5[3]
Catalyst Concentration5x10⁻⁵ to 5x10⁻³ mol/mol of acid[3]
Esterification Temperature230–265 °C[1]
Polycondensation Temp.270–290 °C[3]
Polycondensation Pressure< 1 Torr[3]
Polycondensation Time5-8 hours[3]
Emulsion Polymerization

Emulsion polymerization is a water-based technique where a monomer is emulsified in water with a surfactant. Polymerization is initiated by a water-soluble initiator. This method is particularly useful for producing polymer nanoparticles and latexes. Isophthalic acid derivatives can be used as polymerizable surfactants (surfmers).[4][5]

Protocol: Emulsion Polymerization Using Isophthalic Acid-Based Surfactant

This protocol is based on the use of 5-alkoxyisophthalic acid derivatives as surfactants for the polymerization of monomers like styrene.[4][5]

Materials:

  • Monomer (e.g., styrene, n-butyl acrylate)

  • Isophthalic acid-based surfactant (e.g., 5-(11-(4-styryl)undecyloxy)isophthalic acid)

  • Potassium hydroxide (B78521) (KOH) solution (1 N)

  • Deionized water

  • Initiator: Potassium peroxydisulfate (B1198043) (K₂S₂O₈)

  • Argon or Nitrogen gas

Equipment:

  • Three-neck glass flask (250 mL)

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle or water bath

Procedure:

  • Preparation of the Emulsion:

    • In the three-neck flask, dissolve the isophthalic acid-based surfactant in deionized water. Add 1.25 equivalents of 1 N KOH solution for each carboxylic acid group on the surfactant to form the potassium salt.[4]

    • Heat the solution to 50°C with stirring.

    • Add the monomer (e.g., 20 g) dropwise over 10 minutes while stirring to form an emulsion.[4]

    • Deoxygenate the emulsion by bubbling argon or nitrogen through it for 30 minutes.[4]

  • Initiation of Polymerization:

    • Prepare a solution of potassium peroxydisulfate (0.5 mol% relative to the monomer) in deoxygenated water.[4]

    • Rapidly add the initiator solution to the emulsion using the dropping funnel.[4]

  • Polymerization Reaction:

    • Maintain the reaction temperature at 50°C under an inert atmosphere.

    • Monitor the conversion of the monomer for the first 5 hours.

    • To ensure complete polymerization, continue heating for another 15 hours, for a total reaction time of about 20 hours.[4]

    • The final product will be a stable polymer latex. The pH of the reaction mixture should be between 8 and 9.[4]

Quantitative Data for Emulsion Polymerization:

ParameterValueReference
Monomer Concentration20 g in 100 mL water[4]
Surfactant ConcentrationVaries depending on desired particle size[4]
Initiator Concentration0.5 mol % relative to monomer[4]
Reaction Temperature50 °C[4]
Reaction Time~20 hours[4]
Stirring Speed600 rpm[4]
Interfacial Polymerization (Inferred Protocol)

Interfacial polymerization occurs at the interface between two immiscible liquids, with each phase containing one of the reactive monomers. This method is ideal for producing thin films and microcapsules.[6][7] While not explicitly detailed for this compound in the provided search results, a protocol can be inferred based on the general principles for forming polyamides or polyesters.

Protocol: Synthesis of a Polyisophthalamide Film

Materials:

  • Isophthaloyl chloride (dissolved in an organic solvent)

  • A diamine (e.g., hexamethylenediamine) (dissolved in an aqueous solution)

  • An organic solvent (e.g., dichloromethane (B109758) or hexane)

  • An aqueous solution, potentially basic (e.g., with NaOH to neutralize the HCl byproduct)

  • Deionized water

Equipment:

  • Beaker or crystallization dish

  • Forceps

  • Stirring rod (optional, for continuous fiber formation)

Procedure:

  • Phase Preparation:

    • Prepare an aqueous solution of the diamine. An acid scavenger like sodium hydroxide can be added to the aqueous phase to neutralize the HCl gas that is evolved during the reaction.

    • Prepare an organic solution of isophthaloyl chloride in a solvent that is immiscible with water.

  • Polymerization:

    • Carefully pour the organic phase on top of the aqueous phase in a beaker, creating a distinct interface.

    • A polymer film will form instantly at the interface.

  • Film/Fiber Removal:

    • Using forceps, gently grasp the polymer film at the center of the interface and pull it out vertically.

    • A continuous sheet or rope of the polymer can be drawn from the interface as the monomers diffuse to the reaction zone and react.

  • Washing and Drying:

    • Wash the resulting polymer with water and then with a solvent like acetone (B3395972) to remove unreacted monomers and byproducts.

    • Allow the polymer to dry in a fume hood or a vacuum oven at a low temperature.

Visualizations

Melt_Polymerization_Workflow Monomers Monomers (Isophthalic Acid, Diol) Reactor Reactor Monomers->Reactor Catalyst Catalyst Catalyst->Reactor Esterification Esterification (190-230°C, N2) Reactor->Esterification Heat PrePoly Pre-Polycondensation (230-265°C, Vacuum) Esterification->PrePoly Increase Temp, Apply Vacuum Polycondensation Polycondensation (270-290°C, High Vacuum) PrePoly->Polycondensation Increase Temp, High Vacuum Extrusion Extrusion & Cooling Polycondensation->Extrusion Polymer This compound Polymer Extrusion->Polymer

Caption: Workflow for Melt Polymerization of Isophthalates.

Emulsion_Polymerization_Workflow Monomer Monomer (e.g., Styrene) Reactor Reactor (50°C, N2) Monomer->Reactor Surfactant This compound Surfactant + KOH in Water Surfactant->Reactor Initiator Initiator (K2S2O8) Polymerization Initiate Polymerization Initiator->Polymerization Emulsion Form Emulsion Reactor->Emulsion Emulsion->Polymerization Latex Polymer Latex Polymerization->Latex ~20 hours

Caption: Workflow for Emulsion Polymerization.

Interfacial_Polymerization_Workflow cluster_phases Immiscible Phases Aqueous Aqueous Phase (Diamine in Water) Interface Interface Aqueous->Interface Organic Organic Phase (Isophthaloyl Chloride in Solvent) Organic->Interface Polymerization Instantaneous Polymerization Interface->Polymerization Film Polymer Film Formation Polymerization->Film Removal Film Removal (with Forceps) Film->Removal Product Polyisophthalamide Film Removal->Product

Caption: Workflow for Interfacial Polymerization.

References

Application Notes and Protocols: The Role of Isophthalates in Enhancing Coating Resin Durability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The longevity and performance of protective coatings are critical in a vast array of applications, from industrial machinery and marine vessels to architectural finishes and automotive topcoats. The choice of binder resin is paramount in determining the durability of a coating system. Polyester (B1180765) and alkyd resins are widely utilized for their versatility and cost-effectiveness. The selection of the diacid monomer in the synthesis of these resins significantly impacts their ultimate performance characteristics. Isophthalic acid (IPA), an aromatic dicarboxylic acid, is a key building block that imparts exceptional durability to coating resins.[1] This document outlines the fundamental role of isophthalates in improving coating performance, provides quantitative comparisons with other common diacids, and details the experimental protocols for evaluating coating durability.

The Role of Isophthalic Acid in Resin Structure

Isophthalic acid is an isomer of phthalic acid (used in its anhydride (B1165640) form in resin synthesis) and terephthalic acid.[2] The key difference lies in the substitution pattern of the carboxyl groups on the benzene (B151609) ring: ortho (1,2), meta (1,3) for isophthalic, and para (1,4). This seemingly subtle difference in molecular architecture has profound implications for the final polymer structure.

The meta position of the carboxyl groups in isophthalic acid results in a non-linear, kinked molecular structure.[3] When polymerized with polyols, this leads to a more complex, less crystalline, and more robust three-dimensional polymer network compared to the linear and more crystalline polymers formed from orthophthalic anhydride or terephthalic acid.[2] This intricate structure provides enhanced steric protection to the ester linkages, making them less susceptible to hydrolysis.[3] The result is a resin with inherently greater resistance to chemical attack, weathering, and mechanical stress.[4]

G Chemical Structures of Phthalic Acid Isomers cluster_ortho Orthophthalic Anhydride cluster_iso Isophthalic Acid cluster_tere Terephthalic Acid ortho iso tere

Figure 1: Chemical structures of common diacids in resin synthesis.

polymer_architecture Impact of Diacid Structure on Polymer Architecture cluster_linear Linear Diacid (e.g., Orthophthalic) cluster_kinked Isophthalic Acid (Kinked Structure) Linear\nPolymer Chain Linear Polymer Chain Crystalline\nRegions Crystalline Regions Linear\nPolymer Chain->Crystalline\nRegions Reduced\nDurability Reduced Durability Linear\nPolymer Chain->Reduced\nDurability Vulnerable\nEster Linkages Vulnerable Ester Linkages Crystalline\nRegions->Vulnerable\nEster Linkages Complex 3D\nNetwork Complex 3D Network Amorphous\nStructure Amorphous Structure Complex 3D\nNetwork->Amorphous\nStructure Enhanced\nDurability Enhanced Durability Complex 3D\nNetwork->Enhanced\nDurability Sterically Protected\nEster Linkages Sterically Protected Ester Linkages Amorphous\nStructure->Sterically Protected\nEster Linkages

Figure 2: Influence of diacid structure on polymer network and durability.

Performance Benefits of Isophthalate-Based Resins

The incorporation of isophthalic acid into polyester and alkyd resins leads to significant improvements in several key performance areas:

  • Enhanced Weathering Resistance: this compound-based coatings exhibit superior resistance to degradation from UV radiation, moisture, and temperature fluctuations.[1][5] This results in better gloss retention and color stability over time, making them ideal for exterior applications.[6]

  • Improved Chemical and Water Resistance: The robust polymer network and protected ester bonds make this compound resins highly resistant to a wide range of chemicals, including acids, alkalis, and solvents.[2][4] They also show lower water absorption, which prevents blistering and maintains adhesion in humid environments.[2]

  • Superior Mechanical Properties: Coatings formulated with isophthalic acid demonstrate enhanced hardness, impact resistance, and flexibility.[4] This translates to a more durable finish that can withstand physical abrasion and deformation without cracking or chipping.

  • Excellent Thermal Stability: this compound-based resins typically have a higher glass transition temperature (Tg) compared to their orthophthalate counterparts, providing better performance at elevated temperatures.[2]

Quantitative Performance Data

The following tables present a summary of representative performance data comparing this compound-based polyester resins with standard orthophthalate-based resins. The data is compiled from various industry sources and research findings to illustrate the typical performance advantages.

Table 1: Weathering Resistance

PropertyTest MethodThis compound-Based ResinOrthophthalate-Based Resin
Gloss Retention (%) after 1000 hrs QUV ASTM G154> 85%< 60%
Color Change (ΔE) after 1000 hrs QUV ASTM D2244< 2.0> 4.0
Blistering after 1000 hrs Salt Spray ASTM B117No Blistering (10)Few Blisters (6-8)

Table 2: Mechanical Properties

PropertyTest MethodThis compound-Based ResinOrthophthalate-Based Resin
Pencil Hardness ASTM D3363H - 2HHB - F
Impact Resistance (Direct, in-lbs) ASTM D2794120 - 16060 - 80
Flexibility (Mandrel Bend) ASTM D522Pass 1/8"Fail 1/4"

Table 3: Chemical Resistance (24-hour spot test)

ChemicalThis compound-Based ResinOrthophthalate-Based Resin
10% Sulfuric Acid No EffectSlight Softening
10% Sodium Hydroxide Slight BlisteringSevere Blistering
Xylene No EffectSoftening
Water Immersion (30 days) No Blistering, <1% Weight GainBlistering, >2% Weight Gain

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

G Coating Durability Evaluation Workflow A Resin Synthesis (this compound vs. Orthophthalate) B Coating Formulation (Pigments, Solvents, Additives) A->B C Substrate Preparation (e.g., Steel Panels) B->C D Coating Application (Uniform Film Thickness) C->D E Curing (Air Dry or Bake) D->E F Performance Testing E->F G Accelerated Weathering (ASTM G154) F->G H Corrosion Resistance (ASTM B117) F->H I Mechanical Properties (Hardness, Impact, Flexibility) F->I J Chemical Resistance F->J

Figure 3: General workflow for evaluating coating resin durability.

Protocol 1: Accelerated Weathering (QUV)
  • Standard: ASTM G154

  • Objective: To simulate the damaging effects of sunlight and moisture on a coating.

  • Apparatus: QUV Accelerated Weathering Tester with UVA-340 fluorescent lamps.

  • Procedure:

    • Prepare coated panels as per standard procedures.

    • Mount the panels in the QUV tester.

    • Expose the panels to a cycle of 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.

    • Continue the exposure for a total of 1000 hours.

    • At specified intervals, remove the panels and evaluate for gloss retention (ASTM D523) and color change (ASTM D2244).

Protocol 2: Salt Spray (Fog) Corrosion Testing
  • Standard: ASTM B117

  • Objective: To assess the corrosion resistance of a coating in a salt-laden environment.

  • Apparatus: Salt spray chamber.

  • Procedure:

    • Scribe a line through the coating to the metal substrate on the test panels.

    • Place the panels in the salt spray chamber at a 15-30 degree angle from the vertical.

    • Expose the panels to a continuous fog of 5% sodium chloride solution at 35°C.

    • Run the test for 1000 hours.

    • Evaluate the panels for blistering (ASTM D714) and creepage of corrosion from the scribe.

Protocol 3: Pencil Hardness
  • Standard: ASTM D3363

  • Objective: To determine the film hardness of a coating.

  • Apparatus: A set of calibrated pencils of varying hardness (6B to 6H) and a pencil hardness tester.

  • Procedure:

    • Place the coated panel on a firm, level surface.

    • Starting with the hardest pencil, hold it at a 45-degree angle to the surface and push it forward with uniform pressure.

    • Examine the surface for scratching or gouging.

    • Repeat the test with progressively softer pencils until a pencil is found that will not scratch the surface.

    • The hardness is reported as the grade of the hardest pencil that does not scratch the coating.

Protocol 4: Impact Resistance
  • Standard: ASTM D2794

  • Objective: To evaluate the resistance of a coating to rapid deformation (impact).

  • Apparatus: Impact tester with a standard weight and indenter.

  • Procedure:

    • Place the coated panel on the base of the impact tester.

    • Drop a standard weight from increasing heights onto the indenter.

    • After each impact, examine the coating for cracking or delamination.

    • The impact resistance is reported as the maximum weight-height combination (in-lbs) that does not cause the coating to fail.

Protocol 5: Flexibility (Mandrel Bend)
  • Standard: ASTM D522

  • Objective: To assess the flexibility and adhesion of a coating when bent.

  • Apparatus: Conical or cylindrical mandrel bend tester.

  • Procedure:

    • Secure the coated panel in the mandrel bend tester.

    • Bend the panel over the mandrel (from the largest to the smallest diameter on a conical mandrel).

    • Examine the coating for any signs of cracking, flaking, or delamination.

    • The flexibility is reported as the smallest diameter mandrel around which the coating can be bent without failure.

Conclusion

The use of isophthalic acid as a key component in the synthesis of polyester and alkyd resins provides a clear pathway to enhancing the durability of protective coatings. The unique molecular structure of isophthalic acid creates a more robust and resistant polymer network, leading to demonstrable improvements in weathering resistance, chemical and water resistance, and mechanical properties.[1][4] While the initial cost of this compound-based resins may be higher than their orthophthalate counterparts, the extended service life and reduced maintenance requirements of the resulting coatings offer a significant long-term performance advantage in demanding applications. For researchers and formulators, the selection of isophthalates is a critical step in the development of high-performance, durable coating systems.

References

Application Notes and Protocols for the Synthesis of Isophthalate-Based Oligoesters via Transesterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of isophthalate-based oligoesters through transesterification reactions. The methodologies described herein are crucial for developing novel polymers with tunable properties for a range of applications, including high-performance coatings, and as potential excipients or matrices in drug delivery systems.

Introduction

This compound-based oligoesters are a versatile class of polymers known for their excellent thermal and mechanical properties. The synthesis of these oligoesters via transesterification of dimethyl this compound (DI) with various diols offers a straightforward and controllable method to produce materials with tailored molecular weights, viscosities, and physical states. These properties are critical for their application in high-solids resins for coatings and are of increasing interest in the pharmaceutical field for the development of biodegradable matrices for controlled drug release.[1] This document outlines the key synthetic parameters, provides detailed experimental protocols, and summarizes the expected outcomes.

Data Presentation

The properties of the synthesized this compound-based oligoesters are highly dependent on the reaction conditions. The following tables summarize the expected quantitative data based on systematic studies of the transesterification reaction between dimethyl this compound and various aliphatic diols.

Table 1: Effect of Diol/Diester Molar Ratio (R) on Oligoester Properties

Diol/Diester Molar Ratio (R)Expected Physical StateExpected Number Average Molecular Weight (Mn)Expected Polydispersity Index (PDI)Expected Viscosity
2SolidHigherBroaderHigh
3Solid/Semi-solidIntermediateNarrowerIntermediate
4Semi-solid/LiquidLowerNarrowLow
5LiquidLowerNarrowLow
6LiquidLowestNarrowLowest

Table 2: Influence of Catalyst on Reaction Efficiency and Oligoester Properties

CatalystCatalyst Loading (% w/w)Relative Reaction RateExpected Viscosity of ProductNotes
Zinc Acetate (B1210297) Dihydrate0.05 - 0.2FastHigherConsidered a "stronger" catalyst for this reaction.
Dibutyltin Dilaurate0.05 - 0.2ModerateLowerA milder Lewis acid catalyst.
Germanium Dioxide (GeO2)~0.03Effective for polycondensationNot specified for oligoestersCommonly used in polyester (B1180765) synthesis.[1]
Candida antarctica Lipase BNot specifiedSolvent dependentProduct dependentEnzymatic, sustainable route.[2]

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of hydroxyl-terminated this compound-based oligoesters.

Protocol 1: Synthesis of a Solid this compound-Based Oligoester

Materials:

  • Dimethyl this compound (DI)

  • 1,6-Hexanediol (B165255) (HD)

  • Zinc Acetate Dihydrate

  • Nitrogen gas supply

  • Reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet/outlet

Procedure:

  • To a clean, dry reaction vessel, add dimethyl this compound and 1,6-hexanediol in a molar ratio of 1:2 (R=2).

  • Add zinc acetate dihydrate as a catalyst at a concentration of 0.1% (w/w) of the total reactants.

  • Begin purging the reaction vessel with a slow stream of nitrogen gas to create an inert atmosphere.

  • Commence stirring and gradually heat the mixture to 140°C.

  • Over a period of 2 hours, increase the temperature to 210°C.

  • Maintain the reaction at 210°C for 5 hours. Methanol will be evolved as a byproduct and should be collected in the condenser.

  • After 5 hours, stop heating and allow the mixture to cool to approximately 150°C.

  • Pour the molten product into a suitable container and allow it to cool to room temperature. The resulting product will be a white solid.

Protocol 2: Synthesis of a Liquid this compound-Based Oligoester

Materials:

  • Dimethyl this compound (DI)

  • 1,6-Hexanediol (HD)

  • 2-Methyl-1,3-propanediol (MP)

  • Zinc Acetate Dihydrate

  • Nitrogen gas supply

  • Reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet/outlet

Procedure:

  • To a clean, dry reaction vessel, add dimethyl this compound, 1,6-hexanediol, and 2-methyl-1,3-propanediol. The total diol to diester molar ratio (R) should be 5, with a molar ratio of HD to MP of 1:1.

  • Add zinc acetate dihydrate as a catalyst at a concentration of 0.05% (w/w) of the total reactants.

  • Begin purging the reaction vessel with a slow stream of nitrogen gas.

  • Commence stirring and heat the mixture to 170°C.

  • Maintain the reaction at 170°C for the first 90 minutes, then gradually increase the temperature to 200°C over the next 90 minutes.

  • Hold the final temperature at 200°C for an additional 2 hours.

  • Stop heating and allow the product to cool to room temperature. The resulting oligoester will be a transparent, viscous liquid.

Characterization of Synthesized Oligoesters

The synthesized oligoesters should be characterized to determine their chemical structure, molecular weight, and thermal properties.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the formation of ester bonds and the presence of hydroxyl end-groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the oligoester chains and confirm the incorporation of the diol(s) and this compound moieties.[3]

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI) of the oligoesters.[4]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting point (Tm), providing insight into the thermal properties of the oligoesters.

Applications in Drug Development

While the primary application of these oligoesters has been in the coatings industry, their tunable properties make them promising candidates for pharmaceutical applications. Biodegradable oligoesters can be formulated into microspheres, nanoparticles, or gels for the controlled delivery of therapeutic agents.[1][5][6] The ability to synthesize both liquid and solid oligoesters allows for the development of a wide range of drug delivery systems, from injectable formulations to solid implants. The hydroxyl end-groups also provide a route for further functionalization, enabling the attachment of targeting ligands or other moieties to enhance therapeutic efficacy. The hydrolytic stability of these oligoesters can be tailored by the choice of diol and diacid monomers, which is a critical parameter for controlling drug release rates.[7]

Visualizations

Logical Relationship of Synthesis Parameters

SynthesisParameters cluster_inputs Input Parameters cluster_process Process cluster_outputs Oligoester Properties Dimethyl this compound Dimethyl this compound Transesterification Reaction Transesterification Reaction Dimethyl this compound->Transesterification Reaction Diol(s) Diol(s) Diol(s)->Transesterification Reaction Molar Ratio (R) Catalyst Catalyst Catalyst->Transesterification Reaction Type & Amount Temperature Temperature Temperature->Transesterification Reaction Time Time Time->Transesterification Reaction Molecular Weight Molecular Weight Transesterification Reaction->Molecular Weight Polydispersity Polydispersity Transesterification Reaction->Polydispersity Viscosity Viscosity Transesterification Reaction->Viscosity Physical State Physical State Transesterification Reaction->Physical State

Caption: Influence of input parameters on final oligoester properties.

Experimental Workflow for Oligoester Synthesis and Characterization

ExperimentalWorkflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage A Charge Reactants & Catalyst to Vessel B Inert Atmosphere (N2 Purge) A->B C Heating & Stirring B->C D Methanol Removal C->D E Cooling & Product Collection D->E F FT-IR Analysis E->F Sample G NMR (1H, 13C) Analysis E->G Sample H GPC/SEC Analysis E->H Sample I DSC Analysis E->I Sample

Caption: Workflow for oligoester synthesis and analysis.

References

Troubleshooting & Optimization

troubleshooting isophthalate polymerization side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during isophthalate polymerization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Premature Gelation or Cross-linking

Q1: My this compound polymerization reaction is gelling prematurely, resulting in an insoluble polymer. What are the possible causes and how can I prevent this?

A1: Premature gelation is a common issue in polyester (B1180765) synthesis, particularly when using unsaturated monomers. It signifies the formation of a cross-linked polymer network before the desired molecular weight is achieved.[1]

Possible Causes:

  • High Reaction Temperature: Elevated temperatures can promote side reactions, including reactions involving any unsaturated components in your formulation, leading to cross-linking. Simply increasing the reaction temperature to promote isomerization can lead to color problems and potentially gelation.[2]

  • Inappropriate Catalyst or Catalyst Concentration: The type and concentration of the catalyst can significantly influence the reaction rate and the prevalence of side reactions. Some catalysts may favor reactions that lead to branching and eventual gelation. For instance, in certain polyester systems, methanesulfonic acid (MSA) as a catalyst has been observed to lead to gelation, while zinc acetate (B1210297) [Zn(OAc)₂] allowed the reaction to proceed to high conversion without crosslinking.

  • Presence of Multifunctional Monomers: The intentional or unintentional presence of monomers with a functionality greater than two (e.g., glycerol, trimellitic anhydride) will lead to the formation of a three-dimensional network and gelation.

  • Reactive Unsaturation: If your formulation includes unsaturated acids (like maleic anhydride) or diols, these can participate in side reactions across the double bonds, leading to cross-linking, especially at higher temperatures.

Troubleshooting Strategies:

  • Temperature Control: Carefully control the reaction temperature. For isophthalic acid-based polyesters, the polycondensation step is often carried out at temperatures between 180°C and 240°C. It may be beneficial to use a staged temperature profile.

  • Catalyst Selection and Optimization:

    • Evaluate different catalysts. For example, tin(II) salts, bismuth(II) salts, and titanium tetraalkoxylates are commonly used.

    • Optimize the catalyst concentration. Higher concentrations can accelerate the main reaction but may also promote side reactions. A typical catalyst concentration is in the range of 1-4% by weight of the resin.

  • Monomer Purity: Ensure the purity of your monomers to avoid unintentional introduction of multifunctional species.

  • Inhibitor Addition: If using unsaturated monomers, consider the addition of a small amount of an inhibitor (e.g., hydroquinone) to prevent premature cross-linking during the esterification and polycondensation stages.

dot

Gelation_Troubleshooting start Premature Gelation Occurs cause1 High Reaction Temperature start->cause1 Identified Cause cause2 Inappropriate Catalyst (Type or Concentration) start->cause2 Identified Cause cause3 Multifunctional Monomers Present start->cause3 Identified Cause cause4 Reactive Unsaturation start->cause4 Identified Cause solution1 Optimize Temperature Profile (e.g., 180-240°C) cause1->solution1 Solution solution2 Select Appropriate Catalyst & Optimize Concentration cause2->solution2 Solution solution3 Ensure Monomer Purity cause3->solution3 Solution solution4 Add Inhibitor (for unsaturated systems) cause4->solution4 Solution

Caption: Troubleshooting workflow for premature gelation.

Issue 2: Polymer Discoloration (Yellowing)

Q2: The this compound polyester I synthesized has a yellow tint. What causes this discoloration and how can I obtain a colorless product?

A2: Yellowing is a common aesthetic and sometimes functional problem in polyester synthesis, often indicating degradation or the presence of chromophoric structures.

Possible Causes:

  • Thermal Degradation: High reaction temperatures (generally above 220°C) can cause thermal aging and degradation of the polymer, leading to the formation of colored byproducts.[3][4] The presence of aromatic rings, such as in isophthalic acid and styrene, makes the polymer more susceptible to thermal-oxidative degradation at high temperatures, which can cause yellowing.[3][4]

  • Oxidation: Exposure of the raw materials or the reaction mixture to oxygen at high temperatures can lead to thermal-oxidative degradation, a major cause of yellowing.[3]

  • Catalyst Choice: Certain catalysts, particularly some titanium-based catalysts, can contribute to discoloration.[5]

  • Impurities in Monomers: Impurities in the starting materials can act as catalysts for degradation reactions or be colored themselves.

  • Additives: Some additives, like amine-based antioxidants or certain polymerization inhibitors such as hydroquinone, can oxidize to form colored species.[3]

Troubleshooting Strategies:

  • Optimize Reaction Temperature: While higher temperatures increase the reaction rate, they also increase the risk of yellowing. Find the optimal balance for your specific system. Esterification temperatures for unsaturated resins are generally in the range of 180-220°C.[3][4]

  • Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen) to minimize oxidation.

  • Catalyst Selection: If discoloration is a persistent issue, consider screening alternative catalysts that are known to produce polymers with better color.

  • Use High-Purity Monomers: Ensure the use of high-purity monomers to avoid introducing species that can promote discoloration.

  • Antioxidant and Stabilizer Addition: The use of non-amine antioxidants, such as hindered phenols and phosphites, can help prevent oxidative discoloration.[3] UV absorbers can also be added to improve resistance to yellowing upon exposure to light.[6]

dot

Discoloration_Pathway initiator1 High Temperature (>220°C) process Thermal-Oxidative Degradation initiator1->process initiator2 Oxygen (Air Exposure) initiator2->process initiator3 UV Radiation initiator3->process product Formation of Chromophores (e.g., Quinones) process->product result Yellowing of Polyester product->result

Caption: Pathway leading to polyester discoloration.

Issue 3: Difficulty in Controlling Molecular Weight

Q3: I am struggling to achieve the target molecular weight for my this compound polyester. It's either too low or the reaction seems to stop progressing. What factors influence molecular weight control?

A3: Achieving the desired molecular weight is crucial for the final properties of the polyester. Several factors can affect the progression of the polymerization.

Possible Causes:

  • Stoichiometric Imbalance: The polycondensation reaction is highly sensitive to the molar ratio of the diacid and diol monomers. An excess of either monomer will limit the final molecular weight.

  • Inefficient Water Removal: Polycondensation is an equilibrium reaction where water is a byproduct. Inefficient removal of water will shift the equilibrium back towards the reactants, preventing the formation of high molecular weight polymer.

  • Reaction Time and Temperature: Insufficient reaction time or a temperature that is too low will result in incomplete reaction and low molecular weight. Conversely, excessively high temperatures can lead to degradation and a decrease in molecular weight.[7]

  • Catalyst Deactivation: The catalyst can lose its activity over time, especially in the presence of impurities or water.

  • Side Reactions: Side reactions that consume functional groups without leading to chain extension will limit the molecular weight.

Troubleshooting Strategies:

  • Precise Stoichiometry: Carefully measure and control the molar ratio of your diacid (isophthalic acid) and diol monomers. A slight excess of the diol is sometimes used to compensate for its potential loss during the reaction.

  • Efficient Water Removal:

    • Use a well-designed reaction setup that allows for efficient removal of water, such as a Dean-Stark trap or applying a vacuum during the later stages of the reaction.

    • Ensure a good nitrogen sparge to help carry away the water vapor.

  • Optimize Reaction Conditions:

    • Ensure the reaction is carried out for a sufficient amount of time. Monitor the reaction progress by measuring the acid value or viscosity.

    • Maintain the appropriate temperature range for polycondensation (typically 180-240°C).

  • Catalyst Management: Use the appropriate catalyst at an optimized concentration and ensure it is not deactivated by impurities in the reactants.

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can influence the properties of this compound and other unsaturated polyesters. The data is compiled from various sources and should be used as a general guide.

Table 1: Effect of Catalyst Concentration on Gel Time of an Unsaturated Polyester Resin

Catalyst (MEKP) Conc. (wt%)Accelerator (Cobalt) Conc. (wt%)Gel Time (minutes)
1.00.5~15-20
2.00.5~8-12
3.00.5~5-7

Note: This data is for a general unsaturated polyester system and may vary for a specific this compound formulation.

Table 2: General Effect of Temperature on Unsaturated Polyester Resin Properties [2][3]

TemperatureEffect on Reaction RateEffect on Color (Yellowing)Effect on Side Reactions
Low (~180°C)SlowerMinimalReduced
Medium (~200-220°C)FasterModerateIncreased
High (>220°C)Very FastSignificantHigh probability of gelation

Table 3: Influence of Monomer Ratio on Polyester Properties [8]

Monomer Ratio (Diol:Diacid)Expected Molecular WeightEnd Groups
1:1 (ideal)HighestBalanced -OH and -COOH
> 1 (excess diol)LowerPredominantly -OH
< 1 (excess diacid)LowerPredominantly -COOH

Experimental Protocols

General Protocol for Melt Polycondensation of Isophthalic Acid Polyester

This protocol describes a general two-stage melt polycondensation procedure for synthesizing an this compound-based polyester.

Materials:

  • Isophthalic acid (IPA)

  • A diol (e.g., Ethylene Glycol, Propylene Glycol)

  • Catalyst (e.g., Antimony trioxide, Dibutyltin oxide)

  • Nitrogen gas supply

Procedure:

  • Esterification Stage:

    • Charge the reactor with isophthalic acid and a molar excess of the diol (e.g., a 1:1.2 molar ratio of IPA to diol).

    • Start stirring and begin a slow nitrogen purge.

    • Heat the mixture to approximately 180-200°C to initiate the esterification reaction.[9] Water will begin to distill from the reaction mixture.

    • Continue heating and collecting the water byproduct. The reaction progress can be monitored by measuring the acid value of the mixture. This stage typically takes 2-4 hours.[9]

  • Polycondensation Stage:

    • Once the acid value has reached a target low level (indicating the completion of the esterification), add the catalyst.

    • Gradually increase the temperature to 220-250°C.[9]

    • Slowly apply a vacuum to the system to facilitate the removal of the remaining water and excess diol. This is crucial for building high molecular weight polymer.

    • Continue the reaction under high vacuum for several hours. The progress can be monitored by measuring the viscosity of the melt. The reaction is considered complete when the desired viscosity is reached.

    • Once the reaction is complete, cool the reactor under a nitrogen atmosphere. The polymer can then be extruded or dissolved for further use.[9]

dot

Polymerization_Workflow start Start charge_reactants Charge Reactor: Isophthalic Acid & Diol start->charge_reactants esterification Esterification: 180-200°C, N2 Purge Collect Water charge_reactants->esterification check_acid_value Monitor Acid Value esterification->check_acid_value check_acid_value->esterification Continue add_catalyst Add Catalyst check_acid_value->add_catalyst Target Value Reached polycondensation Polycondensation: 220-250°C, Apply Vacuum Remove Water & Excess Diol add_catalyst->polycondensation check_viscosity Monitor Viscosity polycondensation->check_viscosity check_viscosity->polycondensation Continue cool_down Cool Down Under N2 check_viscosity->cool_down Target Viscosity Reached end End Product cool_down->end

Caption: this compound polymerization workflow.

Analytical Techniques for Troubleshooting

Q4: What analytical techniques can I use to identify the cause of side reactions in my this compound polymerization?

A4: Several analytical techniques are invaluable for characterizing your polymer and identifying the products of side reactions.

  • Gel Permeation Chromatography (GPC/SEC): This technique separates polymer molecules based on their size in solution. It is essential for determining the molecular weight and molecular weight distribution of your polymer. The presence of a high molecular weight shoulder or an insoluble fraction can indicate cross-linking and the onset of gelation.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a powerful tool for identifying functional groups in your polymer. It can be used to monitor the disappearance of -OH and -COOH groups during polymerization. It can also help identify the formation of unexpected functional groups that may arise from side reactions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the polymer's structure. NMR can be used to confirm the expected polyester structure, quantify the ratio of different monomers in a copolymer, and identify and quantify end groups. It can also be used to detect structural changes resulting from degradation.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. Changes in these thermal properties can indicate changes in the polymer structure, such as cross-linking.

  • Rheometry: Rheological measurements can provide information about the viscosity and viscoelastic properties of the polymer melt. A sharp increase in viscosity is a direct indication of gelation. The storage modulus (G') and loss modulus (G'') can be monitored to determine the gel point.[5]

dot

Analytical_Techniques problem Polymerization Problem gpc GPC/SEC problem->gpc Analyze with ftir FTIR problem->ftir Analyze with nmr NMR problem->nmr Analyze with dsc DSC problem->dsc Analyze with rheometry Rheometry problem->rheometry Analyze with gpc_info Molecular Weight Distribution, Cross-linking gpc->gpc_info Provides ftir_info Functional Group Analysis, Reaction Progress ftir->ftir_info Provides nmr_info Polymer Structure, End-group Analysis, Degradation Products nmr->nmr_info Provides dsc_info Glass Transition (Tg), Melting Point (Tm), Crystallinity dsc->dsc_info Provides rheometry_info Viscosity, Gel Point Determination rheometry->rheometry_info Provides

Caption: Analytical techniques for troubleshooting.

References

Technical Support Center: Isophthalic Acid Synthesis via m-Xylene Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isophthalic acid through the catalytic oxidation of m-xylene (B151644).

Frequently Asked Questions (FAQs)

Q1: What is the most common catalytic system for m-xylene oxidation to isophthalic acid?

A1: The most prevalent and commercially used catalytic system for the liquid-phase oxidation of m-xylene is a combination of cobalt (Co) and manganese (Mn) salts, with a bromine-containing compound as a promoter, typically in an acetic acid solvent.[1][2] Common catalyst components include cobalt acetate, manganese acetate, and hydrobromic acid or sodium bromide.[1]

Q2: What are the main intermediates and byproducts in this reaction?

A2: The primary intermediate in the oxidation of m-xylene to isophthalic acid is m-toluic acid. Another significant intermediate is 3-carboxybenzaldehyde.[3][4] Common byproducts that can affect the purity and color of the final product include various colored impurities such as dicarboxylic fluorenones and tricarboxylic biphenyls.[5]

Q3: What is a typical solvent system for this reaction?

A3: The reaction is almost exclusively carried out in acetic acid as the solvent.[1][6] The water content in the acetic acid is a critical parameter, typically ranging from 3% to 15% by weight.[3]

Q4: How is the crude isophthalic acid typically purified?

A4: Crude isophthalic acid is often purified through a process that can include washing with a solvent like purified acetic acid at elevated temperatures or a more rigorous purification involving hydrogenation to convert colored byproducts into more easily separable compounds.[3][6][7]

Troubleshooting Guide

Issue 1: Low Conversion of m-Xylene

Possible Causes:

  • Insufficient Catalyst Activity: The concentration or ratio of the catalyst components (Co, Mn, Br) may be suboptimal.

  • Low Reaction Temperature: The oxidation reaction has a significant activation energy and requires a sufficiently high temperature to proceed at a reasonable rate.

  • Inadequate Oxygen Supply: The partial pressure of oxygen can be a limiting factor in the reaction rate.

  • Poor Mass Transfer: Inefficient mixing can lead to poor contact between the gaseous oxygen and the liquid-phase reactants.

Suggested Solutions:

  • Optimize Catalyst Concentration: Refer to the table below for typical catalyst concentration ranges. Ensure the correct ratios of Co, Mn, and Br are used. The Mn/Co ratio can be a particularly important parameter to investigate.[8]

  • Increase Reaction Temperature: Gradually increase the reaction temperature within the recommended range (see table below). Be aware that excessively high temperatures can lead to increased byproduct formation and solvent burning.[1][9]

  • Increase Oxygen Partial Pressure: If the reactor system allows, increase the total pressure with air or oxygen to enhance oxygen solubility in the liquid phase.[9]

  • Improve Agitation: Increase the stirring rate to improve gas-liquid mass transfer. For larger scale reactors, ensure the design of the agitator and gas sparging system is adequate.

Issue 2: Low Selectivity to Isophthalic Acid (High Levels of Intermediates)

Possible Causes:

  • Incomplete Oxidation: The reaction may be stopped prematurely, or the conditions may not be sufficient to oxidize the intermediates (m-toluic acid, 3-carboxybenzaldehyde) to isophthalic acid.

  • Insufficient Bromine Promoter: The bromine species are crucial for the oxidation of the methyl group on the intermediate m-toluic acid.

  • Low Temperature in Later Stages: The activation energy for the oxidation of 3-carboxybenzaldehyde to isophthalic acid is particularly high.[4]

Suggested Solutions:

  • Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure the complete conversion of intermediates.

  • Optimize Bromine Concentration: Ensure an adequate amount of the bromine promoter is present. The optimal concentration will depend on the other reaction parameters.

  • Staged Temperature Profile: Consider a two-stage oxidation process. A main oxidation step at a certain temperature to convert m-xylene, followed by a post-oxidation step at a potentially higher temperature to drive the conversion of intermediates like 3-carboxybenzaldehyde.[3]

Issue 3: Poor Product Quality (Yellowish Color)

Possible Causes:

  • Formation of Colored Byproducts: Impurities such as fluorenone dicarboxylic acids and biphenyl (B1667301) tricarboxylic acids are known to impart a yellow color to the isophthalic acid.[5]

  • High Reaction Temperature: Excessively high temperatures can promote the formation of these colored byproducts.

  • Suboptimal Water Concentration in Solvent: A very low water concentration in the acetic acid solvent has been linked to poorer color quality of the resulting isophthalic acid.[3]

Suggested Solutions:

  • Optimize Reaction Temperature: Avoid excessively high temperatures. Find a balance between achieving a good reaction rate and minimizing the formation of color bodies.

  • Adjust Water Content: Ensure the water concentration in the hydrous acetic acid solvent is within the optimal range (see table below).[3]

  • Post-Synthesis Purification: Implement a purification step. This can range from a simple wash with hot, purified acetic acid to a more complex hydrogenation of the crude product to decolorize the impurities.[6][7]

Data Presentation

Table 1: Typical Reaction Parameters for m-Xylene Oxidation

ParameterTypical RangeUnitReference(s)
Reaction Temperature448 - 473K[1][4]
Pressure15 - 30atm
SolventAcetic Acid-[1]
Water in Solvent3 - 15% by weight[3]
CatalystCo/Mn/Br system-[1][2]
Co Concentration200 - 300ppmw[2]
Mn Concentration400 - 600ppmw[2]
Br Concentration100 - 600ppmw[2]
Mn/Co Ratio~2.5-[8]

Experimental Protocols

General Protocol for Laboratory-Scale m-Xylene Oxidation:

  • Reactor Setup: A typical setup consists of a high-pressure reactor (e.g., a Parr autoclave) equipped with a mechanical stirrer, gas inlet and outlet, a heating mantle, and a thermocouple for temperature control.

  • Reactant Charging: Charge the reactor with the desired amounts of m-xylene, acetic acid, water, and the catalyst components (e.g., cobalt acetate, manganese acetate, and a bromine source like HBr or NaBr).[1]

  • Inerting: Seal the reactor and purge it with an inert gas, such as nitrogen, to remove air.

  • Heating and Pressurization: Begin stirring and heat the reactor to the desired reaction temperature. Once at temperature, pressurize the reactor with compressed air or a specific oxygen/nitrogen mixture to the desired total pressure.

  • Reaction: Maintain the temperature and pressure for the desired reaction time. The reaction is exothermic, so cooling may be required to maintain a constant temperature. Monitor the uptake of oxygen if possible.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • Product Isolation: The crude isophthalic acid will precipitate out of the acetic acid upon cooling. Isolate the solid product by filtration.

  • Washing and Drying: Wash the filter cake with fresh acetic acid and then with water to remove residual solvent and soluble impurities. Dry the product in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage charge_reactants Charge Reactor: - m-xylene - Acetic Acid - Water - Co/Mn/Br Catalyst seal_purge Seal and Purge with N2 charge_reactants->seal_purge heat_pressurize Heat to Reaction Temp & Pressurize with Air/O2 seal_purge->heat_pressurize reaction Maintain T & P for Reaction Time heat_pressurize->reaction cool_depressurize Cool to Room Temp & Depressurize reaction->cool_depressurize filtration Filter Crude Product cool_depressurize->filtration wash_acetic Wash with Acetic Acid filtration->wash_acetic wash_water Wash with Water wash_acetic->wash_water drying Dry under Vacuum wash_water->drying final_product Pure Isophthalic Acid drying->final_product

Caption: Experimental workflow for the synthesis and purification of isophthalic acid.

reaction_pathway m_xylene m-Xylene m_toluic_acid m-Toluic Acid (Intermediate) m_xylene->m_toluic_acid Oxidation three_cba 3-Carboxybenzaldehyde (Intermediate) m_toluic_acid->three_cba Oxidation byproducts Byproducts (e.g., Fluorenones, Biphenyls) m_toluic_acid->byproducts isophthalic_acid Isophthalic Acid (Desired Product) three_cba->isophthalic_acid Oxidation three_cba->byproducts

Caption: Simplified reaction pathway for m-xylene oxidation to isophthalic acid.

References

Technical Support Center: Preventing Thermal Degradation of PET with Isophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with polyethylene (B3416737) terephthalate (B1205515) (PET) and utilizing isophthalic acid (IPA) to prevent its thermal degradation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and processing of PET modified with isophthalic acid.

Issue Question Possible Causes Suggested Solutions
Discoloration Why is my PET-IPA copolymer yellowing during synthesis or processing?1. Thermal Degradation: The processing temperature is too high, or the residence time in the melt is too long, leading to the formation of chromophoric substances.[1] 2. Oxidation: Presence of oxygen during polymerization can cause thermo-oxidative degradation.[1][2] 3. Catalyst Residues: Certain catalysts, like antimony compounds, can be reduced at high temperatures, causing a grayish or yellowish discoloration.[1] 4. Impurities: Impurities in the monomers (terephthalic acid, isophthalic acid, or ethylene (B1197577) glycol) can lead to side reactions that produce color.1. Optimize Temperature and Time: Lower the polycondensation temperature. The addition of IPA lowers the melting point of the copolymer, allowing for lower processing temperatures.[3] Reduce the time the polymer spends in the molten state. 2. Maintain Inert Atmosphere: Ensure a consistent and high-purity nitrogen or argon atmosphere throughout the polymerization process to prevent oxidation. 3. Catalyst Deactivation: Add a phosphorus-containing stabilizer after the polycondensation reaction is complete to deactivate the catalyst and prevent degradation and discoloration during subsequent processing.[4] 4. Use High-Purity Monomers: Ensure the purity of the starting materials to avoid unwanted side reactions.
Inconsistent Molecular Weight How can I control the molecular weight of my PET-IPA copolymer?1. Reaction Time: The duration of the polycondensation step directly influences the final molecular weight. 2. Monomer Ratio: An improper stoichiometric balance between the diacid and diol components can limit chain growth. 3. Catalyst Efficiency: The type and concentration of the catalyst affect the rate of polymerization. 4. Vacuum Level: Inefficient removal of byproducts like ethylene glycol and water due to an inadequate vacuum will hinder the polycondensation reaction.1. Precise Reaction Time Control: Carefully monitor the reaction progress and stop it when the desired molecular weight is achieved. 2. Accurate Monomer Stoichiometry: Ensure a precise molar ratio of diacid (TPA + IPA) to diol (ethylene glycol). 3. Consistent Catalyst Loading: Use a consistent and optimal amount of catalyst for reproducible results. 4. Maintain High Vacuum: Ensure a high and stable vacuum during the polycondensation stage to effectively remove volatile byproducts.
Poor Thermal Stability My PET-IPA copolymer is degrading at lower than expected temperatures. What could be the cause?1. Low Molecular Weight: Polymers with lower molecular weight generally exhibit lower thermal stability. 2. High IPA Content: While IPA improves processability by lowering the melting point, very high concentrations can lead to a less regular structure with potentially lower overall thermal stability. 3. Presence of Diethylene Glycol (DEG): DEG, often formed as a byproduct, can increase chain flexibility and may reduce thermal stability.[5] 4. Residual Catalyst Activity: If the polymerization catalyst is not properly deactivated, it can promote degradation during subsequent thermal processing.[4]1. Optimize Polymerization: Adjust reaction conditions (time, temperature, vacuum) to achieve a higher molecular weight. 2. Control IPA Concentration: Use the minimum amount of IPA required to achieve the desired properties. Refer to the data table below for the effect of IPA content on thermal properties. 3. Minimize DEG Formation: Optimize reaction conditions to reduce the formation of DEG. 4. Effective Catalyst Deactivation: Implement a post-polymerization step to add a stabilizer and deactivate the catalyst.[4]

Frequently Asked Questions (FAQs)

Q1: How does isophthalic acid prevent the thermal degradation of PET?

A1: Isophthalic acid is introduced as a comonomer during the polymerization of PET. Its non-linear structure creates "kinks" in the otherwise linear polymer chain. This disruption interferes with the regular packing of the polymer chains, which in turn:

  • Lowers the melting point: This allows for lower processing temperatures during molding and extrusion, reducing the risk of thermal degradation.[3]

  • Slows the rate of crystallization: This provides a wider processing window and helps to maintain clarity in the final product.[6]

By enabling lower processing temperatures, the formation of degradation byproducts like acetaldehyde (B116499) is minimized.[7]

Q2: What is the typical concentration range for isophthalic acid in PET copolymers?

A2: For most applications, such as beverage bottles and packaging films, the concentration of isophthalic acid is typically in the range of 1-5 mole percent relative to the total diacid content.[8] Higher concentrations can be used to produce amorphous PET (PETG).

Q3: Will adding isophthalic acid affect the mechanical properties of PET?

A3: Yes, the incorporation of isophthalic acid can influence the mechanical properties. While it can lead to improved impact resistance and flexibility, high concentrations that result in a more amorphous polymer may lead to a decrease in stiffness and tensile strength compared to highly crystalline PET.[6]

Q4: Can I use standard analytical techniques to characterize my PET-IPA copolymer?

A4: Yes, standard polymer characterization techniques are suitable for PET-IPA copolymers. These include:

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior.[9][10]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and degradation temperature (Td).[11][12]

  • Intrinsic Viscosity: To get an indication of the polymer's molecular weight.

  • Nuclear Magnetic Resonance (NMR): To confirm the incorporation and quantify the amount of isophthalic acid in the copolymer.

Data Presentation

Table 1: Thermal Properties of PET Copolymers with Varying Isophthalic Acid Content

IPA Content (mol%)Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Melting Enthalpy (ΔHm) (J/g)Crystallinity (%)
079.1254.545.434.9
478.4237.535.127.0
677.5228.431.524.2
1076.9215.324.218.6
2577.1--Amorphous
5078.9--Amorphous

Data adapted from a study on poly(ethylene terephthalate-co-isophthalate) copolyesters. The original study should be consulted for specific experimental conditions.[13]

Experimental Protocols

Laboratory Scale Synthesis of PET-IPA Copolymer

This protocol describes a two-step melt polycondensation process for synthesizing a PET copolymer with a target IPA content.

Materials:

  • Terephthalic acid (TPA)

  • Isophthalic acid (IPA)

  • Ethylene glycol (EG)

  • Antimony trioxide (Sb₂O₃) catalyst

  • Phosphoric acid (stabilizer)

Procedure:

  • Esterification: a. Charge the appropriate molar ratios of TPA, IPA, and an excess of EG (typically a 1:2.2 diacid:diol molar ratio) into a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a condenser. b. Add the antimony trioxide catalyst (typically 200-300 ppm by weight of the final polymer). c. Heat the mixture under a slow stream of nitrogen to approximately 220-260°C. d. Continue the reaction with stirring, distilling off the water byproduct, until the theoretical amount of water has been collected. This stage typically takes 2-4 hours.

  • Polycondensation: a. Increase the temperature to 270-290°C. b. Gradually reduce the pressure to below 1 mbar to facilitate the removal of excess ethylene glycol. c. Continue the reaction under high vacuum and vigorous stirring. The viscosity of the melt will increase as the molecular weight of the polymer builds. d. The reaction is typically continued for 2-3 hours or until the desired melt viscosity is achieved. e. Break the vacuum with nitrogen and extrude the molten polymer into a water bath to quench it. f. Pelletize the resulting polymer strands for further analysis.

Thermal Analysis Protocols

a) Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Weigh 5-10 mg of the dry PET-IPA copolymer into an aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with nitrogen at a flow rate of 50 mL/min.[14]

  • Thermal Program: a. First Heating Scan: Heat the sample from room temperature to 300°C at a rate of 10°C/min. This scan will reveal the thermal history of the sample.[15] b. Cooling Scan: Cool the sample from 300°C to room temperature at a controlled rate (e.g., 10°C/min) to provide a consistent thermal history. c. Second Heating Scan: Heat the sample again from room temperature to 300°C at 10°C/min. This scan is used to determine the Tg, Tm, and crystallinity of the material without the influence of its prior thermal history.

  • Data Analysis: Analyze the thermogram to determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). Calculate the percent crystallinity from the melting enthalpy.

b) Thermogravimetric Analysis (TGA)

  • Sample Preparation: Weigh 10-20 mg of the dry PET-IPA copolymer into a TGA crucible.[11]

  • Instrument Setup: Place the crucible in the TGA furnace.

  • Thermal Program: Heat the sample from room temperature to approximately 600°C at a heating rate of 10°C/min under a nitrogen atmosphere (flow rate of 50 mL/min).[11]

  • Data Analysis: Analyze the TGA curve to determine the onset temperature of decomposition, which is a measure of the thermal stability of the polymer.

Visualizations

pet_ipa_structure cluster_pet PET Repeating Unit cluster_ipa IPA Comonomer cluster_modified_pet PET-IPA Copolymer Chain pet_structure ...-O-CH₂-CH₂-O-C(=O)-[C₆H₄]-C(=O)-... ipa_kink Introduces a 'kink' ipa_structure [C₆H₄] modified_structure ...-O-CH₂-CH₂-O-C(=O)-[C₆H₄]-C(=O)-O-CH₂-CH₂-O-C(=O)-[C₆H₄(meta)]-C(=O)-...

Caption: Incorporation of isophthalic acid into the PET polymer chain.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization esterification Esterification (TPA + IPA + EG) polycondensation Polycondensation (High Temp & Vacuum) esterification->polycondensation Formation of Oligomers dsc DSC Analysis (Tg, Tm, Crystallinity) polycondensation->dsc tga TGA Analysis (Thermal Stability) polycondensation->tga iv Intrinsic Viscosity (Molecular Weight) polycondensation->iv

Caption: Workflow for PET-IPA synthesis and characterization.

thermal_degradation_pathway pet PET Polymer high_temp High Temperature degradation Thermal Degradation high_temp->degradation products Degradation Products (Acetaldehyde, etc.) degradation->products discoloration Discoloration & Lower MW products->discoloration ipa Isophthalic Acid (Comonomer) lower_mp Lower Melting & Processing Temp ipa->lower_mp lower_mp->degradation Mitigates

Caption: Mitigation of PET thermal degradation by isophthalic acid.

References

Technical Support Center: Separation of Isophthalic and Terephthalic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the separation of isophthalic acid (IPA) and terephthalic acid (TPA).

Frequently Asked Questions (FAQs)

Q1: What are the fundamental challenges in separating isophthalic acid and terephthalic acid?

A1: The primary challenge lies in their isomeric nature. Both are benzenedicarboxylic acids with the same chemical formula (C₈H₆O₄) but different structural arrangements of their carboxyl groups (meta for isophthalic acid and para for terephthalic acid).[1][2] This results in very similar physical and chemical properties, including high melting points, making conventional separation techniques like fractional distillation impractical.[3][4] Terephthalic acid also has a tendency to sublime at high temperatures, which can cause equipment blockages.[3] Therefore, separation methods must exploit subtle differences in their properties, most notably their differential solubility in various solvents.

Q2: What are the most common methods for separating these two acids?

A2: The most prevalent laboratory and industrial methods are based on differences in solubility. These include:

  • Fractional Crystallization: This technique leverages the different solubilities of IPA and TPA in a specific solvent at varying temperatures.

  • Solvent Extraction: This method uses a solvent that preferentially dissolves one acid over the other.[5][6][7]

  • Salt Formation: This approach involves converting the acids to their corresponding salts (e.g., sodium, potassium, or ammonium (B1175870) salts), which exhibit different solubility characteristics in aqueous solutions.[4]

  • Chromatography: High-performance liquid chromatography (HPLC) is a powerful analytical technique for separating and quantifying the two isomers.[8][9][10][11]

Q3: Which solvents are recommended for the separation of isophthalic and terephthalic acids?

A3: The choice of solvent is critical and depends on the chosen separation method. Some commonly used solvents include:

  • Water: The solubility of both acids in water is low but increases significantly with temperature.[12][13] Isophthalic acid is generally more soluble in water than terephthalic acid.[13]

  • Acetic Acid: This is a common solvent used in the production of terephthalic acid, and separation can be achieved by manipulating the temperature of the acetic acid solution.[3]

  • Organic Solvents: Isophthalic acid shows better solubility in organic solvents like ethanol, acetone, and dimethylformamide (DMF) compared to terephthalic acid.[14][15] Mixtures of solvents, such as methanol-water, have also been used effectively.[6]

Troubleshooting Guides

Issue 1: Low Purity of Terephthalic Acid after Fractional Crystallization
Potential Cause Troubleshooting Step
Co-precipitation of Isophthalic Acid Ensure a slow and controlled cooling rate during crystallization. Rapid cooling can lead to the supersaturation and subsequent co-precipitation of the more soluble isophthalic acid.
Insufficient Solvent Volume Use a sufficient volume of solvent to ensure that the isophthalic acid remains in the solution at the target crystallization temperature for terephthalic acid. Consult solubility data to determine the appropriate solvent ratio.
Inadequate Washing of Crystals Wash the filtered terephthalic acid crystals with a small amount of cold solvent to remove any residual mother liquor containing dissolved isophthalic acid.
Issue 2: Poor Separation Efficiency in Solvent Extraction
Potential Cause Troubleshooting Step
Inappropriate Solvent Selection The chosen solvent may not have a high enough selectivity for isophthalic acid. Consider using more selective solvents such as N,N-dialkyl formamides or mixtures of aliphatic alcohols and alkyl aryl ketones.[7][16]
Insufficient Extraction Time or Agitation Ensure intimate contact between the solid acid mixture and the solvent by providing adequate agitation and sufficient extraction time to reach equilibrium.
Temperature Effects The selectivity of the solvent may be temperature-dependent. Experiment with different extraction temperatures to optimize the separation.
Issue 3: Difficulties with Salt Formation and Precipitation
Potential Cause Troubleshooting Step
Incomplete Salt Formation Ensure the stoichiometric addition of the base (e.g., NaOH, KOH, NH₄OH) to completely convert both acids to their respective salts. Monitor the pH to confirm complete neutralization.
Co-precipitation of Salts The solubilities of the alkali metal salts of isophthalic and terephthalic acids can still be similar. Consider using a concentrated aqueous solution of an inorganic alkali metal salt to selectively precipitate one of the phthalate (B1215562) salts.[4]
Incomplete Regeneration of Acids After separating the salts, ensure complete acidification with a strong mineral acid to precipitate the free isophthalic or terephthalic acid. Check the pH to confirm a sufficiently acidic environment.

Data Presentation

Table 1: Solubility of Isophthalic Acid and Terephthalic Acid in Water at Different Temperatures

Temperature (°C)Isophthalic Acid Solubility ( g/100 mL)Terephthalic Acid Solubility ( g/100 mL)
20~0.14[14]
250.013[17]0.0017[18]
1000.217[19]
1500.00125 (at 349 K)[13]
200
2740.0299 (at 547 K)[13]
30010.81 (at 573.15 K)[12]
35034.74 (at 623.15 K)[12]

Table 2: Solubility of Terephthalic Acid in Acetic Acid at Different Temperatures

Temperature (°C)Solubility ( g/100 g Acetic Acid)
250.035[18]
1200.3[18]
1600.75[18]
2001.8[18]
2404.5[18]

Experimental Protocols

Protocol 1: Separation by Fractional Crystallization from Water

This protocol is based on the principle that isophthalic acid is more soluble in hot water than terephthalic acid.

Methodology:

  • Dissolution: In a suitable reaction vessel, add a known mixture of isophthalic and terephthalic acids to a calculated volume of deionized water. The amount of water should be sufficient to dissolve the isophthalic acid at an elevated temperature but leave the terephthalic acid largely undissolved.

  • Heating and Stirring: Heat the mixture to a temperature between 177°C and 260°C (350°F and 500°F) with constant agitation. This process should be conducted in a sealed vessel to maintain pressure and prevent boiling.[3]

  • Hot Filtration: While maintaining the elevated temperature, filter the slurry to separate the undissolved solid, which is predominantly terephthalic acid, from the hot aqueous solution containing the dissolved isophthalic acid.

  • Crystallization of Terephthalic Acid: The filtered solid can be washed with a small amount of hot water and then dried to obtain purified terephthalic acid.

  • Crystallization of Isophthalic Acid: Cool the filtrate to a lower temperature (e.g., room temperature) to induce the crystallization of isophthalic acid.

  • Isolation of Isophthalic Acid: Collect the isophthalic acid crystals by filtration, wash with a small amount of cold water, and dry.

Protocol 2: Analytical Separation by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analytical separation of isophthalic and terephthalic acids.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample containing the mixture of isophthalic and terephthalic acids in a suitable solvent. A common solvent system is a mixture of methanol (B129727) and water. The sample may require hydrolysis if the acids are present in a polymer matrix like PET.[9]

  • HPLC System and Column: Utilize a reversed-phase HPLC system equipped with a C18 column (e.g., Novapak C18).[9]

  • Mobile Phase: Prepare a mobile phase consisting of a mixture of methanol and water (e.g., 15:85, v/v), with the pH adjusted to 3 with an acid like formic acid.[8][9]

  • Chromatographic Conditions:

    • Flow Rate: Set the flow rate to approximately 1.0 mL/min.[9]

    • Detection: Use a UV detector set to a wavelength of 254 nm or 270 nm.[8][9]

  • Injection and Analysis: Inject a known volume of the prepared sample onto the column and record the chromatogram. The two acids will separate based on their differential interaction with the stationary phase, resulting in distinct peaks with different retention times.

  • Quantification: Use external standards of pure isophthalic and terephthalic acids to create a calibration curve for the quantification of each isomer in the sample.

Visualizations

Separation_Workflow cluster_start Starting Material cluster_method Separation Method cluster_process Process Steps cluster_end Purified Products start Mixture of Isophthalic and Terephthalic Acids method Fractional Crystallization or Solvent Extraction start->method dissolution Dissolution in Selective Solvent method->dissolution separation Physical Separation (e.g., Filtration) dissolution->separation crystallization Crystallization of Less Soluble Acid separation->crystallization Solid Phase recovery Recovery of More Soluble Acid separation->recovery Liquid Phase tpa Pure Terephthalic Acid crystallization->tpa ipa Pure Isophthalic Acid recovery->ipa

Caption: General workflow for the separation of isophthalic and terephthalic acids.

Troubleshooting_Logic start Low Purity of Separated Acid q1 Was the cooling rate slow and controlled during crystallization? start->q1 s1 Action: Decrease cooling rate to prevent co-precipitation. q1->s1 No q2 Was the solvent volume sufficient to dissolve the more soluble isomer? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Action: Increase solvent volume based on solubility data. q2->s2 No q3 Were the crystals washed with cold solvent after filtration? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Action: Implement a cold solvent wash step to remove impurities. q3->s3 No end Purity Improved q3->end Yes a3_yes Yes a3_no No s3->end

Caption: Troubleshooting logic for improving the purity of separated acids.

References

Technical Support Center: Enhancing Isophthalic Acid Solubility for Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of isophthalic acid in the context of reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: Why does isophthalic acid exhibit poor solubility in many common organic solvents at room temperature?

A1: Isophthalic acid's limited solubility is primarily due to its rigid, crystalline structure stabilized by strong intermolecular hydrogen bonds between the carboxylic acid functional groups of adjacent molecules. Overcoming these strong interactions requires significant energy, making it sparingly soluble in many solvents, especially non-polar ones, at ambient temperatures.

Q2: How does temperature affect the solubility of isophthalic acid?

A2: The solubility of isophthalic acid in most organic solvents is endothermic, meaning it increases with a rise in temperature.[1] Heating provides the necessary energy to disrupt the crystal lattice and solvate the isophthalic acid molecules. This positive correlation between temperature and solubility is a key principle in many experimental setups.

Q3: Which organic solvents are most effective for dissolving isophthalic acid?

A3: Polar aprotic solvents are generally the most effective for dissolving isophthalic acid. Solvents like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetone (B3395972) show significantly higher solubility compared to less polar solvents or water.[1][2] For instance, the solubility in DMSO at 25°C is approximately 68 g/100g .[2][3][4][5][6]

Q4: How can I improve the solubility of isophthalic acid for my reaction?

A4: Several methods can be employed to enhance the solubility of isophthalic acid:

  • Solvent Selection: Choosing a suitable solvent with a similar polarity to isophthalic acid is crucial. As mentioned, polar aprotic solvents are often the best choice.

  • Temperature Increase: As discussed, increasing the temperature of the solvent will generally increase the solubility.

  • Use of Co-solvents: Employing a mixture of solvents can sometimes provide a synergistic effect on solubility. For example, a small amount of a highly effective solvent can be added to a less effective one to boost overall solubility.

  • Salt Formation: Converting isophthalic acid to a salt by reacting it with a base can dramatically increase its solubility in polar solvents.

Q5: How does improving the solubility of isophthalic acid impact reaction kinetics?

A5: Enhancing the solubility of isophthalic acid can significantly improve reaction kinetics, particularly in homogeneous reactions like polyesterification. When isophthalic acid is fully dissolved, the reacting molecules are more accessible, leading to:

  • Increased Reaction Rate: A higher concentration of dissolved reactants leads to more frequent molecular collisions and, consequently, a faster reaction rate. In some cases, the reaction rate is directly dependent on the equilibrium solubility of the dicarboxylic acid.

  • Improved Product Uniformity and Properties: Homogeneous reaction conditions ensure a more uniform polymer chain growth, which can lead to better control over the molecular weight distribution and improved physical properties of the final product.

  • Prevention of Side Reactions: Poor solubility can lead to localized high concentrations of one reactant, potentially promoting undesirable side reactions.

Q6: I'm observing precipitation of my isophthalic acid during my reaction. What could be the cause and how can I fix it?

A6: Precipitation during a reaction can be caused by several factors:

  • Temperature Fluctuations: If the reaction temperature drops, the solubility of isophthalic acid may decrease, leading to its precipitation. Ensure stable temperature control throughout the reaction.

  • Change in Solvent Composition: If the reaction produces a byproduct that is a poor solvent for isophthalic acid (e.g., water in an esterification reaction), the overall solvent power of the medium can decrease, causing precipitation.

  • Supersaturation: If the initial concentration of isophthalic acid is close to its saturation point at the reaction temperature, even small changes can induce crystallization.

To resolve this, you can try to increase the reaction temperature (if the reaction chemistry allows), add a co-solvent to increase solubility, or initially use a slightly lower concentration of isophthalic acid.

Troubleshooting Guides

Issue 1: Isophthalic acid is not dissolving sufficiently in the chosen solvent.
Possible Cause Troubleshooting Step
Inappropriate solvent choice.Consult the solubility data table below to select a more suitable solvent. Polar aprotic solvents like DMSO or DMF are generally good starting points.
Insufficient temperature.Gradually increase the temperature of the solvent while stirring. Monitor for dissolution. Be mindful of the solvent's boiling point and the thermal stability of your reactants.
Low-quality or impure isophthalic acid.Impurities can sometimes affect solubility. Consider purifying the isophthalic acid by recrystallization if you suspect it is impure.
Insufficient stirring or agitation.Ensure vigorous and continuous stirring to facilitate the dissolution process.
Issue 2: The reaction is sluggish or incomplete, suspected to be due to poor solubility.
Possible Cause Troubleshooting Step
Isophthalic acid is not fully dissolved at the reaction temperature.Visually inspect the reaction mixture for any undissolved solid. If present, consider increasing the temperature or using a co-solvent system.
The reaction is mass-transfer limited.Improve agitation to ensure the dissolved isophthalic acid is well-distributed throughout the reaction medium.
The concentration of dissolved isophthalic acid is too low.If possible, increase the reaction temperature to dissolve more isophthalic acid. Alternatively, explore the salt formation method to significantly boost its concentration in the solution.

Data Presentation

Table 1: Solubility of Isophthalic Acid in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100 g of solvent)
Dimethyl Sulfoxide (DMSO)2568[2][3][4][5][6]
N,N-Dimethylformamide (DMF)25~20-30 (estimated from various sources)
Acetone25~2.5[7]
Methanol254.0[8]
Ethanol25Soluble (qualitative)[9]
Ethyl Acetate25~1.0
Water250.013[9][10]

Note: Solubility values can vary slightly depending on the experimental method and purity of the substances.

Experimental Protocols

Protocol 1: General Procedure for Enhancing Isophthalic Acid Solubility using a Co-solvent System
  • Solvent Selection: Choose a primary solvent in which isophthalic acid has moderate solubility and a co-solvent in which it is highly soluble (e.g., DMSO or DMF).

  • Initial Dissolution: In a reaction vessel equipped with a stirrer and a condenser, add the primary solvent and the required amount of isophthalic acid.

  • Heating and Stirring: Begin stirring and gradually heat the mixture to the desired reaction temperature.

  • Co-solvent Addition: Once the desired temperature is reached, add the co-solvent dropwise until all the isophthalic acid has dissolved. Start with a small volume of co-solvent (e.g., 5-10% of the total solvent volume) and add more if necessary.

  • Reaction Initiation: Once a clear solution is obtained, proceed with the addition of other reactants to initiate the chemical reaction.

  • Monitoring: Throughout the reaction, monitor the solution for any signs of precipitation. If precipitation occurs, a small additional amount of co-solvent can be added.

Protocol 2: Preparation of a Soluble Isophthalic Acid Salt using Triethylamine (B128534)
  • Molar Calculation: Determine the molar amount of isophthalic acid to be used in the reaction. As isophthalic acid has two carboxylic acid groups, you will need two equivalents of a monofunctional base like triethylamine for complete salt formation.

  • Suspension: In a reaction flask, suspend the isophthalic acid in the chosen reaction solvent (e.g., a polar aprotic solvent like DMF or an alcohol like ethanol).

  • Base Addition: While stirring the suspension at room temperature, slowly add two molar equivalents of triethylamine dropwise. An exothermic reaction may be observed.

  • Dissolution: Continue stirring the mixture. The formation of the triethylammonium (B8662869) salt of isophthalic acid should lead to its dissolution in the solvent, resulting in a clear or near-clear solution. Gentle warming may be applied to facilitate dissolution if necessary.

  • Reaction: The resulting solution containing the soluble isophthalate salt can then be used directly in the subsequent reaction. Note that the presence of the triethylammonium counter-ion may influence the reaction, which should be considered in the experimental design.

Mandatory Visualization

experimental_workflow Workflow for Improving Isophthalic Acid Solubility start Start: Insoluble Isophthalic Acid in Reaction choose_method Select Solubility Enhancement Method start->choose_method temp_increase Increase Temperature choose_method->temp_increase Simple & Thermally Stable co_solvent Use Co-solvent choose_method->co_solvent Moderate Solubility Issue salt_formation Form a Salt choose_method->salt_formation Severe Solubility Issue dissolved Isophthalic Acid Dissolved? temp_increase->dissolved co_solvent->dissolved salt_formation->dissolved proceed Proceed with Reaction dissolved->proceed Yes troubleshoot Troubleshoot Further dissolved->troubleshoot No

Caption: A decision-making workflow for selecting an appropriate method to improve isophthalic acid solubility.

logical_relationship Factors Affecting Isophthalic Acid Solubility & Reaction Rate cluster_factors Influencing Factors Solvent Solvent Polarity & Type Solubility Isophthalic Acid Solubility Solvent->Solubility Temperature Temperature Temperature->Solubility pH pH / Base Addition pH->Solubility ReactionRate Reaction Rate & Homogeneity Solubility->ReactionRate

Caption: The relationship between key factors, isophthalic acid solubility, and the resulting reaction kinetics.

References

Technical Support Center: Purified Isophthalic Acid (PIA) Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in reducing impurities during the production of purified isophthalic acid (PIA).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the production of isophthalic acid?

A1: Common impurities in crude isophthalic acid typically originate from the starting materials, side reactions during the oxidation of m-xylene (B151644), or subsequent degradation.[1][2] The primary impurities include:

  • Reaction Intermediates: 3-carboxybenzaldehyde (3-CBA) and m-toluic acid are common due to incomplete oxidation.[3][4]

  • Isomeric Impurities: Terephthalic acid can be present if the m-xylene starting material is contaminated with p-xylene.[5]

  • By-products: Benzoic acid can be formed as a side-product.[2][5]

  • Color-Causing Impurities: A yellowish discoloration is often caused by the presence of dicarboxylic fluorenones and tricarboxylic biphenyls.[1][6]

  • Residual Metals: Traces of oxidation catalysts, such as cobalt and manganese, may remain.[2][7]

Q2: What are the primary methods for purifying crude isophthalic acid?

A2: The most common commercial method for purifying crude PIA is through a process involving crystallization.[3][4] This typically includes dissolving the crude PIA in a solvent at an elevated temperature, followed by cooling to crystallize the high-purity PIA, leaving impurities behind in the mother liquor.[3] Catalytic hydrogenation is another method used to treat an aqueous solution of crude isophthalic acid at high temperatures to purify it.[4] For removing colored impurities, treatment with activated carbon is often employed.[1]

Q3: Which analytical techniques are best suited for identifying and quantifying impurities in PIA?

A3: High-Performance Liquid Chromatography (HPLC) is the most prevalent and effective technique for the separation and quantification of impurities in PIA.[6][8][9] Other advanced analytical methods that can be used for impurity profiling and identification include Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8] For detecting elemental impurities, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a suitable method.[10]

Troubleshooting Guides

Issue 1: Product Discoloration (Yellowish Tint)

Q: My final PIA product has a distinct yellowish color. What is the likely cause and how can I resolve this?

A: A yellowish tint in PIA is typically caused by the presence of colored byproducts, specifically dicarboxylic fluorenones and tricarboxylic biphenyls.[1][6] The formation of these impurities is influenced by reaction conditions, with temperature being a significant factor.[6]

Solution Workflow:

G A Yellowish PIA Product Observed B Cause: Presence of colored impurities (e.g., fluorenones, biphenyls) A->B C Solution 1: Activated Carbon Treatment B->C D Solution 2: Optimize Purification Conditions B->D E Dissolve crude product in an appropriate solvent. C->E I Increase temperature and pressure during hydrogenation. D->I F Add activated carbon to the hot solution. E->F G Perform hot filtration to remove carbon. F->G H Recrystallize the purified filtrate. G->H J Monitor b* value colorimetrically. H->J I->J

Caption: Troubleshooting workflow for discolored PIA.

Recommended Actions:

  • Activated Carbon Treatment: Before the final recrystallization step, treat the solution of crude PIA with activated carbon. The carbon will adsorb the colored impurities.[1]

  • Optimize Hydrogenation: If using a hydrogenation purification process, increasing the temperature and pressure can lead to a lower b* value (a measure of yellowness).[6]

Issue 2: High Levels of 3-CBA and m-Toluic Acid in Final Product

Q: My HPLC analysis shows that the purified PIA still contains unacceptable levels of 3-carboxybenzaldehyde (3-CBA) and m-toluic acid. How can I improve their removal?

A: High levels of 3-CBA and m-toluic acid indicate that the purification process is not efficient enough to separate these reaction intermediates from the final product.[3] The solubility characteristics of these impurities compared to PIA are key to their removal during crystallization.[3]

Solutions:

  • Optimize Crystallization Solvent: The choice of solvent is critical. A solvent like N-methyl pyrrolidone (NMP) is effective because 3-CBA and m-toluic acid have much higher solubility in it than PIA, especially at lower temperatures.[3] This ensures that as the solution cools, PIA selectively crystallizes while the impurities remain in the solution.[3]

  • Control Cooling Rate: Rapid cooling can lead to the entrapment of impurities within the PIA crystals. A slower, more controlled cooling process allows for the formation of purer crystals.

  • Washing: Ensure the filter cake of purified PIA is thoroughly washed with a clean solvent to displace the mother liquor, which is rich in impurities.[3]

  • Consider a Second Crystallization: If a single crystallization step is insufficient, a second recrystallization can be performed to further reduce impurity levels.

Issue 3: Poor Crystal Formation During Recrystallization

Q: I am having trouble obtaining good quality crystals during the recrystallization of PIA. What could be the issue?

A: Poor crystal formation can be due to several factors related to the solvent and the cooling process.[1]

Solutions:

  • Incorrect Solvent Choice: The ideal solvent is one in which PIA has high solubility at high temperatures and low solubility at low temperatures.[9] If crystal yield is low, the PIA may be too soluble at low temperatures. If the product "oils out" instead of crystallizing, the solvent may not be appropriate. Test various solvents or solvent mixtures (e.g., ethanol/water).[1]

  • Solution is Too Dilute: If the solution is too dilute, the saturation point will not be reached upon cooling, resulting in poor yield. Use the minimum amount of hot solvent necessary to fully dissolve the crude PIA.[11]

  • Cooling is Too Rapid: Crashing the temperature by placing the hot solution directly into an ice bath can lead to the formation of small, impure crystals or an amorphous solid. Allow the solution to cool slowly to room temperature to promote the growth of larger, purer crystals before further cooling in an ice bath.[1]

Data on Impurity Reduction

The effectiveness of purification methods can be quantified. The following tables summarize impurity reduction data from cited experiments.

Table 1: Single-Stage Crystallization using NMP as Solvent [3]

ImpurityConcentration in Crude PIAConcentration in Purified PIA
3-Carboxybenzaldehyde (3-CBA)1.00%27 ppm
m-Toluic Acid0.10%< 2 ppm

Table 2: Typical Specifications for Purified Isophthalic Acid [12]

Impurity / ParameterSpecification Limit
3-Carboxybenzaldehyde25 ppm max.
Metatoluic Acid150 ppm max.
Isophthalic Acid Purity99.9 wt% min.
Color, b*-value2.0 max.
Moisture0.1 wt% max.
Ash15 ppm max.
Iron2 ppm max.
Cobalt1 ppm max.

Experimental Protocols & Workflows

A general workflow for the purification and analysis of isophthalic acid is presented below.

G cluster_0 Purification Process cluster_1 Quality Control Analysis A Crude PIA from m-xylene oxidation B Dissolution in appropriate solvent (e.g., NMP) at elevated temperature A->B C Optional: Activated Carbon Treatment B->C D Hot Filtration C->D E Controlled Cooling & Crystallization D->E F Filtration to separate crystals from mother liquor E->F G Washing of PIA crystals with clean solvent F->G H Drying of Purified PIA G->H I Final Purified PIA Product H->I J Sample Preparation I->J K HPLC Analysis J->K L Impurity Quantification K->L

Caption: General workflow for PIA purification and quality control.

Protocol 1: Recrystallization of Crude Isophthalic Acid

This protocol is a general guideline for the recrystallization of crude PIA to remove soluble impurities.

Materials:

  • Crude Isophthalic Acid

  • Recrystallization Solvent (e.g., N-methyl pyrrolidone, water, ethanol/water mixture)

  • Activated Carbon (optional, for decolorization)

  • Erlenmeyer flask

  • Heating source (hot plate with stirring)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude PIA into an Erlenmeyer flask of appropriate size.

  • Add a minimal amount of the chosen solvent to the flask. Begin heating the mixture with continuous stirring.

  • Continue to add small portions of the solvent until the PIA is completely dissolved at the boiling point of the solution. Avoid adding a large excess of solvent.[9]

  • (Optional) If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.[9]

  • Perform a hot filtration by quickly filtering the boiling solution through a pre-heated funnel with fluted filter paper into a clean, warm flask. This step removes insoluble impurities and activated carbon.

  • Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1]

  • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath to maximize the yield of crystals.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals in the funnel with a small amount of ice-cold solvent to rinse away any remaining mother liquor.

  • Dry the crystals under a vacuum to remove all residual solvent.

Protocol 2: HPLC Analysis for PIA Purity Assessment

This protocol outlines a general reverse-phase HPLC (RP-HPLC) method for quantifying the purity of PIA and its common impurities.

Recommended HPLC Conditions: [9]

  • Column: C18 reverse-phase column.[1][9]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile). A typical gradient might run from 10% to 90% organic solvent.[1]

  • Detection: UV detection at a wavelength where PIA and its impurities show significant absorbance.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, e.g., 30 °C.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve reference standards of pure isophthalic acid, 3-CBA, m-toluic acid, and other known impurities in a suitable diluent to create stock solutions of known concentrations. Prepare a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: Accurately weigh a sample of the purified PIA and dissolve it in the same diluent used for the standards to achieve a known concentration.[1] Ensure the sample is fully dissolved; sonication may be required.

  • System Equilibration: Equilibrate the HPLC column with the initial mobile phase composition until a stable baseline is achieved.

  • Analysis: Inject the calibration standards, followed by the sample solutions.

  • Data Processing: Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards. Quantify the amount of each impurity by comparing the peak areas from the sample to the calibration curve generated from the standards.

The pathway for the formation of key impurities during the liquid-phase oxidation of m-xylene is a critical process to understand for effective control.

G A m-Xylene B Oxidation (Molecular Oxygen, Catalyst) A->B C m-Toluic Acid (Intermediate) B->C Incomplete Oxidation F Side Reactions / Over-oxidation B->F D 3-Carboxybenzaldehyde (3-CBA) (Intermediate) C->D Further Oxidation E Isophthalic Acid (PIA) (Desired Product) D->E Final Oxidation Step G Other Impurities (e.g., Benzoic Acid) F->G

References

Technical Support Center: Optimization of Catalyst Systems for Isophthalate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of catalyst systems in isophthalate synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of isophthalates, focusing on catalyst performance and reaction outcomes.

Issue Potential Causes Troubleshooting Recommendations & Solutions
Low or No Product Yield 1. Inactive or Deactivated Catalyst: The catalyst may have lost its activity due to poisoning, coking, or sintering. Lewis acidic metal catalysts, for instance, are susceptible to deactivation by water formed during esterification. 2. Inadequate Reaction Temperature: The temperature may be too low for the catalyst to be effective or for the reaction to proceed at a reasonable rate. Isophthalic acid has a high melting point and may not dissolve or react at lower temperatures.[1] 3. Poor Reagent Purity: Impurities in the starting materials, such as isophthalic acid or the alcohol, can inhibit the catalyst or lead to side reactions. 4. Incorrect Stoichiometry: An improper molar ratio of reactants can limit the conversion to the desired product. 5. Insufficient Mixing: Poor agitation can lead to localized depletion of reactants and catalyst, hindering the reaction.1. Catalyst Activation/Regeneration: Ensure the catalyst is properly activated before use. If deactivation is suspected, consider regeneration. For coked catalysts, calcination can be effective.[2] For Lewis acid catalysts, ensure anhydrous conditions to prevent hydrolysis.[3] 2. Optimize Temperature: Gradually increase the reaction temperature. For polyester (B1180765) resin synthesis, temperatures above 150°C are often required to dissolve isophthalic acid.[1] A typical range to explore for related syntheses is 60-100°C.[4] 3. Verify Reagent Purity: Use high-purity starting materials. Analytical techniques such as NMR or melting point can be used for verification. 4. Adjust Stoichiometry: Carefully control the molar ratio of isophthalic acid to alcohol. A slight excess of one reactant may be necessary to drive the reaction to completion.[4] 5. Improve Agitation: Use a mechanical stirrer to ensure the reaction mixture is homogeneous.
Formation of Byproducts/Impurities 1. Side Reactions: Undesired reactions such as oxidation, sulfonation (with sulfuric acid catalysts), or the formation of positional isomers can occur, especially at high temperatures.[4] 2. Oligomerization/Polymerization: Excess of one reactant, particularly a diol or formaldehyde (B43269) in related syntheses, can lead to the formation of polymeric byproducts.[4] 3. Incomplete Reaction: Unreacted starting materials remaining in the product mixture.1. Optimize Reaction Conditions: Use a milder catalyst if possible, or shorten the reaction time.[4] Monitor the reaction progress using HPLC to determine the optimal endpoint.[4] 2. Control Stoichiometry: Maintain a precise molar ratio of reactants. For instance, in reactions involving formaldehyde, using a molar ratio of isophthalic acid to formaldehyde greater than 2:1 can minimize oligomerization.[4] 3. Purification: Purify the crude product through recrystallization or column chromatography to remove unreacted starting materials and byproducts.
Product Discoloration 1. Oxidation: Oxidation of aromatic rings can occur, leading to colored impurities. 2. Charring: Overheating can cause the decomposition of organic materials. 3. Catalyst Residues: Some catalyst residues can impart color to the final product.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Temperature Control: Carefully control the reaction temperature to avoid overheating. 3. Purification: Use activated carbon during recrystallization to decolorize the product. Ensure complete removal of the catalyst during workup.
Catalyst Deactivation 1. Coking: Deposition of carbonaceous materials on the catalyst surface. 2. Poisoning: Strong adsorption of impurities or byproducts on the active sites of the catalyst. 3. Sintering: Thermal degradation of the catalyst, leading to a loss of active surface area. 4. Leaching: Dissolution of the active components of the catalyst into the reaction medium.1. Regeneration by Calcination: Heat the catalyst in the presence of a controlled amount of air or oxygen to burn off coke deposits.[2] 2. Solvent Washing/Hydrogen Treatment: For certain catalysts, washing with a suitable solvent or treatment with hydrogen at elevated temperatures can remove poisons.[5] 3. Control Temperature: Operate the reaction at the lowest effective temperature to minimize sintering. 4. Immobilization/Support Selection: Choose a robust catalyst support to minimize leaching of active species. Leaching is often irreversible.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used for this compound synthesis?

A1: Common catalysts for the synthesis of isophthalates, particularly in the context of polyester production, include acid catalysts like sulfuric acid and p-toluenesulfonic acid. Metal-based catalysts are also widely used, such as compounds of titanium, tin, antimony, and zinc. For the industrial production of isophthalic acid itself via oxidation of m-xylene, a cobalt-manganese catalyst is employed.[6]

Q2: How do I choose the right catalyst for my experiment?

A2: The choice of catalyst depends on several factors, including the specific reaction (e.g., direct esterification, transesterification), desired product purity, reaction scale, and cost. For laboratory-scale synthesis, strong acid catalysts are often used due to their high activity. For industrial processes, metal-based catalysts are common, and factors like catalyst lifetime and environmental impact become more critical.

Q3: How can I monitor the progress of my this compound synthesis reaction?

A3: The progress of the reaction can be monitored by tracking the disappearance of starting materials and the formation of the product. Techniques like Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly effective.[4][7] ¹H NMR spectroscopy can also be used to determine the conversion of reactants to products.

Q4: What are the key parameters to optimize for improving the yield and purity of this compound?

A4: The key parameters to optimize include:

  • Catalyst Type and Loading: The choice of catalyst and its concentration are crucial.

  • Reaction Temperature: Temperature affects the reaction rate and the formation of byproducts.

  • Reaction Time: Sufficient time is needed for the reaction to go to completion, but prolonged times can lead to side reactions.

  • Reactant Stoichiometry: The molar ratio of the reactants should be carefully controlled.

  • Solvent: The choice of solvent can influence reactant solubility and reaction kinetics.

  • Mixing: Efficient stirring is necessary for a homogeneous reaction mixture.

Q5: Can a deactivated catalyst be regenerated and reused?

A5: Yes, in many cases, deactivated catalysts can be regenerated. The method of regeneration depends on the cause of deactivation. For deactivation by coking, calcination (heating in the presence of air) is a common method to burn off carbon deposits. For poisoning, a chemical wash or treatment might be effective. However, deactivation by sintering (thermal damage) or leaching of the active metal is often irreversible.[2]

Quantitative Data Presentation

The following tables summarize quantitative data on catalyst performance for this compound and related polyester synthesis.

Table 1: Performance of Various Catalysts in Related Esterification/Polycondensation Reactions

CatalystCatalyst Loading (wt%)Temperature (°C)Reaction Time (h)Product/ReactionYield/ConversionReference
H-NZ (Natural Zeolite)3.2% (w/w of citronellal)1003Cyclization of citronellal~70% conversion[2]
Copper(I) oxide (Cu₂O)~1.3 mol%1701.5Hydrolysis of 5-bromoisophthalic acid>99% conversion[8]
Titanium this compound (Ti-IPA)0.86%1943.15PET Glycolysis84.86% BHET yield[9]
Palladium on Carbon (Pd/C) with Lead poison10% (w/w of isophthaloyl dichloride)1304Hydrogenation of isophthaloyl dichlorideHigh yield (not specified)[7]

Table 2: Effect of Reaction Temperature on the Hydrolysis of 5-Bromoisophthalic Acid

Temperature (°C)Reaction Time (h)Conversion (%)Purity of 5-Hydroxyisophthalic Acid (%)Reference
12039693.0[8]
1401.5>9996.3[8]
1601.5>9896.6[8]
1701.5>9797.1[8]
1901.0>9795.2[8]
2101.0>9998.0[8]
2501.0>9998.9[8]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Activity Testing in this compound Synthesis

This protocol provides a general method for screening the activity of different catalysts in the synthesis of a dialkyl this compound.

1. Materials and Setup:

  • Isophthalic acid

  • Alcohol (e.g., methanol, ethanol)

  • Catalyst to be tested

  • Solvent (if necessary, e.g., toluene)

  • Three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer/temperature probe.

  • Heating mantle.

  • Inert gas supply (e.g., nitrogen).

2. Procedure:

  • Add isophthalic acid and the alcohol to the reaction flask in the desired stoichiometric ratio.

  • If using a solvent, add it to the flask.

  • Begin stirring to create a slurry or solution.

  • Add the catalyst at the desired loading (e.g., 0.1-5 mol%).

  • Purge the flask with an inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-150°C) and maintain it for the specified reaction time.

  • Take samples periodically to monitor the reaction progress by HPLC or GC.

  • After the reaction is complete (as determined by the disappearance of starting material), cool the mixture to room temperature.

  • Workup the reaction mixture. This may involve filtering off the catalyst (for heterogeneous catalysts), neutralizing any acid catalyst, and extracting the product.

  • Purify the crude product, for example, by recrystallization or column chromatography.

  • Analyze the purified product for yield and purity using techniques like weighing, NMR, and HPLC.

Protocol 2: Product Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for analyzing the purity of isophthalic acid or its derivatives.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • A reverse-phase column (e.g., C18) is commonly used.

2. Mobile Phase Preparation:

  • A typical mobile phase for the analysis of isophthalic acid consists of a mixture of an aqueous buffer (e.g., dilute phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol.[10]

  • A gradient elution (where the composition of the mobile phase changes over time) is often employed to separate compounds with a range of polarities.[10]

3. Sample Preparation:

  • Dissolve a small, accurately weighed amount of the sample in a suitable solvent (e.g., the mobile phase or a compatible organic solvent).

  • Filter the sample through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.

4. Analysis:

  • Equilibrate the HPLC column with the initial mobile phase composition.

  • Inject a known volume of the prepared sample.

  • Run the gradient program and collect the chromatogram.

  • Detect the components using a UV detector at an appropriate wavelength (e.g., 210 nm for isophthalic acid).[10]

  • Identify the product peak by comparing its retention time with that of a pure standard.

  • Quantify the purity by calculating the area percentage of the product peak relative to the total area of all peaks in the chromatogram.

Visualizations

Experimental_Workflow_for_Catalyst_Optimization cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization reagents Select Reagents (Isophthalic Acid, Alcohol) setup Assemble Reaction Setup reagents->setup catalyst Select Catalyst (Type & Loading) catalyst->setup synthesis Perform Synthesis (Temp, Time, Mixing) setup->synthesis monitoring Monitor Progress (TLC, HPLC, GC) synthesis->monitoring workup Workup & Purification monitoring->workup analysis Analyze Product (Yield, Purity - HPLC, NMR) workup->analysis optimization Optimize Parameters analysis->optimization optimization->catalyst optimization->synthesis

Caption: Workflow for catalyst optimization in this compound synthesis.

Troubleshooting_Logic_for_Low_Yield start Low Product Yield cause1 Catalyst Issue? start->cause1 cause2 Reaction Conditions? start->cause2 cause3 Reagent Issue? start->cause3 cause cause solution solution solution1a Check Activity / Regenerate cause1->solution1a Yes solution1b Ensure Anhydrous Conditions cause1->solution1b Yes solution2a Optimize Temperature cause2->solution2a Yes solution2b Increase Reaction Time cause2->solution2b Yes solution2c Improve Mixing cause2->solution2c Yes solution3a Verify Purity cause3->solution3a Yes solution3b Adjust Stoichiometry cause3->solution3b Yes

Caption: Troubleshooting logic for addressing low yield in synthesis.

Caption: Simplified catalytic cycle for acid-catalyzed esterification.

References

managing moisture content in PET synthesis to prevent hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing moisture content during Polyethylene (B3416737) Terephthalate (B1205515) (PET) synthesis to prevent hydrolysis.

Troubleshooting Guide

High moisture content during the melt processing of PET can lead to hydrolytic degradation, resulting in a significant loss of molecular weight and, consequently, a deterioration of the material's physical and mechanical properties.[1] This guide addresses common issues related to moisture management.

Issue 1: Reduced Intrinsic Viscosity (IV) in the Final Polymer

A drop in intrinsic viscosity is a primary indicator of polymer chain degradation, often caused by hydrolysis.[2]

  • Possible Cause: Inadequate drying of PET resin before processing.

  • Troubleshooting Steps:

    • Verify the moisture content of the dried resin using Karl Fischer titration. The moisture content should ideally be below 50 ppm.[3][4]

    • Review and optimize the drying parameters. PET resin should be dried at temperatures between 150°C and 180°C for 4-6 hours.[2]

    • Ensure the drying equipment is functioning correctly, particularly that the dew point of the dehumidified air is -20°F (-29°C) or lower.[5]

  • Possible Cause: Introduction of moisture from other components in the formulation.

  • Troubleshooting Steps:

    • Ensure all additives, colorants, and other blending ingredients are thoroughly dried before being mixed with the PET resin.[5]

Issue 2: Brittleness or Poor Mechanical Properties in the Synthesized PET

Hydrolysis leads to shorter polymer chains, which directly impacts the mechanical strength of the final product, causing brittleness.[1]

  • Possible Cause: Excessive moisture during polymerization.

  • Troubleshooting Steps:

    • Implement rigorous moisture control at all stages of the synthesis process.

    • Use high-purity monomers with low water content.

    • Ensure all reaction vessels and transfer lines are dry and purged with an inert gas like nitrogen.

  • Possible Cause: Thermal degradation exacerbating the effects of hydrolysis.

  • Troubleshooting Steps:

    • Optimize the processing temperature and residence time in the extruder to avoid excessive heat exposure, which can accelerate degradation reactions.[1][6]

Frequently Asked Questions (FAQs)

Q1: What is the maximum acceptable moisture content for PET resin before processing?

For most applications, the moisture content of PET resin should be reduced to below 50 parts per million (ppm) before melt processing to prevent significant hydrolysis.[3] Some sources recommend a moisture content of less than 30 ppm for optimal results.[4]

Q2: What are the primary consequences of hydrolysis in PET synthesis?

Hydrolysis is a chemical reaction where water molecules break the ester bonds in the PET polymer chain.[7] This leads to:

  • Reduced Molecular Weight and Intrinsic Viscosity (IV): Shorter polymer chains result in a lower IV, which is a key indicator of material quality.[6][8]

  • Deterioration of Mechanical Properties: The final product may exhibit reduced tensile strength, impact resistance, and increased brittleness.[7][9]

  • Processing Instability: Changes in melt viscosity due to hydrolysis can make the extrusion or molding process difficult to control.[5]

Q3: What is the most reliable method for measuring moisture content in PET resin?

Karl Fischer titration is considered the most suitable and accurate method for determining the moisture content in PET on a parts-per-million (ppm) scale.[10] This technique is specific to water and is not affected by other volatile components that might be present.[11]

Q4: Can PET resin be over-dried?

Yes, excessive drying at very high temperatures or for prolonged periods can lead to thermal and oxidative degradation of the polymer.[2][12] This can result in discoloration (yellowing), a decrease in intrinsic viscosity, and the formation of acetaldehyde.[2][3] It is crucial to adhere to the recommended drying parameters for the specific grade of PET being used.

Q5: How does the presence of recycled PET (rPET) affect moisture management?

Recycled PET can have a different moisture absorption profile and may require adjustments to the drying process. The recycling process itself can lead to a loss of intrinsic viscosity, making moisture control even more critical when processing rPET to maintain the quality of the final product.[6][8]

Data Presentation

Table 1: Recommended Drying Parameters and their Impact on PET Properties

ParameterRecommended ValueImpact if Not Met
Moisture Content < 50 ppm (ideally < 30 ppm)[3][4]Reduced Intrinsic Viscosity, brittleness[1][2]
Drying Temperature 150°C - 180°C[2]Incomplete drying at lower temperatures; thermal degradation at higher temperatures[5][12]
Drying Time 4 - 6 hours[2]Insufficient moisture removal if too short; potential for degradation if too long[12]
Dew Point of Drying Air ≤ -20°F (-29°C)[5]Inefficient drying and inability to reach target moisture levels[5]

Table 2: Intrinsic Viscosity (IV) Ranges for Different PET Applications

ApplicationTypical IV Range (dL/g)
Textile Fibers0.40 - 0.70[6]
Films and Sheets0.70 - 1.00[6]
Bottles0.70 - 0.85[6]

Experimental Protocols

Protocol 1: Determination of Moisture Content in PET Resin using Karl Fischer Titration

This protocol outlines the general steps for measuring moisture content in PET resin using a coulometric Karl Fischer titrator.

  • Principle: The Karl Fischer method is based on a chemical reaction where a reagent containing iodine reacts stoichiometrically with water. The amount of water is determined by the amount of iodine consumed.[13][14] The coulometric method is particularly suitable for the low moisture levels found in dried PET resin.[13]

  • Apparatus:

    • Coulometric Karl Fischer Titrator

    • Heating oven with a dry nitrogen gas flow to transfer the evaporated water to the titration cell.

    • Hermetically sealed vials for sample collection.

    • Analytical balance.

  • Procedure:

    • Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is conditioned and free of ambient moisture.

    • Accurately weigh a representative sample of the dried PET resin (typically 1-2 grams) into a pre-dried glass vial.

    • Seal the vial hermetically.

    • Place the vial in the heating oven of the Karl Fischer apparatus, which is set to a temperature that will release the water from the PET without degrading the polymer (e.g., 160-180°C).

    • A stream of dry nitrogen gas is passed through the vial, carrying the released moisture into the titration cell.[10]

    • The titration begins automatically as the moisture enters the cell. The instrument measures the amount of current required to generate enough iodine to react with all the water.

    • The instrument software calculates the moisture content, typically in ppm.

    • Run a blank analysis (with an empty vial) to determine the background moisture and subtract it from the sample result.

Visualizations

Hydrolysis_Pathway PET PET Polymer Chain (-R-COO-R'-) Hydrolysis Hydrolysis Reaction PET->Hydrolysis Water Water (H₂O) Water->Hydrolysis Reactant Heat Heat (Processing Temperature) Heat->Hydrolysis Catalyst ShorterChains Shorter Polymer Chains (-R-COOH + HO-R'-) Hydrolysis->ShorterChains Results in ReducedIV Reduced Intrinsic Viscosity (IV) ShorterChains->ReducedIV Brittleness Brittleness & Poor Mechanical Properties ShorterChains->Brittleness

Caption: The chemical pathway of PET hydrolysis.

Troubleshooting_Workflow Start Problem Identified: Reduced IV or Brittleness CheckMoisture Measure Moisture Content of Dried Resin (Karl Fischer Titration) Start->CheckMoisture MoistureOK Is Moisture < 50 ppm? CheckMoisture->MoistureOK CheckDrying Review & Optimize Drying Parameters (Temp, Time, Dew Point) MoistureOK->CheckDrying No CheckAdditives Check for Moisture in Additives MoistureOK->CheckAdditives Yes CheckDrying->CheckMoisture CheckThermal Review Processing Temp & Residence Time CheckAdditives->CheckThermal Resolved Problem Resolved CheckThermal->Resolved

References

Technical Support Center: HPLC Analysis of Phthalate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of phthalate (B1215562) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during chromatographic analysis of these compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of phthalate isomers by HPLC challenging?

A1: Phthalate isomers, such as di-n-butyl phthalate (DBP) and diisobutyl phthalate (DIBP), or di-n-octyl phthalate (DNOP) and bis(2-ethylhexyl) phthalate (DEHP), possess very similar physicochemical properties, including molecular weight and polarity.[1] This results in comparable interactions with the stationary phase in reversed-phase HPLC, leading to co-elution or poor resolution.[2] Branched-chain isomers, like diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP), are particularly challenging as they exist as complex mixtures of isomers, further complicating their separation.[3]

Q2: What are the most common causes of peak tailing in phthalate analysis?

A2: Peak tailing in phthalate analysis is often caused by secondary interactions between the analytes and the stationary phase.[4] Common causes include:

  • Active Silanol (B1196071) Groups: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups of phthalates, leading to peak tailing.[5]

  • Sample Overload: Injecting a sample with a high concentration of phthalates can saturate the column, causing peak distortion.[4]

  • Inappropriate Mobile Phase pH: For ionizable phthalates, such as phthalic acid isomers, a mobile phase pH close to the analyte's pKa can result in a mixed ionization state, leading to peak tailing or splitting.[6]

  • Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.[4]

Q3: How can I improve the sensitivity of my HPLC method for phthalate analysis?

A3: Enhancing sensitivity is crucial for detecting low levels of phthalates. Several strategies can be employed:

  • Use of Inert LC Hardware: Utilizing inert liquid chromatography (LC) hardware for columns and other components can significantly increase sensitivity. Studies have shown that inert columns can increase peak height by 5-76% for phthalates compared to traditional stainless-steel hardware.[7]

  • Optimize Detection Wavelength: Ensure the UV detector is set to the wavelength of maximum absorbance for the phthalates of interest, which is typically around 225-230 nm.[1][8]

  • Decrease Column Internal Diameter: Using a column with a smaller internal diameter can reduce sample dilution on the column, leading to taller and narrower peaks, thus improving the signal-to-noise ratio.[9]

  • Mobile Phase Purity: Use high-purity solvents (e.g., LC-MS grade) to minimize baseline noise and interferences.[9]

Q4: Can I use the same HPLC method for different types of samples (e.g., cosmetics, beverages, water)?

A4: While the core HPLC separation principles remain the same, the method often requires modification based on the sample matrix. Different matrices introduce unique interfering compounds that can affect the separation and detection of phthalates. Therefore, sample preparation is a critical step that needs to be tailored to the specific sample type to remove interferences and enrich the phthalate concentration. For instance, a liquid-liquid extraction might be suitable for beverages, while a more complex solid-phase extraction (SPE) may be necessary for cosmetic samples.[1][10]

Troubleshooting Guides

This section provides step-by-step guidance to diagnose and resolve common issues encountered during the HPLC analysis of phthalate isomers.

Issue 1: Poor Resolution or Co-elution of Phthalate Isomers

Symptoms:

  • Overlapping peaks for known isomer pairs (e.g., DBP and DIBP).

  • Resolution value (Rs) less than 1.5 between adjacent peaks.

  • Shoulders on peaks, indicating the presence of a co-eluting compound.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Co-elution Start Poor Resolution or Co-elution Observed CheckMethod Review Method Parameters: - Column Chemistry - Mobile Phase - Gradient Profile Start->CheckMethod OptimizeSelectivity Optimize Selectivity (α) CheckMethod->OptimizeSelectivity ChangeColumn Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) OptimizeSelectivity->ChangeColumn No AdjustMobilePhase Adjust Mobile Phase: - Organic Modifier (ACN vs. MeOH) - pH (for ionizable isomers) OptimizeSelectivity->AdjustMobilePhase Yes ResolutionOK Resolution > 1.5? ChangeColumn->ResolutionOK ModifyGradient Modify Gradient Profile: - Slower ramp rate - Isocratic hold AdjustMobilePhase->ModifyGradient CheckSystem Check System for Extra-Column Volume ModifyGradient->CheckSystem ModifyGradient->ResolutionOK End Problem Resolved ResolutionOK->End Yes ContinueOptimization Continue Optimization ResolutionOK->ContinueOptimization No ContinueOptimization->OptimizeSelectivity

Caption: A logical workflow for troubleshooting poor resolution and co-elution of phthalate isomers.

Detailed Steps:

  • Optimize Selectivity (α):

    • Change Column Chemistry: The choice of the stationary phase is critical. While C18 columns are widely used, a phenyl-hexyl column can offer different selectivity due to π-π interactions with the aromatic rings of phthalates, potentially resolving co-eluting isomers.[11] For instance, the elution order of butyl benzyl (B1604629) phthalate and dibutyl phthalate can be reversed when switching from a C18 to a phenyl-hexyl column.[11]

    • Adjust Mobile Phase Composition:

      • Organic Modifier: Switching between acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH) can alter selectivity. Acetonitrile is often preferred for its lower viscosity and better efficiency, but methanol can sometimes provide better separation for certain isomers.[4]

      • Mobile Phase pH: For phthalic acid isomers, adjusting the mobile phase pH is crucial. At a lower pH (e.g., 2.5), the acidic analytes are in their non-ionized form, leading to longer retention times and potentially better separation on a reversed-phase column.[4]

    • Modify Gradient Profile: A shallower gradient (slower increase in the organic solvent percentage) can improve the separation of closely eluting peaks.[4] Introducing an isocratic hold at a specific mobile phase composition where the critical isomers elute can also enhance resolution.

  • Improve Column Efficiency (N):

    • Decrease Particle Size: Using columns with smaller particle sizes (e.g., sub-2 µm) can significantly increase efficiency and resolution. However, this will also increase backpressure.

    • Optimize Flow Rate: A lower flow rate can lead to better separation, but will also increase the analysis time. It is important to find a balance between resolution and run time.[12]

Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a tailing factor (Tf) or asymmetry factor (As) greater than 1.2.

  • Reduced peak height and poor integration accuracy.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Peak Tailing Start Peak Tailing Observed (As > 1.2) CheckAllPeaks Are All Peaks Tailing? Start->CheckAllPeaks SystemIssue System Issue: - Column Void - Leaks - Extra-column volume CheckAllPeaks->SystemIssue Yes AnalyteSpecificIssue Analyte-Specific Issue CheckAllPeaks->AnalyteSpecificIssue No CheckColumnHealth Check Column Health: - Contamination - Degradation SystemIssue->CheckColumnHealth CheckpH Adjust Mobile Phase pH (for ionizable analytes) AnalyteSpecificIssue->CheckpH CheckConcentration Reduce Sample Concentration CheckpH->CheckConcentration CheckConcentration->CheckColumnHealth FlushColumn Flush or Replace Column CheckColumnHealth->FlushColumn PeakShapeOK Peak Shape Improved? FlushColumn->PeakShapeOK PeakShapeOK->Start No End Problem Resolved PeakShapeOK->End Yes

Caption: A systematic approach to diagnosing and resolving peak tailing in HPLC analysis.

Detailed Steps:

  • Diagnose the Cause:

    • All Peaks Tailing: If all peaks in the chromatogram are tailing, the issue is likely related to the HPLC system, such as a void at the head of the column, a leak in a fitting, or excessive extra-column volume.

    • Specific Peaks Tailing: If only certain phthalate peaks are tailing, the problem is more likely a chemical interaction between the analyte, the stationary phase, and the mobile phase.[4]

  • Implement Solutions:

    • Adjust Mobile Phase pH: For acidic phthalate metabolites, using a lower pH mobile phase (e.g., with 0.1% formic acid) can suppress the ionization of residual silanol groups on the stationary phase and the analytes themselves, reducing secondary interactions and improving peak shape.[4]

    • Reduce Sample Concentration: Dilute the sample to check for column overload. If the peak shape improves upon dilution, the initial concentration was too high.[4]

    • Use a Highly Deactivated Column: Employing an end-capped column or a column with a different chemistry (e.g., polar-embedded) can minimize interactions with residual silanols.

    • Column Maintenance: If the column is contaminated, flush it with a strong solvent. If the problem persists, the column may be degraded and need replacement.

Data Presentation

Table 1: HPLC Method Parameters and Performance Data for Phthalate Analysis
ParameterMethod 1: Phthalates in Cosmetics[13]Method 2: DEHP in Alcoholic Beverages[1]
Column ACE-5 C18 (250 x 4.6 mm, 5.0 µm)C18 column
Mobile Phase A: 5 mM KH2PO4, B: AcetonitrileA: Ultrapure water, B: Acetonitrile with 1% Methanol
Gradient Gradient elution37.5% A -> 0% A in 10 min, hold for 10 min
Flow Rate 1.5 mL/min1.0 mL/min
Detection UV at 230 nmUV at 225 nm
LOD/LOQ (µg/mL) LOQ < 0.64 for all analytesLOQ = 0.06
Linearity (r²) ≥ 0.999> 0.99
Precision (RSD%) ≤ 6.2Not specified
Accuracy (Recovery %) 94.8 - 99.6Not specified
Table 2: Comparison of Column Performance for Phthalate Isomer Separation
Isomer PairColumn TypeMobile PhaseResolution (Rs)Reference
Butyl benzyl phthalate / Dibutyl phthalateC18Acetonitrile/WaterCo-elution[11]
Butyl benzyl phthalate / Dibutyl phthalatePhenyl-HexylAcetonitrile/WaterBaseline separation[11]
DEHP / DNOPPhenyl-HexylAcetonitrile/Methanol/Water Gradient5.57[2]
DBP / BBPPhenyl-HexylAcetonitrile/Methanol/Water Gradient4.66[2]
DINP / DIDPC8 or C18Gradient ElutionImproved resolution (specific values not provided)[3]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of Phthalates in Cosmetic Products

This protocol is adapted from a validated method for the determination of dimethyl phthalate (DMP), diethyl phthalate (DEP), benzyl butyl phthalate (BBP), di-n-butyl phthalate (DBP), and di(2-ethylhexyl) phthalate (DEHP) in cosmetics.[13]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: ACE-5 C18 (250 x 4.6 mm, 5.0 µm particle size).

  • Mobile Phase:

    • Solvent A: 5 mM Potassium Dihydrogen Phosphate (KH2PO4) in water.

    • Solvent B: Acetonitrile.

  • Gradient Program: A gradient program should be optimized to separate the target phthalates.

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 230 nm.

  • Injection Volume: 20 µL.

  • Run Time: Approximately 21 minutes.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare individual stock solutions of each phthalate in a suitable solvent like methanol or acetonitrile at a concentration of 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solutions with the mobile phase to create a calibration curve over the desired concentration range.

  • Sample Preparation: The sample preparation will depend on the cosmetic matrix (e.g., cream, nail polish). A suitable extraction method, such as ultrasonic extraction with an appropriate solvent, followed by filtration, should be employed.

Protocol 2: HPLC-UV Analysis of DEHP in Alcoholic Beverages

This protocol is based on a method for determining DEHP in the alcoholic beverage "Ouzo".[1]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: A reversed-phase C18 column.

  • Mobile Phase:

    • Solvent A: Ultrapure water.

    • Solvent B: Acetonitrile with 1% methanol.

  • Gradient Program:

    • 0-10 min: 37.5% A to 0% A.

    • 10-20 min: Hold at 0% A.

    • 20-22 min: Return to 37.5% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 225 nm.

2. Sample Preparation (Liquid-Liquid Extraction):

  • In a separating funnel, mix 10 mL of the beverage sample with 10 mL of n-hexane.

  • Shake vigorously to extract the DEHP into the hexane (B92381) layer.

  • Allow the phases to separate and collect the upper organic layer.

  • Evaporate the hexane to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of acetonitrile for HPLC analysis.

Mandatory Visualizations

G cluster_2 HPLC Method Development Workflow for Phthalate Isomers Start Define Analytical Goal: - Target Isomers - Required Resolution - Sensitivity LitSearch Literature Search & Analyte Characterization Start->LitSearch InitialConditions Select Initial Conditions: - Column (C18 or Phenyl-Hexyl) - Mobile Phase (ACN/Water or MeOH/Water) - Detector (UV @ 225-230 nm) LitSearch->InitialConditions ScoutingGradient Run Scouting Gradient InitialConditions->ScoutingGradient EvaluateResults Evaluate Initial Results: - Peak Shape - Resolution - Retention Times ScoutingGradient->EvaluateResults Optimization Method Optimization EvaluateResults->Optimization OptimizeSelectivity Optimize Selectivity (α): - Mobile Phase Composition - pH, Additives Optimization->OptimizeSelectivity Resolution Issue OptimizeRetention Optimize Retention (k'): - Gradient Slope - Isocratic Hold Optimization->OptimizeRetention Retention Issue OptimizeEfficiency Optimize Efficiency (N): - Flow Rate - Temperature Optimization->OptimizeEfficiency Peak Shape Issue Validation Method Validation: - Linearity, LOD, LOQ - Precision, Accuracy Optimization->Validation Acceptable Results OptimizeSelectivity->EvaluateResults OptimizeRetention->EvaluateResults OptimizeEfficiency->EvaluateResults FinalMethod Finalized HPLC Method Validation->FinalMethod

References

Technical Support Center: Enhancing the Purity of Synthesized Isophthalates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of synthesized isophthalates.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of isophthalate esters.

Issue Possible Cause(s) Recommended Action(s)
Low Purity of Final Product Incomplete reaction.- Increase reaction time or temperature. - Ensure proper stoichiometry of isophthalic acid and the corresponding alcohol.
Inefficient purification.- Optimize the recrystallization solvent system.[1] - Consider column chromatography for difficult-to-remove impurities.
Presence of unreacted starting materials.- Use an excess of the alcohol reactant to drive the esterification to completion. - After the reaction, use a basic wash (e.g., saturated sodium bicarbonate solution) to remove unreacted isophthalic acid.
Discoloration of the Product (e.g., Yellow Tint) Formation of colored byproducts during synthesis.- Treat a solution of the crude product with activated carbon before recrystallization.[1]
Thermal degradation during distillation.- Perform distillation under reduced pressure to lower the boiling point.
Poor Crystal Formation During Recrystallization Incorrect solvent choice.- Screen a variety of solvents or solvent mixtures. Common choices for this compound esters include methanol (B129727), ethanol, and mixtures with water.[2]
Solution is too dilute.- Concentrate the solution by carefully evaporating some of the solvent before cooling.[3]
Cooling is too rapid.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[3]
Oiling out instead of crystallization.- This can occur if the melting point of the ester is lower than the boiling point of the solvent, or if the product is significantly impure.[2] Try using a lower boiling point solvent or a solvent pair. Redissolve the oil in more hot solvent and attempt to cool slowly again.[2]
Low Yield After Recrystallization Using too much solvent.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3]
Premature crystallization during hot filtration.- Preheat the funnel and filter paper. - Keep the solution hot during filtration.
Incomplete crystallization.- Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) for an adequate amount of time.
Product Contaminated with Isomeric Impurities (e.g., Terephthalates) Impurities present in the starting isophthalic acid.- Use high-purity isophthalic acid as a starting material.
Inefficient separation by recrystallization.- Fractional crystallization may be necessary. The different solubilities of the isomers can be exploited by carefully controlling the solvent and temperature.
- Column chromatography is often effective for separating isomers.
Presence of Hydrolysis Products (Isophthalic Acid or Monoester) Exposure to acidic or basic conditions during workup, especially with water present.- Neutralize the reaction mixture carefully. - Minimize contact time with aqueous acidic or basic solutions. - Ensure all glassware is dry before starting the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound esters?

A1: Common impurities can originate from the starting materials or side reactions during synthesis. These include:

  • Unreacted Isophthalic Acid: Incomplete esterification can leave residual isophthalic acid.

  • Isomeric Impurities: If the starting isophthalic acid is not pure, isomers like terephthalic acid may be present and subsequently form the corresponding esters.

  • Monoesters: Incomplete reaction can result in the presence of monoesterified products.

  • Oxidation Byproducts: Side reactions can lead to colored impurities.

  • Residual Alcohol and Catalyst: The alcohol used for esterification and any acid catalyst may remain in the crude product.

Q2: Which purification technique is best for removing unreacted isophthalic acid?

A2: A liquid-liquid extraction using a mild aqueous base is highly effective. Unreacted isophthalic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous phase, while the this compound ester remains in the organic phase. A saturated solution of sodium bicarbonate is commonly used for this purpose.

Q3: My this compound ester is a liquid at room temperature. How can I purify it?

A3: For liquid isophthalates, the primary purification methods are:

  • Vacuum Distillation: This is a very effective method for separating liquids with different boiling points. Performing the distillation under vacuum is crucial to prevent thermal decomposition of the ester.

  • Column Chromatography: This technique separates compounds based on their different affinities for the stationary phase and the mobile phase. It is very effective for removing both more and less polar impurities.

Q4: How can I prevent the hydrolysis of my this compound ester during purification?

A4: Hydrolysis, the reverse reaction of esterification, can occur in the presence of water under acidic or basic conditions.[4] To minimize this:

  • When performing an aqueous wash, work quickly and use neutralized or mildly basic/acidic solutions.

  • After an aqueous extraction, thoroughly dry the organic layer with a drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before removing the solvent.

  • Avoid unnecessarily high temperatures during workup when water is present.

Q5: What analytical methods are recommended for assessing the purity of my this compound?

A5: The most common and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the main product and any impurities. A reversed-phase method is often suitable.

  • Gas Chromatography (GC): For volatile this compound esters, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) provides excellent separation and identification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the product and help identify and quantify impurities.

Quantitative Data on Purification

While specific quantitative data is highly dependent on the initial purity of the crude product and the precise experimental conditions, the following table provides representative data on the effectiveness of common purification techniques for isophthalates.

Purification MethodAnalyteInitial Purity (%)Purity After Purification (%)Key Impurities Removed
RecrystallizationDimethyl this compound95>99.5Unreacted isophthalic acid, colored impurities
Column ChromatographyDiethyl this compound90>99Isomeric impurities, monoesters
Vacuum DistillationDibutyl this compound92>98.5Lower and higher boiling point impurities
Basic Liquid-Liquid Extraction followed by RecrystallizationDimethyl this compound90>99Isophthalic acid, acidic byproducts

Detailed Experimental Protocols

Protocol 1: Recrystallization of Dimethyl this compound

Objective: To purify crude dimethyl this compound by recrystallization from methanol.

Materials:

  • Crude dimethyl this compound

  • Methanol (reagent grade)

  • Activated carbon (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude dimethyl this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of methanol.

  • Heat the mixture on a hot plate with stirring. Gradually add more hot methanol until the solid completely dissolves. Avoid adding a large excess of solvent to maximize yield.[3]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask and gently reheat for a few minutes.

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated carbon.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of dimethyl this compound (67-68 °C).

Protocol 2: Column Chromatography of Diethyl this compound

Objective: To purify crude diethyl this compound using silica (B1680970) gel column chromatography.

Materials:

  • Crude diethyl this compound

  • Silica gel (for column chromatography)

  • Hexane (B92381) (reagent grade)

  • Ethyl acetate (B1210297) (reagent grade)

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Beakers or test tubes for fraction collection

Procedure:

  • Prepare the Column:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.[2]

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in hexane and pour it into the column.[2]

    • Allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

    • Drain the solvent until the level is just at the top of the sand. Never let the column run dry.

  • Load the Sample:

    • Dissolve the crude diethyl this compound in a minimal amount of the initial eluent (e.g., 95:5 hexane:ethyl acetate).

    • Carefully add the sample solution to the top of the column using a pipette.

    • Drain the solvent until the sample has been absorbed onto the silica gel.

  • Elution:

    • Carefully add the eluting solvent (e.g., 95:5 hexane:ethyl acetate) to the top of the column.

    • Begin collecting fractions in separate beakers or test tubes.

    • Monitor the separation by thin-layer chromatography (TLC) of the collected fractions.

    • Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the desired product.

  • Isolation:

    • Combine the pure fractions containing the diethyl this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified liquid product.

Protocol 3: Liquid-Liquid Extraction to Remove Acidic Impurities

Objective: To remove unreacted isophthalic acid from a crude this compound ester product.

Materials:

  • Crude this compound ester dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Separatory funnel

  • Beakers

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Place the separatory funnel in a ring stand. Ensure the stopcock is closed.

  • Extraction:

    • Pour the solution of the crude ester in the organic solvent into the separatory funnel.

    • Add an equal volume of saturated NaHCO₃ solution.

    • Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and vent to release any pressure.

    • Shake the funnel gently for 1-2 minutes, venting frequently to release pressure from CO₂ evolution.

  • Separation:

    • Place the funnel back in the ring stand and allow the two layers to separate completely. The aqueous layer will typically be the bottom layer.

    • Drain the lower aqueous layer into a beaker.

    • Repeat the extraction of the organic layer with fresh NaHCO₃ solution one more time.

  • Washing: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask and add a small amount of anhydrous MgSO₄ or Na₂SO₄ to remove any residual water.

  • Isolation: Filter the dried organic solution to remove the drying agent. Remove the solvent using a rotary evaporator to yield the purified this compound ester.

Visualizations

Recrystallization_Workflow crude Crude this compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize cool Cool to Crystallize dissolve->cool If no decolorization hot_filter Hot Filtration decolorize->hot_filter hot_filter->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry pure Pure this compound dry->pure

Caption: Workflow for the purification of isophthalates by recrystallization.

Column_Chromatography_Workflow prepare Prepare Silica Gel Column load Load Crude This compound Sample prepare->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate pure Pure this compound evaporate->pure

Caption: Workflow for the purification of isophthalates by column chromatography.

Liquid_Liquid_Extraction_Workflow dissolve Dissolve Crude Ester in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3) dissolve->add_base shake Shake and Vent in Separatory Funnel add_base->shake separate Separate Layers shake->separate wash Wash Organic Layer with Water/Brine separate->wash Organic Layer aqueous Aqueous Layer (Contains Acidic Impurities) separate->aqueous Aqueous Layer dry Dry Organic Layer wash->dry evaporate Evaporate Solvent dry->evaporate pure Purified Ester evaporate->pure

Caption: Workflow for removing acidic impurities using liquid-liquid extraction.

References

Technical Support Center: Industrial-Scale Isophthalate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with industrial-scale isophthalate production. The information is presented in a direct question-and-answer format to address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial method for producing isophthalic acid?

A1: The main industrial route for producing isophthalic acid (IPA) is the liquid-phase oxidation of meta-xylene with oxygen (typically from air).[1][2] This process utilizes a cobalt-manganese catalyst in an acetic acid solvent.[2][3] The initial product is crude isophthalic acid (CIA), which then undergoes purification to yield purified isophthalic acid (PIA).[4]

Q2: What are the major industrial applications of purified isophthalic acid (PIA)?

A2: PIA is a crucial precursor for commercially important polymers.[2] Its primary uses are in the production of polyethylene (B3416737) terephthalate (B1205515) (PET) resins, particularly for beverage bottles and food packaging, and in the manufacturing of unsaturated polyester (B1180765) resins (UPR) for coatings and fiberglass-reinforced plastics.[1][2][5] It is also used to produce high-performance polymers like polybenzimidazole and fire-resistant materials such as Nomex.[1]

Q3: What are the common impurities found in crude isophthalic acid?

A3: Common impurities include isomers like phthalic acid and terephthalic acid, as well as intermediates from the oxidation process such as m-toluic acid and 3-carboxybenzaldehyde (3CBA).[3][6][7] Other color-causing impurities can include dicarboxylic fluorenones and tricarboxylic biphenyls.[8] These impurities must be removed to ensure the high purity and quality required for polymer production.[3]

Q4: Why is PIA preferred over terephthalic acid in some PET applications?

A4: Isophthalic acid acts as a modifier in PET production. Its meta-isomeric structure, as opposed to the para-structure of terephthalic acid, introduces a "kink" in the polymer chain.[9] This disruption of the chain's linearity reduces the crystallinity of the PET, which improves clarity and increases the productivity of bottle manufacturing.[2]

Troubleshooting Guide

Problem 1: Product Discoloration (Yellow Tint)

Q: Our final purified isophthalic acid (PIA) product has a yellow tint, indicated by a high 'b' value in colorimetric analysis. What are the potential causes and how can we resolve this?

A: A yellow tint in PIA is a common quality issue stemming from specific impurities that are not adequately removed during purification.

  • Potential Causes:

    • Presence of Fluorenones and Biphenyls: The primary culprits for yellow discoloration are often dicarboxylic fluorenones and tricarboxylic biphenyls.[8]

    • Insufficient Purification: The purification process, particularly hydrogenation, may not be operating under optimal conditions to convert these color bodies into colorless compounds.[6][8]

    • High Reaction Temperature: Excessively high temperatures during the post-oxidation phase can lead to the degradation of the product and the formation of color impurities.[6]

    • Low 3-Carboxybenzaldehyde (3CBA) Concentration: Paradoxically, reducing the 3CBA concentration below a certain threshold during the oxidation process can sometimes lead to an increase in coloring impurities and a deterioration in product whiteness.[6][10]

  • Troubleshooting Steps & Solutions:

    • Optimize Hydrogenation: Review and adjust the temperature, pressure, and residence time of the catalytic hydrogenation step.[8] Increasing temperature and pressure during purification has been shown to decrease the 'b' value.[8]

    • Control Oxidation Conditions: Ensure that the post-oxidation temperature is controlled carefully to prevent thermal degradation.[6]

    • Maintain Target 3CBA Levels: Monitor and control the 3CBA concentration in the crude isophthalic acid. A target range of 100 to 800 ppm in the crude product before the final purification wash is recommended to achieve a final product with excellent whiteness.[10]

    • Verify Catalyst Activity: Ensure the palladium or other hydrogenation catalyst is active and has not been poisoned.[6][11]

Problem 2: Poor Crystallization and Fine Particles

Q: We are experiencing issues during the crystallization step, resulting in very fine micro-crystals. This is causing slow filtration rates and handling problems. How can we improve our crystal size?

A: The formation of fine particles is often related to uncontrolled cooling rates and improper crystallization temperatures.

  • Potential Causes:

    • Uncontrolled Cooling Rate: Rapidly cooling the product solution without a specific time-temperature program can lead to the formation of micro-crystalline solids that are difficult to filter.[12]

    • Suboptimal Crystallization Temperature: Performing crystallization at temperatures that are too low can, contrary to intuition, promote the formation of tiny crystals instead of fostering the growth of larger particles.[13]

  • Troubleshooting Steps & Solutions:

    • Implement Controlled Cooling: Introduce a programmed, controlled release of pressure to gradually reduce the temperature of the reaction mixture. This allows for the formation of larger, more easily filterable crystals.[12]

    • Optimize Crystallization Temperature: For single-stage evaporative crystallization from an acetic acid slurry, maintain the temperature within a range of 180°F to 250°F (approximately 82°C to 121°C).[13] Operating within this higher temperature range has been shown to surprisingly improve both purity and particle size distribution.[13]

    • Adjust Residence Time: The time spent in the crystallizer is also a critical factor. Longer residence times can sometimes promote better crystal growth. For example, at around 206°F, a residence time of about 64 minutes has been documented.[13]

Problem 3: Catalyst Deactivation

Q: Our cobalt-manganese oxidation catalyst seems to be losing activity over time, leading to lower conversion of m-xylene (B151644). What could be causing this and what can be done?

A: Catalyst deactivation is a common issue in industrial chemical processes and can be caused by poisoning, fouling, or thermal degradation.

  • Potential Causes:

    • Feedstock Impurities: Contaminants present in the m-xylene or acetic acid feed streams can act as catalyst poisons. Common poisons in similar processes include phosphorus, alkali metals (potassium, sodium), and iron.[14]

    • Process Upsets: Deviations from normal operating temperatures and pressures can cause thermal damage to the catalyst.

    • Fouling: High-molecular-weight byproducts can deposit on the catalyst surface, blocking active sites.[14]

  • Troubleshooting Steps & Solutions:

    • Analyze Feedstock: Implement rigorous quality control on incoming raw materials to test for known catalyst poisons.

    • Maintain Stable Operations: Ensure that reactor temperature and pressure are tightly controlled to avoid excursions that could damage the catalyst.

    • Implement Regeneration Procedures: Depending on the nature of the deactivation, it may be possible to regenerate the catalyst. This often involves controlled burns to remove organic foulants or chemical washes to remove specific poisons.

    • Review Catalyst Loading: Ensure that the catalyst concentration is within the recommended range for the desired reaction rate.

Problem 4: Equipment Failure

Q: We have been experiencing unexpected equipment shutdowns due to mechanical failures in our isophthalic acid plant. What are the common causes of such failures?

A: Equipment failures in a chemical plant can often be traced back to corrosion, mechanical wear, and improper maintenance practices.[15]

  • Potential Causes:

    • Corrosion: The acidic environment, particularly from acetic acid and bromine compounds at high temperatures, is highly corrosive to many metals.[15][16] This can lead to leaks, pump failures, and structural integrity issues.

    • Mechanical Wear: Abrasive wear can occur in pumps, agitators, and valves from the crystalline isophthalic acid slurry. Adhesive wear happens when metal surfaces rub against each other.[15]

    • Improper Lubrication: Using the wrong lubricant, or applying too much or too little, can lead to premature failure of rotating equipment like motors and pumps.[15]

    • Vibration: Excessive vibration in rotating machinery can lead to fatigue and eventual failure of components.[16]

  • Troubleshooting Steps & Solutions:

    • Materials Selection: Ensure that all wetted parts of the equipment are constructed from materials resistant to the specific chemical environment (e.g., appropriate grades of stainless steel, titanium, or other alloys).

    • Implement a Preventive Maintenance Program: Schedule regular inspections of high-wear components. Utilize techniques like vibration analysis and oil analysis to predict failures before they occur.[17]

    • Establish Lubrication Standards: Develop and enforce a strict lubrication management program that specifies the correct type, amount, and frequency of lubrication for each piece of equipment.[15]

    • Corrosion Monitoring: Use corrosion coupons or online monitoring systems to track corrosion rates and take corrective action when necessary.

Quantitative Data and Experimental Protocols

Table 1: Process Parameters for Two-Step Oxidation of m-Xylene
ParameterStep 1: Main OxidationStep 2: Post-OxidationUnitReference
Reaction Temperature 180 - 210Main Rx Temp down to -30°C°C[6][10]
Reaction Pressure 10 - 25Sufficient to maintain liquid phase kg/cm ²[10]
Catalyst System Cobalt, Manganese, BromineCobalt, Manganese, Bromine-[6]
Solvent Acetic AcidAcetic Acid-[6]
Oxygen in Discharge Gas 3 - 62 - 7% by volume[10]
Target 3CBA Concentration 500 - 10,000100 - 800ppm[10]
Table 2: Conditions for Single-Stage Evaporative Crystallization
ParameterValueUnitReference
Crystallization Temperature 180 - 250°F[13]
Solvent Acetic Acid-[13]
Residence Time (Example) 23 - 64minutes[13]
Yield (Example) 70 - 73%[13]

Experimental Protocols

Protocol 1: High-Purity Isophthalic Acid Production via Two-Step Oxidation

This protocol is based on a process designed to produce high-purity isophthalic acid directly without a separate hydrogenation purification step.[6][10]

  • Step 1: Main Oxidation

    • Continuously feed m-xylene, acetic acid solvent, and the cobalt-manganese-bromine catalyst system into the main oxidation reactor.

    • Maintain the reactor temperature between 180°C and 210°C and the pressure between 10 and 25 kg/cm ².[10]

    • Feed air into the reactor, controlling the rate to maintain an oxygen concentration of 3-6% (by volume) in the discharge gas.[10]

    • Control the residence time and other operational factors to ensure the crude isophthalic acid slurry produced has a 3-carboxybenzaldehyde (3CBA) concentration between 500 and 10,000 ppm.[10]

  • Step 2: Post-Oxidation

    • Transfer the reaction mixture from the first step to a post-oxidation reactor.

    • Continue the oxidation at a temperature between the main reaction temperature and 30°C lower.[6]

    • Maintain the oxygen concentration in the discharge gas between 2-7% by volume.[10]

    • Continue the reaction for a residence time sufficient to reduce the 3CBA concentration in the crude isophthalic acid to between 100 and 800 ppm.[10]

  • Step 3: Crystallization and Purification Wash

    • Cool the slurry from the post-oxidation step to a temperature between 80°C and 110°C to precipitate the crude isophthalic acid crystals.[10]

    • Separate the crystals from the mother liquor via filtration.

    • Wash the separated crude isophthalic acid crystals with purified acetic acid at a temperature of 100°C or higher to remove remaining impurities.[10]

    • Dry the washed crystals to obtain the final high-purity isophthalic acid product.

Visualizations

G cluster_0 Oxidation Stage cluster_1 Purification Stage cluster_2 Final Product & Recycle raw_materials m-Xylene, Acetic Acid, Catalyst (Co/Mn/Br) main_oxidation Main Oxidation Reactor (180-210°C, 10-25 kg/cm²) raw_materials->main_oxidation Feed post_oxidation Post-Oxidation Reactor (Lower Temp) main_oxidation->post_oxidation Slurry Transfer crystallizer Crystallizer (80-110°C) post_oxidation->crystallizer Oxidized Slurry filtration Solid-Liquid Separation (Filtration) crystallizer->filtration washing Acetic Acid Wash (≥100°C) filtration->washing Crude IPA Crystals recycle Mother Liquor Recycle (Acetic Acid Recovery) filtration->recycle Mother Liquor drying Drying washing->drying Washed Crystals product High-Purity Isophthalic Acid (PIA) drying->product

Caption: Workflow for industrial production of high-purity isophthalic acid.

G problem Problem: Yellow PIA Product (High 'b' value) cause1 Cause: Impurity Presence (Fluorenones, Biphenyls) problem->cause1 cause2 Cause: Suboptimal Purification (Hydrogenation) problem->cause2 cause3 Cause: Incorrect 3CBA Level problem->cause3 solution2 Solution: Control Post-Oxidation Temperature cause1->solution2 solution1 Solution: Optimize Hydrogenation (Temp, Pressure) cause2->solution1 solution4 Solution: Check Catalyst Activity cause2->solution4 solution3 Solution: Maintain 3CBA in 100-800 ppm range cause3->solution3

Caption: Troubleshooting logic for yellow discoloration in PIA production.

References

Technical Support Center: Mitigating Gel Formation During Polyester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating gel formation during polyester (B1180765) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is gel formation and why is it a problem in polyester synthesis?

A: Gel formation, or gelation, is the formation of a three-dimensional, cross-linked polymer network, resulting in a gelatinous, insoluble mass.[1] This transition from a viscous liquid to a gel-like solid occurs when extensive cross-linking happens between polymer chains.[1] In polyester synthesis, this is problematic because the resulting gelled product is no longer processable, cannot be easily redissolved, and is generally considered a failed reaction, rendering it commercially worthless.[2]

Q2: What are the primary causes of premature gel formation?

A: Premature gel formation in polyester synthesis can be attributed to several factors:

  • Thermal Degradation: Excessive heat or prolonged reaction times can lead to polymer degradation and subsequent cross-linking reactions, forming gels.[3]

  • Contaminants: The presence of foreign particles or impurities can act as nucleation sites for gel formation.[3]

  • Improper Monomer Ratio: An imbalance in the stoichiometry of the di-acid and diol monomers can lead to branching and cross-linking.

  • Presence of Multifunctional Monomers: The unintentional inclusion or excessive use of monomers with more than two functional groups can readily lead to the formation of a cross-linked network.[1]

  • Uncontrolled Polymerization: Rapid, uncontrolled polymerization initiated by residual catalysts or impurities can quickly lead to gelation.[2]

Q3: How can I prevent gel formation during my polyester synthesis?

A: Several strategies can be employed to prevent premature gelation:

  • Use of Inhibitors: Incorporating inhibitors can prevent premature polymerization by reacting with free radicals.[4] Phenolic compounds and quinones are commonly used for this purpose.[4]

  • Temperature Control: Maintaining an optimal temperature profile is crucial to prevent thermal degradation.[3]

  • Precise Monomer Stoichiometry: Accurate control over the ratio of monomers is essential to avoid branching.

  • Use of Antioxidants and Stabilizers: Adding antioxidants can prevent degradation-related gel formation.[3]

  • Effective Mixing: Ensuring uniform mixing can prevent localized overheating and concentration gradients that might lead to gelation.[3]

Troubleshooting Guide

Issue: My polyester reaction mixture has turned into a gel. What went wrong and can I salvage it?

Once a polyester reaction has formed a hard gel, it is generally irreversible and cannot be salvaged. The focus should be on identifying the cause to prevent it from happening in future experiments.

Troubleshooting Steps:

  • Review Reaction Parameters:

    • Temperature: Was the reaction temperature too high or was there a sudden temperature spike?[3]

    • Reaction Time: Was the reaction allowed to proceed for too long?

    • Monomer Purity and Ratio: Were the monomers of high purity? Was the stoichiometric ratio of the monomers correct?

  • Investigate for Contaminants:

    • Were the reactants and the reaction vessel clean?[3]

    • Could there have been any catalyst impurities?[2]

  • Evaluate the Formulation:

    • Was an appropriate inhibitor used at the correct concentration?[4]

    • If multifunctional monomers were used, was their concentration too high?

Quantitative Data Summary

The following tables provide a summary of how different parameters can influence the gel time of polyester resins.

Table 1: Effect of Initiator and Accelerator Concentration on Gel Time

Initiator (MEKP) Conc. (wt%)Accelerator (Cobalt Salt) Conc. (wt%)Gel Time (min)
10.129.15
10.56.3
114.45
2Not specified9
1Not specified13

Data compiled from a review of various studies. Actual gel times can vary based on the specific resin system and other reaction conditions.[4][5]

Table 2: Effect of Inhibitor Concentration on Gel Time

Inhibitor (Phenol) Conc. (i)Catalyst Conc. (wt%)Accelerator Conc. (wt%)Predicted Gel Time (Ti) (min)
Variable10.5Ti = 2820i - 6

This predictive equation shows a linear relationship between inhibitor concentration and gel time with a high degree of accuracy (98.89%).[6]

Experimental Protocols

Protocol 1: Determination of Gel Time (ASTM D2471 - Modified)

This protocol describes a method for determining the gel time of a polyester resin at ambient temperature.

Materials:

  • Polyester resin

  • Initiator (e.g., Methyl Ethyl Ketone Peroxide - MEKP)

  • Accelerator (e.g., Cobalt Octoate)

  • Inhibitor (e.g., Phenol)

  • Disposable container (e.g., plastic cup)

  • Stirring rod (e.g., wooden spatula)

  • Timer

  • Balance

Procedure:

  • Weigh 20 g of the polyester resin into the disposable container.[6]

  • Add the desired amount of accelerator (e.g., 0.5 wt%) and inhibitor to the resin and stir thoroughly to ensure a homogeneous mixture.

  • Add the initiator (e.g., 1 wt%) to the mixture. This is the point to start the timer.[6]

  • Stir the mixture continuously with the stirring rod.

  • The gel time is reached when the viscosity of the resin suddenly increases, and it no longer drips from the stirring rod but pulls away in a stringy or gel-like fashion.[6]

  • Record the time from the addition of the initiator to this point as the gel time.

Protocol 2: Monitoring Viscosity to Predict Gelation

Continuous monitoring of viscosity can provide an early warning of impending gelation.

Materials and Equipment:

  • Reaction setup with a port for sampling or an in-situ viscometer

  • Viscometer (e.g., rotational viscometer or rheometer)

Procedure:

  • At regular intervals during the polyester synthesis, carefully extract a small aliquot of the reaction mixture.

  • Measure the viscosity of the aliquot at a constant temperature using the viscometer.

  • Plot the viscosity as a function of reaction time.

  • A sharp, exponential increase in viscosity is indicative of the onset of gelation.[7] This allows the reaction to be stopped or modified before a complete gel is formed.

Visualizations

Gel_Formation_Pathway cluster_reactants Reactants & Conditions cluster_process Polymerization Process cluster_outcome Outcome Monomers Di-acid & Diol Monomers Polymerization Linear Polyester Chains Monomers->Polymerization Esterification Initiator Initiator / Catalyst Initiator->Polymerization Heat Excessive Heat Crosslinking Cross-linking Heat->Crosslinking Thermal Degradation Polymerization->Crosslinking Gel Gel Formation Crosslinking->Gel

Caption: Pathway leading to gel formation in polyester synthesis.

Troubleshooting_Workflow Start Gel Formation Observed ReviewParams Review Reaction Parameters (Temp, Time, Stoichiometry) Start->ReviewParams CheckContam Investigate Contaminants (Purity, Cleanliness) ReviewParams->CheckContam EvalForm Evaluate Formulation (Inhibitor, Monomers) CheckContam->EvalForm IdentifyCause Identify Probable Cause EvalForm->IdentifyCause ModifyProtocol Modify Experimental Protocol IdentifyCause->ModifyProtocol End Successful Synthesis ModifyProtocol->End

Caption: A logical workflow for troubleshooting gel formation.

Mitigation_Strategies cluster_prevention Prevention Methods Gel Premature Gel Formation Temp Optimize Temperature Gel->Temp Prevents Inhibitor Add Inhibitor Gel->Inhibitor Prevents Stoich Control Stoichiometry Gel->Stoich Prevents Purity Ensure Monomer Purity Gel->Purity Prevents Temp->Gel Inhibitor->Gel Stoich->Gel Purity->Gel

Caption: Key strategies to mitigate premature gel formation.

References

refining protocols for quantitative analysis of isophthalate in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantitative analysis of isophthalate in complex matrices.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimental work.

Sample Preparation & Extraction

Question 1: Why is my recovery of this compound low and inconsistent?

Answer: Low and inconsistent recovery is often linked to the extraction process, especially from complex matrices with high fat or polymer content. Several factors could be responsible:

  • Incomplete Extraction: this compound's properties can make it difficult to fully extract. The choice of extraction solvent and technique is critical. For solid-phase extraction (SPE), ensure the sorbent choice (e.g., C18 or Hydrophilic-Lipophilic Balanced) is appropriate for this compound.[1]

  • Adsorption to Surfaces: Phthalates are known to adsorb to glass and plastic surfaces, leading to analyte loss, particularly at low concentrations. Using deactivated glassware or polypropylene (B1209903) labware can help reduce this effect.[1][2]

  • Suboptimal Extraction Parameters: Incorrect solvent polarity, pH, or temperature during extraction can significantly impact recovery rates.[1] Pressurized liquid extraction (PLE) can improve extraction efficiency by using high pressure to keep solvents in a liquid state above their boiling point, enhancing solubility and matrix penetration.[3]

Question 2: I'm seeing high background levels of this compound in my analytical blanks. What is the source?

Answer: Phthalate contamination is a common laboratory problem due to their widespread use in plastics. High background can compromise the accurate quantification of your target analyte.[1]

  • Identify the Source: Systematically test all potential sources:

    • Solvents: Evaporate a large volume of your solvent, reconstitute the residue in a small volume of clean solvent, and analyze it.[4]

    • Reagents and Water: Prepare "reagent blanks" to test for contamination.[4]

    • Labware: Plastic containers, pipette tips, and vial caps (B75204) are frequent culprits. Whenever possible, use glassware. Test plasticware by leaching it with a solvent and analyzing the leachate.[4]

    • Glassware Cleaning: Wash glassware with a phosphate-free detergent, rinse thoroughly with tap and deionized water, and finally rinse with a high-purity solvent like acetone (B3395972) or hexane. For ultimate purity, bake glassware at a high temperature.[4]

Chromatography & Detection (LC-MS/MS and GC-MS)

Question 3: How can I identify and mitigate matrix effects in my LC-MS/MS analysis?

Answer: Matrix effects are the suppression or enhancement of the analyte's ionization signal by co-eluting compounds from the sample matrix.[5][6] This can lead to inaccurate quantification.

  • Assessment: The most common method to assess matrix effects is the post-extraction spike comparison. You compare the signal of an analyte spiked into a blank matrix extract to the signal of the analyte in a clean solvent. A matrix factor of <1 indicates suppression, while >1 indicates enhancement.[6]

  • Mitigation Strategies:

    • Improve Sample Cleanup: Enhance your extraction and cleanup procedures (e.g., using a more selective SPE sorbent) to remove interfering matrix components.

    • Optimize Chromatography: Adjust your chromatographic method to separate the this compound peak from the interfering matrix components.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective approach. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during data processing.[6]

Question 4: I am analyzing this compound by GC-MS and see poor peak shape and low response. What should I do?

Answer: Isophthalic acid is a polar compound with two carboxylic acid groups. Without modification, it will exhibit poor chromatographic behavior on standard non-polar GC columns, leading to tailing peaks and adsorption in the system.[7]

  • Chemical Derivatization: This is a mandatory step for GC analysis of isophthalic acid.[7] Derivatization converts the polar carboxylic acid groups into less polar, more volatile esters or silyl (B83357) derivatives. This improves peak shape, reduces adsorption, and enhances thermal stability.[2]

    • Common Reagents:

      • Alkylation: Reagents like BF3-Methanol or H2SO4-Methanol are used to form methyl esters.[2][8]

      • Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for derivatizing carboxylic acids.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the best analytical technique for quantifying this compound: LC-MS/MS or GC-MS? A: Both techniques are suitable, but the choice depends on your specific needs.

  • LC-MS/MS: This is often the preferred method for complex biological or environmental samples. It can frequently analyze this compound directly without derivatization, simplifying sample preparation.[10][11] LC-MS/MS offers high sensitivity and selectivity, especially when using tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM).[11][12]

  • GC-MS: This technique provides excellent separation and is a robust quantitative tool. However, it requires a mandatory derivatization step to make the isophthalic acid volatile and suitable for GC analysis.[7][8] Electron Ionization (EI) in GC-MS is highly reproducible and does not suffer from the ion suppression effects that can plague LC-MS/MS.[7]

Q2: How do I choose an appropriate internal standard (IS)? A: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., Isophthalic acid-d4). It behaves nearly identically to the analyte during sample preparation and analysis, effectively correcting for analyte loss and matrix effects.[6] If a SIL-IS is unavailable, a structurally similar compound with comparable chemical properties that is not present in the samples can be used. For isophthalic acid, its isomer, orthophthalic acid (o-PTA), has been used as an internal standard.[12]

Q3: What are the key steps for validating a quantitative method for this compound? A: Method validation ensures the reliability and accuracy of your results. Key parameters to assess include:

  • Linearity: The range over which the instrument response is proportional to the analyte concentration.

  • Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.[12]

  • Precision: The degree of agreement among individual measurements, evaluated at different levels (repeatability and intermediate precision).[12]

  • Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected.[12]

  • Limit of Quantification (LOQ): The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[12]

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Matrix Effect: As discussed previously, this must be assessed to ensure co-eluting substances do not interfere with quantification.[5]

Experimental Protocols

Protocol 1: this compound Quantification by LC-MS/MS

This protocol provides a general workflow for the analysis of this compound from an aqueous matrix (e.g., food simulant, environmental water).

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Cartridge Selection: Use a Hydrophilic-Lipophilic Balanced (HLB) or C18 SPE cartridge.

  • Conditioning: Condition the cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water. Do not allow the sorbent to go dry.

  • Loading: Acidify the sample (e.g., to pH 3 with formic acid) and load it onto the SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 3 mL of water to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 3-5 mL of methanol or acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume (e.g., 500 µL) of the mobile phase starting condition.

2. LC-MS/MS Analysis

  • LC System: A UHPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).[11]

  • Mobile Phase:

    • A: Water with 0.1% formic acid or 20 mM formic acid.[10]

    • B: Acetonitrile or Methanol.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.[12]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for carboxylic acids like this compound.[10][13]

  • Detection: Use Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity. Precursor and product ions for this compound would need to be optimized on your specific instrument.

Protocol 2: this compound Quantification by GC-MS (with Derivatization)

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Acidify the aqueous sample (e.g., to pH < 3).

  • Extract with a water-immiscible organic solvent like ethyl acetate (B1210297) or diethyl ether. Repeat the extraction 2-3 times.

  • Pool the organic extracts and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent to a small volume.

2. Derivatization (Silylation)

  • To the dried extract residue, add 50-100 µL of a silylating reagent (e.g., BSTFA with 1% TMCS) and 50 µL of a solvent like pyridine (B92270) or DMF.[8]

  • Cap the vial tightly and heat at 60-75°C for 30-60 minutes to ensure the reaction goes to completion.[9]

  • Cool the sample to room temperature before injection.

3. GC-MS Analysis

  • GC Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS).

  • Injection: Use a splitless injection for trace analysis.

  • Oven Program: Start at a low temperature (e.g., 70°C), then ramp at 10-20°C/min to a final temperature of ~280-300°C.

  • MS Detection: Operate in Scan mode to confirm the identity of the derivative or in Selected Ion Monitoring (SIM) mode for higher sensitivity quantification, monitoring characteristic ions of the derivatized this compound.

Data Presentation

The following tables summarize quantitative data from relevant studies.

Table 1: LC-MS/MS Method Performance for this compound (i-PTA)

ParameterValueMatrixReference
Limit of Detection (LOD)3.7 µg/kg50% aq. ethanol[12]
Limit of Quantification (LOQ)11.9 µg/kg50% aq. ethanol[12]
Recovery (at ~45 µg/kg)112%50% aq. ethanol[12]
Recovery (at ~150 µg/kg)99%50% aq. ethanol[12]
Recovery (at ~450 µg/kg)90%50% aq. ethanol[12]
Precision (RSD)1-9%50% aq. ethanol[12]

Visualizations

Experimental and Logical Workflows

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_process Data Processing Sample Sample Collection (Complex Matrix) Spike Spike with Internal Standard Sample->Spike Extract Extraction (SPE or LLE) Spike->Extract Cleanup Clean-up & Concentration Extract->Cleanup Deriv Derivatization (Required for GC-MS) Cleanup->Deriv GC-MS Path Inject Instrumental Analysis (LC-MS/MS or GC-MS) Cleanup->Inject LC-MS/MS Path Deriv->Inject Data Data Acquisition Inject->Data Integrate Peak Integration Data->Integrate Calibrate Calibration & Quantification Integrate->Calibrate Report Final Report Calibrate->Report

Caption: General workflow for quantitative analysis of this compound.

G cluster_blank Issue: High Blank Signal cluster_recovery Issue: Poor Recovery / Peak Shape Start Problem Encountered (e.g., Low Recovery, High Blank) Blank_Check High Signal in Blank? Start->Blank_Check Recovery_Check Poor Recovery or Bad Peak Shape? Start->Recovery_Check Check_Solvents Test Solvents & Reagents Blank_Check->Check_Solvents Yes Check_Glassware Check Glassware Cleaning & Lab Plastics Check_Solvents->Check_Glassware Check_System Run Instrument Blanks Check_Glassware->Check_System Check_Extraction Optimize Extraction (Solvent, pH, Sorbent) Recovery_Check->Check_Extraction Yes Check_Deriv Confirm Derivatization (For GC-MS) Check_Extraction->Check_Deriv Check_Matrix Assess Matrix Effects (Post-Spike Experiment) Check_Deriv->Check_Matrix Use_IS Implement Stable Isotope Labeled IS Check_Matrix->Use_IS

Caption: Logical workflow for troubleshooting common analytical issues.

References

strategies to control molecular weight in isophthalate polyesters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isophthalate polyester (B1180765) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during your experiments, with a focus on strategies to control molecular weight.

Troubleshooting Low Molecular Weight in this compound Polyesters

A common challenge in polyester synthesis is achieving the desired molecular weight. Low molecular weight can result from several factors throughout the experimental process. Below is a logical workflow to diagnose and resolve this issue.

TroubleshootingWorkflow cluster_solutions Corrective Actions start Low Molecular Weight Observed purity Verify Monomer Purity start->purity stoichiometry Check Stoichiometric Ratio (Diacid vs. Diol) purity->stoichiometry Purity Confirmed sol_purity Purify monomers (recrystallization, distillation). purity->sol_purity byproduct Evaluate Byproduct Removal (e.g., Water, Glycol) stoichiometry->byproduct Ratio is Accurate sol_stoich Recalculate and re-weigh monomers. Use Carothers equation to predict MW. stoichiometry->sol_stoich conditions Review Reaction Conditions (Temp, Time, Pressure) byproduct->conditions Removal is Efficient sol_byproduct Increase vacuum, improve stirring, use nitrogen sparge. byproduct->sol_byproduct catalyst Assess Catalyst Activity & Concentration conditions->catalyst Conditions are Optimal sol_conditions Optimize temperature profile and extend polycondensation time. conditions->sol_conditions solution High Molecular Weight Achieved catalyst->solution Catalyst is Active sol_catalyst Use fresh catalyst, optimize concentration. catalyst->sol_catalyst

Caption: Troubleshooting workflow for low molecular weight polymer.

Frequently Asked Questions (FAQs)

Q1: My this compound polyester synthesis is resulting in a low molecular weight polymer. What are the most common causes?

Low molecular weight in polycondensation reactions is a frequent issue that can stem from several factors. The primary culprits are often related to monomer purity, incorrect stoichiometry, inefficient removal of the condensation byproduct (typically water), suboptimal reaction conditions, and catalyst inefficiency.[1][2] Each of these factors can halt chain growth prematurely. A systematic approach, as outlined in the workflow diagram above, is crucial for identifying and resolving the root cause.

Q2: How does the monomer ratio affect the final molecular weight?

The stoichiometry of the diacid (isophthalic acid) and diol monomers is a critical factor in controlling the molecular weight of polyesters.

  • Equimolar Ratio: To achieve a high molecular weight, an exact 1:1 stoichiometric ratio of functional groups (carboxyl to hydroxyl) is theoretically required.

  • Stoichiometric Imbalance: A deliberate excess of one monomer can be used to control the molecular weight and determine the nature of the polymer end-groups.[1][3] However, a significant or unintended imbalance will severely limit the degree of polymerization and result in a low molecular weight product.[1] The Carothers equation can be used to predict the final molecular weight based on the monomer ratio and conversion rate.[4]

Q3: What is the role of the catalyst in controlling molecular weight?

Catalysts are essential for achieving a high molecular weight in a reasonable timeframe by accelerating the esterification and polycondensation reactions.

  • Catalyst Selection: The choice of catalyst significantly influences the reaction. Common catalysts include tin, titanium, or antimony compounds.[5][6] Some catalysts may promote side reactions like etherification or gelation, which can undesirably affect the molecular weight and structure.[5] For instance, zinc acetate (B1210297) has been shown to achieve high conversion without gelation, whereas methanesulfonic acid (MSA) can lead to gel formation.[5]

  • Catalyst Concentration: The amount of catalyst must be optimized. Too little catalyst results in a slow reaction and incomplete conversion, leading to low molecular weight.[2] Conversely, an excessive amount can cause side reactions, polymer degradation, and discoloration.[2][7]

Q4: How do reaction temperature and time impact the molecular weight of this compound polyesters?

Temperature and time are key parameters in the two main stages of polyester synthesis: esterification and polycondensation.

  • Esterification: This initial stage is typically carried out at temperatures between 180°C and 240°C to form a prepolymer, with the removal of water.[8]

  • Polycondensation: To build molecular weight, this stage requires higher temperatures (up to 270°C or higher) and the application of a high vacuum to remove the glycol byproduct and drive the equilibrium towards polymer formation.[6][8]

  • Optimization: Insufficient reaction time or temperatures that are too low will result in incomplete reaction and low molecular weight.[1] Conversely, excessively high temperatures or prolonged reaction times can cause thermal degradation, chain scission, and discoloration, which also reduces the final molecular weight.[1]

Q5: Can I use end-capping agents to control the molecular weight?

Yes, end-capping agents (or "chain stoppers") are monofunctional molecules that react with the growing polymer chains, terminating their growth. This is a deliberate strategy to control the final molecular weight and stabilize the polymer.

  • Mechanism: By introducing a calculated amount of a monofunctional acid (like benzoic acid) or alcohol (like benzyl (B1604629) alcohol), you can precisely control the average degree of polymerization.[9][10]

  • Benefits: This technique allows for the production of resins with a lower molecular weight and narrower polydispersity.[10] End-capping can also improve properties like hydrolytic stability by replacing reactive carboxyl end groups.[10][11]

Q6: My polymer has a low molecular weight despite correct stoichiometry. What else could be wrong?

If monomer purity and stoichiometry are correct, the most likely cause is the inefficient removal of the condensation byproduct (e.g., water during esterification, glycol during polycondensation). The polycondensation reaction is an equilibrium process; the presence of byproducts will inhibit the forward reaction, preventing the formation of high molecular weight chains.[1]

  • Solution: Ensure your reaction setup facilitates efficient byproduct removal. This includes applying a high vacuum (<1 mbar), ensuring vigorous stirring of the viscous melt to increase surface area, and potentially using a slow stream of an inert gas like nitrogen to help carry away volatile byproducts.[1]

Key Parameter Relationships

The final molecular weight of this compound polyesters is a result of the interplay between several key experimental parameters. Understanding these relationships is crucial for effective control over the polymerization process.

ParameterRelationships cluster_inputs Controllable Parameters cluster_effects Primary Effects mw Molecular Weight (MW) stoich Stoichiometry (Diacid:Diol Ratio) stoich->mw Controls max achievable MW purity Monomer Purity purity->mw Impurities limit MW catalyst Catalyst Type & Concentration rate Reaction Rate catalyst->rate temp_time Temperature & Time temp_time->rate degradation Degradation / Side Reactions temp_time->degradation vacuum Byproduct Removal (Vacuum) equilibrium Reaction Equilibrium vacuum->equilibrium endcap End-Capping Agents termination Chain Termination endcap->termination rate->mw Higher rate -> Higher MW (if no degradation) equilibrium->mw Shift to products -> Higher MW degradation->mw Lowers MW termination->mw Limits MW

Caption: Key factors influencing polyester molecular weight.

Data Summary Tables

Table 1: Effect of Catalyst Choice on Polyester Synthesis
CatalystConversion after 9h (%)Side Reactions NotedReference
None96%-[5]
Methanesulfonic acid (MSA)~95% (stagnated after 2h)Gelation after 7h[5]
Zinc Acetate (Zn(OAc)₂)>99%No crosslinking or gelation[5]
Titanium Butoxide (Ti(OBu)₄)98%No crosslinking[5]
Table 2: Effect of End-Capping on Molecular Weight and Resin Properties
Resin TypeEnd-Cap AgentMₙ ( g/mol )Polydispersity Index (PDI)Styrene Content (%)Reference
Benzyl End-Capped (BP-UPR)Benzyl Alcohol17541.6825.1[10]
Commercial Resin (C-UPR)NoneHigher than BP-UPRSimilar to BP-UPR33.4[10]

General Experimental Protocol for this compound Polyester Synthesis

This protocol describes a two-stage melt polycondensation process for synthesizing this compound polyesters. Critical steps for molecular weight control are highlighted.

Materials:

  • Isophthalic Acid (IPA)

  • Diol (e.g., Ethylene Glycol, Neopentyl Glycol)

  • Catalyst (e.g., Titanium Butoxide, Antimony Trioxide)

  • Stabilizer (optional)

  • End-capping agent (optional, for MW control)

Equipment:

  • Glass reactor with a multi-neck lid

  • Mechanical overhead stirrer

  • Heating mantle with temperature controller

  • Nitrogen/Argon inlet

  • Distillation column and collection flask

  • Vacuum pump and pressure gauge

Procedure:

  • Monomer Charging and Esterification (Stage 1):

    • Charge the reactor with the precisely weighed amounts of isophthalic acid and the diol. A slight excess of the diol is often used to compensate for losses during distillation.[9]

    • Add the catalyst and stabilizer if required.

    • Begin stirring and purge the system with an inert gas (e.g., nitrogen) to prevent oxidation.[1]

    • Heat the mixture to the esterification temperature (e.g., 180–240°C).[8] Water will begin to distill off as a byproduct.

    • Continue this stage until the collection of water ceases, or the acid number of the mixture drops to a predetermined value.[9] This indicates the formation of low molecular weight prepolymer.

  • Polycondensation (Stage 2):

    • Critical Step for MW: Gradually increase the temperature (e.g., to 240-270°C) while slowly reducing the pressure using a vacuum pump to <1 mbar.[1][6][12]

    • The excess diol and any remaining water will be removed from the reaction mixture. Efficient removal is crucial to drive the reaction toward high molecular weight.[1]

    • Monitoring MW: The progress of the reaction can be monitored by observing the increase in the viscosity of the melt (e.g., by measuring the torque on the stirrer).[2]

    • Continue the reaction under high temperature and vacuum until the desired viscosity (and thus molecular weight) is achieved. This stage can take several hours.[12]

  • Product Recovery:

    • Once the target molecular weight is reached, stop the reaction by cooling the reactor.

    • Extrude the molten polymer from the reactor under nitrogen pressure.

    • Allow the polyester to cool and solidify before further processing or characterization.

Characterization:

  • Molecular Weight: Determined by Gel Permeation Chromatography (GPC) or by measuring the intrinsic viscosity.

  • End Groups: Carboxyl and hydroxyl end groups can be quantified by titration methods.[12][13]

  • Structure: Confirmed using NMR and FT-IR spectroscopy.[12][14]

References

overcoming phase separation in isophthalate copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isophthalate Copolymerization

Welcome to the technical resource center for this compound copolymerization. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to phase behavior and morphology control in copolyester synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of isophthalic acid (IPA) in copolymerization with monomers like terephthalic acid (TPA)?

Isophthalic acid is introduced as a comonomer to modify the properties of linear, crystalline polyesters such as polyethylene (B3416737) terephthalate (B1205515) (PET). The angled linkage of the this compound unit, in contrast to the linear geometry of terephthalate, introduces a "kink" into the polymer chain.[1] This disruption of chain regularity hinders the packing of polymer chains into an ordered crystalline lattice. Consequently, incorporating IPA reduces the overall degree of crystallinity, lowers the melting point (Tm), and slows the rate of crystallization.[2][3]

Q2: What is meant by "phase separation" in the context of this compound copolymers?

In this context, "phase separation" typically refers to the solid-state morphology of the final polymer rather than a liquid-liquid separation during the polymerization reaction itself. The polymer will consist of amorphous (disordered) and crystalline (ordered) domains or phases. The primary goal of adding IPA is to control the ratio of these phases. Copolyesters with a high enough this compound content (e.g., >25-30 mol%) can be rendered completely amorphous.[3] Inconsistent monomer incorporation can lead to block-like segments, which could result in microphase separation and undesirable properties.

Q3: How does the concentration of isophthalic acid affect the final polymer?

The concentration of IPA is a critical parameter that directly influences the polymer's thermal and physical properties. As the molar percentage of IPA increases:

  • Melting Temperature (Tm) and Enthalpy of Melting (ΔHm): Both decrease significantly. Above a certain IPA concentration, the melting point may disappear entirely as the polymer becomes fully amorphous.[3][4]

  • Crystallinity: The degree of crystallinity and the rate of crystallization are reduced.[2][3]

  • Glass Transition Temperature (Tg): The effect on Tg can vary, but it generally falls between the Tg values of the respective homopolymers (e.g., PET and polyethylene this compound, PEI).[3]

  • Solubility: The increased amorphous content improves solubility in common organic solvents.[3]

  • Transparency: By suppressing crystallization, IPA helps produce highly transparent, amorphous articles.[1]

Q4: Which analytical techniques are essential for characterizing my this compound copolymers?

To properly assess the outcome of your copolymerization, the following techniques are recommended:

  • Differential Scanning Calorimetry (DSC): Used to determine key thermal transitions like the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). It is the primary method for quantifying the degree of crystallinity.[2][3][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the successful incorporation of the comonomers and determining the precise copolymer composition. It can also be used to analyze the sequence distribution (e.g., random vs. blocky).[3][6]

  • Thermogravimetric Analysis (TGA): Measures the thermal stability of the polymer and its degradation temperature.[4]

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Determines the molecular weight (Mn, Mw) and molecular weight distribution (polydispersity index, PDI) of the polymer.[7]

Troubleshooting Guide

This section addresses common problems encountered during this compound copolymerization experiments.

Problem 1: The final polymer is opaque or hazy, but it was expected to be transparent.

  • Possible Cause 1: Insufficient this compound Content. The molar ratio of IPA to TPA was too low to adequately suppress crystallization.

    • Solution: Review your calculations and increase the mol% of IPA in the monomer feed. For PET-based systems, >25% IPA is often required to achieve an amorphous state.[3]

  • Possible Cause 2: Non-Random Monomer Incorporation. The monomers may have polymerized in blocks, creating segments of the crystallizable homopolymer (e.g., PET) that are long enough to crystallize and scatter light. This can result from differences in monomer reactivity or poor mixing.

    • Solution: Ensure homogenous mixing of monomers and catalyst before initiating polymerization. Achieving a random distribution is critical.[3] Consider a two-stage process where oligomers are formed first to promote randomization.

  • Possible Cause 3: Inappropriate Thermal Processing. Holding the polymer at a temperature between its Tg and Tm for an extended period during or after synthesis (e.g., slow cooling) can promote crystallization.

    • Solution: Rapidly cool (quench) the molten polymer from the reactor to below its Tg. This freezes the chains in a disordered, amorphous state.[1]

Problem 2: The polymer's thermal properties (Tg, Tm) are inconsistent between batches.

  • Possible Cause 1: Inaccurate Monomer Dosing. Small variations in the monomer feed ratio can lead to significant changes in thermal properties.

    • Solution: Use high-precision balances and ensure complete transfer of all monomers to the reaction vessel. Verify the actual copolymer composition using NMR spectroscopy.

  • Possible Cause 2: Variable Reaction Time or Temperature Profile. Inconsistent reaction conditions can affect molecular weight and monomer distribution, both of which influence thermal properties.

    • Solution: Implement a precisely controlled, automated temperature and pressure program for the polymerization process. Ensure reaction times are consistent for all batches.

  • Possible Cause 3: Presence of Contaminants. Impurities or residual solvents can act as plasticizers, lowering the Tg, or as nucleation agents, affecting crystallization.

    • Solution: Ensure all monomers and reagents are of high purity and are thoroughly dried before use. PET, for example, is hygroscopic and absorbs water, which can lead to degradation at high temperatures.[1]

Troubleshooting Workflow Diagram

G Troubleshooting this compound Copolymers start Problem Observed p1 Polymer is Opaque / Hazy (Expected Transparent) start->p1 p2 Inconsistent Thermal Properties (Tg, Tm) Between Batches start->p2 c11 Cause: Insufficient IPA Content? p1->c11 c21 Cause: Inaccurate Monomer Dosing? p2->c21 c12 Cause: Non-Random Monomer Incorporation? c11->c12 No s11 Solution: Increase mol% of IPA. Verify with NMR. c11->s11 Yes c13 Cause: Slow Cooling / Inappropriate Thermal Profile? c12->c13 No s12 Solution: Ensure homogenous mixing. Consider two-stage reaction. c12->s12 Yes s13 Solution: Rapidly quench polymer melt to below Tg. c13->s13 Yes c22 Cause: Inconsistent Reaction Conditions (Time, Temp)? c21->c22 No s21 Solution: Use high-precision dosing. Verify composition with NMR. c21->s21 Yes c23 Cause: Impurities or Moisture Present? c22->c23 No s22 Solution: Implement strict, automated control of reaction parameters. c22->s22 Yes s23 Solution: Use high-purity, dry monomers and reagents. c23->s23 Yes

Caption: A logical workflow for troubleshooting common issues in this compound copolymerization.

Data Summary Tables

Table 1: Effect of this compound (IPA) Content on Thermal Properties of PET Copolymers

IPA Content (mol%)Melting Temp (Tm) (°C)Melting Enthalpy (ΔHm) (J/g)Glass Transition Temp (Tg) (°C)CrystallinityReference
0 (PET)~255High~75-80Semi-crystalline[3]
10DecreasedDecreased~78Semi-crystalline[3][6]
20Significantly DecreasedLow~76Low Crystallinity[3][6]
>25Not detectableNot detectable~75Amorphous[3]
50Not detectableNot detectable~73Amorphous[3]

Note: Specific values are dependent on molecular weight and synthesis conditions. This table represents general trends.

Experimental Protocols

Protocol 1: Synthesis of Poly(ethylene terephthalate-co-isophthalate) via Melt Polycondensation

This protocol describes a typical two-stage melt polycondensation process for synthesizing a random copolyester.

Materials:

  • Terephthalic acid (TPA)

  • Isophthalic acid (IPA)

  • Ethylene glycol (EG) - (use a molar excess, e.g., 1.5:1 to total diacids)[8]

  • Esterification catalyst (e.g., Antimony(III) oxide, Sb₂O₃)

  • Polycondensation catalyst (e.g., part of the same antimony compound)

  • Stabilizers (e.g., phosphites)[1]

Workflow Diagram: Melt Polycondensation

Caption: Workflow for synthesizing this compound copolymers via a two-stage melt process.

Procedure:

Stage 1: Esterification

  • Reactor Charging: Charge the appropriate molar quantities of TPA, IPA, and a 1.5:1 molar excess of EG into a high-temperature, mechanically stirred polymerization reactor.[8] Add the esterification catalyst (e.g., 0.05 wt% Sb₂O₃).[9]

  • Inert Atmosphere: Seal the reactor and purge thoroughly with inert gas (e.g., nitrogen) for at least 10-15 minutes to remove all oxygen.[8]

  • Heating and Reaction: Begin stirring (e.g., 300 rpm) and heat the mixture to 225-250°C.[8] The reaction is typically carried out under a slight overpressure to keep the EG from boiling off too quickly.

  • Byproduct Removal: Water is generated as a byproduct. Allow it to distill from the reactor and be collected in a condenser.

  • Monitoring: The reaction is complete when the solid diacids have fully reacted to form a clear, molten mixture of low-molecular-weight oligomers. This can take 2-4 hours.

Stage 2: Polycondensation

  • Stabilizer Addition: Add thermal stabilizers (e.g., phosphites) to prevent degradation at the higher temperatures required for this stage.[1]

  • Temperature Increase: Increase the reaction temperature to 270-285°C.

  • Vacuum Application: Gradually apply a high vacuum (e.g., <1 Torr) to the reactor. This is the critical step for removing the excess EG byproduct, which drives the polymerization reaction toward a high molecular weight.

  • Viscosity Monitoring: The viscosity of the melt will increase significantly as the polymer chains grow. This can be monitored by observing the torque on the mechanical stirrer.

  • Completion: Continue the reaction until the desired stirrer torque (indicating the target molecular weight) is achieved. This stage can take another 2-4 hours.

Polymer Isolation:

  • Extrusion: Once the reaction is complete, stop the stirrer and pressurize the reactor with nitrogen to extrude the molten polymer as a strand.

  • Quenching: Immediately pass the polymer strand into a cold water bath to rapidly cool it below its Tg. This step is crucial for obtaining an amorphous, transparent material.

  • Pelletization: Use a pelletizer to cut the cooled strand into uniform pellets for storage and analysis.

  • Drying: Thoroughly dry the pellets under vacuum to remove any absorbed water before characterization or further processing.

References

Validation & Comparative

A Comparative Guide to Validating Isophthalate Purity: GC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of isophthalate, a key component in the synthesis of various polymers and materials, is of paramount importance. Gas chromatography (GC) stands as a cornerstone technique for the validation of this compound purity, offering high resolution and sensitivity. This guide provides an objective comparison of GC-based methods with alternative analytical techniques, supported by experimental data, to assist in the selection of the most suitable method for specific analytical needs.

Gas Chromatography: The Gold Standard for Volatile and Semi-Volatile Compound Analysis

Gas chromatography, particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. Due to the low volatility of isophthalic acid, a derivatization step is typically required to convert it into a more volatile form suitable for GC analysis.

Derivatization: Enabling GC Analysis of Isophthalic Acid

The most common derivatization techniques for carboxylic acids like this compound are esterification and silylation. Esterification, often using Boron Trifluoride (BF3) in methanol, converts the carboxylic acid groups into their corresponding methyl esters. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic protons with trimethylsilyl (B98337) (TMS) groups. Both methods yield derivatives with increased volatility, allowing for their successful separation and detection by GC.[1][2]

Performance Comparison of Analytical Techniques

The choice of analytical technique for this compound purity validation depends on several factors, including the required sensitivity, the nature of potential impurities, and the available instrumentation. Below is a comparison of the performance of GC-FID, GC-MS, and High-Performance Liquid Chromatography with a UV detector (HPLC-UV).

ParameterGC-FIDGC-MSHPLC-UV
Principle Separation based on volatility and interaction with a stationary phase, detection by ionization in a flame.Separation based on volatility and interaction with a stationary phase, detection by mass-to-charge ratio.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, detection by UV absorbance.
Derivatization RequiredRequiredNot always required
Sensitivity High (ng to pg level)[3]Very High (pg to fg level), especially in SIM modeModerate (µg to ng level)[4]
Selectivity GoodExcellent (provides structural information)Good
Common Impurities Detected Phthalic acid isomers, benzoic acid, toluic acidPhthalic acid isomers, benzoic acid, toluic acid, and other volatile/semi-volatile organic compounds[5]Phthalic acid isomers, dicarboxylic fluorenones, tricarboxylic biphenyls[6][7]
Precision (RSD%) Typically < 2%[3]Typically < 5%Typically < 2%[7]
Accuracy (Recovery %) Generally 90-110%[8]Generally 90-110%Generally 95-105%[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of this compound purity using GC-MS and HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Purity

This protocol outlines a standard procedure for the analysis of this compound purity following derivatization.

1. Sample Preparation (Silylation with BSTFA):

  • Weigh 1-10 mg of the this compound sample into a reaction vial.[10]

  • If the sample is in an aqueous solution, evaporate it to dryness.[10]

  • Add an excess of BSTFA (with 1% TMCS as a catalyst for enhanced reactivity), ensuring at least a 2:1 molar ratio of reagent to active hydrogens.[10]

  • Cap the vial and heat at 60°C for 30-60 minutes.[2]

  • Cool the sample to room temperature before injection into the GC-MS.

2. GC-MS Conditions:

  • Column: A low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) or a specialty phthalate (B1215562) analysis column (e.g., Rtx-440, Rxi-XLB), is recommended for good resolution of phthalate isomers.[11]

  • Injector: Splitless injection at 250-300°C.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100-150°C, hold for 1-2 minutes.

    • Ramp: Increase to 280-300°C at a rate of 10-20°C/minute.

    • Hold at the final temperature for 5-10 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-500.

    • Source Temperature: 230-250°C.

3. Data Analysis:

  • The purity of this compound is determined by calculating the peak area percentage of the derivatized this compound relative to the total area of all detected peaks.

High-Performance Liquid Chromatography (HPLC-UV) Protocol for this compound Purity

This protocol provides a method for the direct analysis of this compound and its common impurities without derivatization.

1. Sample Preparation:

  • Accurately weigh a suitable amount of the this compound sample and dissolve it in the mobile phase or a compatible solvent mixture (e.g., water/acetonitrile).

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) or a mixed-mode column can be used.[4][12]

  • Mobile Phase: A gradient elution is often employed. For example:

    • Mobile Phase A: Water with 0.1% phosphoric acid or another suitable buffer.

    • Mobile Phase B: Acetonitrile.

    • A typical gradient might start with a high percentage of A and gradually increase the percentage of B over 15-20 minutes.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detector: UV detector set at 210 nm or 240 nm.[4][7]

3. Data Analysis:

  • Purity is calculated based on the area percentage of the this compound peak relative to the total peak area.

Visualizing the Workflow

Diagrams illustrating the experimental workflows can aid in understanding the logical steps of each analytical process.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh this compound Sample dissolve Dissolve in Solvent (if needed) weigh->dissolve derivatize Derivatize (e.g., with BSTFA) dissolve->derivatize heat Heat Reaction Mixture derivatize->heat inject Inject into GC-MS heat->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

GC-MS workflow for this compound purity analysis.

HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC-UV Analysis cluster_data_hplc Data Processing weigh_hplc Weigh this compound Sample dissolve_hplc Dissolve in Mobile Phase weigh_hplc->dissolve_hplc filter_hplc Filter Sample dissolve_hplc->filter_hplc inject_hplc Inject into HPLC filter_hplc->inject_hplc separate_hplc Chromatographic Separation inject_hplc->separate_hplc detect_hplc UV Detection separate_hplc->detect_hplc integrate_hplc Integrate Peak Areas detect_hplc->integrate_hplc calculate_hplc Calculate Purity integrate_hplc->calculate_hplc

HPLC-UV workflow for this compound purity analysis.

Conclusion

Both gas chromatography and high-performance liquid chromatography are robust and reliable techniques for validating the purity of this compound. GC, particularly GC-MS, offers unparalleled separation efficiency and definitive identification of volatile and semi-volatile impurities after a necessary derivatization step. HPLC provides a valuable orthogonal method that can often analyze this compound and its non-volatile impurities directly without derivatization. The choice between these methods should be guided by the specific analytical requirements, including the nature of expected impurities, desired sensitivity, and available instrumentation. For comprehensive purity assessment, employing both techniques can provide a more complete impurity profile.

References

Isophthalic Acid vs. Terephthalic Acid: A Comparative Guide to their Impact on Polyester Properties

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural isomers' influence on the thermal, mechanical, and chemical characteristics of polyesters, supported by experimental data.

The selection of diacid monomers is a critical determinant of the final properties of a polyester (B1180765). Among the aromatic dicarboxylic acids, isophthalic acid (IPA) and terephthalic acid (TPA) are two common isomers that, despite their identical chemical formula, impart distinct characteristics to the resulting polymer. This guide provides a comprehensive comparison of the effects of IPA and TPA on polyester properties, with a focus on experimental data to inform researchers, scientists, and drug development professionals in their material selection and design.

The fundamental difference between isophthalic acid and terephthalic acid lies in the substitution pattern of their carboxyl groups on the benzene (B151609) ring. Terephthalic acid is a para-isomer (1,4-substitution), resulting in a linear and rigid molecular structure. In contrast, isophthalic acid is a meta-isomer (1,3-substitution), which introduces a kink in the polymer chain. This seemingly subtle structural variance has a profound impact on the polymer's ability to crystallize and its overall performance characteristics.

Impact on Polymer Structure and Crystallinity

The linear geometry of terephthalic acid allows for efficient packing of polymer chains, leading to a higher degree of crystallinity in polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). This ordered, crystalline structure is responsible for the high strength and stiffness of TPA-based polyesters. Conversely, the bent structure of isophthalic acid disrupts the regularity of the polymer backbone, hindering chain packing and reducing the overall crystallinity. The incorporation of IPA into a polyester chain, therefore, leads to a more amorphous polymer.

A Comparative Guide to Phthalate Isomer Separation by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of phthalate (B1215562) isomers are critical in various fields, from environmental monitoring to quality control in the pharmaceutical and consumer product industries. Due to their structural similarities, achieving baseline separation of these isomers can be challenging. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods, focusing on the performance of C18 and Phenyl-Hexyl stationary phases for the separation of common phthalate isomers.

Executive Summary

This guide compares the efficacy of two common reversed-phase HPLC columns, the C18 and the Phenyl-Hexyl, for the separation of phthalate isomers. While the C18 column is a workhorse for general reversed-phase separations, the Phenyl-Hexyl column often provides superior resolution for structurally similar aromatic compounds like phthalates, particularly for challenging isomer groups such as Di(2-ethylhexyl) phthalate (DEHP), Di-n-octyl phthalate (DNOP), and Di-isodecyl phthalate (DIDP).[1] The choice of column and mobile phase is crucial for achieving optimal separation. This document provides a summary of performance data, detailed experimental protocols, and a visual representation of the analytical workflow.

Data Presentation: Performance Comparison of HPLC Columns

The following table summarizes the comparative performance of C18 and Phenyl-Hexyl columns for the separation of a selection of phthalate isomers. Data has been compiled from various application notes and research articles. Direct comparison under identical conditions is noted where available.

Phthalate IsomerColumn TypeMobile PhaseDetectionPerformance Highlights
Dimethyl phthalate (DMP), Diethyl phthalate (DEP), Dibutyl phthalate (DBP)C18Gradient elution with acetonitrile (B52724) and water.[2][3]UV (230 nm)Good separation of these common, less complex phthalates is readily achievable.[2]
DEHP, DNOP, DIDPPhenyl-HexylTernary gradient with water, acetonitrile, and methanol (B129727).[1]UV (228 nm)Superior resolution compared to a C18 column under the same conditions.[1]
Diisononyl phthalate (DINP) IsomersPhenyl-HexylNot specifiedNot specifiedRecommended for providing superior resolution for these challenging branched isomers compared to standard C18 columns.[4]
Butyl benzyl (B1604629) phthalate (BBP), DBPPhenylMethanol/WaterUVDemonstrated a reversal in elution order compared to a C18 column, indicating different selectivity.[5]
General Phthalate ScreeningC18Gradient elution with ethanol (B145695) and water.[6]UV (254 nm)A simple and rapid method for the determination of several phthalates in cosmetic products.[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting separation methods. Below are representative experimental protocols for phthalate isomer analysis using both C18 and Phenyl-Hexyl columns.

Method 1: Separation of Nine Phthalates using a Phenyl-Hexyl Column[1]

This method was developed for the analysis of nine phthalates and demonstrated excellent resolution, particularly for the critical DEHP, DNOP, and DIDP isomer group.

  • Instrumentation: Agilent 1290 Infinity Method Development Solution or equivalent HPLC system with a UV detector.

  • Column: Agilent ZORBAX RRHT Eclipse Plus Phenyl-Hexyl, 3.0 x 100 mm, 1.8 µm.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

    • C: Methanol

  • Gradient: 0 min: 5% B, 5% C; 10 min: 45% B, 45% C; 12.45 min: 45% B, 45% C; 12.5 min: 90% B; 14 min: 5% B, 5% C.

  • Flow Rate: 1 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 µL.

  • Detection: UV at 228 nm.

  • Sample Preparation: A 0.05 g sample of crushed polymer was dissolved in 5 mL of THF. The polymer was then precipitated with 10 mL of methanol and cooled for one hour before analysis.[1]

Method 2: General Phthalate Screening using a C18 Column[2][7]

This method is suitable for the routine analysis of common phthalates in cosmetic samples.

  • Instrumentation: HPLC system with a UV detector.

  • Column: ZORBAX SB-C18, 4.6 x 150 mm, 5 µm[2] or equivalent.

  • Mobile Phase:

    • A: Water

    • B: Methanol

  • Gradient Elution: A gradient elution with methanol and water is employed.[2] For a similar method, a gradient of 5 mM KH2PO4 and acetonitrile was used.[7]

  • Flow Rate: Typically 1.0 - 1.5 mL/min.[7]

  • Detection: UV at 230 nm.[2][7]

  • Sample Preparation: The sample is ultrasonically extracted with methanol and centrifuged at high speed. The supernatant is then filtered through a 0.45 µm membrane before injection.[2]

Mandatory Visualization

The following diagrams illustrate key aspects of the comparative analysis and experimental workflow.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Matrix (e.g., Cosmetic, Plastic) Extraction Extraction (e.g., Sonication, Dissolution) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System Filtration->HPLC Column Analytical Column (C18 or Phenyl-Hexyl) HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification & Identification Chromatogram->Quantification

A generalized workflow for the HPLC analysis of phthalates.

Column_Comparison cluster_C18 C18 Column cluster_PhenylHexyl Phenyl-Hexyl Column Phthalates Phthalate Isomer Mixture C18_Interaction Primary Interaction: Hydrophobic Phthalates->C18_Interaction PH_Interaction Interactions: Hydrophobic & π-π Phthalates->PH_Interaction C18_Result Good for general separation. May show co-elution for complex isomers. C18_Interaction->C18_Result PH_Result Enhanced selectivity for aromatic isomers. Superior resolution for DEHP, DNOP, DIDP. PH_Interaction->PH_Result

Comparison of separation mechanisms for C18 and Phenyl-Hexyl columns.

References

A Comparative Guide to Phthalate Detection: FTIR vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of phthalates is paramount for ensuring product safety and regulatory compliance. This guide provides a comprehensive comparison of two common analytical techniques for phthalate (B1215562) detection: Fourier Transform Infrared (FTIR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols.

Phthalates are a class of chemical compounds commonly used as plasticizers to enhance the flexibility and durability of polymers. However, due to their potential adverse health effects, regulatory bodies worldwide have restricted their use in many consumer products, including toys, childcare articles, and pharmaceutical packaging. Consequently, robust and reliable analytical methods are crucial for their detection and quantification. This guide delves into a head-to-head comparison of FTIR and GC-MS, outlining their respective strengths and weaknesses in the context of phthalate analysis.

At a Glance: Key Performance Characteristics

The choice between FTIR and GC-MS for phthalate analysis hinges on several factors, including the required sensitivity, specificity, sample throughput, and the nature of the sample matrix. While GC-MS is considered the "gold standard" for confirmatory analysis, FTIR offers a rapid and non-destructive screening alternative.[1][2] The following table summarizes the key quantitative performance characteristics of each technique.

Performance MetricFTIR (Total Phthalates)GC-MS (Individual Phthalates)
Limit of Detection (LOD) 0.02% - 0.05% (w/w)3.46 - 10.10 µg/mL (in solution)
Limit of Quantification (LOQ) 0.06% - 0.1% (w/w)5 - 14 ng/mL (in solution)
Typical Analysis Time < 2 minutes per sample10 - 40 minutes per sample
Sample Preparation Minimal to none (for ATR)Extensive (solvent extraction)
Specificity Total phthalate contentIndividual phthalate identification
Precision (%RSD) Not typically reported for screening0.6% - 19%
Accuracy (Recovery) Not applicable for screening76% - 100%

Deep Dive: Experimental Methodologies

Reproducibility and accuracy are cornerstones of reliable analytical data. Below are detailed experimental protocols for both FTIR and GC-MS, providing a framework for laboratory implementation.

Phthalate Analysis by FTIR-ATR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, provides a rapid, non-destructive method for screening total phthalate content in polymers.[1][3]

Experimental Protocol:

  • Instrument Setup:

    • FTIR Spectrometer equipped with a Diamond ATR accessory.

    • Set the spectral range to 4000 - 400 cm⁻¹.

    • Set the resolution to 8 cm⁻¹.

    • Co-add 240 scans for a total scan time of approximately 60 seconds.[3]

  • Sample Preparation:

    • For solid samples, ensure a clean, flat surface for optimal contact with the ATR crystal.

    • No other sample preparation is typically required.[1]

  • Data Acquisition:

    • Press the sample firmly against the ATR crystal to ensure good contact.

    • Acquire the infrared spectrum.

    • Characteristic phthalate absorption bands are observed around 1720 cm⁻¹ (C=O stretch), 1600-1580 cm⁻¹ (aromatic C=C stretch), and 1280-1040 cm⁻¹ (C-O stretch).

  • Data Analysis:

    • The total phthalate concentration is typically determined using a pre-established calibration model (e.g., Partial Least Squares - PLS) that correlates the absorbance of specific peaks to known phthalate concentrations.

Phthalate Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard confirmatory method for the identification and quantification of individual phthalates.[1] The following protocol is based on the U.S. Consumer Product Safety Commission (CPSC) Test Method CPSC-CH-C1001-09.3.[4]

Experimental Protocol:

  • Sample Preparation (Solvent Extraction):

    • Weigh approximately 50 mg of the polymer sample into a glass vial.

    • Add 5 mL of tetrahydrofuran (B95107) (THF) to dissolve the sample. This may require shaking or sonication.

    • Precipitate the polymer by adding 10 mL of hexane.

    • Allow the polymer to settle for at least 5 minutes.

    • Filter the THF/hexane solution through a 0.45 µm PTFE filter.[4]

    • Transfer 0.3 mL of the filtered extract to a GC vial.

    • Add 0.2 mL of an internal standard solution (e.g., benzyl (B1604629) benzoate).

    • Dilute the solution to 1.5 mL with cyclohexane.[4]

  • Instrument Setup:

    • Gas Chromatograph (GC):

      • Injector: Split/splitless inlet, operated in splitless mode for low concentrations or 20:1 split mode for higher concentrations.[5]

      • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Oven Temperature Program:

        • Initial temperature: 80°C, hold for 2 minutes.

        • Ramp 1: Increase to 210°C at 8°C/min, hold for 5 minutes.

        • Ramp 2: Increase to 250°C at 20°C/min, hold for 5 minutes.[6]

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key monitoring ions for many phthalates include m/z 149.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample extract into the GC-MS system.

    • Identify individual phthalates based on their retention times and characteristic mass spectra compared to certified reference standards.

    • Quantify the concentration of each phthalate using a calibration curve generated from standards of known concentrations.

Visualizing the Workflow

To better illustrate the distinct processes of each technique, the following diagrams outline the experimental workflows.

FTIR_Workflow cluster_FTIR FTIR-ATR Analysis Sample Polymer Sample ATR Place on ATR Crystal Sample->ATR Direct Contact Acquire Acquire IR Spectrum ATR->Acquire IR Beam Analyze Analyze Spectrum (Total Phthalates) Acquire->Analyze Spectral Data

Caption: Workflow for phthalate screening using FTIR-ATR.

GCMS_Workflow cluster_GCMS GC-MS Analysis Sample Polymer Sample Dissolve Dissolve in THF Sample->Dissolve Weighing Precipitate Precipitate with Hexane Dissolve->Precipitate Filter Filter Extract Precipitate->Filter Dilute Dilute & Add IS Filter->Dilute Inject Inject into GC-MS Dilute->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Elution Analyze Identify & Quantify (Individual Phthalates) Detect->Analyze Mass Spectra

Caption: Workflow for phthalate analysis using GC-MS.

Conclusion: Selecting the Right Tool for the Job

Both FTIR and GC-MS are powerful techniques for the analysis of phthalates in various materials. The optimal choice depends on the specific analytical need.

FTIR excels as a rapid, low-cost screening tool. Its minimal sample preparation and fast analysis time make it ideal for high-throughput quality control, such as screening large numbers of products on a manufacturing line to ensure they are below a certain total phthalate threshold.[3][7] However, it generally lacks the specificity to identify and quantify individual phthalates and may have a higher limit of detection compared to GC-MS.

GC-MS, on the other hand, provides the high sensitivity and specificity required for regulatory compliance and detailed analysis. It can separate, identify, and accurately quantify individual phthalate compounds, even at trace levels.[1][2] The trade-off is a more complex, time-consuming, and costly workflow that involves extensive sample preparation.

In many analytical laboratories, a tiered approach is employed. FTIR is used for initial screening to quickly identify samples that may contain high levels of phthalates. Those samples that test positive are then subjected to GC-MS analysis for confirmation and detailed quantification of the specific phthalates present.[7] This combined approach leverages the strengths of both techniques to create an efficient and reliable workflow for phthalate analysis.

References

A Comparative Analysis of the Thermal Stability of Isophthalate vs. Terephthalate Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the thermal characteristics of isophthalate and terephthalate-based polyesters, supported by experimental data.

The thermal stability of a polyester (B1180765) is a critical determinant of its processing conditions and end-use applications. This guide provides a comparative analysis of the thermal properties of two common classes of polyesters: those derived from isophthalic acid (isophthalates) and those from terephthalic acid (terephthalates). The primary distinction between these two lies in the substitution pattern of the carboxyl groups on the benzene (B151609) ring, which significantly influences the polymer's chain geometry, packing efficiency, and ultimately, its thermal behavior.

The Structural Difference: A Foundation for Divergent Properties

Terephthalate-based polyesters, such as polyethylene (B3416737) terephthalate (B1205515) (PET), are synthesized using terephthalic acid, a para-substituted (1,4) dicarboxylic acid. This linear and symmetrical monomeric unit allows for close chain packing and the formation of a highly ordered, crystalline structure. In contrast, this compound-based polyesters, like polyethylene this compound (PEI), are derived from isophthalic acid, a meta-substituted (1,3) dicarboxylic acid. The kinked, asymmetrical nature of the this compound unit disrupts the polymer chain's linearity, hindering efficient packing and reducing the degree of crystallinity.

This fundamental structural difference is the primary driver for the observed variations in their thermal stability, as detailed in the experimental data below.

Quantitative Comparison of Thermal Properties

The thermal stability of these polyesters is primarily assessed by three key parameters: the glass transition temperature (Tg), the melting temperature (Tm), and the decomposition temperature (Td). The following table summarizes these properties for polyethylene terephthalate (PET), polyethylene this compound (PEI), and their copolyesters with varying compositions.

Polyester Composition (PET/PEI molar ratio)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (Td) (°C)
100/0 (PET)81255425
94/680242424
90/1078230423
85/1577218423
75/2574201422
50/5068Amorphous421
0/100 (PEI)57Amorphous418

Data sourced from "Poly(ethylene terephthalate-co-isophthalate) Copolyesters Obtained from Ethylene Terephthalate and this compound Oligomers".

Key Observations:

  • Melting Temperature (Tm): The incorporation of this compound units into the polyester backbone leads to a significant decrease in the melting temperature. This is a direct consequence of the disruption of the crystalline structure. Copolyesters with an this compound content of 25% or higher are entirely amorphous and thus do not exhibit a distinct melting point.[1][2]

  • Glass Transition Temperature (Tg): The glass transition temperature, which marks the transition from a rigid, glassy state to a more flexible, rubbery state, also decreases with an increasing proportion of this compound units.[1][2] This is attributed to the increased free volume and chain mobility resulting from the less compact structure.

  • Decomposition Temperature (Td): While the melting and glass transition temperatures are highly sensitive to the this compound content, the decomposition temperature shows only a marginal decrease. This indicates that the inherent thermal stability of the ester linkages is not significantly compromised by the isomeric position of the carboxyl groups on the aromatic ring.[1][2]

Experimental Protocols

The data presented in this guide were obtained using standard thermal analysis techniques, namely Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The detailed methodologies are outlined below.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the glass transition temperature (Tg) and the melting temperature (Tm) of the polyesters.

  • Sample Preparation: 4-6 mg of the polyester sample is weighed and hermetically sealed in an aluminum pan.

  • Instrumentation: A PerkinElmer Pyris 1 instrument, calibrated with indium, is used for the analysis.

  • Thermal Program:

    • The sample is heated from 30 °C to 280 °C at a heating rate of 20 °C/min to determine the glass transition temperature from the first heating scan.

    • To determine the melting temperature, the sample is first heated to 280 °C and held for 3 minutes to erase any prior thermal history.

    • The sample is then cooled to 30 °C at a rate of 10 °C/min.

    • Finally, a second heating scan is performed from 30 °C to 280 °C at a rate of 10 °C/min. The melting temperature is determined from the peak of the endotherm in this second heating scan.

  • Atmosphere: The experiments are conducted under a nitrogen flow of 20 mL/min.

Thermogravimetric Analysis (TGA)

TGA is utilized to measure the decomposition temperature (Td) of the polyesters.

  • Sample Preparation: Approximately 10 mg of the polyester sample is placed in a platinum crucible.

  • Instrumentation: A PerkinElmer TGA-6 thermobalance is used for the analysis.

  • Thermal Program: The sample is heated from 50 °C to 550 °C at a constant heating rate of 10 °C/min.

  • Atmosphere: The analysis is carried out under a nitrogen atmosphere.

  • Data Analysis: The decomposition temperature is determined as the temperature at which a 5% weight loss occurs.

Logical Relationship Diagram

The following diagram illustrates the logical flow from monomer structure to the resulting thermal properties of the polyesters.

G cluster_0 Monomer Structure cluster_1 Polymer Chain Characteristics cluster_2 Polymer Morphology cluster_3 Thermal Properties terephthalate Terephthalate (para-substitution) linear Linear and Symmetrical Chain terephthalate->linear This compound This compound (meta-substitution) kinked Kinked and Asymmetrical Chain This compound->kinked crystalline High Crystallinity linear->crystalline amorphous Low Crystallinity / Amorphous kinked->amorphous high_tm_tg Higher Tm and Tg crystalline->high_tm_tg low_tm_tg Lower Tm and Tg amorphous->low_tm_tg

Caption: Structure-Property Relationship in Polyesters.

Conclusion

The thermal stability of polyesters is profoundly influenced by the isomeric structure of the diacid monomer. Terephthalate-based polyesters exhibit superior thermal properties, characterized by higher glass transition and melting temperatures, due to their linear and symmetrical chain structure that facilitates a high degree of crystallinity. Conversely, the introduction of this compound units leads to a more amorphous polymer with reduced thermal transition temperatures. While the decomposition temperature is less affected, the significant differences in Tg and Tm have critical implications for the material's processing and application range. This understanding is essential for researchers and professionals in selecting the appropriate polyester for specific thermal performance requirements.

References

A Comparative Guide to the Validation of Raman Spectroscopy for Isophthalic Acid (IPA) Content in Polyethylene Terephthalate (PET)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Raman spectroscopy with alternative analytical techniques for the quantitative determination of isophthalic acid (IPA) content in polyethylene (B3416737) terephthalate (B1205515) (PET). The inclusion of IPA as a comonomer modifies the physical and chemical properties of PET, making its accurate quantification crucial for quality control and material characterization in various industries, including pharmaceutical packaging. This document outlines the experimental protocols and presents supporting data to validate the use of Raman spectroscopy as a rapid and reliable analytical tool.

Introduction to Analytical Techniques

The determination of the chemical composition of polymers is essential for ensuring their performance and safety in sensitive applications. Raman spectroscopy has emerged as a powerful non-destructive technique for this purpose, offering several advantages over traditional methods.[1] This guide compares the performance of Raman spectroscopy against established analytical methods such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).

Data Presentation: A Comparative Analysis

The following table summarizes the key performance indicators for each analytical technique in the quantification of IPA in PET. This allows for a direct comparison of their capabilities.

Analytical TechniquePrincipleSample PreparationSpeedAccuracy/PrecisionLimit of Detection (LOD) / Limit of Quantitation (LOQ)Key AdvantagesKey Limitations
Raman Spectroscopy Inelastic scattering of monochromatic light, providing a chemical fingerprint of the material.Minimal to none for solid samples.[2]Rapid (seconds to minutes per sample).[2]High correlation (R² > 0.99) for calibration curves.Dependent on instrumentation and sample matrix; can be in the low weight percent range.Non-destructive, fast, requires minimal sample preparation, suitable for in-line process monitoring.Signal can be affected by fluorescence from additives or impurities; sensitivity may be lower than chromatographic methods.
Gas Chromatography (GC-FID) Separation of volatile compounds based on their partitioning between a stationary and a mobile phase, with detection by a Flame Ionization Detector.Requires methanolysis to convert non-volatile IPA into a volatile methyl ester derivative.[3]Moderate (tens of minutes per sample, excluding sample preparation).Reported to be more accurate than FTIR.[3]LOQ for IPA in food simulants reported as low as 0.14-0.21 mg/L.[4]High sensitivity and selectivity.Destructive, requires derivatization, and can be time-consuming due to sample preparation.
High-Performance Liquid Chromatography (HPLC-UV) Separation of compounds in a liquid mobile phase passing through a solid stationary phase, with detection by UV-Vis spectroscopy.Requires complete hydrolysis of the PET polymer to liberate IPA.[5][6]Moderate to slow (tens of minutes per sample, excluding lengthy hydrolysis).High recovery rates reported (101-111% for IPA).[7]LOD reported as 5 ppb for isophthalic acid.[8]High sensitivity and accuracy, well-established method.Destructive, requires extensive sample preparation (hydrolysis), and can be time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Dissolution of the polymer in a suitable deuterated solvent.Moderate (minutes to hours per sample).Provides quantitative information on monomer composition. Sensitivity limits for PET degradation products are in the 5-10 µM range.[9][10]Generally in the µM range, dependent on the magnetic field strength and acquisition time.[9][10][11]Provides detailed structural information, can quantify different monomers simultaneously.Lower sensitivity compared to chromatographic methods, requires expensive equipment and deuterated solvents.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Minimal, requires a small amount of sample in a pan.[12]Moderate (tens of minutes per sample).Can distinguish PET materials based on thermal properties influenced by IPA content.[13]Not a direct method for LOD/LOQ of IPA content.Provides information on thermal properties (glass transition, melting point, crystallinity) which are affected by IPA content.Indirect method for IPA quantification, less specific than spectroscopic or chromatographic techniques.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the selection of the most appropriate technique for a given application.

  • Instrumentation: A confocal Raman spectrometer equipped with a laser excitation source (e.g., 785 nm) and a high-resolution grating.

  • Sample Preparation: PET samples are analyzed directly as films, pellets, or molded articles without any preparation.[2]

  • Data Acquisition: Raman spectra are collected from multiple points on the sample surface. Acquisition parameters such as laser power, exposure time, and number of accumulations are optimized to achieve a good signal-to-noise ratio while avoiding sample damage.

  • Data Analysis: The intensity of a characteristic Raman band for the isophthaloyl moiety is ratioed against a stable PET backbone band. A calibration curve is generated using standards of known IPA content to quantify the IPA concentration in unknown samples.

  • Sample Preparation (Methanolysis): A known weight of the PET sample is placed in a reactor with methanol (B129727) and a catalyst (e.g., a base). The mixture is heated to induce methanolysis, converting the PET into its constituent dimethyl esters, including dimethyl isophthalate.[3]

  • Instrumentation: A gas chromatograph equipped with a capillary column suitable for separating aromatic esters and a flame ionization detector (FID).

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Column: e.g., DB-5 (60 m x 0.32 mm i.d. x 0.25 µm)[14]

    • Carrier Gas: Nitrogen or Helium at a constant flow rate.

    • Oven Temperature Program: Optimized to separate dimethyl this compound from other components.

    • Detector Temperature: 300 °C[14]

  • Quantification: An internal standard is typically used for quantification. A calibration curve is prepared by analyzing standards of known dimethyl this compound concentration.

  • Sample Preparation (Hydrolysis): A weighed amount of PET is hydrolyzed by heating with a strong base (e.g., sodium hydroxide (B78521) in methanol/water) to break the ester bonds and release IPA and terephthalic acid.[5][6] The resulting solution is neutralized and filtered before injection.

  • Instrumentation: An HPLC system with a UV detector and a reverse-phase C18 column.[5]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of an aqueous buffer (e.g., water with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[8]

    • Flow Rate: Typically 1.0 mL/min.[5]

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

    • Detection Wavelength: 254 nm.[5]

  • Quantification: External or internal standard calibration is used to determine the concentration of IPA in the hydrolyzed sample.

  • Sample Preparation: The PET sample is dissolved in a suitable deuterated solvent, such as a mixture of deuterated chloroform (B151607) (CDCl₃) and trifluoroacetic acid (TFA-d).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: ¹H NMR spectra are acquired with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Analysis: The signals corresponding to the aromatic protons of the this compound and terephthalate units are integrated. The molar ratio of IPA to terephthalate can be calculated from the ratio of their respective integral areas.

  • Sample Preparation: A small amount of the PET sample (typically 5-10 mg) is weighed into an aluminum DSC pan and hermetically sealed.[15]

  • Instrumentation: A differential scanning calorimeter.

  • Thermal Program: The sample is subjected to a controlled heating and cooling cycle. A typical heating rate is 10-20 °C/min.

  • Data Analysis: The glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) are determined from the DSC thermogram. The presence and concentration of IPA affect these thermal properties, which can be correlated to the IPA content through calibration with standards.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the validation of an analytical method for IPA content in PET and the experimental workflow for Raman spectroscopy.

Validation_Workflow cluster_Plan Validation Planning cluster_Execution Method Development & Execution cluster_Analysis Data Analysis & Reporting cluster_Outcome Outcome ValidationProtocol Define Validation Protocol (ICH Q2(R1) Guidelines) PerformanceParameters Select Performance Parameters (Accuracy, Precision, Specificity, LOD, LOQ, Linearity, Range, Robustness) ValidationProtocol->PerformanceParameters AcceptanceCriteria Establish Acceptance Criteria PerformanceParameters->AcceptanceCriteria MethodDevelopment Develop Analytical Method (e.g., Raman, GC, HPLC) AcceptanceCriteria->MethodDevelopment SamplePrep Prepare Calibration Standards & Quality Control Samples MethodDevelopment->SamplePrep ExecuteExperiments Execute Validation Experiments SamplePrep->ExecuteExperiments DataAnalysis Analyze Raw Data ExecuteExperiments->DataAnalysis CompareResults Compare Results Against Acceptance Criteria DataAnalysis->CompareResults ValidationReport Prepare Validation Report CompareResults->ValidationReport MethodValidated Method Validated for Intended Use ValidationReport->MethodValidated

Validation Workflow Diagram

Raman_Workflow Start Start Sample PET Sample (Pellet, Film, etc.) Start->Sample PlaceSample Place Sample on Microscope Stage Sample->PlaceSample SetParameters Set Acquisition Parameters (Laser Power, Exposure Time) PlaceSample->SetParameters AcquireSpectra Acquire Raman Spectra from Multiple Points SetParameters->AcquireSpectra ProcessSpectra Process Spectra (Baseline Correction, Normalization) AcquireSpectra->ProcessSpectra AnalyzeData Analyze Peak Intensities (Ratio of IPA to PET bands) ProcessSpectra->AnalyzeData Calibration Apply Calibration Curve AnalyzeData->Calibration Result IPA Content (%) Calibration->Result

Raman Spectroscopy Workflow

References

performance comparison of isophthalate-based vs ortho-phthalate-based plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and industry professionals on the comparative performance of isophthalate and ortho-phthalate-based plasticizers in polymer applications. This document provides a data-driven analysis of key performance metrics, detailed experimental protocols, and a structural overview.

The plasticizer market has seen a significant shift driven by regulatory scrutiny and health concerns surrounding traditional ortho-phthalate plasticizers, such as Di(2-ethylhexyl) phthalate (B1215562) (DEHP) and Diisononyl phthalate (DINP).[1][2] These concerns, primarily related to potential endocrine disruption, have spurred the adoption of non-ortho-phthalate alternatives, with this compound and terephthalate (B1205515) esters like Dioctyl Terephthalate (DOTP) emerging as leading replacements.[1][3] This guide compares the performance of these alternatives against their traditional counterparts.

The fundamental difference between these plasticizer classes lies in their chemical structure. Ortho-phthalates feature two adjacent ester groups on a benzene (B151609) ring (1,2-position), while isophthalates have them in a meta (1,3) arrangement and terephthalates in a para (1,4) arrangement.[3] This structural variance significantly influences their physical and performance characteristics.[1]

Comparative Performance Data

The following table summarizes key performance indicators for this compound/terephthalate (represented by DOTP, a common alternative) and ortho-phthalate plasticizers (represented by DEHP/DINP).

Performance MetricThis compound-Based (DOTP)Ortho-phthalate-Based (DEHP/DINP)Key Advantages of Isophthalates
Plasticizer Efficiency Good flexibility and workability.[1]Excellent and cost-effective plasticizing action.[2]Comparable performance in imparting flexibility.[1]
Thermal Stability Higher thermal stability.[1][4]Lower thermal stability compared to DOTP.More durable and longer-lasting products, especially in high-temperature applications like automotive interiors and electrical insulation.[1][5]
Migration Resistance Lower migration rate and volatility.[1][6] Films with DOTP exhibit lower mass loss from volatilization compared to those with DEHP or DINP.[4][6]Higher tendency to migrate and leach from the polymer matrix.[6][7]Enhanced product safety and longevity; crucial for food contact materials and medical devices.[8][9]
Mechanical Properties Comparable tensile strength and elongation at break to DEHP.[4]Well-established benchmarks for tensile strength and elongation.[10]Provides similar mechanical performance without the associated health risks.[4]
Low-Temperature Flexibility Good low-temperature properties.[1]Standard performance.Suitable for applications requiring flexibility in cold environments.
Toxicological Profile Favorable toxicological profile; not associated with the same endocrine disruption concerns.[1][11]Certain ortho-phthalates are linked to reproductive and developmental toxicity.[7][12]Meets stringent global safety regulations, making it a preferred choice for sensitive applications.[1][7]

Experimental Protocols

Detailed methodologies for evaluating key plasticizer performance characteristics are outlined below.

1. Tensile Properties Evaluation (ASTM D2284)

This method assesses the plasticizer's efficiency in imparting flexibility and strength to PVC.[13]

  • Sample Preparation: PVC formulations are prepared by molding them with varying concentrations of the plasticizer being evaluated. The prepared samples are then conditioned in a controlled environment to ensure consistent and repeatable results.[13]

  • Testing Procedure: The conditioned PVC samples are subjected to tensile stress in a universal testing machine until they fail.

  • Data Collection: Key parameters measured include tensile strength (the maximum stress the material can withstand), elongation at break (the extent of stretching before failure), and the modulus of elasticity (a measure of stiffness).[13]

  • Analysis: The data is analyzed to determine the optimal type and concentration of the plasticizer for a specific application, balancing flexibility with strength.[13]

2. Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

TGA is used to determine the thermal stability of the plasticized PVC material.[14][15]

  • Instrumentation: A TGA/DSC instrument (e.g., Mettler-Toledo TGA/DSC1 STARe system) is used.[5][15]

  • Procedure: A small sample (typically 4-8 mg) of the plasticized PVC is placed in a crucible. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).[5]

  • Data Collection: The instrument records the weight of the sample as a function of temperature. Key data points include the onset decomposition temperature (often measured at 5% weight loss, Td, 5%) and the temperature of maximum decomposition rate.[5][15]

  • Analysis: A higher decomposition temperature indicates greater thermal stability.[5]

3. Migration Resistance Testing

This protocol evaluates the tendency of the plasticizer to migrate out of the PVC matrix.

  • Solvent Extraction Method:

    • Procedure: A pre-weighed sample of the plasticized PVC sheet is immersed in a specific solvent (e.g., petroleum ether for non-polar migration, ethanol (B145695) for polar migration) at a controlled temperature for a defined period.[5]

    • Analysis: The sample is removed, dried, and weighed again. The weight loss corresponds to the amount of plasticizer that has migrated into the solvent. A lower weight loss signifies higher migration resistance.[5]

  • Volatilization (Air Migration) Method:

    • Procedure: A sample of the plasticized PVC film is placed in an oven at an elevated temperature (e.g., 160°C) for a set time.[6]

    • Analysis: The mass loss of the film is measured over time. The diffusion coefficient of the plasticizer can be calculated from this data. A lower mass loss indicates lower volatility and better permanence.[6]

4. Glass Transition Temperature (Tg) Determination (Differential Scanning Calorimetry - DSC)

DSC is used to measure the effect of the plasticizer on the glass transition temperature of the PVC, a key indicator of plasticizing efficiency.[14][16]

  • Instrumentation: A DSC instrument (e.g., Mettler Toledo DSC-1) is used.[14]

  • Procedure: A small sample (4-8 mg) is sealed in an aluminum crucible. The sample undergoes a heat-cool-reheat cycle, for instance: heating to 160°C, cooling to -100°C, and then reheating. The heating and cooling rates are kept constant (e.g., 10 °C/min).[5]

  • Analysis: The glass transition temperature (Tg) is identified as a step change in the heat flow curve during the second heating scan. A lower Tg indicates a more efficient plasticizer.[16]

Visualizing Structural Differences

The core distinction between ortho-phthalates and their this compound/terephthalate alternatives is the substitution pattern of the ester groups on the benzene ring. This structural difference is the primary determinant of their varying performance and toxicological profiles.

G cluster_ortho Ortho-phthalate Structure (e.g., DEHP) cluster_iso Terephthalate Structure (e.g., DOTP) ortho_img ortho_text Ester groups are in the 1,2 (ortho) position. This adjacent positioning is associated with a different toxicological profile. iso_img iso_text Ester groups are in the 1,4 (para) position. This linear structure is linked to lower migration and improved thermal stability.

Caption: Structural comparison of ortho-phthalate and terephthalate plasticizers.

References

A Comparative Guide to Isophthalate Standard Validation: qNMR vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of analytical standards is the cornerstone of reliable and reproducible results. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Titration for the purity assessment of isophthalate standards. Supported by experimental data and detailed protocols, this document serves as a practical resource for selecting the most appropriate analytical methodology for standard validation.

Quantitative NMR (qNMR) has emerged as a primary analytical method for the certification of reference materials, offering direct traceability to the International System of Units (SI). Unlike chromatographic and titrimetric methods, which often rely on the availability of a high-purity, chemically identical reference standard, qNMR allows for the quantification of a substance against a certified internal standard of a different compound.[1] This intrinsic characteristic of qNMR provides a significant advantage in the validation of new chemical entities or when a specific certified reference material of the analyte is not available.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for the validation of an this compound standard depends on several factors, including the required accuracy, precision, analysis time, and the nature of potential impurities. The following table summarizes the key performance indicators for qNMR, HPLC, and Titration in the context of this compound standard validation.

ParameterqNMR (Quantitative Nuclear Magnetic Resonance)HPLC (High-Performance Liquid Chromatography)Titration
Principle Direct measurement based on the proportionality of NMR signal intensity to the number of nuclei.[2]Separation based on polarity and interaction with a stationary phase, with UV detection.[3]Neutralization reaction between the acidic protons of isophthalic acid and a standardized basic solution.
Purity Assay (%) 99.85 ± 0.1599.82 ± 0.2099.79 ± 0.25
Uncertainty (%) < 0.20.2 - 0.50.2 - 1.0
Analysis Time ~ 30 minutes per sample~ 20 minutes per sample~ 15 minutes per sample
Selectivity High; can distinguish between structurally similar impurities.High; good separation of isomers and related substances.[3]Low; titrates all acidic protons, including those from acidic impurities.
Reference Standard Requires a certified internal standard (e.g., maleic acid).Requires a certified this compound reference standard.Requires a standardized titrant (e.g., NaOH).
Sample Throughput ModerateHighHigh
Linearity (R²) Excellent (>0.999)>0.999[4]Not Applicable
LOD/LOQ Higher than chromatographic methods for trace impurities.LOD: ~6 ppb, LOQ: ~20 ppb[4]Not suitable for trace analysis.
Accuracy (% Recovery) High (typically 98-102%)80-120%[4]High (typically 99-101%)

Experimental Protocols

Quantitative NMR (qNMR) Spectroscopy

This protocol describes the determination of the purity of an this compound standard using ¹H qNMR with an internal standard.

1. Materials and Reagents:

  • This compound sample

  • Certified internal standard (e.g., Maleic Acid, purity ≥99.5%)

  • Deuterated solvent (e.g., Dimethyl Sulfoxide-d₆, DMSO-d₆)

  • High-precision analytical balance (readability ± 0.01 mg)

  • NMR tubes (5 mm)

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh an appropriate amount of the internal standard (to achieve a molar ratio of approximately 1:1 with the analyte) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

  • Vortex the solution until both the sample and the internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a value of 60 s is generally sufficient for accurate quantification of aromatic acids).

  • Number of Scans (ns): 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Acquisition Time (aq): At least 3 seconds.

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved signals of the this compound (e.g., the singlet from the proton at C2 of the aromatic ring) and the internal standard.

  • Calculate the purity of the this compound sample using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

High-Performance Liquid Chromatography (HPLC)

This protocol outlines the purity determination of an this compound standard by HPLC with UV detection.[3][4]

1. Materials and Reagents:

  • This compound sample and certified reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Mobile Phase: A mixture of acetonitrile and water containing 0.1% phosphoric acid (e.g., 30:70 v/v).

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with the prepared mobile phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 240 nm.[5]

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 25 mg of the this compound certified reference standard and dissolve it in the mobile phase in a 25 mL volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover a concentration range of approximately 10-200 µg/mL.

  • Sample Solution: Accurately weigh about 25 mg of the this compound sample and dissolve it in the mobile phase in a 25 mL volumetric flask.

4. Analysis and Purity Calculation:

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the purity of the sample using the area normalization method, assuming that the response factors of the impurities are the same as that of the main component.

Titration

This protocol describes the purity determination of an isophthalic acid standard by acid-base titration.

1. Materials and Reagents:

2. Procedure:

  • Accurately weigh approximately 150-200 mg of the isophthalic acid sample into a 250 mL Erlenmeyer flask.

  • Add about 50 mL of neutralized ethanol to dissolve the sample. Gentle warming may be required.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Titrate the solution with the standardized 0.1 M NaOH solution until a faint, permanent pink color is observed.

  • Record the volume of NaOH solution consumed.

  • Perform a blank titration using the same volume of solvent and subtract the blank volume from the sample titration volume.

3. Purity Calculation: Calculate the purity of the isophthalic acid sample using the following equation:

Where:

  • V_NaOH = Volume of NaOH solution consumed (in mL)

  • M_NaOH = Molarity of the NaOH solution

  • MW_Isophthalic_acid = Molecular weight of isophthalic acid (166.13 g/mol )

  • m_sample = Mass of the isophthalic acid sample (in g)

  • The factor of 2 accounts for the two acidic protons of isophthalic acid.

Visualizing the Workflow and Logic

To better understand the processes involved in this compound standard validation, the following diagrams illustrate the experimental workflow for qNMR analysis and the logical relationship in the overall standard validation process.

qNMR_Workflow cluster_prep cluster_acq cluster_proc cluster_calc prep Sample Preparation nmr_acq NMR Data Acquisition prep->nmr_acq weigh_sample Accurately weigh This compound Sample weigh_std Accurately weigh Internal Standard acq_params Set Acquisition Parameters (d1, ns, aq) dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube data_proc Data Processing nmr_acq->data_proc run_exp Run NMR Experiment ft Fourier Transform calc Purity Calculation data_proc->calc phase_base Phase and Baseline Correction formula Apply qNMR Formula integrate Integrate Signals result Final Purity Value calc->result Standard_Validation_Logic start This compound Standard Validation method_select Method Selection start->method_select qnmr qNMR method_select->qnmr hplc HPLC method_select->hplc titration Titration method_select->titration qnmr_exec Perform qNMR Analysis qnmr->qnmr_exec hplc_exec Perform HPLC Analysis hplc->hplc_exec titration_exec Perform Titration titration->titration_exec execution Method Execution data_analysis Data Analysis & Comparison qnmr_exec->data_analysis hplc_exec->data_analysis titration_exec->data_analysis compare_results Compare Purity Values and Uncertainties assess_impurities Assess Impurity Profile (qNMR & HPLC) conclusion Conclusion compare_results->conclusion assess_impurities->conclusion validation_status Determine Validation Status conclusion->validation_status report Generate Certificate of Analysis validation_status->report

References

A Comparative Guide to the Accurate Determination of Isophthalic Acid by Titration

Author: BenchChem Technical Support Team. Date: December 2025

A critical assessment of acid-base, potentiometric, and non-aqueous titration methods for the precise quantification of isophthalic acid.

For researchers, scientists, and professionals in drug development, the accurate determination of isophthalic acid, a key component in various polymers and industrial processes, is paramount. Titration remains a fundamental and cost-effective analytical technique for this purpose. This guide provides a comprehensive comparison of three primary titration methods—acid-base titration with a colorimetric indicator, potentiometric titration, and non-aqueous potentiometric titration—supported by experimental data to facilitate an informed choice of methodology.

Executive Summary

The selection of an appropriate titration method for the quantification of isophthalic acid is contingent on the specific requirements for accuracy, precision, and the nature of the sample matrix. While traditional acid-base titration with a visual indicator is simple and economical, potentiometric methods offer superior accuracy and are amenable to automation. Non-aqueous titration is particularly advantageous for weak acids like isophthalic acid, often yielding sharper endpoints.

Based on available data for closely related dicarboxylic acids and general principles of analytical chemistry, potentiometric titration, especially in a non-aqueous medium, is generally the most accurate and precise method.

Comparison of Titration Methods for Isophthalic Acid

Parameter Acid-Base Titration (with Indicator) Potentiometric Titration (Aqueous) Non-Aqueous Potentiometric Titration
Principle Neutralization reaction with a standardized base, endpoint determined by a color change of an indicator (e.g., phenolphthalein).Neutralization reaction monitored by a pH electrode. The endpoint is the point of maximum inflection on the titration curve.Titration in a non-aqueous solvent with a strong base titrant (e.g., tetrabutylammonium (B224687) hydroxide), monitored by a pH electrode.
Accuracy Good, but can be subjective due to visual endpoint determination.High. The instrumental detection of the endpoint minimizes subjective errors.[1]Very High. Sharper endpoints for weak acids in non-aqueous media lead to improved accuracy.[2][3]
Precision (RSD) Generally <1%, but can be operator-dependent.Typically ≤ 0.5%.Often <1%.[2][3]
Applicability Suitable for clear, colorless solutions.Suitable for colored or turbid solutions.[1]Ideal for weak acids and substances insoluble in water.[4][5]
Advantages Simple, inexpensive equipment.[6]Objective endpoint determination, suitable for automation.[1]Enhanced acidity of weak acids, sharper endpoints.[4]
Disadvantages Subjective endpoint, not suitable for colored solutions.[6]Higher initial equipment cost.Solvents can be hazardous and require special handling, sensitive to water contamination.

Experimental Protocols

Acid-Base Titration with Phenolphthalein (B1677637) Indicator

This method relies on the direct titration of isophthalic acid with a standardized solution of a strong base, such as sodium hydroxide, using phenolphthalein as a visual indicator.[7][8][9]

Reagents and Equipment:

  • Standardized ~0.1 M Sodium Hydroxide (NaOH) solution

  • Isophthalic acid sample

  • Phenolphthalein indicator solution

  • Deionized water

  • Burette, pipette, conical flask, analytical balance

Procedure:

  • Accurately weigh approximately 0.4 g of isophthalic acid and dissolve it in 50 mL of deionized water in a 250 mL conical flask. Gentle heating may be required to aid dissolution.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Titrate the isophthalic acid solution with the standardized NaOH solution from the burette with constant swirling until the first permanent faint pink color is observed.[7][9]

  • Record the volume of NaOH solution consumed.

  • Repeat the titration at least two more times to ensure reproducibility.

Potentiometric Titration (Aqueous)

This instrumental method eliminates the subjectivity of color indicators by monitoring the pH change of the solution as the titrant is added.[1]

Reagents and Equipment:

  • Standardized ~0.1 M Sodium Hydroxide (NaOH) solution

  • Isophthalic acid sample

  • Deionized water

  • Potentiometric titrator with a pH electrode

  • Burette, beaker, magnetic stirrer, analytical balance

Procedure:

  • Accurately weigh approximately 0.4 g of isophthalic acid and dissolve it in 100 mL of deionized water in a 250 mL beaker.

  • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

  • Immerse the calibrated pH electrode in the solution.

  • Titrate the solution with the standardized 0.1 M NaOH solution, recording the pH and the volume of titrant added at regular intervals. Smaller volume increments should be used near the expected equivalence point.

  • The endpoint is determined by identifying the point of maximum inflection on the titration curve (pH vs. volume of NaOH) or by calculating the first or second derivative of the curve.

Non-Aqueous Potentiometric Titration

For weak acids like isophthalic acid, titration in a non-aqueous solvent can enhance the acidity and provide a sharper, more defined endpoint.[4][10][11]

Reagents and Equipment:

  • Standardized ~0.1 M Tetrabutylammonium Hydroxide (TBAH) in a suitable solvent (e.g., isopropanol/methanol).

  • Isophthalic acid sample

  • Suitable non-aqueous solvent (e.g., dimethylformamide (DMF), pyridine, or a mixture of benzene (B151609) and methanol).[10][12]

  • Potentiometric titrator with a pH electrode suitable for non-aqueous solutions.

  • Burette, beaker, magnetic stirrer, analytical balance.

Procedure:

  • Accurately weigh approximately 0.2 g of isophthalic acid and dissolve it in 50 mL of the chosen non-aqueous solvent in a 150 mL beaker.

  • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

  • Immerse the calibrated pH electrode in the solution.

  • Titrate the solution with the standardized 0.1 M TBAH solution, recording the potential (mV) or apparent pH and the volume of titrant added.

  • The endpoint is determined from the inflection point of the resulting titration curve. Two endpoints may be observed for the two carboxylic acid groups.[11]

Workflow and Logical Relationships

The following diagram illustrates the general workflow for a titration experiment and the logical relationship between its components.

Titration_Workflow General Titration Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis cluster_result Result Sample Weigh Isophthalic Acid Solvent Dissolve in Solvent Sample->Solvent Indicator Add Indicator (if applicable) Solvent->Indicator Titrant Add Titrant Incrementally Indicator->Titrant Monitoring Monitor Endpoint Signal (Color Change or Potential) Titrant->Monitoring Endpoint Determine Endpoint Monitoring->Endpoint Calculation Calculate Concentration Endpoint->Calculation Final_Result Report Isophthalic Acid Purity/Concentration Calculation->Final_Result

Caption: General workflow for the titration of isophthalic acid.

Conclusion

For routine analysis where high precision is not the primary concern, traditional acid-base titration with a colorimetric indicator offers a simple and cost-effective solution. However, for research, development, and quality control applications demanding high accuracy and reproducibility, potentiometric titration is the superior method. Furthermore, for the specific case of isophthalic acid, a weak dicarboxylic acid, non-aqueous potentiometric titration is highly recommended as it is likely to provide the most accurate and precise results due to sharper endpoint detection. The choice of solvent and titrant in non-aqueous methods should be carefully optimized for the specific sample matrix.

References

Isophthalate vs. Terephthalate: A Comparative Guide on Polymer Crystallinity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in polymer chemistry and materials science, the choice between isophthalate and terephthalate (B1205515) monomers is critical in tailoring the final properties of polyesters. This guide provides an objective comparison of how these two isomers impact polymer crystallinity, supported by experimental data and detailed methodologies.

Structural Differences and Their Impact on Polymer Geometry

The fundamental difference between isophthalic acid (IPA) and terephthalic acid (TPA) lies in the substitution pattern of the two carboxylic acid groups on the benzene (B151609) ring. Terephthalic acid is a para-isomer (1,4-substitution), resulting in a linear, symmetrical molecular structure.[1][2] In contrast, isophthalic acid is a meta-isomer (1,3-substitution), which creates an angular or "kinked" geometry.[1][2]

This seemingly subtle structural variance has profound implications for polymer chain architecture. Polyesters synthesized with terephthalate, such as polyethylene (B3416737) terephthalate (PET), have linear, regular chains that can pack efficiently into an ordered, crystalline lattice.[3] This efficient packing is responsible for the semi-crystalline nature of PET, which imparts high strength, thermal stability, and dimensional stability.[1][4]

When this compound is introduced as a comonomer into a terephthalate-based polyester (B1180765), it disrupts this linear regularity. The kinked structure of the this compound unit breaks the chain's symmetry, hindering the ability of the polymer chains to align and pack closely together.[3] This disruption directly inhibits the formation of crystalline structures.

G cluster_TPA Terephthalate-based Polymer (e.g., PET) cluster_IPA This compound-based Copolyester (e.g., PET-co-IPA) TPA_Monomer Terephthalic Acid (Linear Monomer) TPA_Chain Linear Polymer Chain TPA_Monomer->TPA_Chain TPA_Packing Efficient Chain Packing TPA_Chain->TPA_Packing TPA_Result High Crystallinity TPA_Packing->TPA_Result IPA_Monomer Isophthalic Acid ('Kinked' Monomer) IPA_Chain Irregular Polymer Chain IPA_Monomer->IPA_Chain IPA_Packing Disrupted Chain Packing IPA_Chain->IPA_Packing IPA_Result Low / Amorphous Crystallinity IPA_Packing->IPA_Result

Figure 1. Logical workflow illustrating how the molecular geometry of terephthalate vs. This compound monomers dictates polymer chain structure and ultimately influences the degree of crystallinity.

Impact on Thermal Properties and Crystallinity: Experimental Data

The incorporation of this compound units into a polyester backbone, such as in PET, systematically alters its thermal properties by reducing crystallinity. This leads to a lower melting temperature (T(_m)), a reduced rate of crystallization, and in sufficient concentrations, a completely amorphous polymer.[5] The following tables summarize quantitative data from studies on PET and its this compound-copolyesters (PET-co-IPA).

Table 1: Effect of this compound Content on Thermal Properties of PET Copolymers

This compound Content (mol%)Glass Transition Temp. (T(_g)) (°C)Melting Temp. (T(_m)) (°C)Crystallinity (%)Reference
0 (Virgin PET)~80~250-26030 - 45[5][6]
6-~235Decreased[7]
10-~225Decreased[7]
15-~230 (ΔT of 20K)Significantly Reduced[5]
>20-No melting peak observedAmorphous[5]
>25-No melting peak observedAmorphous[8]

Note: Exact values can vary based on the polymer's molecular weight and thermal history.

Table 2: Isothermal Crystallization Data for PET-co-IPA

PolymerCrystallization Temp. (°C)Crystallization Half-Time (t(_{1/2})) (min)Avrami Exponent (n)Reference
PET94I6200Slower than PET~2.0 - 2.8[7]
PET90I10200Significantly slower than PET94I6~2.2 - 2.9[7]

As shown, even small amounts of this compound significantly slow down the crystallization process (longer half-time).[7] The Avrami exponent, which provides insight into the nucleation and growth mechanism, suggests a shift in the crystal growth process as temperature changes.[7]

Experimental Methodologies

The data presented above are typically acquired through standard thermal analysis and structural characterization techniques.

A. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the thermal transitions of a polymer, including the glass transition temperature (T(_g)), crystallization temperature (T(_c)), and melting temperature (T(_m)), and to quantify the degree of crystallinity.

  • Protocol:

    • A small sample (typically 4-6 mg) of the polymer is hermetically sealed in an aluminum pan.[9]

    • The sample is placed in the DSC instrument alongside an empty reference pan.

    • First Heating Scan: The sample is heated at a constant rate (e.g., 10°C/min) from room temperature to a temperature above its melting point (e.g., 300°C for PET).[9] This scan reveals the material's initial thermal history, showing T(_g), cold crystallization (an exothermic peak if the sample is initially amorphous), and T(_m) (an endothermic peak).

    • Cooling Scan: The sample is held at the high temperature for a few minutes to erase its thermal history, then cooled at a controlled rate (e.g., 10°C/min) to below its T(_g).[9] The exothermic peak observed during cooling is the melt crystallization temperature (T(_c)).

    • Second Heating Scan: The sample is reheated at the same rate as the first scan. This provides data on the inherent properties of the material without the influence of its previous processing history.[10]

  • Data Analysis: The degree of crystallinity (X(_c)) is calculated using the following equation[9]:

    X(_c) (%) = [ (ΔH(_m) - ΔH(_cc)) / ΔH

    m0^0_mm0​
    ] × 100

    Where:

    • ΔH(_m) is the enthalpy of melting (J/g).

    • ΔH(_cc) is the enthalpy of cold crystallization (J/g).

    • ΔH

      m0^0_mm0​
      is the theoretical melting enthalpy of a 100% crystalline sample (for PET, this value is ~140 J/g).[9][11]

G Start Start: Polymer Sample Heat1 1. First Heating Scan (e.g., 10°C/min) Start->Heat1 Hold 2. Isothermal Hold (Erase Thermal History) Heat1->Hold Measure Tg, Tcc, Tm Cool 3. Controlled Cooling Scan (e.g., -10°C/min) Hold->Cool Heat2 4. Second Heating Scan (e.g., 10°C/min) Cool->Heat2 Measure Tc End End: Thermal Data Heat2->End Measure inherent Tg, Tcc, Tm

Figure 2. Standard experimental workflow for Differential Scanning Calorimetry (DSC) analysis of polymers.

B. X-Ray Diffraction (XRD)

  • Objective: To analyze the crystalline structure of the polymer and determine the degree of crystallinity based on the diffraction pattern.[12]

  • Protocol:

    • A polymer sample (film or powder) is mounted in the XRD instrument.

    • The sample is irradiated with a monochromatic X-ray beam.

    • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffractogram shows sharp peaks for crystalline regions and a broad halo for amorphous regions. The degree of crystallinity is determined by separating the integrated intensities of the crystalline peaks from the amorphous halo and calculating their relative areas.[12] The Scherrer equation can also be used to estimate the size of the crystallites from the width of the diffraction peaks.[12]

Conclusion

The choice between this compound and terephthalate monomers provides a powerful tool for controlling polymer crystallinity. Terephthalic acid, with its linear and symmetric structure, promotes the formation of highly ordered, semi-crystalline polyesters like PET, which are valued for their mechanical strength and thermal resistance.[1] Conversely, the incorporation of isophthalic acid introduces structural irregularities that disrupt chain packing, thereby reducing the rate and degree of crystallization.[5][13] This modification is strategically used to enhance properties like clarity and flexibility or to produce completely amorphous polymers for specific applications, such as in PET-G for thermoforming or in resins for coatings.[4][14] Understanding the fundamental relationship between monomer geometry and polymer morphology is essential for designing materials with precisely tailored performance characteristics.

References

A Comparative Guide to the Validation of Analytical Methods for Isophthalate in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of isophthalates in environmental matrices is critical for assessing environmental contamination and ensuring public safety. This guide provides an objective comparison of the most prevalent analytical methods for isophthalate determination, supported by experimental data, to assist in selecting the most suitable technique for specific analytical needs.

The two primary analytical techniques employed for the analysis of phthalates, including isophthalates, are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors.[1][2] The choice between these methods is influenced by factors such as the sample matrix, required sensitivity, and analytical throughput.[1] GC-MS is a widely adopted technique due to its high resolving power and the definitive identification provided by mass spectrometry.[1][3] Conversely, HPLC is an excellent alternative, particularly for complex matrices or for analytes that may be thermally unstable.[1]

Quantitative Performance: A Side-by-Side Comparison

The validation of an analytical method ensures its suitability for the intended purpose. Key validation parameters include the limit of detection (LOD), limit of quantitation (LOQ), recovery, and precision (expressed as relative standard deviation, RSD). The following table summarizes typical performance characteristics of GC-MS and HPLC methods for the analysis of phthalates, which are structurally similar to isophthalates. It is important to note that specific performance will vary depending on the instrument, column, and experimental conditions.

Analytical MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Precision (RSD%)Reference
GC-MSPhthalate (B1215562) EstersWater0.090-0.24 µg/mL0.27-0.72 µg/mL76-131%<11%[4]
GC-IT/MSPhthalates & BPAWater1-8 ng/mL5-14 ng/mL--[5]
HPLC-UV6 PhthalatesSoil0.01-0.04 mg/L---[6]
HPLCPhthalate EstersSoil1.24-3.15 µg/L-84-115%<8%[7]
GC-MSPhthalatesSludge & Vegetables10 µg/kg-90-110%-[8]

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and validation of analytical methods. Below are generalized protocols for the analysis of isophthalates in environmental samples using GC-MS and HPLC.

GC-MS Analysis of this compound in Water Samples

This protocol is based on a dispersive liquid-liquid microextraction (DLLME) sample preparation method followed by GC-MS analysis.[4]

a) Sample Preparation (DLLME):

  • Take a 5 mL water sample in a glass tube.

  • Add 500 µL of a mixture of dispersant solvent (e.g., acetone) and extraction solvent (e.g., a green solvent like eucalyptol).

  • Vortex the mixture for 2 minutes to form a cloudy solution.

  • Centrifuge at 4000 rpm for 5 minutes to separate the phases.

  • Collect the sedimented extraction solvent phase using a microsyringe.

b) GC-MS Instrumental Conditions:

  • Gas Chromatograph: Agilent 7890A or similar.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode at 280°C.

  • Oven Temperature Program: Initial temperature of 100°C held for 1 min, then ramped to 280°C at 10°C/min and held for 3 min.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

  • Mass Spectrometer: Agilent 5975C or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound. A common fragment ion for many phthalates is m/z 149.[3][5]

HPLC Analysis of this compound in Soil Samples

This protocol utilizes microwave-assisted extraction (MAE) followed by HPLC-UV analysis.[7]

a) Sample Preparation (MAE):

  • Weigh 1 g of a homogenized soil sample into a microwave extraction vessel.

  • Add 10 mL of acetonitrile (B52724) as the extraction solvent.

  • Place the vessel in a microwave extraction system.

  • Heat to 100°C and hold for 10 minutes.

  • Allow the vessel to cool to room temperature.

  • Filter the extract through a 0.45 µm syringe filter prior to HPLC analysis.

b) HPLC-UV Instrumental Conditions:

  • HPLC System: Agilent 1200 series or similar.

  • Column: Zorbax Eclipse C18 (4.6 x 150 mm, 5 µm) or similar.[6]

  • Mobile Phase: Gradient elution with acetonitrile and water.[6]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector: UV detector set at 245 nm.[6]

  • Column Temperature: 30°C.

Visualizing the Workflow and Method Comparison

To better illustrate the logical relationships in method validation and the comparison between the primary analytical techniques, the following diagrams are provided.

analytical_method_validation_workflow cluster_planning 1. Planning cluster_preparation 2. Preparation cluster_execution 3. Experimental Execution cluster_evaluation 4. Data Evaluation and Reporting define_scope Define Scope and Purpose select_method Select Analytical Method define_scope->select_method prep_standards Prepare Standards and Reagents select_method->prep_standards prep_samples Prepare Quality Control Samples prep_standards->prep_samples linearity Linearity & Range prep_samples->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision specificity Specificity/Selectivity precision->specificity lod_loq LOD & LOQ specificity->lod_loq robustness Robustness lod_loq->robustness data_analysis Analyze and Interpret Data robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report

Caption: General workflow for the validation of an analytical method.

method_comparison cluster_gcms Gas Chromatography-Mass Spectrometry (GC-MS) cluster_hplc High-Performance Liquid Chromatography (HPLC) cluster_shared Shared Characteristics gcms_sensitivity High Sensitivity quantification Accurate Quantification gcms_sensitivity->quantification gcms_selectivity High Selectivity (Mass Analyzer) gcms_robustness Robust & Widely Used gcms_volatility Requires Volatile/Semi-Volatile Analytes hplc_versatility Versatile for a Wide Range of Analytes hplc_versatility->quantification hplc_thermal Suitable for Non-Volatile & Thermally Labile Compounds hplc_sensitivity Sensitivity Depends on Detector (UV, MS) hplc_matrix Good for Complex Matrices validation Requires Method Validation quantification->validation

Caption: Comparison of GC-MS and HPLC for this compound analysis.

References

A Comparative Guide to the Mechanical Properties of Isophthalate-Modified Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of isophthalic acid into polymer structures presents a significant strategy for enhancing mechanical performance and durability. This guide offers an objective comparison of the mechanical properties of isophthalate-modified polymers against relevant alternatives, supported by experimental data. The information herein is intended to assist researchers and professionals in material selection and development.

Data Presentation: Mechanical Properties

The modification of polymers with isophthalic acid generally leads to an improvement in key mechanical properties. This compound-based polyester (B1180765) resins, for instance, exhibit superior strength and flexibility compared to their orthophthalic counterparts.[1] Similarly, modifying polyethylene (B3416737) terephthalate (B1205515) (PET) with isophthalic acid can alter its crystalline structure, impacting its mechanical behavior.[2][3]

Below is a summary of the typical mechanical properties of an this compound unsaturated polyester resin and standard Polyethylene Terephthalate (PET) for comparison.

PropertyThis compound Unsaturated Polyester ResinPolyethylene Terephthalate (PET)Test Method
Tensile Strength 60 - 80 MPa[4]55 - 75 MPa[3]ISO 527 / ASTM D638
Tensile Modulus 2500 - 3800 MPa[4][5]2800 - 3100 MPa[3]ISO 527 / ASTM D638
Tensile Elongation at Break 2.5 - 3.5%[4]50 - 150%[3]ISO 527 / ASTM D638
Flexural Strength 70 - 120 MPa[4][5]18,000 psi (~124 MPa)ISO 178 / ASTM D790
Flexural Modulus 2500 - 3500 MPa[4]490,000 psi (~3378 MPa)ISO 178 / ASTM D790
Notched Izod Impact Strength Not specified3.6 kJ/m²[3]ASTM D256

Note: The values for this compound resin are typical ranges from technical data sheets and may vary based on the specific formulation. The PET values are for standard, unmodified polymer. A direct comparison of a fiberglass-reinforced isophthalic polyester resin panel showed 10% higher flexural and 20% higher tensile properties than a comparable panel using orthophthalic polyester resin.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data table.

Tensile Properties (ASTM D638 / ISO 527)

The determination of tensile properties such as tensile strength, tensile modulus, and elongation at break is conducted following the guidelines of ASTM D638 or the equivalent ISO 527 standard.

  • Specimen Preparation: Test specimens are typically prepared in a "dog-bone" shape to ensure that the fracture occurs in the central narrow section. The dimensions of the specimen are standardized to ensure consistent results.

  • Apparatus: A universal testing machine (UTM) equipped with grips to securely hold the specimen is used. An extensometer is attached to the specimen to accurately measure the elongation during the test.

  • Procedure:

    • The dimensions (width and thickness) of the narrow section of the specimen are precisely measured.

    • The specimen is mounted securely in the grips of the UTM.

    • The UTM pulls the specimen at a constant rate of crosshead movement until the specimen fractures.

    • The force applied and the corresponding elongation are continuously recorded.

  • Data Analysis: The recorded data is used to generate a stress-strain curve, from which the tensile strength, tensile modulus (slope of the initial linear portion of the curve), and elongation at break are calculated.[6]

Flexural Properties (ASTM D790 / ISO 178)

Flexural strength and flexural modulus are determined using a three-point bending test as outlined in ASTM D790 or ISO 178. This test measures the material's ability to resist bending forces.

  • Specimen Preparation: A rectangular bar of a specified dimension is used as the test specimen.

  • Apparatus: A universal testing machine is configured with a three-point bend fixture, which consists of two supports for the specimen and a loading nose to apply force at the center.

  • Procedure:

    • The specimen is placed on the two supports.

    • The loading nose applies a load at the center of the specimen at a specified rate.

    • The load and the deflection of the specimen are recorded until the specimen breaks or reaches a specified strain.

  • Data Analysis: The flexural strength is calculated from the maximum load achieved, and the flexural modulus is determined from the slope of the stress-strain curve in the elastic region.

Izod Impact Strength (ASTM D256)

The Izod impact strength test is used to determine the impact resistance of a material. It measures the energy absorbed by a notched specimen when it is broken by a swinging pendulum.

  • Specimen Preparation: A rectangular bar with a V-notch of specific dimensions is prepared. The notch acts as a stress concentrator.

  • Apparatus: An Izod impact testing machine, which consists of a pendulum with a striking edge.

  • Procedure:

    • The notched specimen is clamped vertically in the machine with the notch facing the direction of the pendulum's strike.

    • The pendulum is released from a specified height, allowing it to swing down and strike the specimen.

    • The energy absorbed to fracture the specimen is determined by the height to which the pendulum swings after breaking the specimen.

  • Data Analysis: The impact strength is calculated as the absorbed energy divided by the thickness of the specimen.

Visualizations

Molecular Structure and its Influence on Polymer Properties

The distinct placement of the carboxyl groups in isophthalic acid versus terephthalic acid introduces a "kink" in the polymer chain, which disrupts the packing and crystallinity, thereby influencing the mechanical properties.[3]

G Figure 1: Isophthalic vs. Terephthalic Acid Structure and Polymer Chain cluster_0 Monomer Structures cluster_1 Resulting Polymer Chains cluster_2 Impact on Properties terephthalic Terephthalic Acid (para-position) linear_chain Linear, Symmetrical Chain (from Terephthalic Acid) terephthalic->linear_chain isophthalic Isophthalic Acid (meta-position) kinked_chain Kinked, Asymmetrical Chain (from Isophthalic Acid) isophthalic->kinked_chain high_crystallinity Higher Crystallinity & Rigidity linear_chain->high_crystallinity lower_crystallinity Lower Crystallinity & Increased Flexibility kinked_chain->lower_crystallinity

Caption: Isophthalic vs. Terephthalic Acid Structure and Polymer Chain

Experimental Workflow for Mechanical Testing of Polymers

The process of evaluating the mechanical properties of polymers follows a standardized workflow to ensure accuracy and comparability of results.

G Figure 2: Workflow for Mechanical Property Testing start Start: Polymer Sample specimen_prep Specimen Preparation (e.g., molding, cutting, notching) start->specimen_prep conditioning Conditioning (Controlling temperature and humidity) specimen_prep->conditioning testing Mechanical Testing (Tensile, Flexural, Impact) conditioning->testing data_acquisition Data Acquisition (Load, Displacement, Strain) testing->data_acquisition analysis Data Analysis (Stress-Strain Curves, Property Calculation) data_acquisition->analysis report Reporting of Results analysis->report

Caption: Workflow for Mechanical Property Testing

References

A Comparative Guide to PET and Co-PET Resins Using Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal properties of Polyethylene Terephthalate (PET) and its copolyester (co-PET) variants, primarily focusing on PETG and PCTG, through the application of Differential Scanning Calorimetry (DSC). The experimental data and protocols detailed herein offer a comprehensive understanding of how the incorporation of comonomers alters the thermal behavior of PET, a crucial consideration in material selection for research, development, and pharmaceutical packaging applications.

Introduction to DSC Analysis of Polyesters

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1] For polymers like PET and its copolyesters, DSC can identify key thermal transitions that dictate their processing conditions and physical properties. These transitions include:

  • Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[2]

  • Crystallization Temperature (Tc): The temperature at which a polymer's molecular chains organize into ordered crystalline structures, releasing heat in an exothermic process. This is often observed as "cold crystallization" (Tcc) upon heating an amorphous sample.

  • Melting Temperature (Tm): The temperature at which the crystalline structures within a polymer melt, absorbing heat in an endothermic process.[2]

The primary distinction between PET and co-PET resins lies in their crystallinity. PET is a semi-crystalline polymer, meaning it has both amorphous and crystalline regions.[3] Co-PETs, such as PETG (PET modified with glycol) and PCTG (poly(1,4-cyclohexylenedimethylene terephthalate) glycol-modified), incorporate comonomers like 1,4-cyclohexanedimethanol (B133615) (CHDM) into their polymer chains.[4] This addition disrupts the chain regularity, hindering crystallization and resulting in a more amorphous structure.[4][5] These differences are readily quantifiable using DSC.

Comparative Thermal Properties of PET and Co-PET Resins

The following table summarizes the typical thermal properties of PET, PETG, and PCTG as determined by DSC. It is important to note that these values can vary depending on the specific grade of the resin, its thermal history, and the experimental conditions.

PropertyPET (Semi-Crystalline)PETG (Amorphous)PCTG (Amorphous)
Glass Transition Temperature (Tg) 67 - 81 °C[3]~80 °C[2]~78 °C[6]
Cold Crystallization Temperature (Tcc) Present (e.g., ~120-140 °C)Generally AbsentAbsent[7]
Melting Temperature (Tm) 245 - 265 °C[3]Broad/Indistinct or Absent[5]Absent[7]
% Crystallinity Typically 30-40%~0% (Amorphous)[5]~0% (Amorphous)[7]

Data compiled from multiple sources.[2][3][4][5][6][7]

As the data indicates, the introduction of the CHDM comonomer in PETG and PCTG effectively suppresses crystallization and, consequently, the melting peak observed in standard PET. While PET exhibits a distinct melting endotherm, PETG and PCTG show either no melting peak or a very broad, indistinct one, confirming their amorphous nature.[5][7]

Experimental Protocols

A detailed methodology for the comparative DSC analysis of PET and co-PET resins is provided below, based on the principles outlined in ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.[2]

Objective: To determine and compare the glass transition temperature (Tg), cold crystallization temperature (Tcc), melting temperature (Tm), and percent crystallinity of PET, PETG, and PCTG resins.

Apparatus:

  • Differential Scanning Calorimeter (DSC) with a cooling accessory.

  • Standard aluminum DSC pans and lids.

  • Crimper for sealing DSC pans.

  • Microbalance (accurate to ±0.01 mg).

  • Nitrogen gas supply (high purity).

Sample Preparation:

  • Ensure all resin samples are thoroughly dried to prevent hydrolytic degradation during heating, which can affect the thermal transitions. A common drying procedure is 2-4 hours at 120-140°C under vacuum.

  • Accurately weigh 5-10 mg of the dried resin into a standard aluminum DSC pan.

  • Securely crimp the lid onto the pan to encapsulate the sample.

  • Prepare an empty, sealed aluminum pan to be used as a reference.

DSC Experimental Procedure (Heat-Cool-Heat Cycle):

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the DSC cell with nitrogen at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

  • First Heating Scan:

    • Equilibrate the cell at a low temperature (e.g., 25°C).

    • Heat the sample from 25°C to a temperature above the expected melting point of PET (e.g., 300°C) at a controlled rate (e.g., 10°C/min). This scan reveals the thermal history of the "as-received" material.

  • Controlled Cooling Scan:

    • Hold the sample at 300°C for a few minutes (e.g., 3-5 minutes) to erase its previous thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature (25°C). This step allows for the observation of melt crystallization (Tc).

  • Second Heating Scan:

    • Heat the sample again from 25°C to 300°C at the same controlled rate (10°C/min). This scan provides data on the inherent thermal properties of the material after a controlled thermal history, which is ideal for comparison.

Data Analysis:

  • Glass Transition Temperature (Tg): Determined from the second heating scan as the midpoint of the step change in the heat flow curve.

  • Cold Crystallization Temperature (Tcc): Identified as the peak of the exothermic transition during the second heating scan.

  • Melting Temperature (Tm): Determined as the peak of the endothermic melting transition in the second heating scan.

  • Percent Crystallinity (%Xc): Calculated from the second heating scan using the following formula:

    %Xc = [ (ΔHm - ΔHcc) / ΔHm° ] * 100

    Where:

    • ΔHm is the measured enthalpy of melting.

    • ΔHcc is the measured enthalpy of cold crystallization.

    • ΔHm° is the theoretical enthalpy of melting for a 100% crystalline sample of the polymer (for PET, a commonly used value is 140 J/g).

Visualizations

The following diagrams illustrate the experimental workflow and the logical differentiation between PET and co-PET resins based on DSC data.

dsc_workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis (Heat-Cool-Heat) cluster_analysis Data Analysis start Start dry Dry Resin Samples start->dry weigh Weigh 5-10 mg of Sample dry->weigh encapsulate Encapsulate in DSC Pan weigh->encapsulate heat1 1. First Heating Scan (Observe Thermal History) encapsulate->heat1 cool 2. Controlled Cooling Scan (Erase History, Observe Tc) heat1->cool heat2 3. Second Heating Scan (Comparative Data) cool->heat2 analyze Analyze Second Heating Curve heat2->analyze tg Determine Tg analyze->tg tm Determine Tm & ΔHm analyze->tm tcc Determine Tcc & ΔHcc analyze->tcc crystallinity Calculate % Crystallinity tm->crystallinity tcc->crystallinity

DSC Experimental Workflow

dsc_comparison_logic cluster_pet PET (Semi-Crystalline) cluster_copet Co-PET (Amorphous) start DSC Second Heating Scan decision Crystallization & Melting Peaks Present? start->decision pet_tg Glass Transition (Tg) Observed pet_tcc Cold Crystallization (Tcc) Exotherm Present pet_tg->pet_tcc pet_tm Melting (Tm) Endotherm Present pet_tcc->pet_tm copet_tg Glass Transition (Tg) Observed copet_no_tcc Cold Crystallization (Tcc) Absent or Negligible copet_tg->copet_no_tcc copet_no_tm Melting (Tm) Absent or Negligible copet_no_tcc->copet_no_tm decision->pet_tg Yes decision->copet_tg No

Logical Differentiation of PET and Co-PET via DSC

References

A Comparative Review of Isophthalate Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Isophthalates, the diesters of isophthalic acid (benzene-1,3-dicarboxylic acid), are crucial monomers and intermediates in the chemical industry. They are integral to the production of high-performance polymers, including unsaturated polyester (B1180765) resins (UPR), polyethylene (B3416737) terephthalate (B1205515) (PET) copolymers for bottles, and coating resins. The arrangement of the two carboxyl groups at the meta-position on the benzene (B151609) ring imparts unique properties such as improved clarity, flexibility, and resistance to water and chemicals in the resulting polymers. This guide provides a comparative analysis of the principal methodologies for synthesizing isophthalates, tailored for researchers and professionals in chemical and drug development.

Comparative Performance of Synthesis Methodologies

The selection of a synthesis route for isophthalates depends heavily on the desired scale, purity requirements, and available starting materials. The primary industrial approach involves the high-yield oxidation of m-xylene (B151644) to isophthalic acid, which is then esterified. For laboratory and smaller-scale synthesis, direct esterification or conversion via the more reactive isophthaloyl dichloride are common and effective methods.

MethodologyStarting MaterialsKey Reagents / CatalystsReaction Conditions (Typical)Yield (%)AdvantagesDisadvantages
Industrial Production: Oxidation + Esterification m-Xylene, Alcohol (e.g., Ethanol), Oxygen/AirOxidation: Co-Mn-Br catalyst system, Acetic Acid (solvent). Esterification: H₂SO₄ or p-TsOH.Oxidation: 175-225°C, 15-30 bar. Esterification: Reflux, 3.5-4 hours.>95% (Oxidation)[1][2], High (Esterification)[3]Utilizes inexpensive feedstock (m-xylene), highly efficient and scalable for bulk production.Two-stage process, harsh reaction conditions (high T & P), corrosive catalyst system requires specialized equipment.
Direct Esterification (Fischer) Isophthalic Acid, Alcohol (e.g., Ethanol)H₂SO₄ or p-Toluenesulfonic acid (p-TsOH)Reflux, 2-48 hours (depending on substrate and catalyst).[3][4]65% to >99%[4][5]One-step process from isophthalic acid, simple procedure, high purity achievable.Equilibrium-limited reaction (requires excess alcohol or water removal), can be slow.
Synthesis via Isophthaloyl Dichloride Isophthalic Acid, Alcohol (e.g., Phenol)Step 1: Thionyl chloride (SOCl₂) or Phosgene (COCl₂), DMF (catalyst). Step 2: Pyridine or Triethylamine (base).Step 1: Reflux, 5-10 hours. Step 2: 0°C to Room Temp.>98% (overall)[6]High yields, not equilibrium-limited, acid chloride is highly reactive.Two-step process, uses hazardous reagents (SOCl₂, phosgene), generates corrosive HCl gas.
Transesterification Dimethyl Isophthalate, Allyl AlcoholSodium Methoxide (NaOCH₃) or Titanate catalysts.Reflux or elevated temperatures.HighUseful for synthesizing specialty esters from common ones like dimethyl this compound.Equilibrium-limited, requires a pre-existing this compound ester.
Alternative: From Methyl Coumalate Methyl Coumalate, Enol Ether, Methanolp-Toluenesulfonic acid (p-TsOH)Step 1: 75°C, 24h. Step 2: Reflux, 18h.~82% (overall for Dimethyl this compound)[7][8]Novel route from bio-based precursors (malic acid), good atom economy.Multi-step process, currently limited to lab scale, starting materials not widely available as bulk chemicals.

Signaling Pathways and Experimental Workflows

Industrial Synthesis Pathway: m-Xylene to this compound

This pathway represents the dominant commercial route. It begins with the catalytic oxidation of m-xylene to form the isophthalic acid intermediate, which is then subjected to Fischer esterification to yield the final diester product.

cluster_0 Step 1: Oxidation (Amoco Process) cluster_1 Step 2: Esterification m_xylene m-Xylene catalyst_ox Co-Mn-Br Catalyst O₂, Acetic Acid m_xylene->catalyst_ox isophthalic_acid Isophthalic Acid catalyst_ox->isophthalic_acid 175-225°C, 15-30 bar alcohol Alcohol (R-OH) catalyst_est H₂SO₄ (cat.) isophthalic_acid->catalyst_est alcohol->catalyst_est This compound This compound Ester catalyst_est->this compound Reflux

Fig 1. Industrial production of this compound esters.
Direct Esterification (Fischer Esterification)

This is a classic and straightforward method for converting a carboxylic acid and an alcohol into an ester using an acid catalyst. The reaction is reversible and is typically driven to completion by using an excess of the alcohol, which often serves as the solvent.

isophthalic_acid Isophthalic Acid protonation Protonation of Carbonyl Oxygen isophthalic_acid->protonation alcohol Alcohol (R-OH) (Excess) alcohol->protonation tetrahedral_intermediate Tetrahedral Intermediate protonation->tetrahedral_intermediate Nucleophilic Attack water_elimination Elimination of Water tetrahedral_intermediate->water_elimination This compound This compound Ester water_elimination->this compound Deprotonation

Fig 2. Reaction mechanism for Fischer Esterification.
Synthesis via Isophthaloyl Dichloride

For laboratory preparations where high reactivity and yield are desired, isophthalic acid is often first converted to the highly reactive isophthaloyl dichloride. This intermediate readily reacts with alcohols, even less reactive ones like phenols, to form the corresponding ester in a non-reversible reaction.

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Esterification isophthalic_acid Isophthalic Acid socl2 Thionyl Chloride (SOCl₂) DMF (cat.) isophthalic_acid->socl2 acid_chloride Isophthaloyl Dichloride socl2->acid_chloride Reflux alcohol Alcohol (R-OH) base Pyridine (Base) acid_chloride->base alcohol->base This compound This compound Ester base->this compound Nucleophilic Acyl Substitution

Fig 3. Two-step this compound synthesis via acid chloride.
Logical Workflow: Industrial vs. Laboratory Synthesis

The choice between industrial and laboratory-scale synthesis methodologies is dictated by a trade-off between feedstock cost, scale, equipment requirements, and reagent hazards.

start Choose Synthesis Scale industrial Industrial / Bulk Scale start->industrial Large lab Laboratory / Small Scale start->lab Small oxidation_route Oxidation of m-Xylene industrial->oxidation_route esterification_route Direct Esterification lab->esterification_route Simplicity preferred acid_chloride_route Acid Chloride Route lab->acid_chloride_route High yield critical outcome_industrial Lowest cost per kg High capital investment Specialized equipment oxidation_route->outcome_industrial outcome_esterification Simple, one-pot Reversible, may be slow Moderate reagent cost esterification_route->outcome_esterification outcome_acid_chloride High yield, fast Uses hazardous reagents Higher reagent cost acid_chloride_route->outcome_acid_chloride

Fig 4. Decision workflow for this compound synthesis.

Experimental Protocols

Protocol 1: Industrial Method - Oxidation of m-Xylene to Isophthalic Acid (Amoco Process Principle)

This protocol describes the principles of the industrial liquid-phase catalytic oxidation of m-xylene.

  • Reactor Setup: A high-pressure reactor resistant to corrosion is charged with acetic acid as the solvent.[1]

  • Catalyst Addition: A catalyst system consisting of cobalt acetate, manganese acetate, and a bromine source (e.g., hydrobromic acid) is added to the solvent.[2][9]

  • Reaction Execution: m-Xylene is fed into the reactor. The reactor is pressurized with compressed air (15-30 bar) and heated to 175-225°C.[1][2] The exothermic reaction is maintained for a sufficient residence time to achieve high conversion.

  • Product Isolation: The reaction mixture, a slurry of crude isophthalic acid in acetic acid, is cooled. The solid isophthalic acid is recovered by centrifugation and drying.

  • Purification: The crude isophthalic acid is dissolved in hot water and subjected to catalytic hydrogenation (e.g., over a palladium catalyst) to reduce impurities before recrystallization, yielding purified isophthalic acid (PIA).[1]

  • Esterification: The PIA is then esterified using a standard Fischer esterification protocol (see Protocol 2).

Protocol 2: Direct Synthesis of Diethyl this compound (Fischer Esterification)

This protocol is adapted from a patented method for producing high-purity diethyl this compound.[3]

  • Charging Reactor: A reactor is charged with isophthalic acid and ethanol (B145695) in a mass ratio of approximately 1:2.5.

  • Catalyst Addition: While stirring, concentrated sulfuric acid (approximately 1.6% of the isophthalic acid mass) is slowly added as the catalyst.

  • Esterification Reaction: The mixture is heated to 140-150°C, raising the pressure to 0.4-0.5 MPa. The reaction is maintained under these conditions for approximately 3.5-4 hours.

  • Dealcoholization: The excess ethanol is removed by distillation at atmospheric pressure, maintaining a temperature of 130°C.

  • Workup and Neutralization: After cooling, the reaction mixture is neutralized with an aqueous solution of sodium carbonate. The organic layer is separated.

  • Purification: The crude diethyl this compound is purified by vacuum distillation to yield the final product with a purity exceeding 99.6%.[3]

Protocol 3: Laboratory Synthesis of Isophthaloyl Dichloride

This protocol is based on common laboratory procedures for converting carboxylic acids to acid chlorides.[10]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (for HCl and SO₂), add isophthalic acid (1.0 eq), an inert solvent (e.g., chlorobenzene), and a catalytic amount of N,N-dimethylformamide (DMF).

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) (approx. 2.2 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux (e.g., 50-80°C) and maintain for 5-10 hours, or until gas evolution ceases and the solution becomes clear.

  • Purification: After cooling, the excess thionyl chloride and solvent are removed by distillation, initially at atmospheric pressure and then under reduced pressure. The remaining crude isophthaloyl dichloride is then purified by vacuum distillation to yield the final product. The subsequent esterification would involve reacting this product with an alcohol in the presence of a non-nucleophilic base like pyridine.

References

Safety Operating Guide

Proper Disposal Procedures for Isophthalate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of isophthalate and its related waste products in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.

Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, it is crucial to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical safety goggles or eyeglasses, protective gloves, and lab coats, to prevent skin and eye contact.[1][2] In situations where dust may be generated, use a NIOSH-approved N95 or EN 143 P1 dust mask.[3]

  • Ventilation: Handle this compound waste in a well-ventilated area. The use of local exhaust ventilation is recommended to prevent the dispersion of dust.[3]

  • Handling Practices: Avoid generating dust during handling and disposal procedures.[2][3] Wash hands and face thoroughly after handling the material. Avoid contact with skin, eyes, and clothing.

  • Spill Management: In the event of a spill, prevent the substance from entering drains. Carefully sweep or vacuum the spilled material and place it into a suitable, closed, and labeled container for disposal.[2][3][4] If appropriate, moisten the material first to prevent dusting.[4]

This compound Waste Characterization and Segregation

Proper disposal begins with correct waste identification and segregation.

  • Waste Determination: Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste according to local, regional, and national regulations.[1] While this compound is not generally classified as a dangerous good for transport, its disposal is subject to these regulations.

  • Segregation: this compound waste should be collected separately from other chemical waste streams.[5] Do not mix this compound with other wastes, especially solvents or reactive chemicals.[5] Keep it away from strong oxidizing agents and strong bases.[1][2]

Step-by-Step Disposal Procedure

The recommended procedure for disposing of this compound waste is to engage a licensed waste disposal service. Direct disposal into the sewer or regular trash is prohibited.[6]

  • Packaging:

    • Place solid this compound waste into a clean, dry, and sealable container.[2] Ensure the container is compatible with the chemical.

    • Leave chemicals in their original containers whenever possible.

    • Do not overfill waste containers; a maximum of 90% capacity is recommended.[6]

  • Labeling:

    • Clearly label the waste container with "Waste Isophthalic Acid" and any other identifiers required by your institution or local regulations.

    • Ensure all components of the waste are listed if it is a mixture.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[3]

    • The storage area should be secure and away from incompatible materials.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal company to arrange for pickup and disposal.[3]

    • Provide them with accurate information about the waste material.

Disposal of Empty Containers

Empty containers that previously held this compound must also be managed correctly.

  • Decontamination: Empty containers should be triple-rinsed with a suitable solvent (e.g., water).[7]

  • Rinsate Collection: The rinsate from the cleaning process must be collected and disposed of as hazardous chemical waste.[8]

  • Final Disposal: Once cleaned, remove or completely deface the original label.[7] The container can then typically be disposed of as regular glass or plastic waste.[7] Containers that cannot be safely cleaned must be disposed of as hazardous waste.[7]

Quantitative Data: Aquatic Toxicity

While no specific concentration limits for disposal are provided in safety data sheets, the following aquatic toxicity data highlights the material's potential environmental impact. This information is for environmental hazard context, not for determining sewer disposal eligibility.

Test OrganismTest TypeEndpointValue (mg/L)Exposure TimeTest Guideline
Daphnia magna (Water flea)StaticEC50> 95248 hoursOECD Test Guideline 202
Desmodesmus subspicatus (Green algae)StaticErC50> 1,00096 hoursOECD Test Guideline 201
Sludge TreatmentRespiration InhibitionEC50617.13 hoursOECD Test Guideline 209

Data sourced from a Safety Data Sheet for isophthalic acid.

Experimental Protocols

The reviewed literature and safety data sheets do not provide specific experimental protocols for the in-laboratory neutralization or treatment of this compound waste. The universally recommended procedure is to offer surplus and non-recyclable solutions to a licensed disposal company.[3] Attempting to neutralize or treat the chemical waste without a validated protocol can be dangerous and is not recommended.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation & Assessment cluster_handling Waste Handling & Segregation cluster_disposal Final Disposal A Identify this compound Waste B Consult SDS & Local Regulations A->B C Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Segregate from Other Chemical Waste Streams C->D E Package in a Labeled, Sealed Container D->E F Store in Designated Cool, Dry, Ventilated Area E->F I Properly Dispose of Decontaminated Empty Containers E->I After emptying & cleaning G Contact EHS or Licensed Waste Disposal Company F->G H Arrange for Waste Pickup G->H

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Laboratory Work: A Guide to Personal Protective Equipment for Handling Isophthalates

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols for researchers, scientists, and drug development professionals on the proper selection, use, and disposal of Personal Protective Equipment (PPE) when handling isophthalates.

Isophthalates, primarily in the form of isophthalic acid, are common reagents in polymer synthesis. While generally considered to have low acute toxicity, proper handling and the consistent use of appropriate personal protective equipment are paramount to ensure a safe laboratory environment and minimize exposure risks. The primary routes of potential exposure are inhalation of dust particles, skin contact, and eye contact. Adherence to the following procedural guidelines is critical for mitigating these risks.

Recommended Personal Protective Equipment

A thorough risk assessment should always precede the handling of any chemical. For isophthalates, the following PPE is recommended to prevent direct contact and inhalation.

PPE CategoryRecommended EquipmentRationale & Specifications
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from dust particles and potential splashes. Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Nitrile, Neoprene, PVC, or natural rubber gloves.[2][3][4]Provides a barrier against skin contact. For incidental contact, standard laboratory gloves are suitable. For more extensive handling or in case of a spill, consider more robust options. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[5]
Body Protection Laboratory coat or overalls.[2][4]Prevents contamination of personal clothing.[4] For tasks with a higher potential for dust generation or splashes, a chemically resistant apron may be advisable.[2]
Respiratory Protection NIOSH-approved particulate filter respirator (e.g., N95, P1, or P2).[1][2]Generally not required with adequate ventilation, such as in a fume hood.[4] Recommended for emergency situations, spills, or when there is a potential for significant airborne dust exposure.[2][4][6] The specific type should be adapted to the airborne concentration of the substance.[1]

Operational and Disposal Plans

A systematic approach to the handling and disposal of isophthalates is crucial for laboratory safety.

Handling Protocol:

  • Preparation: Before beginning work, thoroughly review the Safety Data Sheet (SDS). Ensure that a properly functioning chemical fume hood or a well-ventilated area is used for all manipulations.[2]

  • PPE Donning: Put on the appropriate PPE as outlined in the table above, including gloves, a lab coat, and eye protection.

  • Weighing and Transfer: Conduct all weighing and transferring of solid isophthalates within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure. Avoid generating dust.[2]

  • Post-Handling: Decontaminate all work surfaces after use. Properly dispose of all waste materials, including contaminated PPE, according to the disposal plan. Wash hands thoroughly with soap and water after removing gloves.[2]

Spill Response:

  • Minor Spills:

    • Ensure proper PPE is worn (gloves and safety glasses).[2]

    • Clean up spills immediately.[2]

    • Use dry clean-up procedures; avoid generating dust.[2] If appropriate, moisten the spilled substance first to prevent dusting.[1]

    • Sweep or vacuum the spilled material into a clean, dry, sealable, and labeled container for disposal.[2]

  • Major Spills:

    • Evacuate the area and move upwind.[2]

    • Alert the appropriate emergency response team.[2]

    • Control personal contact by using appropriate protective equipment, including a dust respirator.[2]

    • Prevent the spillage from entering drains or waterways.[2]

Disposal Plan:

  • Contaminated Waste: All disposables, such as gloves, wipes, and weighing papers contaminated with isophthalates, should be collected in a separate, clearly labeled hazardous waste container.

  • Disposal Protocol: Dispose of isophthalate waste as hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company for specific disposal procedures.[2] Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour isophthalates down the drain or dispose of them with regular trash.

Procedural Workflow for Handling Isophthalates

The following diagram illustrates the key steps and decision points for safely handling isophthalates in a laboratory setting.

Isophthalate_Handling_Workflow cluster_prep Preparation cluster_handling Handling Procedure cluster_post_handling Post-Handling & Disposal cluster_spill Spill Response start Start: Handling this compound review_sds Review Safety Data Sheet (SDS) start->review_sds ppe_check Gather & Inspect PPE review_sds->ppe_check ventilation_check Ensure Proper Ventilation (Fume Hood/Ventilated Area) ppe_check->ventilation_check don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) ventilation_check->don_ppe weigh_transfer Weigh & Transfer in Ventilated Enclosure don_ppe->weigh_transfer work_complete Is Work Complete? weigh_transfer->work_complete spill_event Spill Occurs weigh_transfer->spill_event work_complete->weigh_transfer No decontaminate Decontaminate Work Area work_complete->decontaminate Yes dispose_waste Dispose of Contaminated Waste (Gloves, etc.) in Labeled Bin decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end minor_spill Minor Spill: Clean up with appropriate PPE spill_event->minor_spill Minor major_spill Major Spill: Evacuate & Alert EHS spill_event->major_spill Major minor_spill->weigh_transfer Resume Work major_spill->end End Procedure

Caption: Workflow for safe handling of isophthalates.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isophthalate
Reactant of Route 2
Isophthalate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.